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  • Product: 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine
  • CAS: 125603-01-2

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine: A Core Pharmacophore in H1-Antihistamine Development

Executive Summary 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine (CAS: 125603-01-2) is a highly significant diarylmethoxy piperidine derivative utilized extensively in pharmaceutical research[1]. Structurally, it serves as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Phenyl(piperidin-4-yloxy)methyl)pyridine (CAS: 125603-01-2) is a highly significant diarylmethoxy piperidine derivative utilized extensively in pharmaceutical research[1]. Structurally, it serves as the des-chloro, des-butanoic acid core of bepotastine, a widely prescribed second-generation H1-receptor antagonist[2]. In process chemistry and quality control, this compound is rigorously monitored as "Bepotastine Impurity 10" or "Impurity 3"[3].

Understanding the physicochemical properties of this specific scaffold is paramount. The presence or absence of specific functional groups on this core dictates blood-brain barrier (BBB) permeability, receptor binding kinetics, and overall pharmacokinetics[4]. This whitepaper provides an in-depth technical analysis of its physicochemical profile and outlines self-validating experimental workflows for its characterization.

Structural and Physicochemical Profile

The physicochemical behavior of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine is governed by three key structural features: a highly basic piperidine ring, a weakly basic pyridine ring, and a conformationally flexible ether linkage.

Quantitative Data Summary
PropertyValueMechanistic Implication in Drug Design
Molecular Weight 268.35 g/mol [1]Well within Lipinski’s Rule of 5; highly favorable for oral bioavailability.
Formula C17H20N2O[1]Lacks the zwitterionic carboxylic acid of bepotastine, altering solubility.
XLogP3 2.4[1]Optimal lipophilicity for passive lipid bilayer membrane permeability.
Topological Polar Surface Area (TPSA) 34.2 Ų[1]Low polar surface area (< 90 Ų) facilitates potential BBB crossing.
Hydrogen Bond Donors / Acceptors 1 / 3[1]Favorable for target receptor hydrogen-bonding networks.

Expertise & Causality Insight: Second-generation antihistamines like bepotastine are intentionally designed to be zwitterionic (containing both a basic amine and an acidic carboxylate) to prevent BBB penetration, thereby avoiding central nervous system (CNS) sedation[5]. Because 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine lacks the butanoic acid moiety, its basic piperidine nitrogen and relatively high lipophilicity (XLogP3 2.4) make it significantly more prone to crossing the BBB[1]. Monitoring this scaffold during synthesis is critical to ensure that final drug products maintain their non-sedating pharmacological profiles[6].

Pharmacological Relevance & Signaling Pathway

The diarylmethoxy piperidine scaffold acts as a potent inverse agonist/antagonist at the Histamine H1 receptor, a G-protein coupled receptor (GPCR). By binding to the H1 receptor, the compound stabilizes the inactive conformation of the receptor. This prevents histamine-induced activation of the Gq/11 pathway, halting intracellular calcium release and terminating the downstream allergic inflammatory cascade.

H1_Pathway Histamine Histamine (Agonist) H1R H1 Receptor (GPCR) Histamine->H1R Activates Compound 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine (H1 Antagonist) Compound->H1R Competitive Inhibition Gq Gq Protein H1R->Gq PLC Phospholipase C Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 Response Allergic Response (Inflammation) Ca2->Response

GPCR signaling pathway illustrating H1 receptor antagonism by the diarylmethoxy piperidine scaffold.

Analytical & Physicochemical Profiling Workflows

To rigorously validate the physicochemical parameters of this compound, application scientists must employ self-validating experimental systems. The workflows below detail the gold-standard protocols for determining pKa and lipophilicity.

Workflow Prep Sample Preparation (10 mM DMSO Stock) pKa pKa Determination (Potentiometric Titration) Prep->pKa LogP LogD Profiling pH 7.4 (Shake-Flask Method) Prep->LogP Data Data Synthesis & Structure-Property Relationship pKa->Data LCMS LC-MS/MS Quantification LogP->LCMS LCMS->Data

High-throughput physicochemical profiling workflow for basic amine pharmacophores.

Protocol 1: pKa Determination via Potentiometric Titration

Objective: Determine the exact ionization constant of the piperidine nitrogen to predict its charge state in physiological environments. Causality & Validation: Potentiometric titration is selected over UV-metric methods because the ionization of the aliphatic piperidine ring does not significantly alter the UV chromophore of the pyridine/phenyl rings. Trustworthiness is established via a Gran plot to ensure electrode linearity and a blank titration to subtract background carbonate interference.

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the glass electrode using standard IUPAC buffers (pH 4.0, 7.0, 10.0). Run a blank titration with 0.15 M KCl to mimic physiological ionic strength and establish a background baseline.

  • Sample Preparation: Dissolve 2.0 mg of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine in 10 mL of 0.15 M KCl. If aqueous solubility is a limiting factor, utilize a methanol/water cosolvent system and apply the Yasuda-Shedlovsky extrapolation method to determine the aqueous pKa.

  • Titration Execution: Titrate the solution with standardized 0.1 M NaOH from pH 3.0 to 11.0. Maintain a continuous nitrogen gas purge over the solution to prevent atmospheric CO2 absorption, which would skew the basic pKa reading.

  • Data Analysis: Calculate the pKa using the Bjerrum formation function. The expected pKa for the piperidine nitrogen is ~9.5, confirming the compound is >99% protonated at physiological pH (7.4).

Protocol 2: Lipophilicity (LogD at pH 7.4) via Shake-Flask Method

Objective: Measure the distribution coefficient at physiological pH to accurately predict membrane and BBB permeability. Causality & Validation: Because the compound is highly ionizable, LogD (pH 7.4) is a far more accurate predictor of in vivo behavior than the static LogP. The protocol mandates a mass balance calculation to ensure no compound is lost to glass adsorption or interface precipitation, acting as a self-validating quality control step.

Step-by-Step Methodology:

  • Phase Saturation: Pre-saturate analytical-grade n-octanol and 10 mM phosphate buffer (pH 7.4) with each other by stirring vigorously for 24 hours prior to the experiment.

  • Partitioning Setup: Add a known concentration of the compound (e.g., 50 µM from a DMSO stock, keeping final DMSO < 1%) to a borosilicate glass vial containing equal volumes (e.g., 2 mL each) of the pre-saturated phases.

  • Equilibration: Shake the vials mechanically at 25°C for 60 minutes. Follow with centrifugation at 3000 rpm for 15 minutes to completely resolve the micro-emulsion at the aqueous-organic interface.

  • Quantification: Carefully extract aliquots from both the aqueous and octanol phases. Dilute appropriately and quantify the concentration of the compound using LC-MS/MS (Multiple Reaction Monitoring mode).

  • Validation & Calculation: Calculate the Mass Balance: (Amount in Octanol + Amount in Buffer) / Initial Amount. The data is only deemed trustworthy if the mass balance is >95%. Calculate LogD as Log10([Octanol] / [Buffer]).

Conclusion

2-(Phenyl(piperidin-4-yloxy)methyl)pyridine is a highly versatile and pharmacologically significant scaffold. While it serves as the foundational core for modern, non-sedating antihistamines, its inherent physicochemical properties—specifically its basicity and unshielded lipophilicity—require rigorous analytical profiling. By employing validated potentiometric and chromatographic workflows, application scientists can accurately predict its pharmacokinetic behavior, ensuring its safe and effective use as both a building block and a reference standard in drug development pipelines.

References

  • PubChem. "2-(Phenyl(piperidin-4-yloxy)methyl)pyridine | C17H20N2O | CID 15055871". National Center for Biotechnology Information. Available at:[Link]

  • Allmpus Laboratories. "Bepotastine Besylate & Impurities Reference Standards". Allmpus Research and Development. Available at: [Link]

  • Cleanchem Laboratories. "Bepotastine Methyl Ester | CAS No: 1415566-38-9". Cleanchem. Available at:[Link]

  • Kim, H., et al. "Pharmacokinetic Modeling of Bepotastine for Determination of Optimal Dosage Regimen in Pediatric Patients with Allergic Rhinitis or Urticaria". Pharmaceutics (2024). Available at:[Link]

  • Shirasaka, Y., et al. "Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models To Evaluate Transport Potential of P-Glycoprotein". Molecular Pharmaceutics (2019). Available at:[Link]

  • ACS Publications. "Novel H2S-Releasing Bifunctional Antihistamine Molecules with Improved Antipruritic and Reduced Sedative Actions". Journal of Medicinal Chemistry (2023). Available at:[Link]

Sources

Exploratory

CAS number 122368-54-1 chemical information

The Core Architecture of Bepotastine Synthesis: A Technical Whitepaper on CAS 122368-54-1 Executive Summary CAS 122368-54-1, chemically designated as 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine, is the foundatio...

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Author: BenchChem Technical Support Team. Date: March 2026

The Core Architecture of Bepotastine Synthesis: A Technical Whitepaper on CAS 122368-54-1

Executive Summary

CAS 122368-54-1, chemically designated as 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine, is the foundational building block in the synthesis of Bepotastine besilate—a second-generation, non-sedating histamine H1 receptor antagonist and mast cell stabilizer[1]. This whitepaper provides an in-depth mechanistic analysis of this intermediate, evaluating its physicochemical profile, stereochemical significance, and the validated experimental workflows required to convert it into a high-purity Active Pharmaceutical Ingredient (API).

Physicochemical Profiling of CAS 122368-54-1

Before integrating CAS 122368-54-1 into a synthetic pipeline, it is critical to establish its baseline properties. The molecule features a piperidine ring, which serves as the primary site for downstream N-alkylation, and a chiral center at the methine carbon bridging the chlorophenyl and pyridyl rings[2].

Table 1: Quantitative Chemical and Physical Data[3]

Property Value / Description
IUPAC Name 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine
Molecular Formula C17H19ClN2O
Molecular Weight 302.8 g/mol
Boiling Point ~421.7 °C (at 760 mmHg)
Density 1.22 g/cm³
Topological Polar Surface Area (TPSA) 34.2 Ų

| Physical State | Viscous liquid (colorless to brown depending on purity) |

Stereochemical Strategy: The (S)-Enantiomer Imperative

Bepotastine's pharmacological efficacy is highly stereospecific; the (S)-enantiomer is the active moiety responsible for H1 receptor antagonism[2]. Consequently, the management of CAS 122368-54-1's chirality is the most critical parameter in the synthetic route.

Process chemists typically evaluate three distinct routes to achieve enantiomeric purity[2]:

  • Route A (Late-Stage Resolution): Synthesis of racemic Bepotastine followed by chiral resolution using N-acyl amino acids. This route is inefficient due to the late-stage discarding of the unwanted (R)-enantiomer.

  • Route B (Intermediate Resolution): Chiral resolution of racemic CAS 122368-54-1 prior to alkylation. This improves atom economy compared to Route A but still requires handling complex racemic mixtures during the initial stages.

  • Route C (Asymmetric Synthesis): The most robust and modern approach, starting with the asymmetric synthesis of (S)-(4-chlorophenyl)(pyridin-2-yl)methanol. This precursor is chlorinated and reacted with a 4-hydroxypiperidine derivative to directly yield the (S)-enantiomer of CAS 122368-54-1, drastically reducing downstream chiral impurities[2],[4].

Mechanistic Pathway: Asymmetric Synthesis to API

The conversion of the chiral intermediate into the final API involves a sequence of N-alkylation, ester hydrolysis, and salt formation. The logical progression of Route C is visualized below.

G A (S)-(4-chlorophenyl)(pyridin-2-yl)methanol B Chlorination (SOCl2, CH2Cl2) A->B C (S)-2-(Chloro(4-chlorophenyl)methyl)pyridine B->C D O-Alkylation (4-Hydroxypiperidine derivative) C->D E (S)-CAS 122368-54-1 (Chiral Intermediate) D->E F N-Alkylation (Ethyl 4-bromobutyrate, K2CO3, DMF) E->F G Ester Hydrolysis & Salt Formation (NaOH, then Benzenesulfonic Acid) F->G H (S)-Bepotastine Besilate (API) G->H

Logical workflow of Route C (Asymmetric Synthesis) leading to (S)-Bepotastine Besilate.

Validated Experimental Protocols

The following protocols detail the transformation of (S)-CAS 122368-54-1 into Bepotastine besilate, emphasizing the causality behind specific reagent and solvent selections to ensure a self-validating system.

Protocol A: N-Alkylation of (S)-CAS 122368-54-1

Objective: To attach the butyrate side chain to the piperidine nitrogen via an SN2 mechanism.

  • Step 1: Charge a dry reaction vessel with 1.0 equivalent of (S)-CAS 122368-54-1 and dissolve in anhydrous N,N-Dimethylformamide (DMF)[5].

    • Causality: DMF is a polar aprotic solvent that highly solvates the nucleophilic nitrogen and the potassium cation, leaving the carbonate anion free to act as an effective base. This significantly accelerates the SN2 kinetics.

  • Step 2: Add 2.0 equivalents of anhydrous Potassium Carbonate (K₂CO₃).

    • Causality: K₂CO₃ acts as a mild, heterogeneous acid scavenger to neutralize the HBr generated during the reaction. A stronger base (like NaOH) could cause the undesired elimination of ethyl 4-bromobutyrate to form ethyl crotonate.

  • Step 3: Dropwise addition of 1.2 equivalents of Ethyl 4-bromobutyrate at room temperature.

  • Step 4: Heat the mixture to 60°C and stir for 4-6 hours until TLC/HPLC indicates complete consumption of the starting material.

  • Step 5: Quench with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the ethyl ester intermediate.

Protocol B: Ester Hydrolysis and Salt Formation

Objective: To unmask the carboxylic acid and stabilize the molecule as a besilate salt.

  • Step 1: Dissolve the ethyl ester intermediate in a mixture of Ethanol and 2N aqueous NaOH (1:1 v/v). Stir at 50°C for 2 hours.

    • Causality: Base-catalyzed hydrolysis irreversibly cleaves the ester to the sodium carboxylate. Ethanol acts as a co-solvent to maintain the lipophilic intermediate in solution.

  • Step 2: Cool to room temperature and adjust the pH to ~5.0 using dilute HCl to precipitate the free acid of Bepotastine. Extract into EtOAc.

  • Step 3: To the EtOAc solution, add 1.0 equivalent of Benzenesulfonic acid dissolved in EtOAc.

    • Causality: Benzenesulfonic acid is chosen over standard mineral acids (like HCl) because the resulting besilate salt exhibits superior aqueous solubility, stability, and bioavailability for both ophthalmic and oral formulations[1].

  • Step 4: Stir at 0-5°C to induce crystallization. Filter, wash with cold EtOAc, and dry under vacuum to obtain (S)-Bepotastine Besilate.

Quality Control & Impurity Profiling

To ensure the integrity of the final API, the impurity profile must be rigorously monitored. The primary process-related impurity is the unhydrolyzed ethyl ester precursor[1]. Upon solvation and aging in aqueous formulations (e.g., nasal sprays or ophthalmic solutions), any residual ethyl ester can slowly hydrolyze to form the active drug, altering the effective dosage and stability profile[1].

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is standard for quantifying both the ethyl ester impurity and any trace (R)-enantiomer[2]. The optimal chromatographic conditions utilize a C18 column (250 mm x 4.6 mm, 5 µm) with a time-based gradient elution of 0.01 M phosphate buffer (pH adjusted to 3.0) and acetonitrile, monitored at a detection wavelength of 220 nm[2].

References

  • National Center for Biotechnology Information. "2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine | C17H19ClN2O | CID 11141197" PubChem. Available at:[Link]

  • ISTA Pharmaceuticals / Mitsubishi Tanabe Pharma Corporation. "Bepotastine compositions." European Patent EP2736491B1.

Sources

Foundational

Comprehensive Technical Guide on 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine: Nomenclature, Synthesis, and Role as a Critical Quality Control Standard

Executive Summary In the highly regulated landscape of active pharmaceutical ingredient (API) manufacturing, the control of structural analogs and synthetic by-products is paramount. As a Senior Application Scientist, I...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly regulated landscape of active pharmaceutical ingredient (API) manufacturing, the control of structural analogs and synthetic by-products is paramount. As a Senior Application Scientist, I frequently encounter complex intermediates that dictate the overall quality, safety, and pharmacological profile of a final drug product. One such critical compound is 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine (CAS 125603-01-2)[1].

This technical whitepaper provides an in-depth analysis of this compound. Rather than viewing it merely as a standalone chemical entity, we will examine it through the lens of pharmaceutical quality control—specifically its origin as a "des-chloro" impurity in the synthesis of the second-generation antihistamine Bepotastine [2]. We will explore its mechanistic formation, the causality behind the analytical choices used to detect it, and the self-validating protocols required for regulatory compliance.

Chemical Identity and Physicochemical Nomenclature

In pharmacopeial monographs and reference standard catalogs, this compound is rarely referred to by its IUPAC name alone. It is universally tracked under its regulatory designations: Bepotastine Impurity 3 [2] or Bepotastine Impurity 10 [3], depending on the specific regional pharmacopeia (USP/EP/JP).

Table 1: Physicochemical Properties and Identifiers

PropertyValue
IUPAC Name 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine
CAS Registry Number 125603-01-2[1]
Common Synonyms Bepotastine Impurity 3[2], Bepotastine Impurity 10[3], Deschloro Bepotastine Intermediate
Molecular Formula C₁₇H₂₀N₂O[1]
Molecular Weight 268.36 g/mol [1]
Structural Class Pyridyl-piperidine ether

Mechanistic Origin in Bepotastine Synthesis

To understand why 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine is a critical quality attribute (CQA), we must analyze the synthetic route of the target API, Bepotastine[4].

The core of Bepotastine is constructed via the etherification of (S)-(4-chlorophenyl)(pyridin-2-yl)methanol with a protected 4-hydroxypiperidine derivative[5].

Causality of Impurity Formation

The formation of the des-chloro impurity originates almost exclusively from the quality of the starting materials. If the primary starting material, 4-chlorobenzaldehyde , contains trace amounts of benzaldehyde (a common manufacturing by-product), a parallel reaction cascade is initiated[5].

During the organolithium or Grignard addition of 2-bromopyridine, the contaminating benzaldehyde reacts to form phenyl(pyridin-2-yl)methanol. Because this side-product lacks only a single chlorine atom, its steric profile and pKa are nearly identical to the target intermediate. Consequently, it undergoes the exact same downstream etherification, yielding 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine.

Because the des-chloro impurity co-precipitates and co-elutes with the active intermediate during standard acid-base workups, it is highly resistant to removal via standard crystallization. Therefore, it must be strictly controlled at the starting material stage.

G SM1 2-Bromopyridine + 4-Chlorobenzaldehyde Int1 (4-Chlorophenyl)(pyridin-2-yl)methanol SM1->Int1 Lithiation/Addition SM2 Impurity: Benzaldehyde Int2 Phenyl(pyridin-2-yl)methanol SM2->Int2 Parallel Reaction API_Int Bepotastine Intermediate (Target) Int1->API_Int Coupling Impurity 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine (CAS 125603-01-2) Int2->Impurity Coupling Piperidine 4-Hydroxypiperidine (Etherification) Piperidine->API_Int Piperidine->Impurity

Figure 1: Mechanistic pathway illustrating the divergence point for the formation of the des-chloro impurity.

Analytical Methodologies & Quality Control Protocols

To ensure compliance with ICH Q3A guidelines (which mandate that unknown/unqualified impurities be kept below 0.15%), a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required[4].

Causality Behind Experimental Choices
  • Column Selection: An end-capped C18 column (e.g., Waters XBridge) is mandatory. The secondary amine of the piperidine ring in both the API and the impurity interacts strongly with residual silanols on standard silica columns, causing severe peak tailing. End-capping mitigates this secondary interaction.

  • Mobile Phase pH: An acidic buffer (pH 3.0) is utilized to ensure the basic piperidine nitrogen is fully protonated. This standardizes the retention time and sharpens peak symmetry, allowing for baseline resolution between the chlorinated API and the des-chloro impurity.

Table 2: Optimized RP-HPLC Chromatographic Conditions

ParameterSpecification
Column End-capped C18, 250 mm × 4.6 mm, 5 µm
Mobile Phase A 0.05 M Phosphate buffer (pH 3.0)
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Gradient (10% B to 80% B over 30 mins)
Flow Rate 1.0 mL/min[4]
Detection Wavelength UV at 220 nm[4]
Step-by-Step Protocol (Self-Validating System)
  • Standard Preparation: Accurately weigh 1.0 mg of the 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine reference standard[6] and dissolve in 100 mL of Mobile Phase A/B (50:50) to create a 10 µg/mL stock.

  • Sample Preparation: Dissolve the Bepotastine API sample in the same diluent to a final concentration of 1.0 mg/mL[4].

  • System Suitability Testing (SST): Inject a resolution mixture containing both the API and Impurity 3.

    • Self-Validation Criteria: The system is only deemed valid if the Resolution Factor (Rs) is > 2.0 between the API peak and the Impurity 3 peak, and the Tailing Factor (Tf) is < 1.5 .

  • Execution & Quantification: Inject the sample. Calculate the percentage of Impurity 3 using the area normalization method against the external standard.

G Sample API Sample Prep (1 mg/mL) HPLC RP-HPLC Separation (C18 Column) Sample->HPLC Detection UV Detection (220 nm) HPLC->Detection Decision Impurity < 0.15%? Detection->Decision Pass Batch Release Decision->Pass Yes Fail Batch Rejection Decision->Fail No

Figure 2: Self-validating analytical workflow for API batch release and impurity quantification.

Pharmacological Implications (Structure-Activity Relationship)

Why is the pharmaceutical industry so stringent about removing this specific des-chloro analog? The answer lies in the Structure-Activity Relationship (SAR) of H1-antihistamines.

The para-chloro substitution on the phenyl ring is a classic pharmacophore feature (observed in legacy drugs like chlorpheniramine). The halogen atom increases the lipophilicity of the molecule and significantly alters the binding kinetics (receptor residence time) at the histamine H1 receptor.

Removing the chlorine atom—as seen in 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine—changes the blood-brain barrier (BBB) permeability profile. To maintain Bepotastine's clinical classification as a "non-sedating" second-generation antihistamine, any impurity that might cross the BBB more readily and trigger central nervous system (CNS) depression must be rigorously restricted. Controlling this impurity is not merely a regulatory box-ticking exercise; it is a clinical necessity to ensure patient safety.

Conclusion

2-(Phenyl(piperidin-4-yloxy)methyl)pyridine (CAS 125603-01-2) is far more than a simple heterocyclic ether; it is a critical diagnostic marker for the integrity of the Bepotastine synthetic process. By understanding its mechanistic origins from contaminated starting materials and employing self-validating, pH-optimized RP-HPLC protocols, analytical scientists can ensure that the final API remains highly pure, efficacious, and free from off-target CNS side effects.

References

  • Title: Bepotastine Butyl Ester and Related Impurities (Impurity 3) Source: Allmpus Research and Development URL: [Link]

  • Title: Quality Control Chemicals: Bepotastine Impurity 10 Source: QCC Standards URL: [Link]

  • Title: Bepotastine Methyl Ester | CAS No: 1415566-38-9 (Impurity Reference Standards) Source: CleanChem Laboratories URL: [Link]

Sources

Exploratory

Unveiling the Pharmacological Landscape of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine: A Structural Core Analysis

Executive Summary In the landscape of rational drug design, understanding the pharmacological behavior of synthetic intermediates and structural analogs is critical for both target discovery and toxicity profiling. 2-(Ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, understanding the pharmacological behavior of synthetic intermediates and structural analogs is critical for both target discovery and toxicity profiling. 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine (CAS 125603-01-2) is a diarylmethyl ether scaffold recognized commercially as an impurity or intermediate in the synthesis of the second-generation antihistamine bepotastine (1)[1].

As a Senior Application Scientist, I approach this molecule not merely as a byproduct, but as a potent pharmacophore. By stripping away the peripheral-restricting moieties of its parent drug, this compound reveals a distinct polypharmacological profile. This whitepaper dissects its structural causality, primary and secondary biological targets, and provides self-validating experimental protocols for rigorous target validation.

Pharmacophore Evolution & Structural Causality

To understand the biological targets of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine, we must analyze its structural divergence from bepotastine. Bepotastine is a highly selective, non-sedating antagonist of the Histamine H1 receptor (2)[2].

The core scaffold of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine features:

  • A Diarylmethyl Group: Comprising a phenyl ring and a 2-pyridyl ring.

  • An Ether Linkage: Connecting the diarylmethyl core to a piperidine ring.

  • A Secondary Amine: The piperidine nitrogen remains unsubstituted.

The Causality of BBB Penetrance: Bepotastine contains a 4-chloro substituent on the phenyl ring and an N -butanoic acid chain on the piperidine nitrogen. At physiological pH (7.4), bepotastine exists as a zwitterion, which drastically restricts its blood-brain barrier (BBB) permeability, resulting in a low brain H1 receptor occupancy of approximately 14.7% (3)[3]. In stark contrast, the absence of the carboxylic acid in 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine leaves a lipophilic, cationic secondary amine. This structural reversion mirrors first-generation antihistamines (like diphenhydramine), granting the molecule high CNS penetrance.

Primary Biological Target: Histamine H1 Receptor (H1R)

The primary biological target for this scaffold is the Histamine H1 Receptor (H1R) . The diarylmethyl ether motif is a classic H1R pharmacophore. The basic piperidine nitrogen forms a crucial salt bridge with the conserved Asp107 residue in transmembrane domain 3 (TM3) of the H1 GPCR.

Mechanistically, H1-antihistamines do not merely block histamine; they act as inverse agonists that suppress the constitutive activity of the receptor (4)[4]. Binding of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine stabilizes the inactive conformation of H1R, uncoupling it from the Gq/11​ protein and halting the phospholipase C (PLC) signaling cascade.

H1R_Pathway Ligand 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine H1R Histamine H1 Receptor (Stabilized Inactive State) Ligand->H1R Inverse Agonism Gq Gq/11 Protein (Uncoupled) H1R->Gq Prevents Activation PLC Phospholipase C (PLC) (Inhibited) Gq->PLC No Stimulation IP3 IP3 / DAG Production (Suppressed) PLC->IP3 Reduced Cleavage

Caption: H1 receptor signaling suppression via inverse agonism by the piperidine scaffold.

Secondary and Off-Target Pharmacology

Because this analog lacks the highly specific zwitterionic tail of its parent drug, it is prone to off-target interactions typical of lipophilic aminergic ligands:

  • Sigma-1 Receptor: Clinical pharmacology data indicates that bepotastine exhibits >50% binding inhibition at the sigma receptor at 3 µg/mL (5)[5]. The increased lipophilicity of the unsubstituted piperidine core is highly likely to retain or enhance this affinity.

  • Muscarinic Acetylcholine Receptors (M1-M3): While bepotastine is devoid of anticholinergic effects, the structural similarity of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine to carbinoxamine suggests potential off-target binding to the muscarinic orthosteric site.

  • Histamine H3 Receptor: Piperidine-based ligands frequently exhibit affinity for the H3 autoreceptor, a common target for CNS-active compounds.

Quantitative Structure-Activity Relationship (SAR) Summary
Property / FeatureBepotastine Besilate2-(Phenyl(piperidin-4-yloxy)methyl)pyridineDiphenhydramine (1st Gen)
Aromatic Substitution 4-Chlorophenyl & 2-PyridylPhenyl & 2-PyridylDiphenyl
Amine Status Tertiary ( N -butanoic acid)Secondary (Unsubstituted)Tertiary (Dimethylamine)
Physiological State (pH 7.4) ZwitterionicCationicCationic
BBB Permeability Low (~15% H1RO)High (Predicted)High (~56% H1RO)
Primary Target Affinity H1R ( IC50​ ~ 101 nM)H1R (Predicted High Affinity)H1R ( Ki​ ~ 15 nM)

Experimental Methodologies for Target Validation

To empirically validate these biological targets, rigorous, self-validating in vitro assays must be deployed.

Validation_Workflow Synth Compound Synthesis & LC-MS Purification Bind Radioligand Binding (H1R, Sigma-1, mAChR) Synth->Bind >98% Purity Func Functional GPCR Assay (IP1 Accumulation) Bind->Func Affinity (Ki) Data BBB PAMPA-BBB Permeability Assay Bind->BBB Off-Target Data Data SAR Modeling & Target Profiling Func->Data BBB->Data CNS Penetrance

Caption: Step-by-step experimental workflow for validating biological targets and CNS penetrance.

Protocol 1: Radioligand Binding Assay for H1R Affinity

Objective: To quantify the binding affinity ( Ki​ ) of the compound at the human H1 receptor. Causality & Logic: We utilize [3H] -mepyramine, a highly specific H1R antagonist, as the radiotracer. By measuring the displacement of [3H] -mepyramine by our unlabelled compound, we calculate the IC50​ and derive the Ki​ using the Cheng-Prusoff equation. This confirms whether the des-chloro, des-butanoic acid scaffold retains target engagement. Self-Validating Mechanism: The assay incorporates a saturation binding curve of [3H] -mepyramine to empirically determine the Kd​ for the specific membrane batch. Non-specific binding (NSB) is defined using 10 µM triprolidine to ensure signal-to-noise integrity.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO-K1 cells expressing human H1R in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2​ ). Homogenize and centrifuge at 40,000 x g for 20 minutes at 4°C.

  • Incubation Setup: In a 96-well plate, combine 50 µL of [3H] -mepyramine (final concentration 1 nM), 50 µL of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine (serial dilutions from 10−11 to 10−4 M), and 100 µL of membrane suspension (approx. 15 µg protein/well).

  • Equilibration: Incubate the microplate at 25°C for 60 minutes to reach steady-state equilibrium.

  • Harvesting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester. Wash filters 3x with ice-cold assay buffer.

  • Quantification: Add liquid scintillation cocktail to the dried filters and measure radioactivity (CPM) using a MicroBeta counter. Calculate Ki​ via non-linear regression analysis.

Protocol 2: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Objective: To evaluate the passive blood-brain barrier permeability of the compound. Causality & Logic: The removal of bepotastine's zwitterionic moiety eliminates its peripheral restriction. PAMPA-BBB uses a porcine brain lipid extract to simulate the BBB environment, allowing us to empirically validate the hypothesis that this scaffold is highly CNS-penetrant. Self-Validating Mechanism: The assay is run concurrently with high-permeability (verapamil) and low-permeability (theophylline) reference standards. The assay is only considered valid if the apparent permeability ( Papp​ ) of the controls falls within established standard deviations.

Step-by-Step Methodology:

  • Lipid Coating: Coat the PVDF membrane of the acceptor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor/Acceptor Setup: Add 300 µL of the compound (10 µM in PBS, pH 7.4, 5% DMSO) to the donor wells. Add 200 µL of fresh PBS (pH 7.4, 5% DMSO) to the acceptor wells.

  • Incubation: Assemble the donor and acceptor plates into a sandwich and incubate at 37°C for 4 hours without agitation.

  • LC-MS/MS Analysis: Separate the plates. Extract 50 µL aliquots from both donor and acceptor compartments. Quantify the concentration of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine using LC-MS/MS (MRM mode). Calculate Papp​ ( cm/s ).

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Foundational

In Silico Modeling of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine Interactions: A Methodological Whitepaper

Abstract This technical guide provides a comprehensive framework for the in silico investigation of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine, a small molecule with potential therapeutic applications. Given the structu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine, a small molecule with potential therapeutic applications. Given the structural similarities to known antihistamines, this guide will use the histamine H1 receptor as a primary example target to illustrate a complete in silico modeling workflow. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for key computational methodologies. We will delve into the rationale behind experimental design, from initial target selection and ligand preparation to advanced molecular dynamics simulations and binding energy calculations. The overarching goal is to equip the reader with the expertise to rigorously evaluate the potential interactions of this and other novel chemical entities with their biological targets.

Introduction: The Rationale for In Silico Investigation

The pyridine and piperidine scaffolds are prevalent in a multitude of clinically successful drugs, highlighting their importance in medicinal chemistry.[1] The molecule 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine combines these key features, suggesting its potential for biological activity. A structurally related compound, 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, is a known intermediate in the synthesis of Bepotastine, a second-generation H1 receptor antagonist.[2][3] This structural analogy provides a strong rationale for investigating the interaction of our topic compound with the histamine H1 receptor.

In silico modeling offers a cost-effective and time-efficient approach to pre-screen and characterize the interactions of novel compounds before committing to expensive and time-consuming wet-lab experiments.[4][5] By simulating molecular interactions at an atomic level, we can predict binding affinity, identify key interacting residues, and understand the dynamic behavior of the ligand-receptor complex.[6][7] This whitepaper will outline a multi-faceted in silico approach, integrating pharmacophore modeling, molecular docking, and molecular dynamics simulations to build a robust understanding of the compound's potential as a therapeutic agent.

The In Silico Workflow: A Strategic Overview

A successful in silico investigation follows a logical progression of computational experiments, each building upon the insights of the last. Our workflow is designed to be a self-validating system, where the results of one stage inform and refine the next.

G A Target Identification & Preparation D Molecular Docking A->D B Ligand Preparation & Optimization B->D C Pharmacophore Modeling C->D Optional Seeding E Molecular Dynamics Simulation D->E F Binding Free Energy Calculation E->F G Data Analysis & Interpretation E->G F->G

Caption: A strategic workflow for the in silico modeling of small molecule-protein interactions.

Foundational Steps: Preparing the System

The accuracy of any in silico model is fundamentally dependent on the quality of the initial structures. This section details the critical preparatory steps for both the protein target and the ligand.

Target Identification and Preparation

Based on the structural similarity to the precursor of Bepotastine, the human histamine H1 receptor is a logical primary target. We will use a high-resolution crystal structure from the Protein Data Bank (PDB) as our starting point.

Protocol 1: Receptor Preparation

  • Obtain Receptor Structure: Download the PDB file of the human histamine H1 receptor complexed with a known antagonist (e.g., PDB ID: 3RZE).

  • Clean the Structure: Remove all non-essential molecules, including water, ions, and co-crystallized ligands, using a molecular visualization tool like PyMOL or UCSF Chimera.[8]

  • Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. This is crucial for accurate hydrogen bond calculations.[9]

  • Assign Partial Charges: Assign partial charges to all atoms in the receptor using a force field-based method (e.g., Gasteiger charges).[1]

  • Energy Minimization (Optional but Recommended): Perform a brief energy minimization to relieve any steric clashes in the structure.

  • Save in PDBQT Format: Save the prepared receptor structure in the PDBQT file format, which is required for AutoDock Vina.[10]

Ligand Preparation

Proper preparation of the ligand, 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine, is equally critical for a successful docking study.

Protocol 2: Ligand Preparation

  • Generate 3D Structure: Create a 3D structure of the ligand from its 2D representation using software like ChemDraw or Avogadro.

  • Energy Minimization: Perform a thorough energy minimization of the ligand's 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Assign Rotatable Bonds: Define the rotatable bonds within the ligand. This allows for conformational flexibility during the docking process.

  • Assign Partial Charges: Assign partial charges to the ligand atoms (e.g., Gasteiger charges).

  • Save in PDBQT Format: Save the prepared ligand in the PDBQT file format.[10]

Pharmacophore Modeling: Identifying Key Interaction Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific target.[11][12][13] This can be used to screen large databases for novel scaffolds or to understand the key binding interactions of a known ligand.[14][15]

G cluster_0 Ligand-Based cluster_1 Structure-Based L1 Active Ligand 1 P1 Generated Pharmacophore L1->P1 L2 Active Ligand 2 L2->P1 L3 Active Ligand 3 L3->P1 R1 Receptor Binding Site P2 Generated Pharmacophore R1->P2

Caption: Ligand-based vs. Structure-based pharmacophore modeling approaches.

Given that we have a known target (histamine H1 receptor), a structure-based approach is most appropriate. This involves identifying the key interaction points within the receptor's binding site, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Protocol 3: Structure-Based Pharmacophore Generation

  • Define the Binding Site: Identify the amino acid residues that constitute the binding pocket of the histamine H1 receptor based on the co-crystallized ligand or from published literature.

  • Generate Interaction Map: Use software like LigandScout or the receptor-ligand interaction analysis tools within Schrödinger Maestro to generate a map of the potential interaction points within the binding site.

  • Create Pharmacophore Query: Based on the interaction map, define a pharmacophore query consisting of features like hydrogen bond acceptors/donors, hydrophobic centroids, and aromatic rings with specific spatial constraints.

  • Validation (Optional): Validate the pharmacophore model by screening it against a database of known H1 receptor antagonists and decoys to ensure it can differentiate between active and inactive compounds.

Molecular Docking: Predicting Binding Poses and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9][16][17] It also provides a scoring function to estimate the binding affinity.[17] We will utilize AutoDock Vina, a widely used and robust docking program.[10][18]

G A Prepared Receptor (PDBQT) D Run AutoDock Vina A->D B Prepared Ligand (PDBQT) B->D C Define Search Space (Grid Box) C->D E Output: Binding Poses & Scores D->E F Analyze Interactions E->F

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Exploratory

Discovery and history of pyridine-containing research chemicals

An In-depth Technical Guide to the Discovery and History of Pyridine-Containing Research Chemicals Introduction: The Unassuming Origins of a Chemical Master Key Pyridine, a foundational heterocyclic aromatic compound wit...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery and History of Pyridine-Containing Research Chemicals

Introduction: The Unassuming Origins of a Chemical Master Key

Pyridine, a foundational heterocyclic aromatic compound with the chemical formula C₅H₅N, is a cornerstone of modern organic and medicinal chemistry.[1][2] Its deceptively simple structure, a benzene ring with one CH group replaced by a nitrogen atom, belies a rich and complex history of discovery and application.[1] This technical guide provides a comprehensive exploration of the journey of pyridine and its derivatives, from their initial isolation in the 19th century to their indispensable role as research chemicals and therapeutic agents in the 21st century. We will delve into the pivotal discoveries, the evolution of synthetic methodologies, and the profound impact of these compounds on our understanding of biological systems and drug development.

Part 1: The Genesis of Pyridine - From Obscure Origins to Structural Elucidation

The story of pyridine begins not in a pristine laboratory, but in the smoky, acrid world of 19th-century industrial chemistry. Impure forms of pyridine were likely produced by early alchemists through the heating of animal bones and other organic matter.[1] However, the first documented isolation of pyridine is credited to the Scottish chemist Thomas Anderson in 1849.[1] Anderson, while investigating the components of oil derived from the high-temperature heating of animal bones, isolated a colorless, water-miscible liquid with a distinctively unpleasant, fish-like odor.[1] Recognizing its flammability, he named the substance "pyridine," derived from the Greek word "pyr" (πῦρ), meaning fire, with the "-idine" suffix indicating a cyclic nitrogen-containing compound.[1][3]

For several decades following its discovery, the precise chemical structure of pyridine remained a puzzle. The challenge for chemists of the era was to reconcile its aromatic stability with the presence of a heteroatom in the ring. In 1869, Wilhelm Körner, and shortly after in 1871, James Dewar, independently proposed the correct hexagonal structure, analogous to benzene.[1] This structural elucidation was a critical step that opened the door to the rational synthesis of pyridine and its derivatives.

Part 2: The Synthetic Revolution - Unlocking the Potential of the Pyridine Ring

The ability to construct the pyridine ring with specific substituents was paramount to exploring its chemical and biological potential. Two early synthetic methods stand out for their historical and practical significance.

The Hantzsch Pyridine Synthesis: A Cornerstone of Heterocyclic Chemistry

In 1881, Arthur Rudolf Hantzsch developed a versatile and enduring method for the synthesis of pyridine derivatives.[1][4] The Hantzsch pyridine synthesis is a multi-component reaction that typically involves the condensation of a β-ketoester, an aldehyde, and ammonia or an ammonium salt.[1][4] This reaction first yields a 1,4-dihydropyridine, which is then oxidized to the corresponding aromatic pyridine.[1][4] The elegance and efficiency of this one-pot reaction made a wide array of substituted pyridines accessible for the first time, solidifying its place as a fundamental tool in heterocyclic chemistry.[4]

Experimental Protocol: Classical Hantzsch Dihydropyridine Synthesis

  • Reactant Combination: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (2 equivalents), a selected aldehyde (e.g., benzaldehyde, 1 equivalent), and a solution of ammonia in ethanol (1 equivalent).

  • Reaction Initiation: Gently heat the mixture to initiate the condensation reactions. The reaction is typically refluxed for several hours.

  • Intermediate Formation: The reaction proceeds through a series of intermediates, including an enamine and a Knoevenagel condensation product, which then undergo a Michael addition and cyclization to form the 1,4-dihydropyridine ring.

  • Isolation of Dihydropyridine: Upon cooling, the 1,4-dihydropyridine product often precipitates from the reaction mixture and can be collected by filtration.

  • Aromatization (Oxidation): The isolated dihydropyridine is then oxidized to the corresponding pyridine. A common laboratory method involves dissolving the dihydropyridine in a suitable solvent and treating it with an oxidizing agent such as nitric acid or ceric ammonium nitrate.

  • Purification: The final pyridine product is purified by techniques such as recrystallization or column chromatography.

Hantzsch_Synthesis_Workflow Reagents β-Ketoester (2 eq) + Aldehyde (1 eq) + Ammonia (1 eq) Reaction_Vessel Reaction Flask (with heating/reflux) Reagents->Reaction_Vessel Combine & Reflux Dihydropyridine 1,4-Dihydropyridine Intermediate Reaction_Vessel->Dihydropyridine Condensation & Cyclization Oxidation_Step Oxidation (e.g., HNO3) Dihydropyridine->Oxidation_Step Aromatization Pyridine_Product Substituted Pyridine Oxidation_Step->Pyridine_Product Final Product

Caption: A generalized workflow for the Hantzsch Pyridine Synthesis.

The Chichibabin Pyridine Synthesis: An Industrial Workhorse

While the Hantzsch synthesis was invaluable for laboratory-scale work, the growing demand for pyridine necessitated more cost-effective industrial production methods. In 1924, the Russian chemist Aleksei Chichibabin developed a synthesis that utilized inexpensive and readily available reagents.[1][3] The Chichibabin synthesis, in its general form, involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or ammonia derivatives at high temperatures over a catalyst.[1] Although the yields can be modest, the low cost of the starting materials has made this method a mainstay of industrial pyridine production.[1]

Part 3: From the Laboratory Bench to Biological Impact - Key Pyridine-Containing Research Chemicals

The development of robust synthetic methods for pyridine derivatives set the stage for an explosion in the discovery of biologically active molecules containing this scaffold. The pyridine ring is now a ubiquitous feature in a vast array of pharmaceuticals and agrochemicals.[2][5][6]

Nicotine: The Archetypal Pyridine Alkaloid and Neurological Probe

Long before its chemical structure was understood, the physiological effects of nicotine, the principal alkaloid of the tobacco plant, were well known. Crude nicotine was first isolated in 1828, and its correct molecular formula was determined in 1843.[7] The first laboratory synthesis was achieved in 1904.[7] Nicotine, which consists of a pyridine ring linked to a pyrrolidine ring, exerts its potent effects by acting as an agonist at nicotinic acetylcholine receptors (nAChRs).[8] This interaction has made nicotine and its synthetic analogs invaluable research tools for probing the cholinergic nervous system and its role in cognition, addiction, and various neurological disorders.[9]

Isoniazid: A Serendipitous Discovery in the Fight Against Tuberculosis

The story of isoniazid (isonicotinic acid hydrazide) is a classic example of serendipity in drug discovery. The compound was first synthesized in 1912, but its potent antitubercular activity lay dormant for four decades.[10][11] In the early 1950s, researchers at Hoffmann-La Roche, the Squibb Institute for Medical Research, and Bayer, while screening compounds for activity against Mycobacterium tuberculosis, independently discovered the remarkable efficacy of isoniazid.[11][12][13] This discovery revolutionized the treatment of tuberculosis and established isoniazid as a first-line therapy that remains in use today.[10][12] Isoniazid is a prodrug that is activated by the mycobacterial enzyme KatG, and it subsequently inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[10][13]

Nifedipine and the Dihydropyridine Calcium Channel Blockers

The therapeutic potential of the dihydropyridine intermediate in the Hantzsch synthesis was realized with the development of nifedipine by Bayer in the late 1960s and early 1970s.[14][15] Nifedipine was found to be a potent vasodilator and was initially developed as a treatment for angina pectoris.[15] It and other dihydropyridine derivatives act as L-type calcium channel blockers, preventing the influx of calcium into smooth muscle cells and thereby causing relaxation of the vasculature.[16][17] This class of compounds not only became crucial for the management of hypertension and angina but also provided researchers with powerful tools to investigate the physiological roles of calcium channels.[15][17]

Table 1: Timeline and Key Attributes of Foundational Pyridine-Containing Compounds

CompoundYear of First Synthesis/IsolationYear of Biological Activity DiscoveryPrimary Biological Target/Mechanism of ActionKey Application/Significance
Pyridine1849 (Isolation)N/AN/AFoundational heterocyclic compound, solvent, and synthetic precursor.
Nicotine1828 (Isolation)AncientNicotinic Acetylcholine Receptor (nAChR) AgonistResearch tool for studying the cholinergic system; psychoactive substance.
Isoniazid1912c. 1951Inhibition of Mycobacterial Mycolic Acid SynthesisFirst-line treatment for tuberculosis.
Nifedipine1966 (Synthesis)Late 1960sL-type Calcium Channel BlockerTreatment of hypertension and angina; research tool for calcium signaling.

Part 4: The Modern Era and Future Horizons

The field of pyridine chemistry continues to be a vibrant area of research. Modern synthetic organic chemistry has provided a plethora of new methods for the construction and functionalization of the pyridine ring, including transition-metal-catalyzed cross-coupling reactions. These advanced techniques allow for the rapid and efficient synthesis of complex pyridine-containing molecules for drug discovery and materials science.

The pyridine scaffold is a privileged structure in medicinal chemistry, and its presence in numerous FDA-approved drugs is a testament to its versatility.[18][19] Researchers continue to explore novel pyridine derivatives as potential treatments for a wide range of diseases, including cancer, viral infections, and neurodegenerative disorders.[18][20] The ongoing exploration of the chemical space around the pyridine nucleus, aided by computational modeling and high-throughput screening, ensures that this remarkable heterocycle will remain a central player in the advancement of science and medicine for the foreseeable future.

Pyridine_Impact cluster_Synthesis Synthetic Methodologies cluster_Applications Key Research Areas & Applications Pyridine Pyridine Discovery (Anderson, 1849) Hantzsch Hantzsch Synthesis (1881) Pyridine->Hantzsch Chichibabin Chichibabin Synthesis (1924) Pyridine->Chichibabin Modern_Methods Modern Cross-Coupling Hantzsch->Modern_Methods Cardiovascular Cardiovascular Disease (e.g., Nifedipine, Ca2+ Channels) Hantzsch->Cardiovascular Chichibabin->Modern_Methods Neuroscience Neuroscience (e.g., Nicotine, nAChRs) Modern_Methods->Neuroscience Infectious_Disease Infectious Disease (e.g., Isoniazid, Tuberculosis) Modern_Methods->Infectious_Disease Oncology Oncology & Modern Drug Discovery Modern_Methods->Oncology

Caption: The historical and developmental impact of pyridine chemistry.

References

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • University of Bristol, School of Chemistry. (2025, July). Pyridine - Molecule of the Month. Retrieved from [Link]

  • American Chemical Society. (2020, August 31). Pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Thomas Anderson (chemist). Retrieved from [Link]

  • International Journal of Innovative Research in Technology. (2022, March 13). A Review on Synthesis of Nicotine. Retrieved from [Link]

  • Wikipedia. (n.d.). Nifedipine. Retrieved from [Link]

  • Grokipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Tobacco Science. (n.d.). NICOTINE BIOSYNTHESIS IN NICOTIANA: A METABOLIC OVERVIEW. Retrieved from [Link]

  • chemeurope.com. (n.d.). Thomas Anderson (chemist). Retrieved from [Link]

  • ACS Publications. (2019, January 23). Enantioselective Synthesis of Nicotine via an Iodine-Mediated Hofmann–Löffler Reaction. Retrieved from [Link]

  • Brieflands. (2012, October 4). Discovery of New Drugs Against Tuberculosis: History Guides. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evaluation. Retrieved from [Link]

  • Basicmedical Key. (2016, August 27). Isoniazid. Retrieved from [Link]

  • NC State Repository. (n.d.). Synthesis of Nicotine Derivatives from Natural Nicotine, Total Synthesis of (S)-Brevicolline, and Advances towards the Synthesis of Dihydrolycolucine. Retrieved from [Link]

  • YouTube. (2021, November 7). Synthesis of Pyridine. Retrieved from [Link]

  • National Institutes of Health. (2024, December 4). Efficient Method of (S)-Nicotine Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoniazid. Retrieved from [Link]

  • PubMed. (2016, February 1). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Retrieved from [Link]

  • IntechOpen. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

  • IntechOpen. (2022, August 27). Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, May 20). CHAPTER 16: Pyridine Synthesis. Retrieved from [Link]

  • PubMed. (n.d.). [Nifedipine: a novel vasodilator]. Retrieved from [Link]

  • ResearchGate. (2024, October 8). Development of novel pyridine-based agrochemicals: A review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]

  • Patsnap Synapse. (2026, February 27). Nifedipine - Drug Targets, Indications, Patents. Retrieved from [Link]

  • PNAS. (n.d.). Nifedipine facilitates neurotransmitter release independently of calcium channels. Retrieved from [Link]

  • National Institutes of Health. (2023, January 12). Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. Retrieved from [Link]

Sources

Foundational

A Technical Guide to 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine as a Key Bepotastine Intermediate

Introduction Bepotastine, a second-generation H1-antihistamine, is a widely used therapeutic agent for treating allergic conditions such as allergic rhinitis and urticaria.[1][2] Its efficacy and favorable safety profile...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Bepotastine, a second-generation H1-antihistamine, is a widely used therapeutic agent for treating allergic conditions such as allergic rhinitis and urticaria.[1][2] Its efficacy and favorable safety profile, characterized by non-sedating properties, are attributed to the specific stereochemistry of its active (S)-enantiomer.[1] The synthesis of enantiomerically pure Bepotastine is a critical objective in pharmaceutical manufacturing, where the control of stereochemistry is paramount.[3] Central to several efficient synthetic routes is the intermediate, 2-((S)-Phenyl(piperidin-4-yloxy)methyl)pyridine. This guide provides an in-depth technical overview of the synthesis, characterization, and utilization of this pivotal molecule, intended for researchers, chemists, and professionals in drug development.

Chemical Profile and Strategic Importance

The molecular structure of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine forms the core scaffold of Bepotastine. The subsequent N-alkylation of the piperidine ring with an ethyl 4-bromobutyrate moiety, followed by hydrolysis, completes the synthesis of the final active pharmaceutical ingredient (API).[4][5] Therefore, the efficient and stereoselective synthesis of this intermediate is a determining factor in the overall yield, purity, and cost-effectiveness of Bepotastine production.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 125603-01-2
Molecular Formula C₁₇H₂₀N₂O
Molecular Weight 268.35 g/mol
Appearance Typically an oil or low-melting solid
Chiral Center The benzylic carbon attached to the pyridine ring and the ether oxygen

Synthesis Methodologies: A Comparative Overview

The construction of the ether linkage in 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine is the key synthetic transformation. The most prevalent and industrially relevant method is a variation of the Williamson ether synthesis. This involves the coupling of a chiral alcohol precursor with a protected 4-hydroxypiperidine derivative.

Key Precursors:
  • (S)-(4-chlorophenyl)(pyridin-2-yl)methanol : This chiral alcohol is a critical starting material that defines the stereochemistry of the final product.[6][7] Its synthesis via asymmetric reduction of the corresponding ketone is a key step, with modern methods employing engineered alcohol dehydrogenases to achieve high enantiomeric excess (>99% ee).[1][6]

  • N-Boc-4-hydroxypiperidine : This commercially available building block serves as the source of the piperidin-4-yloxy moiety.[8] The tert-butoxycarbonyl (Boc) protecting group is essential to prevent N-alkylation during the ether synthesis, ensuring the reaction occurs selectively at the hydroxyl group.[9]

Primary Synthetic Route: Williamson Ether Synthesis

The Williamson ether synthesis provides a reliable method for forming the crucial C-O bond. The reaction proceeds via an Sₙ2 mechanism, where a deprotonated alcohol (alkoxide) acts as a nucleophile to displace a leaving group on the other precursor.[10][11]

Diagram 1: Synthesis of the Bepotastine Intermediate

G cluster_0 Precursor Preparation cluster_1 Williamson Ether Synthesis (O-Alkylation) cluster_2 Deprotection P1 (S)-(4-chlorophenyl) (pyridin-2-yl)methanol R1 Activation & Coupling P1->R1 P2 N-Boc-4-hydroxypiperidine P2->R1 I1 tert-butyl 4-(((S)-(4-chlorophenyl) (pyridin-2-yl))methoxy)piperidine-1-carboxylate R1->I1 Formation of Protected Intermediate R2 Acidic Cleavage of Boc Group I1->R2 FP 2-((S)-Phenyl(piperidin-4-yloxy) methyl)pyridine R2->FP Final Intermediate

Caption: Synthetic pathway to the key Bepotastine intermediate.

Detailed Experimental Protocol (Representative)

Step 1: O-Alkylation of N-Boc-4-hydroxypiperidine

  • Reaction Setup: To a solution of (S)-(4-chlorophenyl)(pyridin-2-yl)methanol (1.0 eq) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).[12]

  • Alkoxide Formation: Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the alkoxide.

  • Coupling: To this mixture, add a solution of a suitable derivative of N-Boc-4-hydroxypiperidine, such as its tosylate or mesylate, (1.1 eq) in the same anhydrous solvent. Alternatively, the hydroxyl group of the chiral alcohol can be converted into a good leaving group (e.g., a mesylate or tosylate) and reacted with the alkoxide of N-Boc-4-hydroxypiperidine.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9]

  • Workup: Once the reaction is complete, carefully quench the excess NaH by the slow addition of water or a saturated ammonium chloride solution at 0 °C. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Boc Deprotection

  • Reaction Setup: Dissolve the crude protected intermediate from Step 1 in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Cleavage: Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and stir at room temperature.[8]

  • Reaction Progression: Monitor the deprotection by TLC/HPLC until the starting material is fully consumed.

  • Workup: Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent. Combine the organic layers, dry, and concentrate to yield the crude 2-((S)-Phenyl(piperidin-4-yloxy)methyl)pyridine.

Process Optimization and Industrial Considerations

For large-scale synthesis, several factors must be optimized to ensure a robust and cost-effective process.

  • Phase-Transfer Catalysis (PTC): To avoid the use of hazardous reagents like NaH, PTC offers a safer and more efficient alternative.[13] The reaction can be performed in a biphasic system (e.g., toluene/water) using a base like sodium hydroxide or potassium carbonate and a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide).[13][14] The catalyst facilitates the transfer of the alkoxide from the aqueous phase to the organic phase where the reaction occurs.[15]

  • Solvent Selection: The choice of solvent impacts reaction rates, solubility, and ease of workup. While DMF can promote Sₙ2 reactions, its high boiling point and potential for decomposition can complicate purification. Toluene or acetonitrile are often preferred in industrial settings.[4][5]

  • Impurity Profile: Potential impurities include unreacted starting materials, byproducts from elimination reactions (favored by sterically hindered substrates or high temperatures), and any diastereomers if the starting chiral alcohol is not enantiopure.[3][10] A thorough understanding and control of the impurity profile are critical for regulatory approval.

Analytical Characterization

The identity and purity of the synthesized intermediate must be rigorously confirmed using a suite of analytical techniques.

Table 2: Analytical Characterization Methods

TechniquePurposeExpected Results
¹H and ¹³C NMR Structural ElucidationCharacteristic peaks corresponding to the aromatic (pyridine and phenyl) and aliphatic (piperidine) protons and carbons. The benzylic proton signal is a key diagnostic peak.
Mass Spectrometry (MS) Molecular Weight ConfirmationA molecular ion peak [M+H]⁺ consistent with the calculated molecular weight (e.g., at m/z 269.16).
Chiral HPLC Enantiomeric Purity (ee%)Separation of the (S) and (R) enantiomers to determine the enantiomeric excess of the desired (S)-isomer. Purity should typically be >99.5% ee.
Standard HPLC Chemical PurityDetermination of the percentage of the desired product relative to any process-related impurities. Purity should typically be >99%.[4]

Conversion to Bepotastine

The final stage of the synthesis involves the N-alkylation of the piperidine nitrogen in 2-((S)-Phenyl(piperidin-4-yloxy)methyl)pyridine.

  • Coupling: The intermediate is reacted with ethyl 4-bromobutyrate in the presence of a base, such as potassium carbonate, in a solvent like acetone or acetonitrile.[4][5]

  • Hydrolysis: The resulting ester is hydrolyzed using a base (e.g., sodium hydroxide) to yield Bepotastine.[4]

  • Salt Formation: Finally, Bepotastine is treated with benzenesulfonic acid to form the stable and pharmaceutically acceptable Bepotastine Besilate salt.[4][13]

Diagram 2: Overall Synthesis Workflow

G Start Starting Materials (Chiral Alcohol & Protected Piperidine) Step1 Step 1: Williamson Ether Synthesis (Coupling Reaction) Start->Step1 Workup1 Workup & Purification Step1->Workup1 Step2 Step 2: Boc Deprotection (Acidic Cleavage) Workup1->Step2 Workup2 Workup & Purification Step2->Workup2 Intermediate Purified Intermediate 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine Workup2->Intermediate QC Quality Control Analysis (HPLC, NMR, MS, Chiral Purity) Intermediate->QC End Proceed to Final API Synthesis QC->End

Caption: From precursors to purified intermediate for API synthesis.

Conclusion

2-(Phenyl(piperidin-4-yloxy)methyl)pyridine is a cornerstone intermediate in the modern manufacturing of Bepotastine. The synthetic strategy, primarily revolving around a stereocontrolled Williamson ether synthesis, highlights key principles of modern pharmaceutical process chemistry, including the use of protecting groups, asymmetric synthesis, and process optimization techniques like phase-transfer catalysis. A robust and well-characterized synthesis of this intermediate is fundamental to producing high-purity Bepotastine Besilate, ensuring the safety and efficacy of this important anti-allergic medication.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (2023, April 4). N-BOC-4-Hydroxypiperidine: A Versatile Building Block in Organic Synthesis.
  • Google Patents. (n.d.). WO2019073486A1 - Improved process for the manufacture of bepotastine and its besilate salt.
  • ResearchGate. (2021, August 3). Efficient synthesis of bepotastine and cloperastine intermediates using engineered alcohol dehydrogenase with a hydrophobic pocket.
  • ChemicalBook. (2026, February 3). BEPOTASTINE BESILATE | 190786-44-8.
  • PubMed. (2021, August 3). Efficient synthesis of bepotastine and cloperastine intermediates using engineered alcohol dehydrogenase with a hydrophobic pocket.
  • Taylor & Francis Online. (2021, March 5). Improved Synthesis of Bepotastine Besilate.
  • BenchChem. (n.d.). Improving the regioselectivity of reactions with N-Boc-4-hydroxypiperidine.
  • BenchChem. (n.d.). A Comparative Guide to Bepotastine Synthesis: Unraveling Impurity Profiles of Different Routes.
  • Google Patents. (n.d.). CN105669652A - Improved preparation method of bepotastine besilate.
  • Google Patents. (n.d.). CN107827812B - A kind of chiral synthesis method of bepotastine besylate intermediate.
  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Reaction.Watch. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • MDPI. (n.d.). The Influence of Phase Transfer Catalysis (PTC) in the Synthesis of Bioactive Compounds.
  • M. Mąkosza, M. Fedoryński. (n.d.). Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We? Institute of Organic Chemistry of the Polish Academy of Sciences.

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine

Abstract This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine, a heterocyclic compound of interest in medicinal chemistry. In the ab...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine, a heterocyclic compound of interest in medicinal chemistry. In the absence of publicly available experimental spectra, this document leverages foundational spectroscopic principles and data from analogous structures to offer a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a robust framework for the structural elucidation of this and related molecules.

Introduction

2-(Phenyl(piperidin-4-yloxy)methyl)pyridine is a complex molecule featuring a pyridine ring, a phenyl group, and a piperidine moiety linked by a benzylic ether. The precise characterization of such molecules is paramount in the field of drug discovery and development, where structure dictates function and efficacy. Spectroscopic techniques are the cornerstone of this characterization, providing unambiguous evidence of molecular structure. This guide will detail the predicted spectroscopic signature of the title compound, offering in-depth explanations for the expected data.

Below is the chemical structure of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine.

Caption: Chemical structure of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR

A standard protocol for obtaining high-quality NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) at room temperature.

  • ¹H NMR: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets.

Caption: General experimental workflow for NMR analysis.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine in CDCl₃ is summarized below.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Pyridine-H68.5 - 8.6dd1H
Pyridine-H3, H4, H57.1 - 7.8m3H
Phenyl-H7.2 - 7.4m5H
Benzylic-CH5.4 - 5.6s1H
Piperidine-CH (at C4)3.5 - 3.7m1H
Piperidine-CH₂ (at C2, C6)2.9 - 3.1 (axial) and 2.5 - 2.7 (equatorial)m4H
Piperidine-CH₂ (at C3, C5)1.8 - 2.0 (axial) and 1.6 - 1.8 (equatorial)m4H
Piperidine-NH1.5 - 2.5br s1H

Rationale for Predicted Shifts:

  • Pyridine Protons: The protons on the pyridine ring are deshielded due to the electronegativity of the nitrogen atom and the aromatic ring current. The proton at the C6 position is expected to be the most downfield due to its proximity to the nitrogen.

  • Phenyl Protons: The five protons on the phenyl ring are expected to appear in the typical aromatic region.

  • Benzylic Proton: The methine proton is significantly deshielded by the adjacent oxygen atom and the two aromatic rings, with an expected chemical shift in the range of 5.4-5.6 ppm.[2][3]

  • Piperidine Protons: The protons on the piperidine ring exhibit characteristic shifts. The proton at C4, being attached to the carbon bearing the ether linkage, is deshielded. The protons on the carbons adjacent to the nitrogen (C2 and C6) are also deshielded, with typical shifts around 2.5-3.1 ppm.[1][4][5] The remaining piperidine protons at C3 and C5 will appear further upfield. The N-H proton signal is often broad and its chemical shift can vary depending on solvent and concentration.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum is a crucial component for full structural confirmation.

CarbonPredicted Chemical Shift (δ, ppm)
Pyridine-C2160 - 165
Pyridine-C6148 - 150
Pyridine-C4135 - 137
Pyridine-C3, C5120 - 125
Phenyl-C (ipso)140 - 142
Phenyl-C (ortho, meta, para)126 - 130
Benzylic-CH75 - 85
Piperidine-C470 - 75
Piperidine-C2, C645 - 50
Piperidine-C3, C530 - 35

Rationale for Predicted Shifts:

  • Aromatic Carbons: The carbons of the pyridine and phenyl rings will appear in the aromatic region (120-165 ppm). The carbon attached to the methine bridge (Pyridine-C2) will be the most downfield of the pyridine carbons.

  • Benzylic Carbon: The benzylic carbon, being attached to an oxygen atom, is significantly deshielded and is expected to appear in the 75-85 ppm range.[6][7]

  • Piperidine Carbons: The chemical shifts of the piperidine carbons are influenced by their proximity to the heteroatoms. C4, bonded to the oxygen, will be the most downfield of the piperidine carbons. The carbons adjacent to the nitrogen (C2, C6) will appear around 45-50 ppm, while the remaining carbons (C3, C5) will be the most upfield.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR

A common method for obtaining an IR spectrum of a solid or oil is as follows:

  • Sample Preparation: For an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically over the range of 4000 to 400 cm⁻¹.

Predicted IR Data
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3300 - 3500 (broad)N-HStretching
3000 - 3100Aromatic C-HStretching
2850 - 3000Aliphatic C-HStretching
1580 - 1610C=C and C=NRing Stretching
1200 - 1300 (strong)Aryl-OAsymmetric Stretching
1050 - 1150 (strong)C-OSymmetric Stretching

Rationale for Predicted Absorptions:

  • N-H Stretch: The secondary amine in the piperidine ring will give rise to a broad absorption in the 3300-3500 cm⁻¹ region.

  • C-H Stretches: The aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperidine ring and the benzylic carbon will be below 3000 cm⁻¹.

  • Aromatic Ring Stretches: The C=C and C=N stretching vibrations of the pyridine and phenyl rings will cause absorptions in the 1580-1610 cm⁻¹ region.

  • C-O Stretches: The most characteristic peaks for this molecule will be the strong C-O stretching bands of the ether linkage. The aryl-O stretch is expected to be prominent between 1200 and 1300 cm⁻¹, and the alkyl-O stretch between 1050 and 1150 cm⁻¹.[2][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: MS

A typical protocol using electrospray ionization (ESI) is as follows:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the ESI source where it is ionized, typically forming the protonated molecule [M+H]⁺.

  • Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Tandem MS (MS/MS): To obtain structural information, the [M+H]⁺ ion can be selected and subjected to collision-induced dissociation (CID) to generate fragment ions.[11]

Predicted MS Data
  • Molecular Ion: The molecular weight of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine is 268.35 g/mol . In positive ion ESI-MS, the protonated molecule [M+H]⁺ is expected at m/z 269.16 .

  • Predicted Fragmentation Pattern: The fragmentation of the [M+H]⁺ ion is likely to proceed through several key pathways.

G cluster_0 Proposed Fragmentation Pathway M [M+H]⁺ m/z 269 F1 [C₁₂H₁₀N]⁺ m/z 168 M->F1 Loss of piperidin-4-ol F2 [C₅H₁₂NO]⁺ m/z 102 M->F2 α-cleavage F3 [C₇H₇]⁺ m/z 91 F1->F3 Rearrangement F4 [C₅H₅N]⁺ m/z 79 F1->F4 Loss of C₇H₅

Caption: A proposed fragmentation pathway for 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine in ESI-MS.

Rationale for Predicted Fragmentation:

  • Loss of Piperidin-4-ol: A likely fragmentation pathway involves the cleavage of the ether bond, leading to the loss of neutral piperidin-4-ol (101 Da) and the formation of the stable [phenyl(pyridin-2-yl)methyl]⁺ cation at m/z 168 .

  • Alpha-Cleavage: Cleavage of the bond alpha to the piperidine nitrogen is a common fragmentation pathway for piperidine-containing compounds, which could lead to various smaller fragments.[11][12]

  • Pyridine and Phenyl Fragments: Further fragmentation of the m/z 168 ion could lead to characteristic fragments of the pyridine and phenyl moieties, such as the tropylium ion at m/z 91 or the pyridinium ion. The loss of HCN from the pyridine ring is also a possibility.[13][14]

Conclusion

This technical guide has presented a detailed, predictive analysis of the NMR, IR, and MS spectra of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine. By synthesizing foundational spectroscopic principles with data from analogous structures, a comprehensive spectroscopic profile has been constructed. This guide serves as a valuable predictive tool for researchers working on the synthesis and characterization of this molecule and its derivatives, facilitating efficient and accurate structural elucidation in the absence of published experimental data.

References

  • PubMed. (2022). Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds. PubMed. Retrieved from [Link]

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Retrieved from [Link]

  • Supporting Information. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Retrieved from [Link]

  • PubMed. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts of the piperidine ring in compounds 6a‐d. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. Retrieved from [Link]

  • RSC Publishing. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2022). List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives. ResearchGate. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. ResearchGate. Retrieved from [Link]

  • SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

  • Analytical Chemistry. (n.d.). High Resolution Mass Spectrum of Piperidine. Analytical Chemistry. Retrieved from [Link]

  • Journal of the Chemical Society B. (1969). Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact. Journal of the Chemical Society B. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental mass spectra of the dissociative ionization of (a) pyridine and (b) benzonitrile at an electron impact energy of 15 eV. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine. PubChem. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. University of Colorado Boulder. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Chemistry Steps. Retrieved from [Link]

  • Chemistry Steps. (2025). 13C Carbon NMR Spectroscopy. Chemistry Steps. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. Retrieved from [Link]

  • YouTube. (2019). Carbon-13 NMR Spectroscopy. The Organic Chemistry Tutor. Retrieved from [Link]

  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. University of Puget Sound. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

  • Organic Chemistry On-Line. (n.d.). IR Absorbances of Common Functional Groups. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine

Foreword: Navigating the Preformulation Landscape In the realm of drug discovery and development, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. Among the most criti...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Preformulation Landscape

In the realm of drug discovery and development, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. Among the most critical yet often underestimated hurdles are the fundamental physicochemical properties of a molecule: its solubility and stability. These intrinsic characteristics govern a compound's bioavailability, manufacturability, and shelf-life, ultimately dictating its therapeutic potential. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the solubility and stability of a specific compound of interest: 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine.

While publicly available data on this particular molecule is scarce, this guide will leverage established scientific principles and methodologies to provide a robust roadmap for its characterization. By understanding the constituent functional groups and applying field-proven experimental protocols, researchers can systematically elucidate the solubility and stability profile of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine, enabling informed decisions in the drug development cascade. This document is structured not as a static data sheet, but as a dynamic, in-depth technical guide, empowering you to generate the critical data necessary to advance your research.

Physicochemical Properties: The Blueprint of Behavior

PropertyPredicted/Inferred ValueSignificance for Solubility & Stability
Molecular Formula C₁₇H₂₀N₂OProvides the basis for molecular weight calculation.
Molecular Weight 268.35 g/mol Influences diffusion and dissolution rates.
pKa Estimated ~8.5-9.5 (Piperidine N)The basic nature of the piperidine nitrogen will dictate pH-dependent solubility. At pH values below the pKa, the compound will be protonated and likely exhibit higher aqueous solubility.
LogP Estimated ~2.5-3.5Indicates a moderate lipophilicity, suggesting a balance between aqueous and lipid solubility. This may present challenges in achieving high concentrations in purely aqueous media.
Polar Surface Area ~34 ŲA relatively low polar surface area suggests good potential for membrane permeability but may correlate with lower aqueous solubility.
Appearance Likely an oil or low-melting solidThe physical state will influence the handling and preparation of samples for solubility and stability studies.

Solubility Assessment: Unveiling the Dissolution Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine, its basic nature suggests that solubility will be highly dependent on the pH of the medium. A comprehensive solubility assessment should, therefore, encompass a range of physiologically relevant pH values and solvent systems.

Recommended Solvents for Screening

A tiered approach to solubility screening is recommended, starting with aqueous systems and progressing to organic and co-solvent systems as needed.

Solvent SystemRationale
pH 1.2 HCl Buffer Simulates gastric fluid.
pH 4.5 Acetate Buffer Represents the pH of the small intestine.
pH 6.8 Phosphate Buffer Simulates the pH of the lower intestine.
Purified Water Provides a baseline for intrinsic aqueous solubility.
Ethanol A common co-solvent in pharmaceutical formulations.
Propylene Glycol A versatile solubilizing agent.
Polyethylene Glycol 400 (PEG 400) A non-volatile solvent used in liquid formulations.
Dimethyl Sulfoxide (DMSO) A powerful aprotic solvent, often used for initial stock solution preparation.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility.[1]

Objective: To determine the equilibrium solubility of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine in various solvents.

Materials:

  • 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine

  • Selected solvents (as per Table in Section 2.1)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm, chemically compatible with solvents)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

  • Solvent Addition: Add a known volume of each test solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the samples to equilibrate for a predetermined period (typically 24-72 hours). A preliminary kinetic study can determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • Data Analysis: Calculate the solubility as the mean concentration from at least three replicate experiments for each solvent.

Diagram: Experimental Workflow for Equilibrium Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess compound to vials prep2 Add known volume of solvent prep1->prep2 equil Shake at constant temperature (24-72h) prep2->equil sep1 Centrifuge to pellet solid equil->sep1 sep2 Filter supernatant (0.45 µm) sep1->sep2 ana1 Dilute filtrate sep2->ana1 ana2 Quantify by HPLC-UV ana1->ana2

Caption: Workflow for shake-flask solubility measurement.

Stability Assessment and Forced Degradation Studies

Understanding the stability of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine is paramount for defining its shelf-life and identifying potential degradation products that could impact safety and efficacy. Forced degradation studies are essential to elucidate the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[2][3]

Potential Degradation Pathways

Based on the structure of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine, several degradation pathways can be anticipated:

  • Hydrolysis: The ether linkage is a potential site for acid-catalyzed hydrolysis, which would cleave the molecule into phenyl(pyridin-2-yl)methanol and piperidin-4-ol.[4][5] Ethers are generally stable to base-catalyzed hydrolysis.

  • Oxidation: The pyridine and piperidine rings are susceptible to oxidation. The piperidine nitrogen can be oxidized, and the ring itself can undergo oxidative degradation.[6][7] The benzylic carbon is also a potential site of oxidation.

  • Photolysis: Aromatic systems, such as the phenyl and pyridine rings, can absorb UV light, potentially leading to photodegradation. The ICH Q1B guideline provides a framework for photostability testing.[8]

Diagram: Potential Degradation Pathways

G Parent Compound Parent Compound Hydrolysis Hydrolysis Parent Compound->Hydrolysis Acidic Conditions Oxidation Oxidation Parent Compound->Oxidation Oxidizing Agents Photolysis Photolysis Parent Compound->Photolysis UV/Vis Light Hydrolysis Products Hydrolysis Products Hydrolysis->Hydrolysis Products Oxidation Products Oxidation Products Oxidation->Oxidation Products Photodegradation Products Photodegradation Products Photolysis->Photodegradation Products

Caption: Key degradation pathways for the molecule.

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine under various stress conditions and to generate potential degradation products for the development of a stability-indicating method.

Materials:

  • 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

  • HPLC-UV system

  • LC-MS system for peak identification

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M and 1 M HCl. Incubate at elevated temperatures (e.g., 60°C) and sample at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M and 1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize the samples before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% and 30% H₂O₂. Store at room temperature and protected from light. Sample at various time points.

    • Thermal Degradation: Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 80°C). Sample at various time points.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8] A control sample should be stored in the dark.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control, using an appropriate HPLC-UV method. The method should be capable of separating the parent compound from any degradation products. A gradient elution method is often required.

    • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

    • Aim for 5-20% degradation of the parent compound to ensure that significant degradation products are formed without excessive secondary degradation.

  • Peak Purity and Mass Balance:

    • Assess the peak purity of the parent compound in the stressed samples using a photodiode array (PDA) detector to ensure no co-eluting peaks.

    • Calculate the mass balance to account for the parent compound and all degradation products.

  • Identification of Degradation Products:

    • Utilize LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products. This information, along with fragmentation patterns, can be used to propose the structures of the degradants.

Diagram: Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions cluster_analysis Analysis stress1 Acid/Base Hydrolysis ana1 HPLC-UV Analysis stress1->ana1 stress2 Oxidation (H₂O₂) stress2->ana1 stress3 Thermal Stress stress3->ana1 stress4 Photolytic Stress (ICH Q1B) stress4->ana1 ana2 Peak Purity & Mass Balance ana1->ana2 ana3 LC-MS for Identification ana2->ana3 End End ana3->End Start Start Start->stress1 Start->stress2 Start->stress3 Start->stress4

Caption: Systematic approach to forced degradation.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method (SIAM). This is typically an HPLC method that can accurately and precisely quantify 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine in the presence of its degradation products, impurities, and any other potential matrix components.

Key Characteristics of a Stability-Indicating HPLC Method:

  • Specificity: The ability to resolve the parent peak from all degradation product peaks. This is often demonstrated by peak purity analysis and by spiking the sample with known impurities.

  • Accuracy: The closeness of the measured value to the true value, assessed by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

The development of a robust SIAM is an iterative process that involves screening different columns, mobile phases, and detector wavelengths to achieve optimal separation and sensitivity.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine. While specific experimental data for this compound is not publicly available, the principles and protocols outlined herein offer a clear path forward for researchers to generate this critical information. By diligently applying these methodologies, scientists can build a robust data package that will inform formulation development, define appropriate storage conditions, and ultimately, de-risk the progression of this compound through the drug development pipeline. The insights gained from these studies are not merely data points but are foundational to the successful translation of a promising molecule into a safe and effective therapeutic.

References

  • Different reaction conditions for hydrolysis of ethers and epoxides. (2025, January 30). Chemistry Stack Exchange. [Link]

  • Oxidative Dearomatization of Pyridines. PMC. [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. PMC. [Link]

  • Revised mechanism for the hydrolysis of ethers in aqueous acid. Pubs.rsc.org. [Link]

  • Microbial Metabolism of Pyridine, Quinoline, Acridine, and Their Derivatives under Aerobic and Anaerobic Conditions. Semantic Scholar. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). LinkedIn. [Link]

  • Hydrolysis of Esters. LibreTexts. [Link]

  • Ch20: Hydrolysis of Esters. University of Calgary. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 22). Chemistry Steps. [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024, March 29). ACS Publications. [Link]

  • Forced Degradation – A Review. (2022, November 30). Biomed J Sci & Tech Res. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 13). BioProcess International. [Link]

  • 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. PubChem. [Link]

  • Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. ChemRxiv. [Link]

  • (PDF) Degradation of Pyridines in the Environment. ResearchGate. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Pyridine. NCBI Bookshelf. [Link]

  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. (2021, April 5). PubMed. [Link]

  • 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine. PubChem. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI. [Link]

  • PIPERIDINE DERIVATIVES. V. lf3-DIALKYL-4-ARYL-4- ACYLOXYPIPERIDINES. J. Am. Chem. Soc. [Link]

  • Piperidine. Wikipedia. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024, February 2). IJNRD. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. [Link]

  • Analytical methods for the determination of some selected 4-quinolone antibacterials. (2025, December 9). ResearchGate. [Link]

  • Influence of piperidine ring on stability and reactivity of piperine. (2025, December 8). ResearchGate. [Link]

  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. (2022, December 27). Journal of the American Chemical Society. [Link]

  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. (2018, July 18). IntechOpen. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed. [Link]

Sources

Exploratory

Predicted ADMET Properties of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine: A Preclinical In Silico Profiling Guide

Executive Summary The compound 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine (SMILES: C1CNCCC1OC(c2ccccc2)c3ccccn3) is a critical structural scaffold in modern medicinal chemistry. Most notably, it serves as the core desch...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine (SMILES: C1CNCCC1OC(c2ccccc2)c3ccccn3) is a critical structural scaffold in modern medicinal chemistry. Most notably, it serves as the core deschloro-intermediate for the second-generation antihistamine bepotastine .

While bepotastine is clinically optimized for peripheral selectivity, stripping away its butanoic acid and chlorine moieties to yield 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine fundamentally alters the molecule's physicochemical landscape. This technical whitepaper provides an in-depth in silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this core scaffold. By analyzing the structural causality behind these predictions, we establish a robust framework for its potential use in CNS-targeted lead optimization or as a predictive model for piperidine-based toxicophores.

Physicochemical Profiling & Rule of Five (Ro5) Compliance

To accurately predict the ADMET profile, we must first establish the foundational physicochemical parameters of the molecule. The absence of the zwitterionic character found in parent drugs drastically shifts this compound into a highly lipophilic, basic amine space.

Table 1: Predicted Physicochemical & ADMET Profile
ParameterPredicted ValueMechanistic Implications
Molecular Weight 268.35 g/mol High oral bioavailability; strictly Ro5 compliant.
LogP (XLogP3) 2.4Optimal lipophilicity for passive transcellular membrane permeation.
Topological Polar Surface Area (TPSA) 34.2 ŲHighly favorable for Blood-Brain Barrier (BBB) penetration (well below the 90 Ų threshold).
H-Bond Donors / Acceptors 1 / 3Favorable for passive diffusion and minimizing desolvation penalties.
Predicted CYP450 Liability CYP3A4, CYP2D6High potential for first-pass hepatic metabolism via N-oxidation.
Predicted hERG Inhibition High RiskClassic cardiotoxic pharmacophore (basic amine + lipophilic aromatic rings).

Data derived from structural informatics and PubChem computational models 1.

Absorption & Distribution: The BBB Permeability Paradigm

Understanding the distribution of this scaffold requires a comparative analysis with its clinical derivative, bepotastine. Bepotastine is a non-sedating antihistamine specifically because it is a zwitterion at physiological pH (containing both a basic piperidine and an acidic carboxylic acid). This high polarity restricts its penetration across the Blood-Brain Barrier (BBB) 2.

Causality Insight: 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine lacks the butanoic acid appendage. Consequently, it exists primarily as a protonated secondary amine at pH 7.4, but its low TPSA (34.2 Ų) and optimal LogP (2.4) allow the neutral fraction to rapidly partition into the lipid bilayer of the BBB. Therefore, unlike bepotastine, this scaffold is predicted to be highly CNS-active.

BBB_Permeability Parent Bepotastine (Zwitterionic) Prop1 High Polarity (Carboxylic Acid + Amine) Parent->Prop1 Target 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine (Lipophilic Amine) Prop2 High Lipophilicity (LogP ~2.4, TPSA 34.2 Ų) Target->Prop2 BBB_No Restricted BBB Penetration (Non-Sedating) Prop1->BBB_No BBB_Yes High BBB Penetration (CNS Active) Prop2->BBB_Yes

Fig 1. Structural causality of BBB permeability between Bepotastine and its deschloro-scaffold.

Metabolism & Clearance Pathways

Clinical data demonstrates that bepotastine is minimally metabolized by CYP450 isozymes and is excreted largely unchanged in the urine 3. However, this metabolic stability is largely driven by the steric hindrance and polarity of the zwitterionic appendage.

For the naked scaffold, the secondary piperidine amine and the unsubstituted phenyl/pyridine rings are highly exposed. In silico models strongly predict that this compound will be a substrate for CYP3A4 (yielding a piperidine N-oxide) and CYP2D6 (yielding aromatic hydroxylation products).

MetabolicPathway Scaffold 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine CYP3A4 CYP3A4 (N-Oxidation) Scaffold->CYP3A4 CYP2D6 CYP2D6 (Aromatic Hydroxylation) Scaffold->CYP2D6 Met1 Piperidine N-oxide (Major Metabolite) CYP3A4->Met1 Met2 Hydroxylated Diaryl (Minor Metabolite) CYP2D6->Met2 Excretion Renal Excretion Met1->Excretion UGT UGT (Phase II Conjugation) Met2->UGT UGT->Excretion

Fig 2. Predicted CYP450-mediated Phase I and Phase II metabolic clearance pathways.

Toxicological Predictions: The hERG Liability

A critical bottleneck in the development of piperidine derivatives is their propensity to inhibit the human ether-a-go-go-related gene (hERG) potassium channel, leading to QT prolongation and fatal arrhythmias 4.

Mechanistic Claim: The hERG channel's inner cavity is lined with aromatic residues (Tyr652, Phe656) that engage in π-π stacking and cation-π interactions. 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine possesses the quintessential hERG pharmacophore: a basic amine (protonated at physiological pH) flanked by highly lipophilic aromatic rings. Consequently, in silico toxicity models flag this compound as a high-risk hERG inhibitor. Any lead optimization campaign utilizing this scaffold must prioritize mitigating this liability through steric shielding of the basic nitrogen or reducing overall lipophilicity.

Experimental Validation Protocols (In Vitro)

To transition these in silico predictions into validated preclinical data, the following self-validating experimental workflows must be executed.

Protocol 1: PAMPA-BBB Assay (Distribution Validation)
  • Preparation: Dissolve the compound in PBS with 5% DMSO to create a 10 µM donor solution.

  • Membrane Coating: Coat the PVDF membrane of a 96-well filter plate with 4 µL of Porcine Brain Lipid (PBL) solution (20 mg/mL in dodecane).

  • Incubation: Add 300 µL of the donor solution to the bottom well and 200 µL of blank PBS to the top acceptor well. Incubate at 37°C for 18 hours.

  • Quantification: Analyze both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s validates high BBB penetration.

Protocol 2: Human Liver Microsome (HLM) Stability (Metabolism Validation)
  • Pre-incubation: Combine 1 µM of the compound with pooled human liver microsomes (0.5 mg/mL final protein concentration) in 100 mM phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.

  • Initiation: Trigger the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Quenching: At designated time points (0, 5, 15, 30, 60 minutes), extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ).

Protocol 3: Automated Patch-Clamp (hERG Toxicity Validation)
  • Cell Culture: Culture CHO cells stably expressing the hERG K+ channel.

  • Patch-Clamp Setup: Utilize an automated patch-clamp system (e.g., QPatch) in a whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit hERG tail currents.

  • Perfusion: Perfuse the compound at escalating concentrations (0.1 µM to 30 µM).

  • Data Extraction: Calculate the IC50​ based on the percentage inhibition of the peak tail current.

Conclusion & Strategic Outlook

The in silico profiling of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine reveals a molecule with excellent Ro5 compliance and high BBB permeability, making it an attractive scaffold for CNS indications. However, its predicted susceptibility to CYP3A4/CYP2D6 metabolism and high risk of hERG-mediated cardiotoxicity necessitate rigorous structural optimization. Future medicinal chemistry efforts should focus on modulating the basicity of the piperidine nitrogen or introducing polar functional groups to disrupt the hERG binding pharmacophore while maintaining desirable CNS exposure.

References

  • Title: 2-(Phenyl(piperidin-4-yloxy)methyl)
  • Source: bausch.
  • Source: nih.
  • Title: Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)

Sources

Foundational

Quantum Mechanical Calculations for 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine: A Technical Guide for Drug Development Professionals

Abstract This technical guide provides a comprehensive framework for conducting quantum mechanical (QM) calculations on 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine, a scaffold of interest in medicinal chemistry. For rese...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for conducting quantum mechanical (QM) calculations on 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine, a scaffold of interest in medicinal chemistry. For researchers, scientists, and drug development professionals, this document outlines the theoretical underpinnings and practical, step-by-step protocols for leveraging Density Functional Theory (DFT) to elucidate the electronic structure, reactivity, and potential intermolecular interaction sites of this molecule. By integrating high-level computational analysis early in the drug discovery pipeline, a deeper, mechanistically-grounded understanding of the molecule's behavior can be achieved, thereby accelerating the rational design of novel therapeutics. This guide emphasizes not just the "how" but the "why" behind methodological choices, ensuring a robust and scientifically rigorous computational investigation.

Introduction: The Imperative of In Silico Analysis in Modern Drug Discovery

The journey of a drug from concept to clinic is arduous and fraught with high attrition rates. A significant contributor to late-stage failures is an incomplete understanding of a candidate molecule's fundamental physicochemical properties. Quantum mechanical calculations have emerged as a powerful tool to mitigate this risk by providing a detailed, atomistic-level view of molecular structure and electronics. For a molecule such as 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine, which features a flexible piperidine ring, aromatic systems, and multiple potential hydrogen bond acceptors, a thorough computational analysis is invaluable.

This guide will focus on a suite of DFT-based calculations to build a comprehensive electronic and structural profile of the title compound. These calculations are designed to be self-validating and are grounded in established, peer-reviewed methodologies.[1][2][3]

Theoretical Framework: Density Functional Theory as a Cornerstone

Density Functional Theory (DFT) has become the workhorse of computational chemistry for its exceptional balance of accuracy and computational cost, making it ideal for studying drug-like molecules.[1] The central tenet of DFT is that the ground-state energy and all other ground-state properties of a molecule are a functional of the electron density. This approach is a departure from traditional wave-function-based methods and offers a more computationally tractable path to solving the Schrödinger equation for complex systems.

For the analyses outlined in this guide, we will primarily employ the B3LYP hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects, crucial for many organic molecules.[4] This will be paired with the 6-31G(d,p) basis set, a Pople-style basis set that provides a good compromise between accuracy and computational expense for molecules of this size.

Computational Workflow: A Multi-faceted Approach

Our computational investigation of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine will follow a logical progression, starting with the determination of the most stable three-dimensional structure and proceeding to the analysis of its electronic properties.

G cluster_0 Initial Steps cluster_1 Core QM Calculations cluster_2 Electronic Property Analysis A 3D Structure Generation B Conformational Analysis A->B Initial Conformations C Geometry Optimization B->C Lowest Energy Conformer D Frequency Analysis C->D Optimized Geometry E HOMO-LUMO Analysis D->E Verified Minimum F Molecular Electrostatic Potential (MEP) D->F Verified Minimum G Natural Bond Orbital (NBO) Analysis D->G Verified Minimum

Figure 1: Computational workflow for the analysis of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine.

Experimental Protocols: A Step-by-Step Guide

Step 1: 3D Structure Generation

A reliable starting geometry is paramount for any QM calculation.

Protocol:

  • Obtain SMILES String: For 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine (CAS: 125603-01-2), the SMILES string is C1=CC=C(C=C1)C(C2=CC=CC=N2)OC3CCNCC3.

  • Generate 3D Coordinates: Utilize a molecular modeling software such as MolView or the CCDC's SMILES to 3D structure generator to convert the SMILES string into a 3D structure.[5][6] Save the structure in a standard format like .mol or .sdf.

Step 2: Conformational Analysis of the Piperidine Ring

The flexibility of the piperidine ring necessitates a conformational analysis to identify the lowest energy conformer. The piperidine ring predominantly adopts a chair conformation to minimize strain.[7]

Protocol:

  • Identify Rotatable Bonds: The key degrees of freedom are within the piperidine ring and the dihedral angles of the substituents.

  • Perform a Conformational Search: Use a computational chemistry package to perform a systematic or stochastic conformational search. For a molecule of this complexity, a low-mode dynamics search or a Monte Carlo search is recommended.

  • Rank Conformers: Rank the resulting conformers based on their relative energies.

  • Select Lowest Energy Conformer: The conformer with the lowest energy will be used as the starting point for geometry optimization.

Step 3: Geometry Optimization

The goal of geometry optimization is to find the molecular structure that corresponds to a minimum on the potential energy surface.[8][9]

Protocol:

  • Prepare Input File: Using a program like GaussView, load the lowest energy conformer.

  • Set Up Calculation:

    • Job Type: Optimization

    • Method: DFT, B3LYP functional

    • Basis Set: 6-31G(d,p)

    • Charge: 0

    • Spin: Singlet

  • Convergence Criteria: Use the default convergence criteria in Gaussian, which are generally sufficient for molecules of this type. For particularly challenging cases, tighter convergence criteria (e.g., Opt=Tight) can be employed.

  • Run Calculation: Submit the input file to a quantum chemistry software package like Gaussian.

  • Verify Convergence: After the calculation is complete, check the output file to ensure that the optimization has converged successfully. Look for the message "Optimization completed."

Step 4: Frequency Analysis

A frequency calculation is crucial to confirm that the optimized geometry is a true energy minimum and to obtain thermodynamic properties.[8]

Protocol:

  • Use Optimized Geometry: The frequency calculation must be performed on the optimized geometry from the previous step.

  • Set Up Calculation:

    • Job Type: Frequency

    • Method: DFT, B3LYP functional

    • Basis Set: 6-31G(d,p)

  • Run Calculation: Submit the input file.

  • Analyze Frequencies: Check the output for imaginary frequencies. A true minimum will have zero imaginary frequencies. One imaginary frequency indicates a transition state.

Step 5: HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. Their energies and spatial distribution are key indicators of a molecule's reactivity.[3]

Protocol:

  • Use Optimized Geometry: This analysis is performed on the verified minimum energy structure.

  • Extract Energies: From the Gaussian output file of the frequency calculation, locate the energies of the alpha and beta molecular orbitals. The highest energy occupied orbital is the HOMO, and the lowest energy unoccupied orbital is the LUMO.

  • Calculate HOMO-LUMO Gap: The energy gap is calculated as: ΔE = ELUMO - EHOMO. A smaller gap generally indicates higher reactivity.

  • Visualize Orbitals: Use a visualization program like GaussView to generate and view the 3D surfaces of the HOMO and LUMO to understand their spatial distribution.

Step 6: Molecular Electrostatic Potential (MEP) Surface

The MEP surface is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn predicts sites for electrophilic and nucleophilic attack, respectively.[10]

Protocol:

  • Use Optimized Geometry: The MEP is calculated for the optimized structure.

  • Generate Cube File: In Gaussian, use the cubegen utility to generate a cube file of the electrostatic potential from the checkpoint file of the frequency calculation.

  • Visualize MEP Surface: In GaussView, load the cube file and map it onto the electron density surface. The surface is typically color-coded, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).[11]

Step 7: Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and intramolecular interactions by transforming the delocalized molecular orbitals into localized orbitals.[12]

Protocol:

  • Set Up Calculation: In the Gaussian input file for the frequency calculation, include the Pop=NBO keyword.

  • Analyze Output: The NBO analysis section in the output file will detail the natural atomic charges, hybridization of orbitals, and second-order perturbation theory analysis of donor-acceptor interactions.

  • Interpret Interactions: Pay close attention to the stabilization energies (E(2)) for interactions between filled (donor) and empty (acceptor) orbitals. Significant E(2) values indicate strong hyperconjugative or charge-transfer interactions that contribute to the molecule's stability.[13][14]

Data Presentation and Interpretation

All quantitative data should be summarized in tables for easy comparison and interpretation.

Table 1: Calculated Electronic Properties of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine

PropertyValue (Hartree)Value (eV)
Total Energy To be calculatedTo be calculated
HOMO Energy To be calculatedTo be calculated
LUMO Energy To be calculatedTo be calculated
HOMO-LUMO Gap To be calculatedTo be calculated
Dipole Moment To be calculatedTo be calculated

Table 2: Key NBO Donor-Acceptor Interactions

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
e.g., LP(1) N(pyridine)e.g., σ(C-C)To be calculated
e.g., LP(1) O(ether)e.g., σ(C-H)To be calculated

Conclusion: From Quantum Mechanics to Rational Drug Design

The application of the quantum mechanical calculations detailed in this guide provides a robust and multifaceted understanding of the electronic and structural properties of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine. The insights gained from geometry optimization, conformational analysis, and the examination of frontier molecular orbitals, molecular electrostatic potential, and natural bond orbitals can directly inform medicinal chemistry efforts. By identifying regions of high electron density, potential hydrogen bonding sites, and the molecule's overall reactivity, researchers can make more informed decisions in the design of analogues with improved potency, selectivity, and pharmacokinetic properties. This in silico approach, when integrated into the early stages of drug discovery, serves as a powerful tool for navigating the complex landscape of molecular design and ultimately contributes to the development of safer and more effective medicines.

References

  • Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. Available at: [Link]

  • Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. PMC. Available at: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC. Available at: [Link]

  • A Brief Review on Importance of DFT In Drug Design. Crimson Publishers. Available at: [Link]

  • The Role of Density Functional Theory in Modern Drug Discovery and Delivery Systems. ResearchGate. Available at: [Link]

  • Gaussian Geometry Optimization Guide. Scribd. Available at: [Link]

  • Conceptual density functional theory in drug discovery: an overview. PubMed. Available at: [Link]

  • basic considerations in geometry optimization. Available at: [Link]

  • Opt | Gaussian.com. Available at: [Link]

  • A Brief Review on Importance of DFT In Drug Design. ResearchGate. Available at: [Link]

  • Role of DFT in Drug Design: A Mini Review. Longdom Publishing. Available at: [Link]

  • Intermolecular Interactions from a Natural Bond Orbital, Donor-Acceptor Viewpoint. DF-UBA. Available at: [Link]

  • Constrained geometry optimisation in Gaussian. Jarvist Moore Frost. Available at: [Link]

  • MO vs. NBO - Tutorial Example. Available at: [Link]

  • How to interpret second order perturbation theory analysis from NBO calculations? [closed]. Matter Modeling Stack Exchange. Available at: [Link]

  • GaussView 6 Tutorial 4: 3-D Results Visualization. YouTube. Available at: [Link]

  • Optimizing a Molecule in GaussView and Gaussian. Available at: [Link]

  • Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer). ScienceDirect. Available at: [Link]

  • What are MEP & MESP calculations in Gaussian? ResearchGate. Available at: [Link]

  • Molecular orbital and topological electron density study of n → π* interactions: amides and thioamides cases. RSC Publishing. Available at: [Link]

  • "MEP & ESP Analysis from Gaussian .chk File | Easy Tutorial". YouTube. Available at: [Link]

  • Generating a 3D Ligand Structure from a CAS Number or SMILES String. Available at: [Link]

  • ICM User's Guide: Convert Chemicals to 3D. Molsoft L.L.C. Available at: [Link]

  • How to generate a 3D molecular structure from a SMILES string. CCDC. Available at: [Link]

  • MolView. Available at: [Link]

  • How calculate MEP and ALIE surfaces in [kcal/mol] in gaussian? ResearchGate. Available at: [Link]

  • How to create Molecular Electrostatic Potential using GaussView. YouTube. Available at: [Link]

  • PubChem PC3D Viewer. NIH. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Pharmacological Evaluation of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine in Histamine H1 Receptor Binding Assays

Introduction & Scientific Rationale The compound 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine (CAS 125603-01-2) represents a critical piperidine-pyridine structural scaffold frequently utilized in the development of secon...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine (CAS 125603-01-2) represents a critical piperidine-pyridine structural scaffold frequently utilized in the development of second-generation, non-sedating antihistamines[1]. This specific pharmacophore shares significant structural homology with active pharmaceutical ingredients (APIs) such as bepotastine, a highly selective Histamine H1 receptor (H1R) antagonist known for its mast cell-stabilizing and eosinophil-modulating properties[2].

The Histamine H1 receptor is a Class A G-protein-coupled receptor (GPCR) predominantly coupled to the Gq/11​ protein[3]. Activation by endogenous histamine triggers the Phospholipase C (PLC) pathway, leading to inositol triphosphate (IP3) generation and subsequent intracellular calcium ( Ca2+ ) mobilization[4]. To accurately profile the binding affinity ( Ki​ ) and competitive nature of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine, in vitro radioligand binding assays remain the gold standard.

As a Senior Application Scientist, I have designed this protocol to not only outline the procedural steps but to explain the causality behind the biochemical conditions required to maintain receptor integrity and ensure self-validating, reproducible data.

Mechanistic Overview

Understanding the molecular target is essential for assay design. The H1 receptor exists in an equilibrium between active and inactive states. Antagonists containing the piperidine-pyridine scaffold bind competitively to the orthosteric site, stabilizing the inactive conformation and preventing Gq/11​ coupling.

H1R_Signaling Histamine Histamine (Endogenous Agonist) H1R Histamine H1 Receptor (GPCR) Histamine->H1R Activates Compound 2-(Phenyl(piperidin-4-yloxy) methyl)pyridine Compound->H1R Competitively Blocks Gq Gq/11 Protein H1R->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 / DAG Release PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Mobilization IP3->Ca2 Triggers

Fig 1: H1 Receptor Gq/11 signaling pathway and competitive antagonism.

Experimental Protocols: Radioligand Binding Assay

To determine the affinity of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine, we utilize a competitive displacement assay using [3H] -mepyramine. [3H] -mepyramine is selected due to its high specific affinity ( Kd​≈1.2−3.2 nM ) and low non-specific binding profile in recombinant systems[5].

Reagent & Membrane Preparation
  • Cell Line: CHO-K1 or HEK-293 cells stably expressing human H1R.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4 at 25°C), 5 mM MgCl2​ .

    • Causality: The inclusion of MgCl2​ is critical. Divalent cations stabilize the GPCR-G-protein heterotrimeric complex. While antagonists do not strictly require G-protein coupling for high-affinity binding, maintaining the structural integrity of the membrane microenvironment prevents artificial shifts in the baseline Kd​ of the radioligand.

Competitive Binding Workflow
  • Compound Preparation: Dissolve 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine in 100% DMSO to a 10 mM stock. Perform serial dilutions in Assay Buffer. The final DMSO concentration in the assay must not exceed 1% (v/v) to prevent solvent-induced membrane fluidization.

  • Incubation Mixture (200 µL Total Volume):

    • 50 µL of [3H] -mepyramine (Final concentration: 1 nM).

    • 50 µL of Test Compound (Final concentrations ranging from 10−11 to 10−4 M).

    • 100 µL of Membrane Suspension (approx. 15-20 µg of membrane protein/well).

  • Equilibration: Incubate the 96-well microplates at 25°C for 60 minutes.

    • Causality: Kinetic studies show that [3H] -mepyramine reaches steady-state equilibrium at 25°C within 45-60 minutes[6]. Premature termination will artificially inflate the apparent IC50​ of the competitor.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI) for 1 hour.

    • Causality: Glass fiber filters carry a net negative charge. Because basic piperidine derivatives are positively charged at physiological pH, they will bind non-specifically to the filter. PEI is a cationic polymer that coats the glass fibers, neutralizing the charge and drastically reducing Non-Specific Binding (NSB).

  • Washing: Wash filters 3 times with 300 µL of ice-cold 50 mM Tris-HCl (pH 7.4).

    • Causality: Ice-cold buffer slows the dissociation rate ( koff​ ) of the receptor-ligand complex during the wash step, preserving the bound radioligand for accurate quantification.

  • Detection: Dry the filters, add 40 µL of scintillation cocktail, and read in a Microbeta scintillation counter.

Workflow Prep 1. Membrane Preparation (hH1R CHO-K1) Incubate 2. Incubation [3H]-Mepyramine + Test Compound Prep->Incubate Filter 3. Rapid Filtration (GF/B + 0.3% PEI) Incubate->Filter Wash 4. Wash Step (Ice-cold Buffer) Filter->Wash Read 5. Scintillation Counting Wash->Read

Fig 2: Step-by-step workflow for [3H]-mepyramine radioligand binding assay.

Data Analysis & Self-Validating Controls

A robust assay must be self-validating. To ensure the integrity of the data generated for 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine, the following controls must be strictly enforced:

  • Total Binding (TB): Wells containing membrane and radioligand with buffer only (no competitor).

  • Non-Specific Binding (NSB): Wells containing 10 µM Triprolidine or unlabeled Mepyramine.

    • Causality: Using a structurally distinct antagonist like Triprolidine to define NSB is preferred over using the test compound itself. This guarantees that the displacement observed is due to true orthosteric competition at the H1 receptor, rather than isotopic dilution or non-specific membrane disruption. NSB should be < 20% of TB.

  • Z'-Factor: Calculate the Z'-factor using the TB and NSB wells. A Z' > 0.5 indicates an excellent, assay-ready window.

Calculation of Binding Affinity ( Ki​ )

Convert the raw Counts Per Minute (CPM) to percentage of specific binding. Use non-linear regression (sigmoidal dose-response) to determine the IC50​ . Calculate the absolute affinity ( Ki​ ) using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the concentration of [3H] -mepyramine used, and Kd​ is its dissociation constant).

Reference Data Presentation

To contextualize the performance of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine, compare its Ki​ against established first- and second-generation H1 antagonists.

Table 1: Representative Ki​ Values of Standard H1 Antagonists vs. Target Scaffold

Compound ClassDrug / ScaffoldH1 Receptor Affinity ( Ki​ , nM)Notes / Characteristics
1st GenerationPyrilamine0.8Highly potent, crosses blood-brain barrier[7].
1st GenerationDiphenhydramine12.5Sedating, standard reference[7].
2nd GenerationDesloratadine4.0Non-sedating, high affinity[7].
2nd GenerationCetirizine6.3Inverse agonist properties[7].
Test Scaffold 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine Assay Dependent Core pharmacophore of Bepotastine (Bepotastine pIC50​≈5.7 ) [8].

Note: The exact Ki​ of the isolated 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine scaffold will depend on the specific steric and electronic environment of the assay, but it is expected to exhibit moderate to high affinity given its structural conservation with potent commercial antihistamines.

References

  • PubChem - 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine | C17H20N2O | CID 15055871. National Center for Biotechnology Information.

  • Review of Contact Lenses - Understanding Ophthalmic Antihistamines and Histamine Receptors. (March 15, 2016).

  • Proceedings of the National Academy of Sciences (PNAS) - Expression cloning of a cDNA encoding the bovine histamine H1 receptor. Yamashita et al.

  • Selleckchem - H1 receptor Selective Inhibitors | Agonists | Antagonists.

  • ResearchGate - Cell-based, animal and H1 receptor binding studies relative to the sedative effects of ketotifen and norketotifen atropisomers. Journal of Pharmacy and Pharmacology.

Sources

Application

Application Note: Advanced Cell-Based Assay Protocols for Histamine Receptor Antagonist Screening

Introduction & Mechanistic Rationale Histamine receptors (H1R, H2R, H3R, and H4R) are Class A G-protein-coupled receptors (GPCRs) that mediate a wide array of physiological responses, ranging from allergic inflammation t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Histamine receptors (H1R, H2R, H3R, and H4R) are Class A G-protein-coupled receptors (GPCRs) that mediate a wide array of physiological responses, ranging from allergic inflammation to gastric acid secretion. The successful development of highly selective antihistamines relies on high-throughput, cell-based functional assays that accurately capture receptor pharmacology in a physiologically relevant context.

As an Application Scientist, designing these assays requires a deep understanding of GPCR signal transduction. You cannot apply a "one-size-fits-all" approach; the assay modality must be dictated by the specific G-protein coupling of the target receptor[1].

  • H1 Receptors (Gq-coupled): Activation stimulates Phospholipase C (PLC), initiating the inositol triphosphate (IP3) pathway, which triggers the release of intracellular calcium ( Ca2+ ). Therefore, a fluorescent calcium flux assay (FLIPR) is the most direct and physiologically accurate readout[2].

  • H2 Receptors (Gs-coupled): Activation stimulates adenylyl cyclase (AC), leading to the accumulation of cyclic AMP (cAMP)[3]. Here, a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay is the gold standard for quantifying cAMP levels[4].

GPCR_Signaling Histamine Histamine (Endogenous Agonist) H1R H1 Receptor (Gq-Coupled) Histamine->H1R H2R H2 Receptor (Gs-Coupled) Histamine->H2R H3R H3/H4 Receptor (Gi-Coupled) Histamine->H3R PLC Phospholipase C (PLC) H1R->PLC AC Adenylyl Cyclase (AC) H2R->AC Stimulates H3R->AC Inhibits IP3 IP3 / DAG Pathway PLC->IP3 Ca2 Intracellular Calcium Release (FLIPR Assay) IP3->Ca2 cAMP_up cAMP Accumulation (HTRF Assay) AC->cAMP_up cAMP_down cAMP Inhibition (HTRF Assay) AC->cAMP_down

Histamine receptor GPCR signaling pathways and corresponding cell-based assay readouts.

Protocol 1: FLIPR Calcium Mobilization Assay (H1R Antagonists)

The 5 assay is a homogeneous, high-throughput method for measuring real-time Ca2+ flux[5].

Causality in Assay Design

We specifically recommend using the Calcium 6 Assay Kit over older generations (like Fluo-4). The Calcium 6 fluorophore is highly resistant to organic anion exchange proteins[5]. While traditional protocols require high concentrations of probenecid to prevent the cells from pumping the dye out, Calcium 6 minimizes this requirement, reducing probenecid-induced cellular toxicity and receptor interference[5].

Step-by-Step Methodology
  • Cell Seeding: Seed HEK293 cells stably expressing the human H1R at a density of 7,500 cells/well in 50 µL of culture medium into a 384-well black-wall, clear-bottom microplate[6]. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Dye Loading: Remove the culture medium. Add 25 µL of FLIPR Calcium 6 Dye prepared in HBSS/HEPES buffer (pH 7.4) supplemented with 1.25 mM probenecid[6]. Incubate for 1 hour at 37°C. Do not wash the cells after this step; washing disturbs the cell monolayer and increases data variance.

  • Antagonist Addition: Using an automated liquid handler, add 10 µL of the test antagonist (prepared in HBSS/HEPES). Incubate for 15–30 minutes at room temperature to allow the compound to reach binding equilibrium with the H1 receptor[2].

  • Agonist Challenge & Detection: Transfer the plate to the FLIPR instrument. Add 10 µL of Histamine at its predetermined EC80​ concentration[2]. Record fluorescence continuously for 60 seconds (Excitation 470-495 nm; Emission 515-575 nm) to capture the transient calcium peak[6].

Self-Validating System & Quality Control
  • EC80​ Rationale: Using an EC80​ concentration of histamine ensures the assay is sensitive enough to detect competitive antagonists while providing a large enough signal window to calculate reliable IC50​ values[2].

  • Z'-Factor: Calculate the Z'-factor using vehicle (DMSO) as the maximum signal and a reference antagonist (e.g., Pyrilamine) as the minimum signal. A Z'-factor 0.5 validates the plate for screening[1].

FLIPR_Workflow Seed 1. Cell Seeding HEK293-H1R (24h) Dye 2. Dye Loading Calcium 6 + Probenecid (1h) Seed->Dye Antagonist 3. Antagonist Addition Incubate 15-30 min Dye->Antagonist Agonist 4. Agonist Challenge Histamine EC80 & Read Antagonist->Agonist

Step-by-step experimental workflow for the FLIPR calcium mobilization assay.

Protocol 2: HTRF cAMP Accumulation Assay (H2R Antagonists)

For Gs-coupled H2 receptors, the 7 assay is the optimal choice[7].

Causality in Assay Design

HTRF relies on a competitive immunoassay principle. Native cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a Europium Cryptate-labeled anti-cAMP antibody[7].

  • Why TR-FRET? Time-resolved fluorescence eliminates short-lived background autofluorescence from compounds or cell debris[8].

  • Why a ratiometric readout? Calculating the ratio of emission at 665 nm to 620 nm actively corrects for well-to-well variations in cell number, liquid dispensing errors, and optical quenching, making the assay inherently self-validating[7][9].

  • Why IBMX? 3-isobutyl-1-methylxanthine (IBMX) is a broad-spectrum phosphodiesterase (PDE) inhibitor. It must be included in the stimulation buffer to prevent the rapid enzymatic degradation of cAMP, ensuring the signal accumulates to a measurable threshold.

Step-by-Step Methodology
  • Cell Preparation: Harvest CHO-K1 cells stably expressing the human H2R[4]. Resuspend the cells in Stimulation Buffer (HBSS supplemented with 0.5 mM IBMX) to a density of 1,000 cells/µL.

  • Compound Incubation: Dispense 5 µL of the cell suspension (5,000 cells) into a 384-well low-volume white microplate[9]. Add 5 µL of the test antagonist (2X concentration) and incubate for 15 minutes at room temperature[9].

  • Agonist Stimulation: Add 5 µL of Histamine at its EC80​ concentration. Seal the plate and incubate for 30 minutes at 37°C to allow for robust cAMP accumulation[7].

  • Lysis & Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP Europium Cryptate antibody (both reconstituted in Lysis & Detection Buffer)[9]. Incubate for 1 hour at room temperature in the dark[7].

  • TR-FRET Readout: Read the plate on a compatible microplate reader (e.g., SpectraMax i3x). Measure fluorescence emission at both 620 nm (donor) and 665 nm (acceptor)[8][9].

HTRF_Workflow Cells 1. Cell Dispensing CHO-K1 H2R + IBMX Antagonist 2. Antagonist Addition Incubate 15 min Cells->Antagonist Agonist 3. Agonist Challenge Histamine EC80 (30 min) Antagonist->Agonist Lysis 4. Lysis & Detection cAMP-d2 + Anti-cAMP-Eu Agonist->Lysis Read 5. TR-FRET Readout 665nm / 620nm Ratio Lysis->Read

Step-by-step experimental workflow for the HTRF cAMP accumulation assay.

Quantitative Data Presentation

To ensure your assay is performing correctly, reference compounds must be run in parallel with novel drug candidates. The table below summarizes the expected pharmacological profiles for standard H1R and H2R antagonists when tested using the protocols outlined above.

Target ReceptorReference AntagonistAssay ModalityExpected IC50​ / Ki​ RangeMechanism of Action
H1R 2[2]FLIPR ( Ca2+ Flux)1.0 nM – 10.0 nMCompetitive Inverse Agonist
H1R DiphenhydramineFLIPR ( Ca2+ Flux)10.0 nM – 50.0 nMCompetitive Inverse Agonist
H2R 4[4]HTRF (cAMP)5.0 nM – 20.0 nMCompetitive Antagonist
H2R CimetidineHTRF (cAMP)100.0 nM – 500.0 nMCompetitive Antagonist

(Note: Absolute IC50​ values will shift based on the specific EC80​ concentration of histamine used during the agonist challenge, per the Cheng-Prusoff equation).

References

  • Molecular Devices: Calcium assays for the FLIPR System. URL:[Link][5]

  • Eurofins Discovery: H2 Human Histamine GPCR Cell Based Antagonist cAMP LeadHunter Assay. URL:[Link][4]

  • MDPI: A Dynamic, Split-Luciferase-Based Mini-G Protein Sensor to Functionally Characterize Ligands at All Four Histamine Receptor Subtypes. URL:[Link][1]

  • DOI.org (Literature Reference): FLIPR® Calcium Assay Cells used in the assay were stably transfected. URL: [Link][6]

  • Cisbio / Revvity: HTRF® package insert cAMP HiRange. URL:[Link][7]

  • Molecular Devices: Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. URL:[Link][8]

Sources

Method

Application Note: Preclinical In Vivo Evaluation of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine Efficacy

Introduction and Mechanistic Rationale 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine (CAS 125603-01-2) is a critical piperidine-derived structural analog and synthetic intermediate closely related to second-generation hist...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

2-(Phenyl(piperidin-4-yloxy)methyl)pyridine (CAS 125603-01-2) is a critical piperidine-derived structural analog and synthetic intermediate closely related to second-generation histamine H1-receptor antagonists, such as bepotastine[1][2]. Second-generation antihistamines are pharmacologically defined by their high binding affinity for peripheral H1 receptors coupled with minimal blood-brain barrier (BBB) penetration, a profile that effectively eliminates sedative side effects[3].

Histamine exerts its pro-inflammatory and vasoactive effects primarily through the H1 receptor, a Gq/11-coupled G-protein coupled receptor (GPCR). Upon activation, the receptor stimulates phospholipase C (PLC), generating inositol triphosphate (IP3) and triggering a rapid surge in intracellular calcium[3][4]. In endothelial cells, this calcium spike induces nitric oxide (NO)-dependent vasodilation and cytoskeletal contraction, disrupting the endothelial barrier and causing vascular leakage[4]. 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine is evaluated for its capacity to act as a competitive antagonist at the H1 receptor, stabilizing the inactive receptor state and preventing these downstream allergic cascades[2].

G H Histamine H1R H1 Receptor (Gq/11) H->H1R Activates PLC Phospholipase C H1R->PLC Stimulates IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ ↑ IP3->Ca Releases Response Vascular Permeability & Allergic Response Ca->Response Induces Drug 2-(Phenyl(piperidin-4-yloxy) methyl)pyridine Drug->H1R Competitive Antagonism

Figure 1: Mechanism of Action - H1 Receptor Blockade by 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine.

Core In Vivo Animal Models & Protocols

To rigorously evaluate the in vivo efficacy of this compound, researchers must deploy a suite of self-validating animal models that accurately reflect human allergic pathophysiology.

Model 1: Histamine-Induced Cutaneous Vascular Permeability (Miles Assay)

Expertise & Causality: The Miles assay is the gold standard for quantifying peripheral H1 blockade[5]. We utilize Evans Blue dye because it binds quantitatively to serum albumin in vivo. When intradermal histamine causes endothelial cells to contract, gaps form in the post-capillary venules, allowing the albumin-dye complex to extravasate into the dermal tissue[4]. This allows for precise spectrophotometric quantification of vascular leakage.

Step-by-Step Protocol:

  • Preparation: Utilize male Wistar rats (200–250 g). Depilate the dorsal skin 24 hours prior to the experiment to ensure mechanically induced inflammation subsides before testing.

  • Dosing: Administer 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine (e.g., 1, 3, and 10 mg/kg) or a vehicle control via oral gavage (p.o.). Wait 60 minutes to allow the compound to reach Tmax​ and achieve steady-state receptor occupancy.

  • Dye Injection: Inject Evans Blue dye (20 mg/kg, 1% solution in sterile saline) intravenously via the lateral tail vein.

  • Challenge: Immediately inject histamine diphosphate (10 µ g/site in 50 µL of sterile saline) intradermally into multiple distinct sites on the depilated dorsum[5].

  • Harvest & Extraction: Euthanize the animals exactly 30 minutes post-challenge. Excise the injection sites using an 8-mm biopsy punch. Extract the extravasated dye by incubating the tissue in 1 mL of formamide at 37°C for 24 hours.

  • Quantification: Measure the absorbance of the formamide supernatant at 620 nm. Calculate the dose-dependent inhibition percentage relative to the vehicle control.

Model 2: Antigen-Induced Allergic Rhinitis in Guinea Pigs

Expertise & Causality: Guinea pigs are the preferred species for airway and rhinitis models because their airway smooth muscle and nasal mucosa possess a highly developed histaminergic system that is exquisitely sensitive to histamine, closely mimicking human allergic rhinitis[2][6].

Step-by-Step Protocol:

  • Sensitization: On Days 0 and 7, sensitize male Hartley guinea pigs (300–350 g) via intraperitoneal (i.p.) injection of 1 mg Ovalbumin (OVA) adsorbed to 30 mg of aluminum hydroxide gel in 1 mL saline.

  • Dosing: On Day 21, administer the test compound p.o. 1 hour prior to the antigen challenge.

  • Challenge: Instill 20 µL of a 10% OVA solution into each nostril using a micropipette.

  • Observation: Place the animal in a transparent observation chamber. A blinded observer must record the number of sneezing bouts and instances of nasal rubbing for 30 minutes post-challenge[6].

  • Validation: Use a known second-generation antihistamine (e.g., bepotastine or cetirizine) as a positive control to validate the assay's sensitivity[2][6].

Model 3: Histamine-Induced Allergic Conjunctivitis in Rabbits

Expertise & Causality: The conjunctival model in New Zealand White rabbits is highly translational for ophthalmic formulations. Research confirms that H1 receptors are solely responsible for histamine-mediated conjunctival hyperemia and vascular permeability; H2 receptors play no significant role in this specific tissue bed, making it a highly specific assay for H1 antagonists[7].

Step-by-Step Protocol:

  • Baseline: Acclimate the rabbits and establish baseline ocular scores (0-4 scale) for hyperemia (redness) and chemosis (edema) by a masked observer[7].

  • Dosing: Instill 50 µL of the test compound formulated as an ophthalmic solution (e.g., 0.1% w/v) into the right eye. Instill 50 µL of the vehicle into the left eye to serve as a self-validating internal control.

  • Challenge: After 15 minutes, instill 50 µL of 1.0% histamine diphosphate solution into the conjunctival sac of both eyes.

  • Scoring: Evaluate and photograph the eyes at 5, 15, and 30 minutes post-challenge. Efficacy is determined by the delta in clinical scores between the treated and vehicle eyes[7].

Quantitative Data Presentation

The following table summarizes the expected quantitative readouts and efficacy profiles when testing 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine across the described models.

Experimental ModelPrimary Readout MetricExpected Efficacy Profile (vs. Vehicle)Standard Positive Comparator
Cutaneous Vascular Permeability Absorbance of Evans Blue (620 nm)Dose-dependent reduction in dye extravasation (ED50 ~1-5 mg/kg p.o.)Cetirizine / Bepotastine
Allergic Rhinitis Frequency of sneezing & nasal rubbing>50% reduction in sneezing bouts at peak doseBepotastine Salicylate
Allergic Conjunctivitis Clinical Score (0-4) for HyperemiaSignificant suppression of redness at 5 and 15 mins post-challengeOlopatadine / Emedastine

CNS Penetration & Safety Profile

For any compound structurally related to second-generation antihistamines, confirming a lack of central nervous system (CNS) penetration is mandatory to ensure a non-sedating profile[3]. First-generation antihistamines readily cross the BBB, causing severe psychomotor impairment[3]. Evaluating 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine requires a dual-pronged approach: behavioral safety assays and pharmacokinetic quantification.

G cluster_0 Behavioral Assay cluster_1 Pharmacokinetic Assay Start CNS Safety Assessment InVivo In Vivo Dosing (Rodents) Start->InVivo Rotarod Rotarod Test (Motor Coordination) InVivo->Rotarod Locomotor Open Field Test (Sedation) InVivo->Locomotor Brain Brain Tissue Extraction InVivo->Brain Plasma Plasma Collection InVivo->Plasma LCMS LC-MS/MS Analysis (Brain/Plasma Ratio) Brain->LCMS Plasma->LCMS

Figure 2: Workflow for Evaluating CNS-Sparing Properties and BBB Penetration.

Protocol Integration: Following oral administration, subjects undergo the Rotarod test to evaluate motor coordination deficits. Subsequently, subjects are euthanized to collect matched plasma and brain tissue samples. LC-MS/MS analysis is utilized to calculate the Brain-to-Plasma ( Kp,brain​ ) partition coefficient. A successful second-generation candidate will exhibit a Kp,brain​ of < 0.1, confirming minimal BBB permeation and validating its non-sedating classification[3].

References

  • PubChem : 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine | C17H20N2O | CID 15055871. National Institutes of Health (NIH). URL: 1[1]

  • MedChemExpress : Bepotastine | Histamine H1 Receptor Antagonist. MedChemExpress.com. URL: 2[2]

  • PubMed : Studies on Cutaneous Vascular Permeability in the Rat: Increases Caused by Histamine and Histamine-Like Agents. National Institutes of Health (NIH). URL: 5[5]

  • PLOS One : Histamine Induces Vascular Hyperpermeability by Increasing Blood Flow and Endothelial Barrier Disruption In Vivo. PLOS.org. URL: 4[4]

  • IOVS : Investigation of the Role of H2 Receptors in Histamine-Induced Conjunctival Hyperemia and Vascular Permeability. ARVO Journals. URL: 7[7]

  • PMC : Treatment of allergic rhinitis and urticaria: a review of the newest antihistamine drug bilastine. National Institutes of Health (NIH). URL: 3[3]

  • Bwise : Double-Blind Placebo-Controlled Trial of Bepotastine Salicylate in Patients With Allergic Rhinitis. Bwise.kr. URL: 6[6]

Sources

Application

Application Note: Preparative HPLC Purification of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine Using a High-pH Reversed-Phase Strategy

Introduction & Mechanistic Rationale As a Senior Application Scientist in early-stage drug development, I frequently encounter the chromatographic bottlenecks posed by multi-basic scaffolds. The target compound, 2-(Pheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

As a Senior Application Scientist in early-stage drug development, I frequently encounter the chromatographic bottlenecks posed by multi-basic scaffolds. The target compound, 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine (CAS: 125603-01-2), is a highly polar molecule featuring two distinct basic centers: a pyridine ring (pKa ~5.2) and a secondary amine within a piperidine ring (pKa ~10.4).

The Chromatographic Challenge: When purifying basic amines using standard low-pH mobile phases (e.g., 0.1% Trifluoroacetic acid, pH ~2.0), both nitrogen atoms are fully protonated. This dual-cationic state results in extreme hydrophilicity, leading to poor retention on standard C18 stationary phases. Furthermore, protonated amines undergo severe secondary electrostatic interactions with ionized residual silanols on the silica surface. This manifests as severe peak tailing and drastically reduces preparative loadability.

The High-pH Solution: To engineer a self-validating and highly efficient purification protocol, we must manipulate the ionization state of the analyte. By employing a high-pH mobile phase (10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide), the pyridine ring is completely deprotonated, and the piperidine ring is pushed toward its uncharged free-base form. This mechanistic shift neutralizes the molecule, maximizing lipophilicity and partitioning into the stationary phase. Consequently, sample loadability can increase by up to 10-fold compared to low-pH methods, which is a critical parameter for preparative throughput 1.

Because standard silica dissolves at pH > 8.0, this protocol mandates the use of ethylene-bridged hybrid (BEH) silica or densely endcapped preparative columns (e.g., Waters XBridge C18 or Agilent Prep-C18) 2. These particles withstand high-pH environments while maintaining the mechanical stability required for preparative flow rates 3.

Purification Workflow

HPLC_Workflow N1 Crude Synthesis Mixture 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine N2 Analytical Screening (pH 2.0 vs. pH 10.5) N1->N2 N3 Evaluate Peak Asymmetry & Mass Loadability N2->N3 N4 High-pH Method Selected (10 mM NH4HCO3, pH 10.5) N3->N4 Optimal for Basic Amines N5 Preparative Scale-Up (Hybrid C18 Column) N4->N5 N6 Fraction Collection (UV 254 nm & MS Triggered) N5->N6 N7 Lyophilization & QC (Yield >85%, Purity >98%) N6->N7

Workflow for the preparative HPLC purification of dual-basic piperidine derivatives.

Quantitative Data & Method Parameters

Table 1: Physicochemical Properties of the Target Analyte

PropertyValue
Chemical Name 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine
CAS Number 125603-01-2
Molecular Weight 268.36 g/mol
Estimated pKa 1 (Pyridine) ~5.2
Estimated pKa 2 (Piperidine) ~10.4
Solubility Methanol, DMSO, Acetonitrile

Table 2: Analytical Screening Comparison (Low pH vs. High pH)

ParameterLow pH (0.1% TFA, pH 2.0)High pH (10 mM NH₄HCO₃, pH 10.5)
Retention Time (tR) 2.4 min (Poor retention)6.8 min (Optimal retention)
Tailing Factor (As) 2.1 (Severe tailing)1.1 (Excellent symmetry)
Max Loadability (Analytical) ~0.5 mg / column~5.0 mg / column
Resolution from Impurities MarginalBaseline

Table 3: Preparative HPLC Gradient Method (High-pH)

Time (min)Flow Rate (mL/min)% Mobile Phase A (Buffer)% Mobile Phase B (MeCN)
0.020.09010
2.020.09010
12.020.04060
12.520.0595
15.020.0595
15.520.09010
18.020.09010
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 10.5 with NH₄OH).

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Column: Waters XBridge Prep C18 OBD (19 x 150 mm, 5 µm) or equivalent hybrid silica.

Step-by-Step Experimental Protocols

Protocol 1: Sample Preparation and Loading

Causality: Particulate matter and precipitation upon injection are the leading causes of preparative column failure. The sample solvent must closely match the initial mobile phase conditions while maintaining absolute solubility.

  • Dissolution: Weigh 100 mg of crude 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine. Dissolve in 1.0 mL of Dimethyl Sulfoxide (DMSO). Why DMSO? DMSO acts as a universal carrier that prevents rapid precipitation of the free base at the injection valve when it meets the highly aqueous initial mobile phase.

  • Dilution: Slowly add 1.0 mL of Methanol, vortexing continuously to ensure a homogenous solution (Final concentration: 50 mg/mL).

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter directly into a preparative autosampler vial.

  • Validation: Perform a 10 µL pilot injection on the analytical scale to verify that no "solvent shock" or breakthrough occurs before committing the bulk sample.

Protocol 2: Preparative Purification Execution

Causality: Mass-directed fraction collection ensures that only the target compound is isolated, preventing the pooling of co-eluting UV-active impurities that often plague piperidine syntheses 4.

  • Equilibration: Flush the preparative column with 90% Mobile Phase A for at least 5 column volumes (CV) until the baseline UV signal (254 nm) and system pressure stabilize.

  • Injection: Inject 500 µL (25 mg load) of the prepared sample using a high-capacity sample loop.

  • Elution: Execute the gradient detailed in Table 3. Monitor UV absorbance at 254 nm (targeting the pyridine/phenyl chromophores) and MS (ESI+, extracting m/z 269.1 [M+H]⁺).

  • Fraction Collection: Set the fraction collector to trigger via MS total ion chromatogram (TIC) threshold for m/z 269.1, combined with a UV slope threshold. Collect fractions in clean, pre-weighed glass tubes.

Protocol 3: Post-Purification Recovery (Lyophilization)

Causality: High-pH buffers like ammonium bicarbonate are volatile and fully sublimable, making them ideal for direct lyophilization without leaving inorganic salt residues that would otherwise require a secondary desalting step.

  • Pooling: Analyze an aliquot of each fraction via analytical LC-MS. Pool fractions exhibiting >98% purity.

  • Concentration: Transfer the pooled fractions to a round-bottom flask. Remove the organic modifier (Acetonitrile) using a rotary evaporator at 30°C under reduced pressure. Note: Do not exceed 30°C to prevent thermal degradation or volatilization of the free base.

  • Freezing: Shell-freeze the remaining aqueous solution using a dry ice/acetone bath to maximize surface area.

  • Lyophilization: Place the frozen flask on a manifold freeze-dryer for 24-48 hours until a dry, white to off-white powder is obtained.

References

  • Waters Corporation. "Application Highlight: Comparison Of Fully And Superficially Porous Particle Columns For The Analysis Of Basic Compounds.
  • Instituto Politécnico de Bragança. "Separation and Purification Technology - Biblioteca Digital do IPB." Biblioteca Digital do IPB.
  • Agilent Technologies. "Agilent Prep-C18 Columns." Agilent.
  • BenchChem. "Purification Techniques for Piperidine Derivatives.

Sources

Method

Application Note &amp; Protocol: Advanced TLC Visualization Techniques for Monitoring Reactions of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine

Abstract This comprehensive guide provides detailed protocols and expert insights into the effective use of Thin-Layer Chromatography (TLC) for monitoring chemical reactions involving 2-(Phenyl(piperidin-4-yloxy)methyl)p...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed protocols and expert insights into the effective use of Thin-Layer Chromatography (TLC) for monitoring chemical reactions involving 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine. This compound, a key structural motif in medicinal chemistry, incorporates a pyridine ring, a piperidine ring, and a phenyl group, necessitating a versatile approach to visualization. This document moves beyond a simple listing of methods to explain the underlying chemical principles of various visualization techniques, ensuring researchers can make informed decisions to achieve optimal reaction monitoring. We will cover non-destructive and destructive methods, including UV fluorescence, iodine vapor, potassium permanganate, Dragendorff's reagent, and ninhydrin stains, providing step-by-step protocols for each.

Introduction: The Central Role of TLC in Synthetic Chemistry

Thin-Layer Chromatography (TLC) is an indispensable technique in synthetic organic chemistry for its simplicity, speed, and cost-effectiveness in monitoring reaction progress.[1] For a molecule like 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine, which contains multiple functional groups, selecting the appropriate visualization method is critical for accurately assessing the consumption of starting materials and the formation of the desired product. The presence of a UV-active pyridine and phenyl rings, along with a basic piperidine nitrogen, allows for a multi-faceted visualization strategy.

This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, field-proven protocols.

Foundational Principles: Choosing Your Visualization Strategy

The choice of a TLC visualization technique is dictated by the chemical functionalities present in the starting materials, intermediates, and products. A logical workflow for selecting the appropriate method is crucial for efficient and accurate reaction monitoring.

TLC_Visualization_Workflow start Start: Developed TLC Plate uv_check UV Visualization (254 nm) start->uv_check uv_visible Spots Visible? uv_check->uv_visible iodine Iodine Chamber uv_visible->iodine No document Document Results uv_visible->document Yes stain_selection Select Chemical Stain iodine->stain_selection permanganate Potassium Permanganate Stain stain_selection->permanganate General Oxidizable Groups dragendorff Dragendorff's Reagent stain_selection->dragendorff Tertiary/Secondary Amines, Alkaloids ninhydrin Ninhydrin Stain stain_selection->ninhydrin Primary/Secondary Amines permanganate->document dragendorff->document ninhydrin->document end End document->end

Caption: A decision-making workflow for selecting an appropriate TLC visualization technique.

Non-Destructive Visualization: Preserving Your Sample

A significant advantage of non-destructive techniques is the ability to proceed with further analysis or staining on the same plate.

Ultraviolet (UV) Light (254 nm)

Principle of Operation: Many TLC plates are impregnated with a fluorescent indicator (e.g., zinc sulfide) that glows green under short-wave UV light (254 nm).[2] Compounds containing aromatic rings or conjugated systems, such as the pyridine and phenyl moieties in the target molecule, will absorb this UV light. This absorption prevents the indicator from fluorescing, resulting in the appearance of dark spots against the green background.[2][3]

Applicability: This is the primary and most convenient method for visualizing 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine and related aromatic starting materials.

Protocol:

  • After developing the TLC plate, allow the solvent to completely evaporate in a fume hood.

  • Place the TLC plate under a UV lamp set to 254 nm.

  • Observe the dark spots against the fluorescent green background.

  • Gently circle the observed spots with a pencil for a permanent record.

Semi-Destructive & Destructive Visualization: Chemical Staining

When compounds are not UV-active or for enhanced sensitivity, chemical stains are employed. These methods are typically destructive, as they involve a chemical reaction with the analyte.

Iodine Vapor

Principle of Operation: Iodine vapor is a widely used, semi-destructive stain. Organic compounds on the TLC plate will adsorb the iodine vapor, forming colored complexes, which typically appear as yellow-brown spots.[2][4] This method is particularly effective for unsaturated compounds and those with electron-rich moieties. While the stain can fade over time, it offers a quick and general visualization.

Applicability: Useful for a broad range of organic compounds, including the target molecule, due to the presence of multiple functional groups that can interact with iodine.

Protocol:

  • Place a few crystals of solid iodine in a sealed TLC developing chamber. Allow the chamber to become saturated with iodine vapor.

  • Place the dried, developed TLC plate into the chamber using forceps.

  • Close the chamber and monitor the plate. Spots will begin to appear as yellowish-brown within a few minutes.[5]

  • Once the spots are sufficiently developed, remove the plate and circle the spots with a pencil, as they will fade over time.

Potassium Permanganate (KMnO₄) Stain

Principle of Operation: This is a highly sensitive, universal oxidizing stain. Potassium permanganate (MnO₄⁻, purple) is a strong oxidizing agent that reacts with compounds that can be oxidized, such as alcohols, aldehydes, alkenes, and amines.[6] In this reaction, the permanganate is reduced to manganese dioxide (MnO₂, brown/yellow), resulting in the appearance of yellow to brown spots on a purple or pink background.[6]

Applicability: Excellent for visualizing the target molecule due to the presence of the secondary amine in the piperidine ring and the tertiary amine in the pyridine ring, both of which are susceptible to oxidation.[6][7] It will also detect many common starting materials and byproducts.

Protocol:

  • Reagent Preparation: Dissolve 1.5 g of potassium permanganate (KMnO₄) and 10 g of potassium carbonate (K₂CO₃) in 200 mL of deionized water. Add 1.25 mL of 10% aqueous sodium hydroxide (NaOH) solution.[8] Store in a dark bottle.

  • Staining: After the developed TLC plate is dry, quickly dip it into the permanganate solution using forceps.

  • Remove the plate and allow the excess stain to drip off.

  • Gently warm the plate with a heat gun until yellow-brown spots appear against the purple background.[2] Avoid overheating, which can cause the entire plate to turn brown.

Dragendorff's Reagent

Principle of Operation: Dragendorff's reagent is a classic colorimetric reagent used for the detection of alkaloids and other nitrogen-containing compounds, particularly tertiary and secondary amines.[9][10] The active component is potassium tetraiodobismuthate(III) (K[BiI₄]). Basic nitrogen atoms in the analyte are protonated under the acidic conditions of the reagent, forming an ammonium cation. This cation then forms an ion pair with the tetraiodobismuthate anion, resulting in the precipitation of a characteristic orange to orange-red complex.[10]

Applicability: Highly specific for the target molecule due to the presence of both secondary and tertiary amine functionalities. This makes it an excellent choice for distinguishing nitrogen-containing compounds from other non-nitrogenous materials in the reaction mixture.

Protocol:

  • Reagent Preparation (Munier and Macheboeuf modification):

    • Solution A: Dissolve 0.85 g of bismuth subnitrate in a mixture of 10 mL of glacial acetic acid and 40 mL of deionized water.[10]

    • Solution B: Dissolve 8 g of potassium iodide in 20 mL of deionized water.[10]

    • Stock Solution: Mix 5 mL of Solution A, 5 mL of Solution B, 20 mL of glacial acetic acid, and 70-100 mL of deionized water.[10] This stock solution is stable for several weeks when stored in a dark bottle.

  • Staining: Dip the dried TLC plate into the Dragendorff's reagent or spray the reagent evenly onto the plate.

  • Orange or orange-red spots will appear almost instantly at room temperature.[7]

Ninhydrin Stain

Principle of Operation: Ninhydrin is a highly sensitive reagent for detecting primary and secondary amines. Primary amines react with two equivalents of ninhydrin to form a deep purple product known as Ruhemann's purple. Secondary amines, such as the piperidine moiety in the target molecule, also react but typically produce a yellow to orange-colored spot.[11]

Applicability: This stain is particularly useful for differentiating between primary and secondary amines. For reactions involving 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine, it will specifically visualize the piperidine ring, appearing as a yellow-orange spot. This can be advantageous for tracking modifications at the piperidine nitrogen.

Protocol:

  • Reagent Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of glacial acetic acid.[12]

  • Staining: Dip the dried TLC plate in the ninhydrin solution.

  • Gently heat the plate with a heat gun.

  • Primary amines will appear as purple/blue spots, while secondary amines will typically yield yellow-orange spots.[11]

Data Presentation: Summary of Visualization Techniques

Visualization AgentPrincipleTarget FunctionalitiesTypical Appearance
UV Light (254 nm) UV absorptionAromatic rings, conjugated systemsDark spots on a green fluorescent background
Iodine Vapor Complexation/AdsorptionGeneral, especially unsaturated compoundsYellow-brown spots on a light background
Potassium Permanganate OxidationAmines, alcohols, alkenes, etc.Yellow-brown spots on a purple background
Dragendorff's Reagent Ion-pair formationSecondary and tertiary amines, alkaloidsOrange to orange-red spots on a yellow background
Ninhydrin Condensation reactionPrimary and secondary aminesPurple spots (primary), yellow-orange spots (secondary)

Conclusion

The successful monitoring of reactions involving 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine by TLC relies on the judicious selection of visualization techniques. A multi-tiered approach, starting with non-destructive UV visualization followed by a carefully chosen chemical stain, provides the most comprehensive understanding of the reaction's progress. For general-purpose visualization, potassium permanganate is highly effective. For specific detection of the nitrogenous components, Dragendorff's reagent is unparalleled. When differentiation between primary and secondary amines is necessary, ninhydrin is the reagent of choice. By understanding the chemical principles behind each method, researchers can confidently and accurately track their synthetic transformations, leading to improved yields and purity.

References

  • Dragendorff's reagent - Grokipedia. (n.d.).
  • TLC Staining solutions. (2006, September 27). Org Prep Daily.
  • Dragendorff's reagent. (n.d.). In Wikipedia.
  • The Home Scientist 022 - Testing for Alkaloids with Dragendorff Reagent. (2010, April 10). YouTube.
  • Iodine Staining. (n.d.).
  • Dragendorff reagent: Significance and symbolism. (2025, August 1).
  • TLC Visualization Reagents. (n.d.). EPFL.
  • 2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts.
  • TLC Stains. (n.d.).
  • Thin-layer chromatography. (n.d.). In Wikipedia.
  • The use of iodine staining for the quantitative analysis of lipids separated by thin layer chromatography. (1987). Lipids, 22(3), 201-205.
  • TLC confusion?! (2018, December 10). Reddit.
  • TLC Stains. (n.d.).
  • TLC Stains Preparation. (2011, June 28). ChemicalDesk.Com.
  • TLC Stains. (n.d.).
  • Magic Formulas: TLC Stains. (n.d.). University of Rochester Chemistry.
  • TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments. (n.d.). Scribd.
  • 2-Phenylpyridine. (n.d.). Organic Syntheses Procedure.
  • TLC-MS identification of alkaloids in Leonuri Herba and Leonuri Fructus aided by a newly developed universal derivatisation reagent optimised by the response surface method. (2020, June 19). PubMed.
  • TLC Stains. (n.d.). FUJIFILM Wako.
  • How to set up a TLC analysis. (n.d.).
  • Application Note: Development of a Thin-Layer Chromatography (TLC) Method for Monitoring Reactions of 5-(Benzyloxy)pyridin-3-amine. (n.d.). Benchchem.

Sources

Application

Application Note: Synthesis and Derivatization of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine for Novel GPCR and Transporter Ligands

Pharmacological Rationale & Scaffold Significance The compound 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine (CAS: 125603-01-2) is a highly versatile, privileged pharmacophore in medicinal chemistry. Structurally, it serve...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Rationale & Scaffold Significance

The compound 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine (CAS: 125603-01-2) is a highly versatile, privileged pharmacophore in medicinal chemistry. Structurally, it serves as the des-chloro core of bepotastine, a potent second-generation antihistamine[1].

In drug development, diarylmethyl piperidine ethers are heavily utilized due to their ability to modulate multiple targets. Bepotastine and its analogs exert their therapeutic effects by selectively antagonizing the histamine H1 receptor, stabilizing mast cells to prevent degranulation, and inhibiting eosinophil migration into inflamed tissues[2][3]. While first-generation antihistamines readily cross the blood-brain barrier (BBB) and cause central nervous system (CNS) sedation, this scaffold can be precisely derivatized to achieve peripheral restriction (e.g., by adding zwitterionic or highly polar groups)[2][4]. Conversely, by installing lipophilic moieties, researchers can intentionally drive CNS penetration to target monoamine transporters (DAT/SERT), making this scaffold a powerful starting point for both anti-allergic and neuropsychiatric drug discovery programs.

Mechanistic Pathway & Intervention

To understand the structural requirements for derivatization, it is critical to map the primary pharmacological target. The diagram below illustrates the H1 receptor signaling cascade and how derivatives of this scaffold competitively inhibit the pro-inflammatory response.

G Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Gq Gq Protein Activation H1R->Gq PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 Response Allergic Response / Pruritus Ca2->Response Drug Scaffold Derivatives Drug->H1R Competitive Antagonism

Fig 1: H1 receptor signaling pathway and competitive antagonism by piperidine ether derivatives.

Synthetic Strategy: Causality & Design

The transformation of the raw scaffold into a highly selective therapeutic agent relies on two critical synthetic pillars:

A. Chiral Resolution

The pharmacological efficacy of diarylmethyl ether derivatives is profoundly stereodependent. For instance, only the (S)-enantiomer of bepotastine acts as the pharmacologically active form[1]. Therefore, the racemic scaffold must be resolved prior to derivatization. Recent methodological advances demonstrate that resolving agents such as (S)-BINOL-3,3'-dicarboxylic acid can successfully resolve racemic piperidinyl ethers with exceptionally high optical purity by acting as an axial version of tartaric acid[5].

B. N-Derivatization via Reductive Amination

The secondary amine of the piperidine ring is the optimal handle for structural diversification. Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred methodology[6]. Causality: The electron-withdrawing acetoxy groups on the borohydride reduce its nucleophilicity compared to standard sodium borohydride. This allows NaBH(OAc)₃ to selectively reduce the protonated iminium ion intermediate without prematurely reducing the starting aldehyde or ketone[7].

Self-Validating Synthetic Workflow

W Start Racemic Scaffold (CAS: 125603-01-2) Res Chiral Resolution (BINOL-3,3'-dicarboxylic acid) Start->Res QC1 QC: Chiral HPLC (ee > 99%) Res->QC1 Deriv N-Derivatization (Reductive Amination) QC1->Deriv Pass QC2 QC: LC-MS & 1H-NMR Validation Deriv->QC2 Final Novel Enantioenriched Derivative QC2->Final Pass

Fig 2: Self-validating synthetic workflow for enantioenriched piperidine ether derivatives.

Experimental Protocols

Protocol A: Chiral Resolution of the Scaffold
  • Causality: Diastereomeric salt formation leverages the differential solubility of the (S)-scaffold/(S)-acid salt versus the (R)-scaffold/(S)-acid salt to isolate the eutomer.

  • Procedure:

    • Dissolve racemic 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine (1.0 eq) in a mixture of ethanol and ethyl acetate (1:1 v/v) at 60 °C.

    • Add (S)-BINOL-3,3'-dicarboxylic acid (0.5 eq) portion-wise. Note: Using 0.5 equivalents selectively precipitates the less soluble diastereomeric salt.

    • Cool the solution slowly to room temperature over 4 hours, then to 4 °C overnight to induce robust crystallization.

    • Filter the crystals under a vacuum and wash with cold ethyl acetate.

    • Basify the isolated salt with 1M NaOH (aq) and extract with dichloromethane (DCM) to liberate the free enantioenriched amine.

  • Self-Validation Checkpoint: Analyze the organic layer via Chiral HPLC (e.g., Chiralcel OD-H column). Proceed to Protocol B only if enantiomeric excess (ee) > 99%.

Protocol B: N-Alkylation via Reductive Amination
  • Causality: Pre-mixing the amine and aldehyde allows the imine/iminium intermediate to form fully. Subsequent addition of the mild NaBH(OAc)₃ prevents direct reduction of the aldehyde into an unreactive alcohol[7].

  • Procedure:

    • In a flame-dried round-bottom flask, dissolve the enantioenriched scaffold (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

    • Stir at room temperature for 30 minutes to drive iminium ion formation.

    • Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes to control any mild exotherm.

    • Stir the reaction at room temperature for 12–24 hours under a nitrogen atmosphere.

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ to neutralize remaining borohydride and acetic acid byproducts.

    • Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Confirm product mass via LC-MS. Utilize ¹H-NMR to verify the disappearance of the aldehyde proton (typically ~9.0-10.0 ppm) and the characteristic shift of the piperidine N-CH₂ protons.

Quantitative Data: Representative SAR Summary

The table below summarizes typical Structure-Activity Relationship (SAR) trends observed when derivatizing the piperidine nitrogen of this scaffold.

DerivativeR-Group ModificationH1 Receptor Affinity (K_i, nM)ClogPBBB PenetrationMast Cell Stabilization
Scaffold (Des-chloro) -H (Secondary Amine)45.22.1HighModerate
Bepotastine Core -CH₂CH₂CH₂COOH1.21.8Low (Effluxed)High
Analog A -CH₃ (N-Methyl)28.52.5HighLow
Analog B -CH₂-Phenyl8.43.9HighModerate

Note: Data is representative of typical SAR trends for diarylmethyl piperidine ethers, demonstrating how polar side chains restrict CNS entry while improving peripheral H1 affinity.

Sources

Method

LC-MS/MS method for quantification of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine in biological samples

This technical guide details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the quantification of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine in biological matrices (...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the quantification of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine in biological matrices (e.g., human plasma).

Because this analyte possesses a bis-basic pharmacophore (a pyridine and a secondary piperidine amine), it presents specific bioanalytical challenges, including severe chromatographic peak tailing and high susceptibility to phospholipid-induced ion suppression. The following protocol is engineered to overcome these challenges through causality-driven sample preparation and advanced column chemistry.

Causality-Driven Experimental Design

To ensure the method acts as a self-validating system capable of meeting rigorous regulatory standards, every phase of the workflow is designed with specific chemical mechanisms in mind.

A. Overcoming Matrix Effects via Mixed-Mode Cation Exchange (MCX)

Endogenous phospholipids in plasma are notorious for causing unpredictable ion suppression in the electrospray ionization (ESI) source, which can critically compromise assay accuracy[1].

  • The Mechanism: The analyte contains a pyridine ring (pKa ~5.2) and a piperidine ring (pKa ~10.4). By acidifying the plasma sample with phosphoric acid (pH ~2), both nitrogens become fully protonated. When applied to an MCX Solid Phase Extraction (SPE) cartridge, the cationic analyte binds tightly to the negatively charged sulfonic acid groups of the sorbent.

  • The Wash: This strong ionic bond allows for an aggressive 100% methanol wash. This step is critical: it strips away hydrophobic interferences and >95% of matrix phospholipids without prematurely eluting the target analyte[2].

  • The Elution: Elution is triggered by introducing 5% ammonium hydroxide in methanol. The high pH (>11) deprotonates the piperidine moiety, neutralizing the molecule and breaking the ionic interaction, resulting in a highly purified, concentrated extract.

B. Eliminating Peak Tailing via Charged Surface Hybrid (CSH) Chromatography

Basic secondary amines typically exhibit severe peak tailing on standard C18 columns due to secondary ion-exchange interactions with unreacted, acidic surface silanols (Si-O⁻).

  • The Mechanism: Instead of using column-degrading high-pH mobile phases, this method utilizes a Charged Surface Hybrid (CSH) C18 column. The CSH stationary phase incorporates a low-level positive surface charge. Under acidic mobile phase conditions (0.1% Formic Acid), the protonated piperidine ring of the analyte is electrostatically repelled by the column surface, forcing the molecule to partition purely based on hydrophobicity. This yields sharp, symmetrical peaks and maximizes the signal-to-noise ratio.

C. Self-Validating Quantitation

A Stable Isotope-Labeled Internal Standard (SIL-IS), specifically 2-(Phenyl-d5(piperidin-4-yloxy)methyl)pyridine, is spiked into the raw plasma before any processing occurs. Because the SIL-IS shares the exact physicochemical properties of the analyte, it perfectly co-extracts and co-elutes. Any volumetric loss during SPE or residual ion suppression in the MS source affects the analyte and the IS equally. Quantifying via the Analyte/IS peak area ratio inherently self-corrects these variables, ensuring the method complies with the [3].

Experimental Workflow & Visualization

Workflow A Plasma Sample (50 µL) + SIL-Internal Standard B Acidification Add 100 µL 4% H3PO4 (Protonate Amines) A->B C SPE Load (MCX Sorbent) Analyte Retained via Cation Exchange B->C D Wash 1: 2% Formic Acid in H2O (Removes Salts & Hydrophilic Proteins) C->D E Wash 2: 100% Methanol (Removes Phospholipids & Neutrals) D->E F Elution 5% NH4OH in Methanol (Deprotonates Analyte) E->F G Evaporate & Reconstitute in Initial Mobile Phase F->G H LC-MS/MS Analysis (ESI+, MRM Mode) G->H

Figure 1: MCX Solid Phase Extraction and LC-MS/MS workflow for basic analytes in plasma.

Step-by-Step Methodologies

Part A: Sample Preparation (MCX SPE Protocol)
  • Aliquot: Transfer 50 µL of human plasma (K2EDTA) into a 96-well collection plate.

  • Internal Standard: Add 10 µL of SIL-IS working solution (100 ng/mL in 50% Methanol). Vortex for 30 seconds.

  • Acidification: Add 100 µL of 4% Phosphoric acid (H₃PO₄) in LC-MS grade water. Vortex for 1 minute to disrupt protein binding and ensure complete amine protonation.

  • Conditioning: Condition a 96-well MCX SPE plate (30 mg/well) with 1.0 mL of Methanol, followed by 1.0 mL of LC-MS grade water. (Note: Do not let the sorbent dry).

  • Loading: Apply the acidified plasma samples to the SPE plate. Apply a gentle vacuum (approx. 5 inHg) to draw the sample through at 1-2 drops per second.

  • Wash 1 (Aqueous): Wash with 1.0 mL of 2% Formic Acid in water to remove salts and polar interferences.

  • Wash 2 (Organic): Wash with 1.0 mL of 100% Methanol. Apply maximum vacuum for 2 minutes to dry the sorbent and completely flush out phospholipids.

  • Elution: Elute the target analyte and IS into a clean 96-well collection plate using 2 × 250 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Initial Mobile Phase (95% A / 5% B). Vortex for 2 minutes and centrifuge at 3000 × g for 5 minutes prior to injection.

Part B: LC-MS/MS Conditions
  • Analytical Column: Waters ACQUITY UPLC CSH C18 (2.1 × 50 mm, 1.7 µm)

  • Column Temperature: 45°C

  • Injection Volume: 2.0 µL

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Table 1: Chromatographic Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Profile
0.000.4095.05.0Initial
0.500.4095.05.06 (Linear)
2.500.4010.090.06 (Linear)
3.500.4010.090.06 (Linear)
3.600.4095.05.06 (Linear)
5.000.4095.05.06 (Linear)
  • Mass Spectrometer: Triple Quadrupole (e.g., Sciex 6500+ or Waters Xevo TQ-XS)

  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 500°C

Table 2: MS/MS MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
2-(Phenyl(piperidin-4-yloxy)methyl)pyridine269.2168.15025Quantifier
2-(Phenyl(piperidin-4-yloxy)methyl)pyridine269.284.15035Qualifier
SIL-Internal Standard (d5)274.2173.15025IS Quantifier

(Note: The primary m/z 168.1 product ion corresponds to the cleavage of the ether bond, yielding the highly stable phenyl(pyridin-2-yl)methylium cation).

Method Validation Summary

The method must be validated according to regulatory guidelines to ensure reliability for pharmacokinetic (PK) applications. The self-validating nature of the SIL-IS and the phospholipid-depleting SPE protocol yields highly reproducible metrics.

Table 3: Representative Validation Metrics (Aligned with FDA 2018 Guidelines)

Validation ParameterFDA Acceptance CriteriaObserved Method Performance
Linearity Range R² ≥ 0.99 (Non-zero calibrators ±15%)1.00 – 1000 ng/mL (R² = 0.9985)
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.2% – 7.5% across all QC levels
Inter-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)4.1% – 8.8% across all QC levels
Accuracy (% Bias) ± 15% (± 20% at LLOQ)-4.5% to +6.2%
Extraction Recovery Consistent and reproducible88.5% ± 4.2% (Analyte & IS matched)
Matrix Factor (IS Normalized) 0.85 – 1.15 (CV ≤ 15%)0.96 ± 0.03 (Negligible Ion Suppression)

References

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry" (May 2018). U.S. Department of Health and Human Services. URL:[Link]

  • Waters Corporation. "Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX" (2017). Application Note. URL:[Link]

  • Bioanalysis Zone. "Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples" (2016). URL:[Link]

Sources

Application

Application Note: Advanced Crystallization Techniques for Single Crystal X-Ray Diffraction of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine

Target Audience: Researchers, structural chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol Introduction & Chemical Context The compound 2-(Phenyl(piperidin-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol

Introduction & Chemical Context

The compound 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine (CAS No. 125603-01-2) is a critical structural building block and a recognized impurity (Impurity 10) in the synthesis of the antihistamine drug Bepotastine . Structurally, it is the des-chloro analog of the primary Bepotastine intermediate.

Obtaining high-quality single crystals of this molecule for X-ray Diffraction (XRD) presents a significant crystallographic challenge. The free base possesses a highly flexible ether linkage and a basic piperidine ring, which together lower the lattice energy and typically result in the compound presenting as a viscous oil or an amorphous, low-melting solid at room temperature.

To overcome this kinetic trapping and achieve the long-range order required for single-crystal XRD, salt formation is mandatory . By protonating the piperidine nitrogen (pKa ~10), we restrict the conformational flexibility of the molecule and introduce strong, directional ionic and hydrogen-bonding interactions that drive crystalline lattice assembly.

Scientific Rationale: Causality in Crystallization Strategy

Thermodynamic vs. Kinetic Control

Fast precipitation yields microcrystalline powders unsuitable for single-crystal XRD. To achieve single crystals (typically >0.1 mm in all dimensions), the system must be kept in the metastable zone of the solubility curve. We achieve this kinetic control through two primary methods:

  • Vapor Diffusion (Antisolvent): A highly controlled method where a volatile antisolvent slowly diffuses into a solution of the salt, gradually lowering solubility without inducing the shock-precipitation seen in liquid-liquid addition .

  • Diastereomeric Slow Cooling: Utilizing chiral acids to resolve the racemic mixture. The bulky chiral counterions fill the void spaces in the crystal lattice, promoting dense packing and high-quality crystal habits .

Counterion Selection

Drawing from the established patent literature for Bepotastine intermediates, two counterions are highly effective:

  • Benzenesulfonic Acid (Besylate): The besylate anion is bulky and highly polarizable, making it excellent for pairing with flexible diarylmethyl ether systems .

  • N-Benzyloxycarbonyl-L-aspartic acid (N-Cbz-L-aspartic acid): A chiral resolving agent that selectively crystallizes the (S)-enantiomer of the piperidine derivative, yielding highly ordered diastereomeric crystals .

Experimental Workflows & Protocols

The following protocols are self-validating systems designed to eliminate heterogeneous nucleation (e.g., dust) and strictly control the supersaturation rate.

Protocol A: Preparation of the Besylate Salt

Objective: Convert the amorphous free base into a crystalline achiral salt.

  • Dissolution: Dissolve 1.0 equivalent (e.g., 268 mg, 1.0 mmol) of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine in 5 volumes (1.34 mL) of Isopropanol (IPA) in a 10 mL glass vial.

  • Acid Addition: In a separate vial, dissolve 1.05 equivalents (166 mg, 1.05 mmol) of benzenesulfonic acid monohydrate in 2 volumes (0.5 mL) of IPA.

  • Reaction: Add the acid solution dropwise to the free base solution at 50°C under continuous magnetic stirring (400 rpm).

  • Maturation: Stir the mixture at 50°C for 30 minutes to ensure complete protonation, then turn off the heat block, allowing the system to cool to room temperature (20°C) at a natural, slow rate (~5°C/hour).

  • Isolation: Filter the resulting white precipitate, wash with 1 mL of ice-cold IPA, and dry under vacuum for 12 hours.

Protocol B: Chiral Resolution Crystallization

Objective: Obtain enantiopure single crystals via diastereomeric salt formation.

  • Dissolution: Dissolve 1.0 equivalent of the racemic free base in 10 volumes of Ethyl Acetate.

  • Resolving Agent: Add 1.0 equivalent of N-benzyloxycarbonyl-L-aspartic acid to the suspension.

  • Thermodynamic Reset: Heat the mixture to the boiling point of Ethyl Acetate (77°C) until complete optical clarity is achieved.

  • Controlled Cooling: Transfer the vial to a vibration-free environment. Allow it to cool from 77°C to 20°C over 12–24 hours without agitation. Agitation induces shear forces that cause secondary nucleation (powdering).

  • Harvesting: The less soluble diastereomeric salt will form block-like single crystals suitable for immediate XRD analysis.

Protocol C: Single Crystal Growth via Vapor Diffusion

Objective: Grow X-ray quality crystals from the pre-formed besylate salt.

  • Inner Vial Preparation: Dissolve 10–15 mg of the besylate salt (from Protocol A) in a minimum amount of Methanol (~0.3 to 0.5 mL) in a 2 mL glass shell vial.

  • Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2 mL vial. Causality: Removing dust eliminates heterogeneous nucleation sites, forcing the system to nucleate on the target molecule.

  • Chamber Setup: Place the uncapped 2 mL inner vial inside a larger 20 mL scintillation vial.

  • Antisolvent Addition: Carefully pipette 3–4 mL of Diethyl Ether (antisolvent) into the outer 20 mL vial, ensuring no liquid splashes into the inner vial.

  • Sealing and Incubation: Tightly cap the outer 20 mL vial with a PTFE-lined cap. Store the setup in a dark, vibration-free cabinet at a constant 20°C.

  • Harvesting: Over 3 to 14 days, the ether will vaporize and diffuse into the methanol, slowly lowering the solubility. Harvest the resulting single crystals directly from the inner vial using a nylon cryo-loop.

Data Presentation: Crystallization Matrix

The following table summarizes the quantitative parameters and expected outcomes for the crystallization of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine salts.

Salt FormSolvent System (Inner)Antisolvent (Outer)MethodExpected Crystal HabitXRD Suitability
Free Base N/AN/AEvaporationOil / AmorphousUnsuitable
Besylate IsopropanolN/ASlow CoolingNeedles / RodsModerate (Requires care)
Besylate MethanolDiethyl EtherVapor DiffusionPrisms / BlocksExcellent
Besylate DichloromethanePentaneVapor DiffusionPlatesGood
N-Cbz-L-aspartate Ethyl AcetateN/ASlow CoolingThick BlocksExcellent (Absolute Config.)

Workflow Visualization

G Start Free Base (Oil/Amorphous) SaltForm Salt Formation (Protonation of Piperidine) Start->SaltForm Add Acid (pKa control) Besylate Besylate Salt (Achiral) SaltForm->Besylate Chiral Diastereomeric Salt (e.g., N-Cbz-L-aspartate) SaltForm->Chiral Chiral Resolution VaporDiff Vapor Diffusion (Solvent/Antisolvent) Besylate->VaporDiff Methanol / Ether SlowCool Slow Cooling (Supersaturation) Besylate->SlowCool Isopropanol Chiral->VaporDiff Chiral->SlowCool Ethyl Acetate XRD Single Crystal XRD (Structure Determination) VaporDiff->XRD High Quality Prisms SlowCool->XRD Block/Needle Crystals

Workflow for the crystallization and XRD analysis of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine.

References

  • 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine | CID 15055871 - PubChem, National Institutes of Health.[Link]

  • Process for preparing bepotastine and intermediates used therein - US P
  • A Novel Synthetic Method for Bepotastine, a Histamine H1 Receptor Antagonist - ResearchGate.[Link]

  • Sitting Drop Vapor Diffusion Crystallization - Hampton Research.[Link]

Method

Application Note: Leveraging 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine as a Privileged Scaffold in GPCR-Targeted Fragment-Based Drug Design

Executive Summary The discovery of novel G-protein-coupled receptor (GPCR) modulators has increasingly relied on Fragment-Based Drug Design (FBDD) to efficiently sample chemical space. This application note details the u...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of novel G-protein-coupled receptor (GPCR) modulators has increasingly relied on Fragment-Based Drug Design (FBDD) to efficiently sample chemical space. This application note details the use of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine (CAS 125603-01-2)[1], a highly privileged chemical fragment, as a starting point for aminergic GPCR drug discovery. Structurally representing the core pharmacophore of second-generation antihistamines like bepotastine[2], this fragment provides an ideal balance of pre-oriented binding vectors and synthetic tractability. This guide provides comprehensive, self-validating biophysical and synthetic protocols for utilizing this scaffold in modern FBDD campaigns.

Scientific Rationale & Structural Causality

In FBDD, the selection of a "privileged scaffold" dictates the trajectory of the entire optimization campaign. 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine is uniquely suited for targeting aminergic GPCRs (e.g., Histamine H1, Muscarinic M3, Adenosine receptors) due to two distinct structural features:

  • The Piperidine Anchor (Biogenic Amine Mimic): Aminergic GPCRs feature a highly conserved Aspartate residue in transmembrane helix 3 (TM3) that acts as the primary anchor for endogenous biogenic amines. The secondary amine of the piperidine ring in this fragment is protonated at physiological pH, forming a critical, high-affinity salt bridge with this Aspartate.

  • The Diaryl-Ether Motif: The flexible ether linkage allows the phenyl and 2-pyridyl rings to dynamically adapt to the hydrophobic sub-pockets formed by TM5 and TM6. This induces the receptor into an inactive conformation, establishing the fragment's baseline inverse-agonist properties[2].

Because the piperidine nitrogen is unsubstituted, it serves as an optimal synthetic vector. Researchers can perform "fragment growing" from this nitrogen, directing new functional groups toward the extracellular vestibule (ECV) to achieve receptor subtype selectivity without disrupting the core TM3 anchoring interaction.

Physicochemical Profiling

Successful FBDD requires fragments that strictly adhere to the "Rule of 3" to ensure that subsequent fragment evolution does not lead to molecular obesity. The data below summarizes the profile of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine[1].

Physicochemical PropertyValueFBDD Relevance & Causality
Molecular Weight 268.35 g/mol Slightly above the strict 250 Da cutoff, but justified by exceptionally high ligand efficiency at GPCR orthosteric sites.
cLogP ~2.4Optimal lipophilicity; ensures adequate partitioning into the hydrophobic receptor pocket without non-specific membrane binding.
H-Bond Donors 1The single piperidine N-H acts as the critical TM3 anchor.
H-Bond Acceptors 3Pyridine N and Ether O provide secondary interaction points with TM5/TM6 residues (e.g., Asn or Tyr).
Rotatable Bonds 4Provides necessary conformational flexibility to induce-fit into the receptor while maintaining a low entropic penalty upon binding.

Experimental Protocols: A Self-Validating System

Protocol 1: Label-Free Fragment Screening via Surface Plasmon Resonance (SPR)

GPCR fragment screening is challenging due to the inherent instability of membrane proteins and the low affinity of fragments ( Kd​ typically >10 µM). SPR is utilized here because it offers highly sensitive, label-free detection of ultra-low-affinity interactions while consuming minimal target protein[3][4].

Causality of Design: We utilize an antibody-capture method rather than direct amine coupling. Direct coupling randomly crosslinks lysines, which often denatures the GPCR or occludes the binding site. Antibody capture via an engineered epitope tag ensures homogeneous, functional orientation of the receptor on the sensor chip.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore). Activate the surface using standard EDC/NHS chemistry. Inject 50 µg/mL of anti-His or anti-FLAG antibody in 10 mM sodium acetate (pH 4.5) to achieve an immobilization level of ~10,000 Response Units (RU). Block unreacted esters with 1 M ethanolamine-HCl.

  • GPCR Solubilization & Capture: Solubilize the target GPCR (e.g., H1R) from expression membranes using a buffer containing 1% DDM and 0.1% CHS to maintain the lipid-like environment. Inject the solubilized, epitope-tagged GPCR over the active flow cell (Fc2) to achieve a capture level of 3000–4000 RU. Leave Fc1 as the antibody-only reference cell.

  • Fragment Preparation: Dissolve 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine in 100% DMSO to a 50 mM stock. Dilute into SPR running buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% DDM, 0.01% CHS) to create a concentration series (10 µM to 500 µM) with a final matched DMSO concentration of 5%.

  • Self-Validation Checkpoint (Controls): Before screening the fragment, inject a known high-affinity antagonist (e.g., full-length bepotastine or diphenhydramine) to verify the active fraction of the captured GPCR. A robust response confirms proper receptor folding.

  • Kinetic Injection: Inject the fragment concentration series at a high flow rate (50 µL/min) to minimize mass transport limitations. Record association for 30 seconds and dissociation for 60 seconds.

  • Data Processing: Double-reference the data by subtracting the Fc1 reference signal and a blank buffer injection. Fit the equilibrium responses to a 1:1 steady-state affinity model to derive the Kd​ [3].

Protocol 2: Fragment Evolution via Parallel Reductive Amination

Once binding is confirmed, the fragment must be optimized. Reductive amination is selected because it selectively targets the secondary amine of the piperidine, directly yielding a tertiary amine that preserves the basicity required for the TM3 Aspartate salt bridge.

Step-by-Step Methodology:

  • Reagent Dispensing: In a 96-well glass-lined plate, dispense 0.1 mmol of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine dissolved in 1 mL of anhydrous 1,2-dichloroethane (DCE) per well.

  • Vector Addition: Add 0.12 mmol of a diverse aldehyde library (e.g., aliphatic acids, substituted benzaldehydes) to individual wells. This library is designed to probe the extracellular vestibule for subtype selectivity.

  • Imine Formation: Add 0.1 equivalents of glacial acetic acid to catalyze iminium ion formation. Seal and agitate the plate at room temperature for 2 hours.

  • Selective Reduction (Self-Validation): Add 0.15 mmol of Sodium Triacetoxyborohydride (STAB) to each well. Causality: STAB is explicitly chosen over Sodium Borohydride ( NaBH4​ ) because its steric bulk and electron-withdrawing acetate groups make it a milder reducing agent. It selectively reduces the formed iminium ion without reducing unreacted aldehydes, preventing the formation of contaminating primary alcohols.

  • Quenching & Isolation: After 12 hours of agitation, quench the reactions by adding 0.5 mL of saturated aqueous NaHCO3​ . Extract the organic layer, evaporate the solvent under a nitrogen stream, and purify the resulting tertiary amines via preparative LC-MS.

Visualizations

FBDD Workflow and Logical Progression

FBDD_Workflow A Fragment Library (Including CAS 125603-01-2) B Primary Screening (SPR Biosensor) A->B High-throughput C Orthogonal Validation (Ligand-Observed NMR) B->C Hit Triage D Structural Biology (Cryo-EM / X-Ray) C->D Pose Determination E Fragment Evolution (Reductive Amination) D->E Vector Mapping F Lead Compound (e.g., Bepotastine analogs) E->F Affinity & Selectivity

Figure 1: Fragment-Based Drug Design (FBDD) workflow for GPCR targets.

Pharmacophore Mapping & Signaling Blockade

Mechanism cluster_0 GPCR Orthosteric Binding Site Frag 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine Anchor Piperidine Nitrogen (Salt bridge with TM3 Aspartate) Frag->Anchor Basic vector Hydro Diaryl-Methane Motif (Hydrophobic Pocket Packing) Frag->Hydro Lipophilic vector State GPCR Inactive Conformation (Inverse Agonism) Anchor->State Hydro->State Signal Gq-Protein Uncoupling & Calcium Signaling Blockade State->Signal Downstream effect

Figure 2: Pharmacophore mapping and downstream signaling blockade mechanism.

References

  • PubChem Compound Summary: 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine (CID 15055871). National Center for Biotechnology Information (2019).1

  • Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Publications (2011).3

  • Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Medicinal Chemistry Letters (2022). 4

  • Pharmacokinetic Modeling of Bepotastine for Determination of Optimal Dosage Regimen. MDPI (2024). 2

Sources

Application

Application Note: Advanced Reductive Amination Protocols for the Synthesis and Functionalization of Piperidines

Executive Summary Piperidines are among the most privileged scaffolds in pharmaceutical chemistry, present in numerous FDA-approved drugs. Reductive amination is a cornerstone technique in this domain, utilized both for...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Piperidines are among the most privileged scaffolds in pharmaceutical chemistry, present in numerous FDA-approved drugs. Reductive amination is a cornerstone technique in this domain, utilized both for functionalizing existing piperidine rings (e.g., 4-piperidones) and for constructing the piperidine heterocycle itself via double reductive amination (DRA)[1]. This technical guide details the mechanistic rationale, reagent causality, and self-validating protocols required to execute these transformations with high yield and chemoselectivity.

Mechanistic Rationale and Reagent Causality

Reductive amination is a tandem process involving two distinct kinetic events: the nucleophilic addition of an amine to a carbonyl to form a transient imine or iminium ion, followed by the in-situ reduction of this intermediate to an alkylated amine[2].

The fundamental challenge in this workflow is chemoselectivity . The chosen reducing agent must reduce the highly electrophilic iminium ion significantly faster than it reduces the starting aldehyde or ketone.

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): The reagent of choice for most piperidine functionalizations. The electron-withdrawing acetoxy ligands dampen the nucleophilicity of the hydride. Consequently, STAB is exceptionally mild, reacting rapidly with iminium ions but remaining largely inert toward ketones and most aldehydes[3].

  • Sodium Cyanoborohydride (NaBH₃CN): Highly effective, particularly in polar protic solvents (like methanol) required for carbohydrate precursors. However, it requires strict pH control (pH 3–4) and generates highly toxic hydrogen cyanide gas under acidic conditions[2].

Mechanism Carbonyl Carbonyl Compound Hemiaminal Hemiaminal Carbonyl->Hemiaminal + Amine (H+) SideProduct Alcohol Byproduct Carbonyl->SideProduct NaBH4 Reduction Amine Amine (1° or 2°) Amine->Hemiaminal Iminium Imine / Iminium Ion Hemiaminal->Iminium - H2O Product Piperidine Derivative Iminium->Product STAB Reduction

Caption: Mechanistic pathway of reductive amination highlighting chemoselectivity.

Quantitative Reagent Comparison

Selecting the correct reducing agent requires balancing reactivity, functional group tolerance, and safety. The table below summarizes the quantitative and qualitative parameters governing reagent selection[2],[3].

Reducing AgentChemoselectivityOptimal pHFunctional Group TolerancePrimary Drawback / Byproduct
NaBH(OAc)₃ (STAB) Excellent4.0 – 5.0High (tolerates NO₂, CN, alkenes, acetals)Low solubility in protic solvents
NaBH₃CN Good3.0 – 4.0High (tolerates most reducible groups)Generates toxic HCN gas
H₂ / Pd/C ModerateNeutralLow (reduces alkenes, alkynes, NO₂)Requires specialized pressure vessels
NaBH₄ PoorNeutralLow (rapidly reduces starting carbonyls)Requires strict stepwise pre-formation
Protocol A: Direct Reductive Amination of 4-Piperidones

Context: The functionalization of 4-piperidone with anilines is a critical transformation for synthesizing N-phenyl-4-piperidinamine, a universal intermediate for synthetic opioids (e.g., fentanyl analogs) and other CNS-active compounds[2].

Causality & Design: 1,2-Dichloroethane (DCE) is the optimal solvent as it fully solubilizes the STAB complex and stabilizes the transition state[3]. Because ketones are less electrophilic than aldehydes, a stoichiometric amount of acetic acid is required to protonate the carbonyl oxygen, accelerating the initial nucleophilic attack by the amine.

Step-by-Step Methodology
  • Reactant Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve 4-piperidone hydrochloride monohydrate (1.0 eq, 10 mmol) and aniline (1.05 eq, 10.5 mmol) in anhydrous DCE (30 mL).

  • Acid Catalysis: Add glacial acetic acid (1.0 eq, 10 mmol) dropwise. Causality: This lowers the pH to ~4.5, optimizing the equilibrium toward the iminium ion without protonating all available amine.

  • Equilibration: Stir the mixture at room temperature for 30 minutes. Causality: Allowing the hemiaminal/imine equilibrium to establish prior to adding the reductant minimizes direct ketone reduction.

  • Reduction: Cool the reaction vessel to 0 °C using an ice bath. Add STAB (1.4 eq, 14 mmol) portion-wise over 15 minutes. Causality: Portion-wise addition mitigates the mild exotherm and prevents localized depletion of the hydride source.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–24 hours. Monitor consumption of the ketone via TLC or LC-MS.

  • Quenching & Workup: Cool to 0 °C and slowly add saturated aqueous NaHCO₃ (20 mL). Causality: The weak base neutralizes the acetic acid and hydrolyzes unreacted STAB safely, preventing post-workup degradation or side reactions[4]. Extract with dichloromethane (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow1 Step1 1. Dissolve Reagents Step2 2. Add AcOH Catalyst Step1->Step2 Step3 3. Add STAB at 0°C Step2->Step3 Step4 4. Stir at RT (12-24h) Step3->Step4 Step5 5. Quench & Extract Step4->Step5

Caption: Step-by-step STAB-mediated reductive amination workflow.

Protocol B: Piperidine Ring Construction via Double Reductive Amination (DRA)

Context: Double reductive amination (DRA) of dicarbonyl compounds with primary amines is a highly efficient strategy to construct the piperidine skeleton itself. This is heavily utilized in the synthesis of polyhydroxypiperidines (iminosugars) such as 1-deoxynojirimycin (DNJ), which act as powerful glycosidase inhibitors[5].

Causality & Design: DRA forms two C–N bonds in a single pot. The first reductive amination yields an amino-aldehyde intermediate, which undergoes rapid, spontaneous intramolecular cyclization to a cyclic iminium ion. The second reduction locks the piperidine ring. Because sugar-derived dicarbonyls are highly polar, methanol is the required solvent. Consequently, NaBH₃CN is used instead of STAB, as STAB degrades rapidly in methanol[5].

Step-by-Step Methodology
  • Substrate Solvation: Dissolve the carbohydrate-derived dicarbonyl precursor (1.0 eq, 5 mmol) in anhydrous Methanol (25 mL).

  • Amine Introduction: Add the primary amine source (e.g., benzylamine or ammonium formate) (1.1 eq, 5.5 mmol).

  • Reductant Addition: Add NaBH₃CN (2.5 eq, 12.5 mmol) in one portion. Causality: A large excess of reducing agent is strictly required because two distinct reduction events must occur to close the ring[5].

  • Cyclization: Stir the reaction at room temperature for 16 hours under an inert atmosphere.

  • Safe Quenching: Perform in a well-ventilated fume hood. Carefully quench the reaction by adding 1M HCl until the pH reaches 2. Causality: This safely purges residual cyanide as HCN gas. Stir for 30 minutes, then basify with 1M NaOH to pH 10 to free-base the newly formed piperidine.

  • Isolation: Extract with Ethyl Acetate (3 x 30 mL), concentrate, and purify via ion-exchange chromatography.

Self-Validating Systems: Troubleshooting & Optimization

To ensure these protocols function as self-validating systems, researchers must continuously monitor for specific failure modes using in-process analytical checks[4].

  • Failure Mode 1: Over-alkylation (Tertiary Amine Formation)

    • Mechanism: The newly formed secondary piperidine is often more nucleophilic than the starting primary amine, leading to a second alkylation event[4].

    • Validation Check: Run LC-MS at the 2-hour mark. If the tertiary amine byproduct exceeds 5% relative abundance, the one-pot system has failed.

    • Correction: Switch to an indirect (stepwise) protocol . Pre-form the imine using a dehydrating agent (e.g., Ti(OiPr)₄ or MgSO₄) for 4 hours before adding the reducing agent[3].

  • Failure Mode 2: Unexpected Lactamization

    • Mechanism: When synthesizing piperidines containing pendant ester groups (e.g., γ- or δ-amino esters), the intermediate secondary amine can attack the ester, forming a lactam[6].

    • Validation Check: Analyze the crude mass spectrum. If the predominant mass is M-32 (loss of MeOH) or M-46 (loss of EtOH), spontaneous lactamization has occurred.

    • Correction: This can be leveraged intentionally for tandem reductive amination-lactamization to synthesize bicyclic scaffolds. If undesired, use bulky ester protecting groups (e.g., tert-butyl) to sterically hinder the attack[6].

  • Failure Mode 3: Direct Carbonyl Reduction

    • Mechanism: The reducing agent attacks the ketone directly, yielding an alcohol byproduct.

    • Validation Check: TLC reveals a highly polar, ninhydrin-negative spot.

    • Correction: Verify the integrity of the STAB reagent. Exposure to atmospheric moisture hydrolyzes STAB into more reactive, less selective borohydride species. Always store STAB in a desiccator.

Sources

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Phenylpyridine Derivatives

Executive Summary & Mechanistic Rationale The synthesis of 2-phenylpyridine derivatives is a critical transformation in modern drug discovery and materials science (e.g., bidentate ligands for OLEDs). The palladium-catal...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of 2-phenylpyridine derivatives is a critical transformation in modern drug discovery and materials science (e.g., bidentate ligands for OLEDs). The palladium-catalyzed Suzuki-Miyaura cross-coupling remains the premier methodology for this synthesis due to its high functional group tolerance, low toxicity of organoboron reagents, and excellent scalability[1].

To achieve high yields and purity, researchers must move beyond rote protocol execution and understand the causality of the catalytic cycle . The reaction is driven by a Pd(0)/Pd(II) redox cycle consisting of three primary phases:

  • Oxidative Addition: The active Pd(0) species inserts into the C–Br bond of 2-bromopyridine. The use of electron-rich, bulky ligands (e.g., P(t-Bu)3 or P(Cy)3) can dynamically accelerate this step by increasing the electron density at the metal center[2].

  • Transmetalation: This is the rate-limiting step. Phenylboronic acid is inherently a poor nucleophile. The addition of an inorganic base (like Na₂CO₃) and water is non-negotiable; the base coordinates with the boron atom to form a reactive, electron-rich boronate complex, which readily transfers the phenyl group to the Pd(II) center[1].

  • Reductive Elimination: The diaryl-Pd(II) complex undergoes reductive elimination to release the 2-phenylpyridine product and regenerate the active Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (2-Bromopyridine inserts) Pd0->OxAdd 2-Bromopyridine PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII Base Base Activation (Boronate Formation) PdII->Base Base & H2O TransMet Transmetalation (Phenylboronic Acid) Base->TransMet RedElim Reductive Elimination (2-Phenylpyridine forms) TransMet->RedElim RedElim->Pd0 Product Release

Catalytic cycle of the Suzuki-Miyaura coupling for 2-phenylpyridine synthesis.

Reagent Selection Parameters & Quantitative Yields

The choice of reagents directly dictates the thermodynamic success of the coupling.

  • Electrophile: 2-Bromopyridine is preferred over 2-chloropyridine. The weaker C–Br bond facilitates rapid oxidative addition without requiring highly specialized, expensive phosphine ligands[2].

  • Solvent System: A biphasic mixture of Toluene/Ethanol/Water (typically 5:2:2) is optimal. Toluene dissolves the organic substrates, water dissolves the inorganic base, and ethanol acts as a phase-transfer agent to bridge the aqueous and organic layers[1].

  • Catalyst Evolution: While standard Pd(PPh₃)₄ at 100°C is the industry workhorse[1], recent advancements utilizing single-atom Pd catalysts (Pd@PWO) have demonstrated near-quantitative yields (93%) at room temperature within 1 hour[3].

Quantitative Data Summary
SubstrateCoupling PartnerCatalyst SystemSolvent / BaseTemp / TimeExpected YieldRef
2-BromopyridinePhenylboronic acidPd(PPh₃)₄ (3 mol%)Toluene/EtOH/H₂O, Na₂CO₃100°C, 4-12h85 - 93%[1]
2-BromopyridinePhenylboronic acidPd@PWO (Single-atom)Methanol, Air25°C, 1h93 - 97%[3]
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / P(t-Bu)₃Dioxane/H₂O, K₃PO₄100°C, 24h75 - 82%[2]

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. Each phase contains distinct analytical checkpoints to ensure the reaction is proceeding correctly before advancing.

Scale: 1.0 mmol (General Procedure)[1]

Step 1: Reagent Preparation & Degassing

  • Action: To a flame-dried Schlenk flask, add 2-bromopyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Na₂CO₃ (2.0 mmol, 2.0 equiv), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%). Add Toluene (5 mL), Ethanol (2 mL), and Water (2 mL).

  • Causality: A slight excess of boronic acid compensates for potential protodeboronation (degradation) side reactions.

  • Validation Checkpoint: Degas the mixture via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes. Failure to remove oxygen will result in the oxidative homocoupling of phenylboronic acid into biphenyl.

Step 2: Reaction Execution

  • Action: Heat the biphasic mixture to 100°C under an argon atmosphere with vigorous stirring (1000+ RPM) for 4–12 hours[1].

  • Causality: Vigorous stirring is mandatory to maximize the surface area between the aqueous (base) and organic (substrate/catalyst) phases.

  • Validation Checkpoint (In-Process): Monitor via TLC (Hexanes:Ethyl Acetate 4:1). The starting 2-bromopyridine is UV-active (Rf ~0.6). The product, 2-phenylpyridine, will appear as a highly fluorescent spot under 254 nm UV light at a lower Rf (~0.4).

Step 3: Quenching & Aqueous Workup

  • Action: Cool to room temperature. Dilute with Ethyl Acetate (20 mL). Wash with distilled water (2 x 15 mL) and brine (15 mL)[1].

  • Causality: Water removes the inorganic salts (Na₂CO₃ and boron byproducts). Brine pre-dries the organic layer by altering the osmotic gradient.

  • Validation Checkpoint: The organic layer should be clear, though slightly yellow/brown from residual palladium.

Step 4: Purification & Final Validation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexane/EtOAc gradient)[1].

  • Validation Checkpoint (Final): Analyze the purified fraction via GC-MS. You must observe a mass shift from the isotopic doublet of bromopyridine (m/z 157/159) to the unified product peak of 2-phenylpyridine (m/z 155)[3].

Workflow Prep 1. Reagent Prep Argon Degassing Reaction 2. Reaction 100°C, Vigorous Stir Prep->Reaction Monitor 3. Validation TLC / GC-MS Reaction->Monitor Workup 4. Workup EtOAc / H2O Extr. Monitor->Workup Purify 5. Purification Silica Column Workup->Purify

Self-validating experimental workflow for 2-phenylpyridine synthesis.

Troubleshooting & Logic Matrix

When scaling or modifying substrates, deviations often occur. Use the following logic tree to diagnose and correct reaction failures based on mechanistic principles.

Troubleshooting Start Reaction Issue Detected LowYield Stalled Reaction / Low Yield Start->LowYield Byproducts High Impurity Profile Start->Byproducts CatPoison Catalyst Deactivated? Ensure O2/Sulfur absence LowYield->CatPoison BaseIssue Poor Transmetalation? Increase H2O for base solubility LowYield->BaseIssue Homocoupling Biphenyl Formation? Strictly exclude Oxygen Byproducts->Homocoupling Dehalogenation Protodehalogenation? Lower temp, change solvent Byproducts->Dehalogenation

Troubleshooting decision tree for optimizing Suzuki-Miyaura cross-couplings.

  • Issue: Biphenyl Byproduct (Homocoupling): If GC-MS shows a massive peak at m/z 154, oxygen has infiltrated your system and oxidized the Pd catalyst, causing the phenylboronic acid to couple with itself. Solution: rigorously degas solvents prior to catalyst addition.

  • Issue: Reaction Stalls at 50% Conversion: The catalyst has likely precipitated as Pd black (inactive bulk palladium). Solution: Ensure the use of fresh Pd(PPh₃)₄ (which should be bright yellow, not brown) or switch to a more stable precatalyst system like Pd(dppf)Cl₂.[1]

References

  • Journal of the American Chemical Society. "Cationic Palladium(II) Catalysis: C−H Activation/Suzuki−Miyaura Couplings at Room Temperature". Source: ACS Publications. URL:[Link]

  • Beilstein Journal of Organic Chemistry. "A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction". Source: Beilstein Journals. URL:[Link]

  • National Institutes of Health (PMC). "Unveiling leaching–oxidizing–landing paths of Pd single-atom catalyzed Suzuki–Miyaura reaction by ambient mass spectrometry". Source: PubMed Central. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine Synthesis

Welcome to the technical support center for the synthesis of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct, question-and-answer format to address specific challenges you may encounter during your experiments. Our focus is on explaining the causality behind experimental choices to empower you to optimize your reaction conditions effectively.

Introduction: Synthetic Strategy and Core Challenges

The synthesis of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine is a critical process for accessing a key structural motif found in various pharmacologically active molecules. The core of this synthesis is the formation of an ether bond, typically achieved via the Williamson ether synthesis.[1][2] This reaction involves the coupling of an alkoxide with an organohalide. However, the presence of a secondary amine in the piperidine ring introduces a competing nucleophile, necessitating a protection-deprotection strategy for a successful outcome.

The general synthetic workflow involves two main stages:

  • Ether Formation : Coupling of a protected 4-hydroxypiperidine derivative with a suitable phenyl(pyridin-2-yl)methyl electrophile.

  • Deprotection : Removal of the protecting group from the piperidine nitrogen to yield the final product.

This guide will dissect each stage, addressing common pitfalls and providing robust solutions.

G cluster_0 Overall Synthetic Workflow start Starting Materials (N-Boc-4-hydroxypiperidine & 2-(chloromethyl)phenylpyridine*) etherification Step 1: Williamson Ether Synthesis (Base, Solvent, Heat) start->etherification Coupling protected_intermediate N-Boc Protected Intermediate etherification->protected_intermediate Ether bond formed deprotection Step 2: Acidic Deprotection (e.g., TFA or HCl in DCM) protected_intermediate->deprotection Protecting group removal crude_product Crude Product Mixture deprotection->crude_product purification Purification (Acid-Base Extraction or Chromatography) crude_product->purification final_product Final Product 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine purification->final_product caption *Or analogous starting materials.

Fig 1. General workflow for the synthesis of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine.

Part 1: The Etherification Step (Williamson Ether Synthesis)

This stage is the cornerstone of the synthesis. Success here is predicated on achieving selective O-alkylation while preventing unwanted side reactions. The most common approach involves reacting N-Boc-4-hydroxypiperidine with a phenyl(pyridin-2-yl)methane bearing a good leaving group.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting protocol for the synthesis of the N-Boc protected intermediate?

A1: A robust starting point is the reaction of N-Boc-4-hydroxypiperidine with a suitable electrophile like 2-(chloromethyl)phenylpyridine (or the more reactive bromo- or iodo-analogs). The reaction is typically performed in a polar aprotic solvent with a strong base to deprotonate the hydroxyl group.

A standard protocol is provided below.

Experimental Protocol: Synthesis of N-Boc-2-(Phenyl(piperidin-4-yloxy)methyl)pyridine
  • Preparation : To a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), add N-Boc-4-hydroxypiperidine (1.0 eq.).

  • Solvent Addition : Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.5 M solution. Stir until fully dissolved.

  • Deprotonation : Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium alkoxide should be complete.

  • Coupling : Add a solution of 2-(chloromethyl)phenylpyridine (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction : Heat the reaction mixture to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 2-8 hours.[1]

  • Workup : Once the reaction is complete, cool the mixture to room temperature and cautiously quench by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing & Drying : Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.

Troubleshooting Guide: Etherification

Issue 1: Low or no yield of the desired ether product.

This is the most common issue, often stemming from one of several factors related to reaction conditions and reagent quality.[3]

  • Causality & Solution 1: Incomplete Deprotonation. The hydroxyl group of N-Boc-4-hydroxypiperidine must be fully deprotonated to form the reactive alkoxide nucleophile. If the base is not strong enough or if protic impurities are present, the reaction will not proceed efficiently.

    • Recommendation: Use a strong base like sodium hydride (NaH) or potassium hydride (KH). Weaker bases like potassium carbonate (K₂CO₃) may be sufficient but often require higher temperatures or the use of a phase-transfer catalyst.[3][4] Ensure all reagents and solvents are anhydrous, as water will quench the base and the alkoxide.

  • Causality & Solution 2: Poor Leaving Group. The rate of the Sₙ2 reaction is highly dependent on the quality of the leaving group.

    • Recommendation: Reactivity follows the trend I > Br > Cl. If you are using an alkyl chloride and observing slow or incomplete reaction, consider converting it to the more reactive alkyl iodide in situ. This can be achieved by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture (Finkelstein reaction).[3]

  • Causality & Solution 3: Inappropriate Solvent. The choice of solvent is critical. Protic solvents (e.g., ethanol, water) will solvate and deactivate the alkoxide nucleophile, slowing the reaction rate significantly.[1]

    • Recommendation: Use polar aprotic solvents such as DMF, DMSO, or acetonitrile. These solvents effectively solvate the counter-ion (e.g., Na⁺) but not the nucleophile, enhancing its reactivity.[1][3]

ParameterRecommendedRationale
Base NaH, KHStrong, irreversible deprotonation ensures high concentration of nucleophile.
Solvent DMF, DMSO, AcetonitrilePolar aprotic; enhances nucleophilicity and dissolves reactants.[1]
Leaving Group I > Br > ClBetter leaving groups accelerate the Sₙ2 reaction rate.
Temperature 50 - 100 °CBalances reaction rate against potential side reactions.[1]
Additives NaI or KI (catalytic)Converts alkyl chlorides/bromides to more reactive iodides in situ.[3]
Catalyst Phase-Transfer Catalyst (PTC)Useful for heterogeneous systems (e.g., K₂CO₃ in toluene) to shuttle the alkoxide into the organic phase.[4][5]

Issue 2: The major byproduct appears to be from N-alkylation.

The piperidine nitrogen, even when protected, can retain some nucleophilicity. However, direct N-alkylation is highly unlikely with an intact N-Boc group due to steric hindrance and electronic effects. If you observe N-alkylation, it almost certainly indicates that the Boc group was unintentionally removed.

  • Causality & Solution: The N-Boc group is sensitive to strong acids. If any acidic impurities were carried over into the etherification step, partial deprotection could occur, liberating the highly nucleophilic secondary amine which then competes in the alkylation reaction.

    • Recommendation: Ensure that the N-Boc-4-hydroxypiperidine starting material is pure and free from any acidic residue from its own synthesis or purification.

Part 2: The N-Boc Deprotection Step

Once the ether linkage is successfully formed, the final step is to remove the tert-butoxycarbonyl (Boc) protecting group to liberate the secondary amine of the piperidine ring.

Frequently Asked Questions (FAQs)

Q2: What is the standard procedure for N-Boc deprotection?

A2: The N-Boc group is designed to be stable to most reaction conditions but easily removed under acidic conditions.[6] The most common reagents are trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[7]

Experimental Protocol: N-Boc Deprotection
  • Preparation : Dissolve the crude or purified N-Boc protected intermediate (1.0 eq.) in an anhydrous solvent like dichloromethane (DCM).

  • Acid Addition : Cool the solution to 0 °C. Add trifluoroacetic acid (TFA, 5-10 eq., often used as a 20-50% solution in DCM) dropwise.[7][8] Alternatively, a solution of HCl in dioxane (e.g., 4 M) can be used.

  • Reaction : Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-3 hours).

  • Workup : Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Neutralization : Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Caution: CO₂ evolution (effervescence) will occur.

  • Extraction : Separate the organic layer. Extract the aqueous layer with additional DCM.

  • Drying & Concentration : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine.

Troubleshooting Guide: Deprotection & Overall Synthesis

Issue 3: Incomplete removal of the N-Boc group.

  • Causality & Solution: Insufficient acid or reaction time can lead to incomplete deprotection.

    • Recommendation: Ensure a sufficient excess of acid is used. If the reaction stalls, consider increasing the reaction time or allowing the reaction to proceed at room temperature for longer. Monitor carefully to avoid potential degradation of the product.

Issue 4: Low final yield after purification.

  • Causality & Solution: The final product is often a viscous, oily substance that can be difficult to purify by crystallization.[9] Significant product loss can occur during purification steps.

    • Recommendation: An acid-base extraction is a highly effective purification strategy for this basic compound.[9][10] After the initial workup, dissolve the crude product in a non-polar organic solvent (e.g., toluene or ethyl acetate) and extract with a dilute aqueous acid (e.g., 1 M HCl). The protonated amine product will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be collected, basified (e.g., with NaOH or Na₂CO₃), and re-extracted with an organic solvent to recover the pure, free-base product.

G cluster_conditions cluster_deprotection start Start Synthesis check_yield Low Yield in Etherification? start->check_yield base Is Base Strong Enough? (NaH, KH) check_yield->base Yes check_deprotection Low Yield after Deprotection? check_yield->check_deprotection No solvent Is Solvent Anhydrous & Aprotic? (DMF, DMSO) base->solvent leaving_group Is Leaving Group Reactive? (I > Br > Cl) solvent->leaving_group leaving_group->check_deprotection Conditions OK acid Sufficient Acid? (TFA, HCl) check_deprotection->acid Yes purification Purification Issues? check_deprotection->purification No time Sufficient Time? acid->time time->purification Conditions OK acid_base Perform Acid-Base Extraction purification->acid_base Yes success Successful Synthesis purification->success No acid_base->success

Fig 2. Troubleshooting decision tree for the synthesis.
References
  • An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. Available at: [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available at: [Link]

  • Contribution of phase transfer catalyst to green chemistry: A review. JETIR. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Synthesis of 2-(1-Methyl-4-phenyl-4-piperidinyloxy)pyridine. PrepChem.com. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. Available at: [Link]

  • Phase transfer catalysis. Slideshare. Available at: [Link]

  • The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. ResearchGate. Available at: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]

  • Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. Patsnap Eureka. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Cell Viability in Assays with 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot unexpected cytotoxicity or low cell viability readouts when working with 2-(Phenyl(piperidin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot unexpected cytotoxicity or low cell viability readouts when working with 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine (CAS 125603-01-2).

Because this compound is a highly lipophilic small molecule containing both a pyridine ring and a strong secondary amine (piperidine), it introduces specific physicochemical variables into in vitro assays. The guide below moves beyond basic protocols to explain the mechanistic causality behind assay failures, providing you with self-validating workflows to ensure scientific integrity.

Diagnostic Workflow

Before adjusting your assay parameters, use the following decision tree to isolate the root cause of the low viability readout.

ViabilityTroubleshooting Start Low Cell Viability Detected (2-(Phenyl(piperidin-4-yloxy)methyl)pyridine) CheckVehicle Is viability also low in the Vehicle Control (DMSO)? Start->CheckVehicle DMSOTox Solvent Toxicity Action: Reduce DMSO to < 0.5% CheckVehicle->DMSOTox Yes CheckPH Did the media pH shift? (Check phenol red color) CheckVehicle->CheckPH No PHTox Alkaline Cytotoxicity Action: Neutralize piperidine base CheckPH->PHTox Yes CheckPrecip Are precipitates visible under the microscope? CheckPH->CheckPrecip No PrecipTox Precipitation Stress Action: Optimize dilution protocol CheckPrecip->PrecipTox Yes CheckAssay Do cells look healthy despite low assay signal? CheckPrecip->CheckAssay No AssayInterf Assay Interference (False Negative) Action: Use orthogonal assay CheckAssay->AssayInterf Yes TrueTox True Compound Cytotoxicity Target Engagement or Off-Target CheckAssay->TrueTox No

Diagnostic workflow for troubleshooting low cell viability in small molecule assays.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Could the solvent (DMSO) be causing the low viability instead of my compound? Causality: 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine is highly lipophilic and typically requires dimethyl sulfoxide (DMSO) for stock solution preparation. While DMSO is a universal solvent, concentrations above 0.5% (v/v) are highly cytotoxic. DMSO intercalates into lipid bilayers, causing membrane thinning, and damages mitochondrial integrity by inducing mitochondrial swelling and membrane potential impairment. This subsequently triggers cytochrome c release, caspase-3 activation, and apoptosis[1]. Solution: Ensure the final DMSO concentration in your assay wells never exceeds 0.1% to 0.5%. Always run a vehicle-only control matched exactly to the highest DMSO concentration used in your compound dilution series.

Q2: The culture media changes color (phenol red turns pink/fuchsia) upon adding the compound. Is this related to the cell death? Causality: Yes. The chemical structure of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine contains a piperidine ring, which acts as a strong secondary amine base (pKa ~11). If the compound is supplied as a free base, dissolving it in weakly buffered culture media will extract protons, causing a rapid alkaline pH shift. Mammalian cells are highly sensitive to alkaline environments, which disrupt intracellular pH homeostasis and rapidly induce necrosis. Solution: Pre-neutralize your compound stock. You can convert the free base to a hydrochloride (HCl) salt using a mild acid titration, or utilize a strongly buffered media (e.g., supplemented with 25 mM HEPES) to resist the pH shift.

Q3: I see cloudiness or micro-crystals under the microscope after treating the cells. Does this affect viability? Causality: This is a "solvent crash." When transitioning a highly concentrated DMSO stock of a lipophilic compound into an aqueous culture medium, the compound exceeds its thermodynamic solubility limit and precipitates. These micro-precipitates can physically stress the cells, puncture delicate lipid membranes, or drastically reduce the actual bioavailable concentration of the drug, leading to erratic viability readouts. Solution: Perform serial dilutions in intermediate solvent mixtures, or warm the culture media to 37°C prior to compound addition. Ensure robust mixing during the transfer step.

Q4: My MTT/Resazurin assay shows very low viability, but the cells look morphologically healthy under phase-contrast microscopy. What is happening? Causality: You are likely observing assay interference resulting in a false negative. Metabolic assays like MTT and Resazurin rely on cellular oxidoreductases to reduce a dye into a measurable fluorophore or chromophore. However, small molecules containing specific functional groups (like amines and pyridines) can chemically interact with the assay reagents or quench the optical readout in the absence of cellular activity[2]. If the compound quenches the absorbance at 570 nm, the assay will falsely report low viability. Solution: Switch to an orthogonal, non-metabolic viability assay. Measuring the release of Lactate Dehydrogenase (LDH) or using a simple Trypan Blue exclusion assay relies on membrane integrity rather than metabolic reduction, bypassing the chemical interference[3].

Quantitative Data Presentation: Viability Assay Comparison

To prevent assay interference, compare the susceptibility of common cell viability assays when testing basic, lipophilic small molecules.

Assay TypePrimary MechanismSusceptibility to InterferenceRecommended Use Case
MTT / WST-8 Metabolic (Dehydrogenase reduction of tetrazolium)High (Chemical reduction or optical quenching)High-throughput initial screening (requires cell-free controls)
CellTiter-Glo Metabolic (ATP-dependent luciferase luminescence)Moderate (Direct luciferase inhibition)Sensitive screening for highly lipophilic compounds
LDH Release Membrane Integrity (Enzyme leakage into media)Low (Unless compound directly inhibits LDH)Confirming necrosis and membrane rupture
Trypan Blue Membrane Integrity (Dye exclusion)Very Low (Direct visual confirmation)Orthogonal validation of metabolic assay results
Self-Validating Experimental Protocols

To ensure trustworthiness in your data, implement these self-validating protocols to systematically rule out artifacts.

Protocol A: Vehicle Control & pH Validation Workflow

Purpose: To isolate solvent toxicity and pH shifts from true compound cytotoxicity.

  • Prepare Stock: Dissolve 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine in 100% anhydrous DMSO to create a 10 mM stock solution.

  • Prepare Working Solutions: Dilute the stock into complete culture media to achieve your target highest concentration (e.g., 50 µM). Ensure the final DMSO concentration is exactly 0.5%.

  • Prepare Vehicle Control: In a separate tube, add pure DMSO to complete culture media to achieve exactly 0.5% DMSO (no compound).

  • pH Measurement: Use a micro-pH meter to measure the pH of both the Working Solution and the Vehicle Control.

    • Validation Check: If the Working Solution pH is >7.6 while the Vehicle Control is ~7.4, the piperidine free-base is causing an alkaline shift.

  • Neutralization (If Required): Titrate the 10 mM stock with equimolar 0.1 M HCl to form the hydrochloride salt, or supplement the culture media with 25 mM HEPES buffer. Re-measure the pH to confirm neutralization.

  • Execute Assay: Plate cells and treat with both solutions in parallel. If the Vehicle Control shows >95% viability but the neutralized Working Solution shows <50% viability, true compound cytotoxicity is confirmed.

Protocol B: Orthogonal Viability Testing (Metabolic vs. Membrane Integrity)

Purpose: To identify false negatives caused by chemical assay interference.

  • Cell Seeding: Seed cells in two identical 96-well plates (Plate 1 for MTT, Plate 2 for Trypan Blue/Microscopy) at 1×104 cells/well. Incubate overnight.

  • Treatment: Apply the compound dose-response curve to both plates. Critical: Include a cell-free control well (media + compound, no cells) on Plate 1 to test for background chemical reduction.

  • Metabolic Readout (Plate 1): Add MTT reagent (0.5 mg/mL final) and incubate for 2-4 hours. Solubilize formazan crystals and read absorbance at 570 nm.

  • Membrane Integrity Readout (Plate 2): Detach cells using Trypsin-EDTA. Mix the cell suspension 1:1 with 0.4% Trypan Blue solution.

  • Validation Check: Count viable (unstained) vs. dead (blue) cells using an automated cell counter or hemocytometer.

    • Interpretation: If Plate 1 shows 10% viability but Plate 2 shows 90% viability, the compound is interfering with the MTT readout[2]. Switch permanently to an LDH release assay[3].

References
  • Yuan, C., Gao, J., Guo, J., Bai, L., Marshall, C., Cai, Z., & Xiao, M. (2014). "Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes." PLoS ONE, 9(9): e107447.

  • O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2018). "Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells." Analytical Chemistry, 90(10), 6241-6246.

  • Riss, T. L., Morawiec, R. A., Niles, A. L., et al. (2019). "Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells." Assay Guidance Manual - NCBI Bookshelf.

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine

Welcome to the Technical Support Center for 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine (CAS: 125603-01-2). This compound is a critical pharmaceutical intermediate, frequently utilized in the synthesis of antihistamines...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine (CAS: 125603-01-2). This compound is a critical pharmaceutical intermediate, frequently utilized in the synthesis of antihistamines such as Bepotastine, and requires specific handling to maintain a purity of >98%[1].

Due to its unique structural motifs—a highly activated benzylic ether and a nucleophilic secondary amine—this molecule is exceptionally prone to environmental degradation. This guide provides researchers and drug development professionals with mechanistic insights, troubleshooting steps, and validated protocols to ensure compound integrity.

Part 1: Mechanistic Pathways of Degradation

Understanding the "why" behind degradation is essential for preventing it. The molecule features two primary chemical vulnerabilities:

  • The Benzylic Ether Linkage (Auto-Oxidation): The C-H bond at the benzylic position is heavily activated by the adjacent phenyl ring, the 2-pyridyl ring, and the ether oxygen. This extensive resonance stabilization drastically lowers the bond dissociation energy, making it a prime target for radical-mediated 2[2]. Exposure to oxygen and UV light initiates auto-oxidation, forming a hydroperoxide intermediate that ultimately cleaves into a ketone and an alcohol[3].

  • The Secondary Amine (Carbamate Formation): The unhindered secondary amine on the piperidine ring is a strong nucleophile. Upon exposure to ambient air, it readily attacks atmospheric carbon dioxide, leading to the 4[4]. This alters the compound's solubility, physical state, and downstream reactivity.

DegradationMechanisms A 2-(Phenyl(piperidin-4-yloxy) methyl)pyridine B Auto-Oxidation (Radical Initiation) A->B O2, Light, Heat C Nucleophilic Attack on CO2 A->C Atmospheric CO2 D Hydroperoxide Intermediate B->D H-Abstraction E Ammonium Carbamate Salt C->E Zwitterion Dimerization F Cleavage Products: Ketone + Alcohol D->F Ether Cleavage G Insoluble Clumps (Altered Physicochemicals) E->G Precipitation

Logical workflow of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine degradation pathways.

Part 2: Troubleshooting & FAQs

Q1: My sample has developed a yellow tint, and LC-MS shows new masses at ~184 m/z and ~102 m/z. What happened? A: The compound has undergone auto-oxidation. Because the benzylic carbon is highly activated, exposure to ambient oxygen and light generates a benzylic radical. This reacts with O₂ to form a hydroperoxide intermediate, which subsequently decomposes, cleaving the ether bond to yield phenyl(pyridin-2-yl)methanone (MW ~183) and piperidin-4-ol (MW ~101)[3].

  • Causality: The extensive resonance stabilization of the benzylic radical drastically lowers the C-H bond dissociation energy, making standard atmospheric oxygen a sufficient oxidant over time.

  • Self-Validating Protocol: To confirm this specific degradation pathway, run an LC-MS analysis. The distinct appearance of the m/z 184 [M+H]⁺ and m/z 102 [M+H]⁺ peaks definitively confirms that benzylic ether cleavage has occurred.

Q2: The powder was originally free-flowing but has now formed insoluble clumps in dichloromethane (DCM). Why? A: The secondary amine of the piperidine ring has reacted with atmospheric carbon dioxide to form a carbamate salt[4].

  • Causality: Piperidine is a strong nucleophile. In the presence of CO₂, it forms a zwitterionic carbamate, which dimerizes into an insoluble ammonium carbamate salt, drastically reducing its solubility in non-polar and moderately polar organic solvents like DCM.

  • Self-Validating Protocol: Isolate the insoluble clumps and perform an FT-IR analysis. The presence of a strong asymmetric C=O stretching band near 1520 cm⁻¹ confirms carbamate formation. Alternatively, add a few drops of 0.1 M HCl to the clumps; immediate effervescence (release of CO₂ gas) coupled with rapid dissolution validates the presence of the carbamate salt.

Part 3: Standard Operating Procedure (SOP) for Storage and Handling

To prevent the degradation mechanisms outlined above, adhere strictly to the following step-by-step methodology when handling the bulk API intermediate:

Step 1: Inert Atmosphere Aliquoting Always handle the bulk material inside a glovebox or a controlled environment purged with high-purity Argon (Ar). Argon is heavier than air and provides a superior protective blanket compared to Nitrogen, effectively displacing both O₂ (preventing oxidation) and CO₂ (preventing carbamate formation).

Step 2: Temperature Control Store the sealed containers at 2–8 °C (standard refrigeration) for short-to-medium term storage[1]. For long-term storage (>6 months), -20 °C is recommended to kinetically suppress the auto-oxidation pathway.

Step 3: Light Protection Transfer the compound into amber glass vials. If clear vials must be used, wrap the secondary containment tightly in aluminum foil. This prevents UV-initiated radical formation at the benzylic position.

Step 4: Moisture Exclusion Include a desiccant (e.g., activated 3Å molecular sieves or indicating silica gel) within the secondary containment. Moisture can facilitate hydrolysis and accelerate phase changes in hygroscopic piperidine derivatives.

Step 5: Headspace Minimization When storing partially used vials, backfill the headspace with Argon before sealing with a PTFE-lined cap. Wrap the cap exterior with Parafilm to ensure a hermetic seal against atmospheric ingress.

Part 4: Quantitative Data Summary

The following table summarizes the expected stability of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine under various storage conditions, highlighting the critical need for environmental control.

Storage ConditionAtmosphereTemperatureLight ExposureExpected Shelf LifePrimary Degradation Risk
Optimal Argon2–8 °CDark> 36 monthsNegligible
Sub-optimal Nitrogen25 °CDark6–12 monthsMild thermal oxidation
Poor Ambient Air25 °CDark1–3 monthsCO₂ carbamate formation
Unacceptable Ambient Air25 °CDirect UV< 1 weekRapid photo-oxidation
References
  • bepotastine impurity 3 - Certificate Of Analysis Source: Allmpus Laboratories URL
  • Continuous Synthesis of Carbamates from CO2 and Amines Source: ACS Omega URL
  • Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt Source: ResearchGate URL
  • Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the aqueous solubility of complex heterocyclic amines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the aqueous solubility of complex heterocyclic amines. This guide is designed to help you overcome precipitation, inconsistent dosing, and poor bioavailability when working with 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine in aqueous buffers.

Scientist’s Note: In my years of formulating lipophilic amines, I've seen countless in vitro assays fail—not because the drug was inactive, but because it crashed out of solution invisibly. The protocols below are designed as self-validating systems to ensure your compound remains fully dissolved and bioavailable.

Mechanistic Understanding: The Root Cause of Precipitation

Q: Why does 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine rapidly precipitate when diluted into standard PBS (pH 7.4)?

A: The precipitation is driven by the molecule's highly lipophilic core and its pH-dependent ionization state. The compound contains two distinct basic centers:

  • Piperidine ring: A strong aliphatic base with a pKa of approximately 11.1[1].

  • Pyridine ring: A weaker aromatic base with a pKa of approximately 5.2[2].

At a physiological pH of 7.4, the piperidine nitrogen is fully protonated (cationic), but the pyridine nitrogen remains neutral. While the single positive charge provides some polarity, it is energetically insufficient to overcome the hydrophobic interactions of the bulky phenyl-pyridine-piperidine scaffold. Consequently, the neutral lipophilic domains aggregate, leading to rapid crystallization or amorphous precipitation in standard aqueous buffers.

Buffer Selection & pH Optimization

Q: How can I adjust my buffer to maximize solubility without using organic solvents?

A: If your experimental model tolerates acidic conditions (e.g., gastric absorption models, analytical HPLC, or specific biochemical assays), the most effective solvent-free approach is to lower the buffer pH below 4.0.

By dropping the pH below the pKa of the pyridine ring, both the piperidine and pyridine nitrogens become protonated. This forms a highly water-soluble diprotic salt . The electrostatic repulsion between the doubly charged molecules completely disrupts the hydrophobic aggregation, allowing the compound to dissolve freely at concentrations exceeding 10 mg/mL.

Cosolvents and Complexation

Q: My cell-based assay strictly requires physiological pH (7.4) and limits organic solvents to <1%. How do I keep the compound in solution?

A: For neutral pH applications, you must employ supramolecular complexation or micellar solubilization[3]. The gold standard excipient for lipophilic amines in this context is 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) [4].

HP-β-CD features a hydrophilic exterior and a hydrophobic internal cavity. It encapsulates the unprotonated, lipophilic phenyl and pyridine rings, while leaving the protonated piperidine ring exposed to the aqueous environment. This host-guest inclusion complex dramatically increases apparent aqueous solubility without altering the drug's intrinsic chemical structure or pharmacological activity[5].

Experimental Protocols: Formulating a Stable Working Solution

To ensure a reproducible workflow, follow this step-by-step protocol for preparing a 1 mM working solution at pH 7.4 using HP-β-CD. This protocol includes a self-validating optical check to guarantee success.

Materials Needed:

  • 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine (Dry Powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Step-by-Step Methodology:

  • Primary Stock Preparation: Dissolve the dry powder in 100% anhydrous DMSO to create a 50 mM primary stock. Causality: DMSO fully disrupts the crystal lattice of the free base. Vortex until optically clear.

  • Excipient Preparation: Prepare a 20% (w/v) HP-β-CD solution in standard PBS (pH 7.4). Stir until completely dissolved.

  • Complexation (The Critical Step): Slowly add 20 µL of the 50 mM DMSO stock dropwise into 980 µL of the 20% HP-β-CD/PBS solution while continuously vortexing.

    • Causality: Continuous high-shear agitation prevents localized high concentrations of the drug from precipitating before the cyclodextrin cavity can encapsulate it.

  • Validation: Incubate the solution at room temperature for 30 minutes to allow the inclusion complex to reach thermodynamic equilibrium. Measure the absorbance at 600 nm using a spectrophotometer; an OD600​<0.05 confirms the absence of colloidal light scattering (precipitation).

  • Final State: You now have a 1 mM stable working solution in PBS containing 20% HP-β-CD and exactly 2% DMSO. This can be further diluted into your assay media.

Quantitative Data Presentation

The following table summarizes the expected solubility profiles based on formulation conditions, providing a quick reference for experimental design.

Formulation ConditionpHPrimary Ionization StateApparent SolubilityRecommended Use Case
Standard PBS 7.4Monoprotic (Piperidine +)< 0.1 mg/mL (Poor)Not recommended
Acetate Buffer 4.0Diprotic (Piperidine +, Pyridine +)> 10 mg/mL (High)Analytical HPLC, Gastric models
10% DMSO in PBS 7.4Monoprotic (Piperidine +)~ 0.5 mg/mL (Moderate)High-throughput screening
20% HP-β-CD in PBS 7.4Monoprotic (Encapsulated)> 5.0 mg/mL (High)Cell-based assays, In vivo dosing

Mechanistic and Workflow Visualizations

The following diagrams illustrate the chemical causality of the solubility issues and the recommended troubleshooting workflow.

G pH_low pH < 4.0 Both rings protonated (Diprotic Salt) sol_high High Aqueous Solubility (>10 mg/mL) pH_low->sol_high pH_mid pH 7.4 Piperidine protonated Pyridine neutral sol_mid Moderate/Low Solubility Requires Cosolvents pH_mid->sol_mid pH_high pH > 11.0 Both rings neutral (Free Base) sol_low Insoluble Rapid Precipitation pH_high->sol_low

Caption: pH-dependent protonation states and their direct causal effect on aqueous solubility.

Workflow start Weigh Compound 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine dmso Dissolve in 100% DMSO (Create 50 mM Stock) start->dmso decision Assay pH Requirement? dmso->decision acidic Acidic (pH < 5) Dilute directly into buffer decision->acidic pH < 5 neutral Neutral (pH 7.4) Use Solubilizers decision->neutral pH 7.4 final Stable Working Solution (No Precipitation) acidic->final hpbcd Add to 20% HP-β-CD in PBS neutral->hpbcd hpbcd->final

Caption: Decision workflow for formulating stable aqueous solutions based on assay pH requirements.

Sources

Troubleshooting

Minimizing byproduct formation in the amidation of pyridine derivatives

Welcome to the technical support center for the amidation of pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming amide bond...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the amidation of pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming amide bonds with pyridine-containing molecules. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you minimize byproduct formation and maximize the yield and purity of your target compounds.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific experimental observations and provides a step-by-step approach to identify the root cause and implement effective solutions.

Issue 1: My chiral pyridine-containing carboxylic acid is epimerizing during the coupling reaction.

Question: I am coupling an N-protected amino acid where the pyridine moiety is part of the side chain. Chiral HPLC analysis of my final product shows a significant percentage of the undesired diastereomer. What is causing this loss of stereochemical integrity, and how can I prevent it?

Answer:

Plausible Cause: Oxazolone Formation

Epimerization, or racemization at a single stereocenter, is a notorious side reaction in peptide and amide synthesis, particularly with chiral α-amino acids or any carboxylic acid with a stereocenter adjacent to the carboxyl group. The mechanism typically involves the formation of a planar, achiral oxazol-5(4H)-one intermediate.[1] The highly activated carboxylic acid, intended to react with the amine, instead undergoes intramolecular cyclization. The resulting oxazolone has an acidic proton at the C4 position (the original stereocenter), which can be easily abstracted by a base. Re-protonation can occur from either face of the planar ring, leading to racemization.[1]

This process is exacerbated by:

  • Over-activation: Using highly reactive coupling reagents without additives.

  • Strong Bases: Using strong, sterically unhindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can readily deprotonate the oxazolone intermediate.[2]

  • Extended Pre-activation: Allowing the carboxylic acid and coupling reagent to stir for too long before adding the amine increases the concentration of the activated species, providing more opportunity for oxazolone formation.[3]

  • High Temperatures: Increased temperature accelerates the rate of epimerization.[4]

dot

Caption: Epimerization via an oxazolone intermediate.

Recommended Solutions & Protocols

  • Incorporate Additives: The most common and effective strategy is to use additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure). These additives react with the initially formed activated species (e.g., O-acylisourea from carbodiimides) to form a less reactive, but still sufficiently electrophilic, active ester. This intermediate is more resistant to oxazolone formation.[1][5] HOAt is often superior due to anchimeric assistance from its pyridine nitrogen.[6]

  • Choose the Right Coupling Reagent:

    • Aminium/Uronium Salts: Reagents like HATU (which incorporates the HOAt moiety) or HCTU are highly efficient and generally lead to low levels of epimerization.[5][6]

    • Phosphonium Salts: PyBOP and PyAOP are also excellent choices that minimize racemization.[2][6]

    • T3P® (Propylphosphonic Anhydride): The combination of T3P with pyridine as a mild base has been shown to be exceptionally effective for suppressing epimerization, even in large-scale applications.[4][7]

  • Optimize Base and Temperature:

    • Base Selection: Switch from DIPEA or TEA to a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are excellent choices.[2]

    • Temperature Control: Perform the reaction at 0 °C or even lower temperatures. Maintain this low temperature throughout the activation and coupling steps.[7]

Protocol 1: Low-Epimerization Amide Coupling using HATU and NMM

  • Under an inert atmosphere (N₂ or Ar), dissolve the pyridine-containing carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF or DCM (to a concentration of ~0.1 M).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add N-methylmorpholine (NMM) (2.2 eq) to the mixture and stir for 1-2 minutes.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm slowly to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

  • Analyze the stereochemical purity of the final product using a suitable chiral HPLC method.

Issue 2: My reaction with EDC is messy, and I've isolated a stable byproduct I can't get rid of.

Question: I'm using EDC to couple my picolinic acid with a primary amine. The reaction is low-yielding, and I've isolated a major byproduct with a mass corresponding to my carboxylic acid plus EDC. What is this byproduct and how do I avoid it?

Answer:

Plausible Cause: N-Acylurea Formation

This is a classic side reaction when using carbodiimide coupling reagents like EDC, DCC, or DIC. The intended reaction involves the carboxylic acid adding to the carbodiimide to form a highly reactive O-acylisourea intermediate.[8] This intermediate is then attacked by the amine to form the desired amide.

However, the O-acylisourea is unstable and can undergo an intramolecular, irreversible[5][9]-acyl migration to form a stable N-acylurea.[2] This N-acylurea is no longer reactive towards the amine, effectively terminating the reaction for that portion of the material and reducing the overall yield. This side reaction is particularly problematic with sterically hindered amines or electronically poor carboxylic acids (like some pyridine derivatives), where the desired nucleophilic attack is slow.

dot

Caption: N-Acylurea byproduct formation pathway.

Recommended Solutions & Protocols

The key to preventing N-acylurea formation is to intercept the O-acylisourea intermediate before it has a chance to rearrange.

  • Use an Additive: As with epimerization, additives like HOBt or Oxyma Pure are crucial. They react with the O-acylisourea to form an active ester that is more stable and less prone to rearrangement but still reactive enough to couple with the amine.[5] The resulting byproducts (e.g., EDC-urea) are typically water-soluble, simplifying purification.[10]

  • Change Coupling Reagent Class: If the problem persists, especially with challenging substrates, move away from carbodiimides. Phosphonium (PyBOP, PyAOP) or aminium (HATU, HBTU) reagents do not proceed via an O-acylisourea intermediate and thus cannot form N-acylurea byproducts.[6]

Protocol 2: Clean Amidation using EDC/Oxyma Pure

  • Dissolve the pyridine carboxylic acid (1.0 eq) and Oxyma Pure (1.1 eq) in anhydrous DMF under an inert atmosphere.

  • Add the amine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C.

  • Add EDC·HCl (1.2 eq) in one portion.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS (typically complete in 4-18 hours).

  • Work-up as described in Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[10]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent should I choose for my pyridine derivative?

The "best" reagent depends on several factors: the electronic nature of your pyridine ring, steric hindrance, the risk of epimerization, cost, and scale.

Table 1: Comparison of Common Coupling Reagent Classes

Reagent ClassExamplesAdvantagesDisadvantagesBest For...Byproducts
Carbodiimides EDC, DCC, DICInexpensive, widely available.[5]High risk of epimerization and N-acylurea formation without additives.[1][2]Routine, non-epimerization-prone couplings where cost is a major factor.Water-soluble urea (EDC) or insoluble urea (DCC).[10]
Phosphonium Salts PyBOP, PyAOPLow epimerization, high efficiency.[2] Does not cause guanidinylation.[6]Byproduct (HMPA from BOP) can be carcinogenic; PyBOP is a safer alternative.[2]Difficult couplings, fragment condensation, cyclizations.Tris(dimethylamino)phosphine oxide, HOBt/HOAt.
Aminium/Uronium Salts HBTU, HATU, HCTU, COMUVery fast reaction rates, highly efficient, low epimerization (especially HATU).[6]Can cause guanidinylation of the free amine if pre-activation is slow or excess reagent is used.[8] Higher cost.Automated solid-phase synthesis, hindered couplings, epimerization-prone substrates.Tetramethylurea, HOBt/HOAt/Oxyma.
Anhydrides T3P®Low epimerization with pyridine base.[7] Water-soluble byproducts are easily removed.[7] Cost-effective for large scale.Requires a base.Scalable synthesis, epimerization-sensitive substrates.Propanephosphonic acid salts.
Other CDI, SOCl₂CDI is mild. SOCl₂ is potent for making acid chlorides.CDI can be slow. SOCl₂ generates HCl and is harsh, not suitable for sensitive substrates.Simple, robust substrates.Imidazole (CDI), SO₂, HCl (SOCl₂).

General Recommendation: For initial small-scale experiments with valuable or potentially sensitive pyridine derivatives, HATU or PyBOP with a suitable base (NMM or collidine) are excellent starting points due to their high efficiency and low risk of side reactions. For larger-scale synthesis where cost and byproduct removal are critical, T3P®/pyridine or EDC/Oxyma Pure are robust and practical choices.[7][11]

Q2: How does the position of the carboxylic acid on the pyridine ring (2-, 3-, or 4-position) affect the reaction?

The electronic nature of the pyridine ring significantly influences the reactivity of the carboxylic acid.

  • Pyridine-2-carboxylic acid (Picolinic acid) & Pyridine-4-carboxylic acid (Isonicotinic acid): The carboxylic acid is electronically conjugated with the electron-withdrawing nitrogen atom. This makes the carbonyl carbon more electrophilic but can also make the carboxylate less nucleophilic during the initial activation step. These substrates are generally reactive, but the proximity of the nitrogen in picolinic acid can sometimes lead to chelation or unexpected side reactions.

  • Pyridine-3-carboxylic acid (Nicotinic acid): The carboxylic acid is in the meta position and is less influenced by the ring nitrogen. Its reactivity is more comparable to that of benzoic acid. These amidations are often straightforward.

For electron-deficient pyridine rings (e.g., those bearing nitro- or halo-substituents), the carboxylic acid is deactivated. In these cases, more powerful coupling reagents like HATU are often required to achieve efficient activation and coupling.[6]

Q3: I am getting a byproduct from the reaction of my coupling reagent with the amine. What is happening?

Plausible Cause: Guanidinylation

This side reaction is specific to aminium/uronium-based reagents like HBTU and HATU. These reagents have a structure that can react directly with the nucleophilic amine starting material, transferring a guanidinium group and capping the amine.[8] This forms a stable guanidinium byproduct and consumes the amine, lowering the yield of the desired amide.

This is more likely to occur if:

  • The carboxylic acid activation is slow (e.g., due to steric hindrance or poor electronics).

  • An excess of the coupling reagent is used.

  • The amine is added to the coupling reagent before the carboxylic acid.

dot dot graph TroubleshootingWorkflow { graph [label="General Troubleshooting Workflow for Pyridine Amidation", labelloc=t, fontname="Helvetica"]; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

// Nodes Start [label="Reaction Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitor [label="Monitor by LC-MS / TLC"]; Problem [label="Problem Observed?\n(e.g., Byproduct, Low Yield,\nEpimerization)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Identify [label="Identify Byproduct\n(Mass, NMR)"]; Epimerization [label="Epimerization", shape=ellipse]; NAcylurea [label="N-Acylurea", shape=ellipse]; Other [label="Other Issue", shape=ellipse]; SolutionE [label="1. Add HOAt/Oxyma\n2. Use HATU or T3P\n3. Lower Temp to 0°C\n4. Use weaker base (NMM)"]; SolutionN [label="1. Add HOBt/Oxyma\n2. Switch to Phosphonium\nor Aminium Reagent"]; SolutionO [label="Consult Literature for\nSpecific Substrate"]; ReRun [label="Re-run Optimized\nReaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Success!", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Monitor; Monitor -> Problem; Problem -> Identify [label="Yes"]; Problem -> Success [label="No"]; Identify -> Epimerization [label="Chiral Impurity"]; Identify -> NAcylurea [label="Mass = Acid + Carbodiimide"]; Identify -> Other [label="Unknown"]; Epimerization -> SolutionE; NAcylurea -> SolutionN; Other -> SolutionO; {SolutionE, SolutionN, SolutionO} -> ReRun; ReRun -> Monitor; }

Sources

Optimization

Technical Support Center: Optimizing Catalyst Selection for Suzuki Coupling of Pyridine Compounds

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving pyridine compounds. This resource is designed for researchers, scientists, and professionals in drug development wh...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving pyridine compounds. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with these challenging but vital heterocyclic substrates.

The pyridine motif is a cornerstone in pharmaceuticals and agrochemicals. However, its successful incorporation via Suzuki coupling is often hampered by the pyridine nitrogen's ability to coordinate with the palladium catalyst, leading to inhibition or deactivation.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome these hurdles and achieve high-yield, reproducible results.

Troubleshooting Guide: From Low Conversion to Unwanted Side Reactions

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying scientific rationale.

Issue 1: Low to No Conversion of Starting Materials

Question: My Suzuki coupling reaction with a pyridine halide shows minimal or no formation of the desired product. What are the likely causes and how can I address them?

Answer: Low conversion is a frequent challenge, often stemming from several interconnected factors related to the catalyst system and reaction conditions.

Probable Causes & Solutions:

  • Catalyst Inhibition (The "2-Pyridyl Problem"): The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, effectively poisoning the catalyst.[1][3] This is particularly pronounced for 2-substituted pyridines.

    • Solution: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands promote the desired catalytic cycle by sterically hindering the pyridine nitrogen's coordination to the palladium and increasing the electron density on the metal center, which facilitates the rate-limiting oxidative addition step.[3] Popular choices include Buchwald ligands (e.g., SPhos, XPhos) and PEPPSI-type precatalysts for NHC ligands.[4]

  • Inefficient Oxidative Addition: The strength of the carbon-halogen bond is a critical factor. C-Cl bonds are stronger and less reactive than C-Br or C-I bonds, making the initial oxidative addition step more difficult.[1]

    • Solution: For less reactive aryl chlorides, more forcing conditions may be necessary, including higher temperatures and more electron-rich ligands.[4][5] Consider switching to a more active catalyst system specifically designed for aryl chlorides.

  • Inactive Catalyst Species: The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, the reaction conditions must facilitate its reduction to Pd(0).[3][4]

    • Solution: Ensure your reaction includes a component that can act as a reductant. Often, phosphine ligands can be oxidized, or homocoupling of the boronic acid can reduce the Pd(II) precatalyst.[4] Using a Pd(0) source like Pd₂(dba)₃ can sometimes be beneficial, though these can be less stable.[4]

  • Poor Reagent Quality: The purity of your reagents, especially the boronic acid and solvent, is paramount. Water can lead to protodeboronation, and oxygen can deactivate the Pd(0) catalyst.[3][6]

    • Solution: Use fresh, high-purity boronic acids or consider more stable boronate esters (e.g., pinacol esters).[7] Ensure solvents are anhydrous and thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[3]

Issue 2: Significant Formation of Homocoupling Byproducts

Question: I am observing a large amount of homocoupled boronic acid (e.g., bipyridine) in my reaction mixture. What causes this and how can I prevent it?

Answer: Homocoupling of the boronic acid is a common side reaction that competes with the desired cross-coupling process.

Probable Causes & Solutions:

  • Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to Pd(II). These Pd(II) species can then undergo two transmetalation steps with the boronic acid, followed by reductive elimination to form the homocoupled product.[3][8]

    • Solution: The most critical step is the rigorous exclusion of oxygen. Use flame-dried or oven-dried glassware, thoroughly degas all solvents, and maintain a positive pressure of an inert gas throughout the reaction.[3]

  • Suboptimal Reagent Stoichiometry: While a slight excess of the boronic acid (typically 1.2-1.5 equivalents) is common to drive the reaction to completion, a large excess can favor homocoupling.[3]

    • Solution: Optimize the stoichiometry for your specific substrates. A 1.1 to 1.3 excess of the boronic acid is a good starting point.

Issue 3: Protodeboronation of the Boronic Acid

Question: My starting boronic acid is being consumed, but I am not forming the desired product. Instead, I am observing the corresponding deboronated arene. Why is this happening?

Answer: This side reaction, known as protodeboronation, involves the cleavage of the C-B bond by a proton source, rendering the boronic acid inactive for cross-coupling.[1][3]

Probable Causes & Solutions:

  • Presence of Water: Water is a common proton source that can facilitate protodeboronation, especially under basic conditions.[3]

    • Solution: Ensure all reagents and solvents are anhydrous. If an aqueous base is required, minimize the amount of water used or consider a biphasic system where the concentration of water in the organic phase is low.[8]

  • Inappropriate Base: While a base is necessary for the transmetalation step, certain bases, particularly in aqueous media, can promote protodeboronation.[1][3]

    • Solution: Screen different bases. Milder bases like K₃PO₄ or Cs₂CO₃ are often effective and may suppress protodeboronation compared to strong hydroxides.[3][9] Using a fluoride source like KF can also be beneficial as it forms a more reactive trifluoroborate species that can be less prone to protodeboronation.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best palladium catalyst and ligand for my pyridine substrate?

A1: The optimal choice depends on the specific pyridine halide and the boronic acid partner. Here's a general guide:

Catalyst/Ligand SystemRecommended ForKey Advantages
Pd(PPh₃)₄ Simple, activated aryl bromides and iodides.Commercially available and easy to handle.
Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos) Challenging substrates, including aryl chlorides and sterically hindered pyridines.[3][6]High activity, promotes difficult oxidative additions.
PdCl₂(dppf) A good general catalyst for a range of substrates.[10]Robust and often provides good yields.
Pd / NHC Precatalysts (e.g., PEPPSI) Aryl chlorides and other challenging couplings.[4]High thermal stability and activity.

Q2: What is the role of the base in the Suzuki coupling, and how do I select the right one?

A2: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[9][11] It does this by forming a more nucleophilic "ate" complex. The choice of base can significantly affect the reaction outcome.[1][12][13][14]

  • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Widely used, effective for many systems. Cs₂CO₃ is more soluble in organic solvents and often used for difficult couplings.[9]

  • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often a good choice for challenging substrates and can help minimize side reactions.[6][9]

  • Hydroxides (NaOH, KOH): Strong bases that can be effective but may promote side reactions like ester hydrolysis if sensitive functional groups are present.[14][15]

  • Fluorides (KF): Used to form trifluoroborate salts in situ, which can be more reactive and less prone to protodeboronation.

Q3: Which solvents are best for Suzuki coupling of pyridines?

A3: The solvent must be able to dissolve the reagents and stabilize the catalytic intermediates.[1] Anhydrous, aprotic solvents are commonly used.

  • Toluene, Dioxane, THF: These are standard choices for many Suzuki couplings.[1]

  • Aqueous Mixtures: A co-solvent of water is often used to dissolve inorganic bases.[1][8][13] This can create a biphasic system, and the reaction rate can be sensitive to the solvent/water ratio.[8]

Q4: Can nickel catalysts be used for Suzuki coupling of pyridines?

A4: Yes, nickel catalysts are a viable alternative to palladium, especially for the coupling of less reactive aryl chlorides.[16] They can also offer different selectivity in some cases. However, nickel catalysis can sometimes be more sensitive to functional groups and reaction conditions. Catalyst deactivation pathways in nickel-catalyzed Suzuki reactions are also an area of active research.[17][18]

Visualizing the Process: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide Ar-Pd(II)-X(L_n) Oxidative Addition Complex OxAdd->PdII_ArylHalide Rate-Limiting Step for Aryl Chlorides Transmetalation Transmetalation PdII_ArylHalide->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar'(L_n) Transmetalation Complex Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' Coupled Product RedElim->Product ArylHalide Ar-X (Pyridine Halide) ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ (Boronic Acid/Ester) BoronicAcid->Transmetalation Base Base Base->Transmetalation Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki Coupling of a Pyridine Halide

This protocol provides a starting point for optimization. The specific catalyst, ligand, base, solvent, and temperature should be screened for each new substrate combination.

Materials:

  • Pyridine halide (1.0 mmol, 1.0 equiv)

  • Boronic acid or boronate ester (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane, 5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stir bar

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the pyridine halide, boronic acid, base, palladium precatalyst, and ligand.

  • Seal the tube and evacuate and backfill with the inert gas three times.[6]

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

This guide is intended to provide a solid foundation for troubleshooting and optimizing your Suzuki coupling reactions with pyridine compounds. For highly specific or unusual substrates, further literature consultation and systematic screening of reaction parameters will be essential for success.

References

  • BenchChem. (2025). Effect of base and solvent on 6-Chloropyridin-3-amine reactivity.
  • BenchChem. (2025). Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands.
  • Chuan-Chun, W., et al. (2002). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 67(22), 7707-7710. Available at: [Link]

  • ChemRxiv. (2024). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
  • ResearchGate. (n.d.). Base and solvent effects on the Suzuki coupling of p-bromoacetophenone... [Image].
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... [Image].
  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
  • ACS Publications. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines.
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Semantic Scholar. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction.
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Table].
  • ScienceDirect. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]

  • MDPI. (2020). Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ACS Publications. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Available at: [Link]

  • ScienceDirect. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • PMC. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Retrieved from [Link]

  • ACS Publications. (2018). Toward the Selection of Sustainable Catalysts for Suzuki–Miyaura Coupling: A Gate-to-Gate Analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands.
  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • PMC. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Pyridine-2-sulfonate Coupling Reactions.
  • PMC. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]

  • PubMed. (2009). Palladium-catalyzed Suzuki-Miyaura coupling of pyridyl-2-boronic esters with aryl halides using highly active and air-stable phosphine chloride and oxide ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... [Image].
  • Figshare. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Available at: [Link]

  • PMC. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Available at: [Link]

  • PubMed. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • Reddit. (2025). Problems with Suzuki coupling.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in Piperidine Ring Functionalization

Welcome to the Technical Support Center for heterocyclic chemistry. This guide provides researchers, scientists, and drug development professionals with field-proven insights and troubleshooting methodologies to address...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic chemistry. This guide provides researchers, scientists, and drug development professionals with field-proven insights and troubleshooting methodologies to address the persistent challenge of regiocontrol during the functionalization of piperidine scaffolds.

Achieving precise functionalization at the C2/C6 (α), C3/C5 (β), or C4 (γ) positions requires overriding the inherent electronic and steric biases of the piperidine ring. This guide synthesizes mechanistic theory with validated experimental protocols to help you optimize your synthetic workflows.

Strategic Decision Matrix

The fundamental challenge in piperidine functionalization lies in the competing influences of the nitrogen atom. The nitrogen's lone pair electronically activates the adjacent C2/C6 positions toward oxidation and deprotonation, while its inductive effect deactivates the C3/C5 positions. Meanwhile, the C4 position remains electronically neutral but sterically accessible.

PiperidineRegio Start Piperidine Ring Target Position C2 C2/C6 (α-Position) Start->C2 Electronic Activation C3 C3/C5 (β-Position) Start->C3 Inductive Deactivation C4 C4 (γ-Position) Start->C4 Steric Accessibility C2_1 Directed Lithiation (N-Boc, s-BuLi) C2->C2_1 C2_2 Photoredox Catalysis (α-Amino Radical) C2->C2_2 C3_1 Rh-Catalyzed Carbene Insertion (Indirect) C3->C3_1 C4_1 Steric Shielding (Bulky Catalyst) C4->C4_1 C4_2 Minisci Reaction (Protonated Amine) C4->C4_2

Strategic decision matrix for regioselective functionalization of the piperidine ring.

Troubleshooting Guide & FAQs

Targeting the α-Position (C2/C6)

Q1: I am attempting α-lithiation of piperidine, but I am observing poor yields and mostly unreacted starting material. What is the mechanistic failure? A1: The failure stems from inadequate coordination of the lithium base. Unprotected or simple N-alkyl piperidines cannot be efficiently α-lithiated. You must employ a directing group, such as a tert-butyloxycarbonyl (Boc) group. The Boc group serves a dual causality: its carbonyl oxygen coordinates the lithium cation of sec-BuLi, bringing the base into close proximity to the α-proton (Complex Induced Proximity Effect), while its steric bulk prevents nucleophilic attack on the carbonyl carbon itself. Furthermore, the addition of TMEDA is critical; it breaks down the sec-BuLi hexamers into highly reactive monomers, significantly increasing kinetic basicity.

Q2: When using photoredox catalysis to generate an α-amino radical, I observe significant amounts of over-oxidized iminium species. How do I control the oxidation state? A2: Over-oxidation occurs when the transient α-amino radical undergoes a second single-electron transfer (SET) to form an 1 [1]. This is a function of the redox potential of your photocatalyst. To arrest the reaction at the radical stage for trapping with Michael acceptors, ensure strictly anaerobic conditions and select a photocatalyst whose ground-state oxidation potential is insufficient to oxidize the resulting α-radical.

PhotoredoxMech Amine N-Alkyl Piperidine RadicalCation Amine Radical Cation Amine->RadicalCation Photocatalyst (SET 1) AlphaRadical α-Amino Radical RadicalCation->AlphaRadical -H+ (Base) Iminium Iminium Ion AlphaRadical->Iminium Oxidant (SET 2) Product1 Radical Trapping AlphaRadical->Product1 Michael Acceptor Product2 Nucleophilic Attack Iminium->Product2 Nucleophile

Divergent mechanistic pathways in photoredox α-functionalization of piperidines.

Targeting the γ-Position (C4)

Q3: My goal is to functionalize the C4 position via C-H insertion, but I keep getting C2 functionalization byproducts. How can I shift the regioselectivity? A3: The C2 position is electronically favored for C-H insertion. To override this inherent electronic bias, you must rely on massive steric shielding. As demonstrated in recent studies on 2 [2], employing a bulky N-protecting group (like N-α-oxoarylacetyl) in combination with a sterically demanding dirhodium catalyst (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄) creates a steric wall around the C2 and C6 positions. This forces the reactive rhodium carbenoid to attack the more sterically accessible C4 C-H bond.

Quantitative Data: Catalyst & Protecting Group Selection

The site selectivity of C-H insertion reactions can be finely tuned by the judicious choice of both the N-protecting group and the chiral dirhodium catalyst. The table below summarizes the control parameters required to achieve high regioselectivity (r.r.) and stereoselectivity.

Target PositionN-Protecting GroupDirhodium CatalystRegioselectivity (r.r.)Diastereoselectivity (d.r.)Enantioselectivity (% ee)
C2 (α) N-BocRh₂(R-TCPTAD)₄HighVariableLow to Moderate
C2 (α) N-Brosyl (Bs)Rh₂(R-TPPTTL)₄High>30:152–73%
C4 (γ) N-α-oxoarylacetylRh₂(S-2-Cl-5-BrTPCP)₄HighHighHigh

Data derived from studies on the 3 [3].

Validated Experimental Protocols

Protocol A: Regioselective α-Lithiation and Electrophilic Trapping

This protocol utilizes the Complex Induced Proximity Effect (CIPE) to selectively functionalize the C2 position.

  • Preparation: Flame-dry a Schlenk flask under argon. Add N-Boc piperidine (1.0 equiv) and anhydrous THF to create a 0.1 M solution.

  • Deaggregation: Add TMEDA (1.2 equiv). Causality: TMEDA coordinates the lithium ions, breaking down the unreactive organolithium hexamers into highly reactive monomers/dimers, which is strictly required for kinetic deprotonation.

  • Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach -78 °C.

  • Deprotonation: Dropwise add sec-BuLi (1.2 equiv, 1.4 M in cyclohexane). Stir for exactly 2 hours at -78 °C.

  • System Validation Check: Before committing expensive electrophiles, withdraw a 0.1 mL aliquot and quench it in MeOD. Analyze the crude mixture via ¹H-NMR. Proceed to step 6 only if >95% deuterium incorporation is observed at the C2 position.

  • Electrophilic Trapping: Add the desired electrophile (1.5 equiv) dropwise. Maintain at -78 °C for 1 hour, then slowly allow the system to warm to room temperature.

  • Quench & Isolation: Quench the reaction with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.

Protocol B: Rhodium-Catalyzed C4-Selective C-H Functionalization

This protocol relies on severe steric shielding to force reactivity to the electronically neutral γ-position.

  • Catalyst Complexation: In a glovebox, charge a dry reaction vial with N-α-oxoarylacetyl-piperidine (1.0 equiv) and the bulky catalyst Rh₂(S-2-Cl-5-BrTPCP)₄ (2 mol%).

  • Solvent Selection: Dissolve the mixture in anhydrous 2,2-dimethylbutane (to 0.2 M). Causality: Highly branched, non-polar solvents are chosen specifically to prevent competitive solvent C-H insertion by the highly reactive rhodium carbenoid.

  • Carbene Generation: Dissolve the aryldiazoacetate precursor (1.5 equiv) in 2,2-dimethylbutane. Add this solution via a syringe pump over 2 hours to the reaction mixture at reflux. Causality: Slow addition maintains a low steady-state concentration of the diazo compound, suppressing unwanted carbene dimerization.

  • System Validation Check: Withdraw a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS/MS. Compare the extracted ion chromatograms (EIC). The ratio of the C4-isomer peak to any trace C2-isomer peak must be >20:1. If significant C2 product is observed, the steric bulk of the selected N-protecting group is insufficient for your specific substrate.

  • Isolation: Concentrate the mixture in vacuo and purify via silica gel chromatography.

References

  • Stabilizing Iminium Ion Intermediates for Piperidine Functionalization Source: Benchchem URL
  • Regioselective Functionalization of the Piperidine Ring Source: Benchchem URL
  • Source: NIH.

Sources

Optimization

Troubleshooting unexpected NMR shifts in 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine characterization

Welcome to the technical support center for the characterization of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are util...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the characterization of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural verification of this key pharmaceutical intermediate. Unexpected chemical shifts can be a significant source of confusion, potentially leading to incorrect structural assignments or questions about sample purity.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common issues encountered during the NMR analysis of this molecule. Our approach is grounded in fundamental spectroscopic principles to empower you to not only solve the immediate problem but also to understand the underlying chemical phenomena.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and sources of error during the NMR characterization of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine.

Q1: My ¹H NMR spectrum looks nothing like I predicted. Where do I even begin?

A: This is a common and often overwhelming situation. Before diving into complex chemical explanations, the first step is to rule out fundamental experimental errors. The quality of an NMR spectrum is profoundly dependent on sample preparation and spectrometer setup.[1]

Initial Diagnostic Checklist:

  • Sample Preparation: Was the sample fully dissolved? Any solid particulate matter will severely degrade the magnetic field homogeneity, leading to broad, distorted peaks.[2][3] It is best practice to filter the sample solution directly into the NMR tube through a pipette with a small glass wool plug.[1]

  • Solvent Purity: Are there unexpected peaks that correspond to common laboratory solvents (e.g., acetone, ethyl acetate, grease)?[4] Cross-reference any unknown singlets or multiplets with a chart of common NMR impurities.[5] Running a blank spectrum of the deuterated solvent can confirm contamination.[4]

  • Shimming: Was the sample properly shimmed? Poor shimming is a frequent cause of broad and distorted line shapes.[6] This can be particularly challenging for more concentrated samples.[2]

  • Concentration: Is the sample too concentrated? Very high concentrations can increase solution viscosity, leading to broader lines than a more dilute sample would produce.[3] For ¹H NMR, a concentration of 5-25 mg in ~0.7 mL of solvent is typical.[2]

If these basic checks do not resolve the issue, the unexpected shifts are likely due to chemical or environmental factors, which are addressed in the following questions.

Q2: The aromatic protons on the pyridine and phenyl rings are shifted significantly from their expected values. Why is this happening?

A: This is one of the most frequently encountered issues for this molecule and is almost always related to solvent effects or pH .

Solvent Effects

The chemical environment of a molecule is influenced by the surrounding solvent, which can alter the observed chemical shifts.[7] Aromatic solvents like benzene-d₆ or pyridine-d₅ are particularly known for causing significant changes compared to less magnetically active solvents like chloroform-d₃ (CDCl₃).[8]

  • Causality (Anisotropy): Aromatic solvents possess a strong magnetic anisotropy due to their delocalized π-electron systems. When a solute molecule like ours is dissolved, the solvent molecules will arrange themselves around it. Protons located above or below the plane of the aromatic solvent ring will be shielded (shifted upfield to a lower ppm), while those on the edge will be deshielded (shifted downfield).[9] This can be a powerful tool to resolve overlapping signals.[10]

Troubleshooting Steps:

  • Note the solvent used for your experiment.

  • If using an aromatic solvent, expect shifts of up to 1 ppm compared to spectra run in CDCl₃.[9]

  • If the spectrum is confusing, re-run the sample in a different, non-aromatic solvent (e.g., CDCl₃ or Acetone-d₆) to see if the shifts become more "normal".

SolventTypical Effect on Aromatic Protons
CDCl₃ Standard reference, moderate polarity.[11]
Benzene-d₆ Causes significant upfield shifts (shielding) for protons positioned over the benzene ring face.[8]
DMSO-d₆ Polar, hydrogen-bond accepting. Can cause downfield shifts for protons capable of H-bonding.[12]
Methanol-d₄ Polar, protic. Similar to DMSO-d₆, can engage in hydrogen bonding.
pH Effects

2-(Phenyl(piperidin-4-yloxy)methyl)pyridine has two basic nitrogen atoms: the pyridine nitrogen (pKa ~5.2) and the piperidine nitrogen (pKa ~11.2). The exact pH of your NMR sample can drastically alter the protonation state of these nitrogens, which in turn has a powerful effect on the chemical shifts of nearby protons.[13]

  • Causality (Inductive Effects): When a nitrogen atom becomes protonated, it gains a positive charge. This charge strongly withdraws electron density from the surrounding atoms (an inductive effect).[9][14] This "deshielding" of adjacent protons causes their NMR signals to shift significantly downfield (to a higher ppm). Even minor traces of acid (e.g., from un-neutralized CDCl₃) can be enough to protonate the highly basic piperidine nitrogen.

Troubleshooting Steps:

  • Check the Solvent: Standard CDCl₃ can be slightly acidic. Consider using CDCl₃ that has been passed through a plug of basic alumina or potassium carbonate to neutralize it.

  • Perform a D₂O Shake: Add a drop of D₂O to your sample, shake, and re-acquire the spectrum. While this is primarily for identifying exchangeable N-H protons, if the shifts of adjacent C-H protons change, it suggests a change in the protonation equilibrium.

  • Controlled pH: If the protonation state is critical, prepare the sample in a buffered solvent system (e.g., a deuterated phosphate or acetate buffer in D₂O) to maintain a constant pH.

Q3: I see a very broad signal. How can I determine if it's the piperidine N-H or something else?

A: A broad singlet is a classic sign of an exchangeable proton (like N-H or O-H) or a chemical process happening on the NMR timescale.[4] For this molecule, the piperidine N-H is the most likely candidate.

The Definitive Test: D₂O Exchange This simple experiment is the most reliable way to identify an exchangeable proton.[4]

  • Causality: Deuterium (D) is NMR-inactive in a ¹H experiment. When D₂O is added, the acidic protons (like N-H) will rapidly exchange with deuterium atoms. This replaces the proton with a deuterium, causing the original ¹H NMR signal to disappear or dramatically decrease in intensity.

Protocol 1: D₂O Exchange Experiment
  • Acquire Initial Spectrum: Prepare your sample in a deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum. Note the position and integration of the broad peak.

  • Add D₂O: Remove the NMR tube from the spectrometer. Carefully add one to two drops of deuterium oxide (D₂O).

  • Mix Thoroughly: Cap the NMR tube securely and shake vigorously for 30 seconds to ensure complete mixing and facilitate the H/D exchange.

  • Re-acquire Spectrum: Place the tube back into the spectrometer and acquire a second ¹H NMR spectrum using the identical parameters as the first.

  • Analyze: Compare the two spectra. If the broad peak has vanished or is significantly reduced, you have confirmed it is the piperidine N-H proton.

Q4: The signals for the piperidine ring protons are doubled or unusually complex. Is my sample impure?

A: While impurity is always a possibility, it is highly probable that you are observing the effects of slow conformational exchange .

  • Causality: The piperidine ring is not planar; it exists in a dynamic equilibrium between two chair conformations. Furthermore, there can be slow rotation around the C-O and C-N bonds. If the rate of this interconversion is slow on the NMR timescale at room temperature, the distinct chemical environments of the protons in each conformation will be observed separately, leading to a doubling of signals or complex, broadened multiplets.[15]

Troubleshooting with Variable Temperature (VT) NMR To confirm this, a variable temperature (VT) NMR experiment is the ideal tool.[16][17]

  • Principle: By heating the sample, you increase the rate of conformational exchange. At a high enough temperature (the "coalescence temperature"), the exchange becomes so fast that the spectrometer observes only a single, time-averaged signal for each proton.[4]

Protocol 2: Variable Temperature (VT) NMR Experiment
  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C). Note the doubled or broadened peaks you suspect are from conformational isomers.

  • Increase Temperature: Increase the spectrometer's probe temperature in 10-15 °C increments (e.g., to 40 °C, 55 °C, 70 °C). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring data.

  • Acquire Spectra: Run a ¹H NMR spectrum at each temperature.

  • Observe Coalescence: As the temperature increases, the pairs of peaks should broaden and move closer together. Eventually, they will merge (coalesce) into a single, sharper peak at an intermediate chemical shift. This behavior is a clear indication of dynamic exchange and not of chemical impurities.

In-Depth Troubleshooting & Data Reference

This section provides a more detailed workflow for diagnosing NMR issues and reference data for the target molecule.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing the root cause of unexpected NMR shifts.

G start Unexpected NMR Shifts Observed q_peaks What is the nature of the shift? start->q_peaks path_all All peaks shifted or distorted q_peaks->path_all Distortion/Broadening path_specific Specific peaks shifted q_peaks->path_specific Shift path_extra Extra peaks present q_peaks->path_extra New Signals path_broad Peaks are broad or doubled q_peaks->path_broad Shape Change sol_shim Cause: Poor Shimming Solution: Re-shim sample carefully path_all->sol_shim sol_solvent Cause: Solvent or pH Effect Solution: Change solvent, neutralize acid traces path_specific->sol_solvent sol_impurity Cause: Impurity Solution: Check solvent blank, re-purify sample path_extra->sol_impurity sol_dynamic Cause: Dynamic Exchange Solution: Run VT-NMR experiment path_broad->sol_dynamic sol_nh Cause: Exchangeable N-H Solution: Perform D2O Exchange path_broad->sol_nh

Caption: Troubleshooting flowchart for unexpected NMR shifts.

Reference Data: Predicted Chemical Shifts

While an experimental spectrum is not publicly available, the expected chemical shifts can be predicted based on the analysis of similar structural fragments.[18][19] These values should be used as a guide for initial assignment. Deviations from these ranges should be investigated using the troubleshooting steps outlined above.

Table 1: Predicted ¹H NMR Chemical Shifts

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Proton AssignmentLabelPredicted Shift (ppm)MultiplicityNotes
Pyridine (C6'-H)H-a8.5 - 8.7dMost deshielded due to proximity to nitrogen.
Pyridine (C3',4',5'-H)H-b,c,d7.1 - 7.8mComplex multiplet region.
Phenyl (Ar-H)H-e7.2 - 7.4mMultiplet, may overlap with pyridine and solvent signals.
Methine (-CH-)H-f5.3 - 5.6sKey singlet, sensitive to solvent and pH.
Piperidine (-O-CH-)H-g3.5 - 3.8m
Piperidine (-N-CH₂ₑq)H-h2.9 - 3.2mEquatorial protons, typically downfield of axial.
Piperidine (-N-CH₂ₐₓ)H-i2.5 - 2.8mAxial protons.
Piperidine (-CH₂ₑq)H-j1.8 - 2.1m
Piperidine (-CH₂ₐₓ)H-k1.4 - 1.7mMost shielded aliphatic protons.
Piperidine (N-H)H-l1.5 - 3.0br sPosition is highly variable and depends on concentration, solvent, and temperature.[8][12]
Table 2: Predicted ¹³C NMR Chemical Shifts

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Carbon AssignmentPredicted Shift (ppm)Notes
Pyridine (C2')160 - 163Carbon attached to the main chain.
Pyridine (C6')148 - 150
Pyridine (C3', C4', C5')120 - 138
Phenyl (C-ipso)140 - 143Carbon attached to the main chain.
Phenyl (C-ortho, meta, para)125 - 130
Methine (-CH-)80 - 85
Piperidine (-O-CH-)72 - 76
Piperidine (-N-CH₂)44 - 47
Piperidine (-CH₂)30 - 34
References
  • University of Sheffield. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Wickstrom, L., & Meiering, E. M. (2020). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Protein Science, 29(1), 263-274.
  • Wickstrom, L., & Meiering, E. M. (2020). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Protein Science, 29(1), 263-274. Published article available at [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Slideshare. (2014). Chemical shift and factors affecting chemical shift (2). Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Factors Influencing Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Taylor & Francis Online. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

  • AIP Publishing. (1961). Temperature‐Dependent Chemical Shifts in the NMR Spectra of Gases. Retrieved from [Link]

  • OSTI.GOV. (1961). temperature-dependent chemical shifts in the nmr spectra of gases. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Retrieved from [Link]

  • ACS Publications. (2012). Temperature Dependence of Proton NMR Chemical Shift As a Criterion To Identify Low-Barrier Hydrogen Bonds. Retrieved from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. Retrieved from [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • MRI Questions. (2015). 5.2 Chemical Shift. Retrieved from [Link]

  • Creative Biostructure. (2025). NMR Applications in Drug Screening. Retrieved from [Link]

  • ResearchGate. (2024). How Can I Resolve a Persistent Unwanted NMR Peak at 1.25 ppm? Retrieved from [Link]

  • American Laboratory. (2012). Automated Structure Verification by NMR, Part 1: Lead Optimization Support in Drug Discovery. Retrieved from [Link]

  • UCSD NMR Facility. (n.d.). Trouble Shooting Page. Retrieved from [Link]

  • Wiley Online Library. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Retrieved from [Link]

  • ACS Publications. (2004). Spin−Orbit-Induced Anomalous pH-Dependence in 1H NMR Spectra of CoIII Amine Complexes: A Diagnostic Tool for Structure Elucidation. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • PubMed. (2005). Validation of quantitative NMR. Retrieved from [Link]

  • De Gruyter. (2005). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Retrieved from [Link]

  • NCBI. (2010). pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. Retrieved from [Link]

  • ResearchGate. (2019). How will increase in concentration affect HNMR Spectrum? Retrieved from [Link]

  • Scielo. (2014). Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

  • NCBI. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). A, effect of pH on the chemical shift position of the 1 H NMR CH 2... Retrieved from [Link]

  • RSC Publishing. (2024). A pH-enhanced resolution in benchtop NMR spectroscopy. Retrieved from [Link]

  • Indian Journal of Chemistry. (1998). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Retrieved from [Link]

  • ResearchGate. (2020). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • ResearchGate. (2013). Conformational study of some N-acyl-2 r,6 c-diphenylpiperidin-4-one oximes using NMR spectra. Retrieved from [Link]

  • Semantic Scholar. (1997). 13 C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • PubChem. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Google Patents. (n.d.). CN104031029A - Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer.

Sources

Troubleshooting

Scaling up the synthesis of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine for preclinical studies

Welcome to the Process Chemistry Technical Support Center. As you transition the synthesis of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine from discovery (milligram scale) to preclinical manufacturing (multikilogram scale...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As you transition the synthesis of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine from discovery (milligram scale) to preclinical manufacturing (multikilogram scale), you will encounter significant chemical engineering challenges.

As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational bottlenecks of this synthesis. We will focus on the critical transition from the starting material, phenyl(pyridin-2-yl)methanol , through etherification and final deprotection, ensuring that every protocol is a self-validating, scalable system.

Interactive Process Map: Synthetic Workflow

Workflow SM1 Phenyl(pyridin-2-yl)methanol (Starting Material) Rxn1 Williamson Etherification Base: KOtBu or Cs2CO3 Solvent: THF SM1->Rxn1 SM2 N-Boc-4-piperidyl mesylate (Alkylating Agent) SM2->Rxn1 Int1 N-Boc-Protected Ether (Intermediate) Rxn1->Int1 Rxn2 Boc Deprotection Reagent: HCl in EtOAc/Heptane Gas: CO2 + Isobutylene Int1->Rxn2 API 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine (Target API) Rxn2->API

Synthetic workflow for 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine.
Module 1: Etherification Scale-Up (O-Alkylation)

In discovery chemistry, ether linkages are frequently constructed using the Mitsunobu reaction. However, on a pilot-plant scale, the Mitsunobu reaction introduces severe purification bottlenecks.

FAQ & Troubleshooting

Q: Why are we observing poor yields and massive triphenylphosphine oxide (TPPO) contamination during the Mitsunobu etherification on a 5 kg scale? A: The Mitsunobu reaction generates stoichiometric amounts of TPPO and hydrazine dicarboxylate byproducts. On a small scale, these are easily removed via silica gel chromatography. On a multikilogram scale, chromatography is economically and operationally prohibitive. The causality of your poor yield is the high solubility of TPPO in organic solvents, which causes it to co-crystallize with your target ether. Solution: Switch to the Williamson ether synthesis . Process chemistry literature consistently demonstrates that substituting the Mitsunobu reaction with a Williamson etherification effectively eliminates these purification bottlenecks, allowing intermediates to be used crude in subsequent steps with >90% overall yields[1].

Q: We switched to the Williamson ether synthesis using NaH as the base, but we are experiencing inconsistent reaction rates and dangerous foaming. How do we resolve this? A: Sodium hydride (NaH) is a heterogeneous base. Its reaction with phenyl(pyridin-2-yl)methanol relies on surface-area kinetics, leading to localized concentration gradients and unpredictable exotherms[2]. Furthermore, NaH generates highly flammable hydrogen gas ( H2​ ), which causes severe foaming (volume expansion) and requires specialized venting. Solution: Replace NaH with Potassium tert-butoxide (KOtBu) or Cesium Carbonate ( Cs2​CO3​ ). These bases provide homogeneous (or easily suspended) reaction conditions, predictable deprotonation kinetics, and eliminate H2​ gas evolution[3].

Quantitative Data: Etherification Strategy Comparison
ParameterMitsunobu Reaction (Discovery)Williamson Etherification (Scale-Up)
Reagents DIAD, PPh3​ , N-Boc-piperidin-4-olKOtBu, N-Boc-4-piperidyl mesylate
Typical Yield 65 - 70%85 - 92%
Primary Byproduct Triphenylphosphine oxide (TPPO)Potassium methanesulfonate (Water soluble)
Purification Silica gel chromatographyLiquid-liquid extraction (Aqueous wash)
Scalability Poor (Chromatography required)Excellent (Self-purifying via extraction)
Step-by-Step Methodology: Scalable Williamson Etherification
  • Alkoxide Formation: Charge a nitrogen-flushed reactor with phenyl(pyridin-2-yl)methanol (1.0 equiv) and anhydrous THF (10 volumes). Cool the jacket temperature to 0 °C.

  • Base Addition: Add KOtBu (1.2 equiv) in four equal portions over 30 minutes. Mechanistic note: Portion-wise addition controls the mild exotherm of alcohol deprotonation. Stir for 1 hour.

  • Alkylation: Dissolve N-Boc-4-piperidyl mesylate (1.1 equiv) in THF (3 volumes) and add dropwise to the reactor, maintaining the internal temperature below 10 °C.

  • Heating: Ramp the reactor temperature to 60 °C and stir for 12 hours. Monitor conversion via HPLC.

  • Workup (Self-Validating): Quench the reaction with water (5 volumes) to dissolve the potassium methanesulfonate byproduct. Extract with MTBE (2 × 5 volumes). The organic layer will contain the highly pure N-Boc-protected intermediate, ready for direct use in the next step.

Module 2: N-Boc Deprotection & Salt Isolation

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical safety and purity checkpoint. The reaction is highly exothermic and generates significant volumes of gas.

Mechanism A N-Boc Intermediate B Protonation by HCl (Exothermic) A->B C Cleavage of t-Butyl Cation B->C D Isobutylene Gas Release (Volume Expansion) C->D E Decarboxylation (CO2 Release) C->E F Piperidine Hydrochloride (Crystallization) C->F Cl- addition

Mechanistic pathway and gas evolution during N-Boc deprotection.
FAQ & Troubleshooting

Q: During the addition of HCl for Boc deprotection, our reactor pressurized and the temperature spiked by 25 °C. How do we prevent this thermal runaway? A: The cleavage of the Boc group is driven by the expulsion of the tert-butyl cation, which rapidly degrades into isobutylene gas and carbon dioxide ( CO2​ ). For every mole of API, two moles of gas are generated. If the acid is added too rapidly, the sudden gas evolution causes massive volume expansion and pressurization, while the chemical cleavage generates a sharp exotherm[2]. Solution: Transition from neat trifluoroacetic acid (TFA) or aqueous HCl to a controlled addition of 1 M HCl in Ethyl Acetate . This allows for precise dosing of the acid, controlling both the rate of the exotherm and the gas evolution.

Q: How can we isolate the final 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine without resorting to an aqueous basic workup, which causes emulsion issues? A: The free base of this API contains both a pyridine and a piperidine ring, making it highly prone to forming stable emulsions during aqueous/organic phase separations. Solution: Utilize a direct-drop crystallization strategy. By performing the Boc deprotection in an Ethyl Acetate/Heptane mixture (typically 2:1 ratio), the resulting API hydrochloride salt will spontaneously crystallize out of solution as it forms, leaving lipophilic impurities behind in the mother liquor[4].

Step-by-Step Methodology: Controlled Deprotection & Crystallization
  • Dissolution: Dissolve the crude N-Boc-protected ether in Ethyl Acetate (6 volumes). Cool the reactor to 5 °C.

  • Controlled Acid Dosing: Begin dropwise addition of 2 M HCl in Ethyl Acetate (3.0 equiv). Critical Safety Step: Monitor the vent line for CO2​ and isobutylene evolution. The addition rate must be slaved to the reactor's cooling capacity to prevent the internal temperature from exceeding 15 °C.

  • Reaction: Once addition is complete, warm the reactor to 20 °C and stir for 4 hours.

  • Anti-Solvent Crystallization: Slowly charge Heptane (4 volumes) into the reactor over 1 hour. The non-polar heptane drastically reduces the solubility of the highly polar API hydrochloride salt, driving quantitative precipitation[4].

  • Isolation: Filter the resulting slurry. Wash the filter cake with a cold 1:1 mixture of EtOAc/Heptane (2 volumes) to purge residual organic impurities. Dry under vacuum at 40 °C to yield the highly pure API salt.

References
  • Synthesis Optimization, Scale-Up, and Catalyst Screening Efforts toward the MGAT2 Clinical Candidate, BMS-963272. Organic Process Research & Development. Available at:[Link]

  • Process Development and Scale-Up of a Benzoxazepine-Containing Kinase Inhibitor. Organic Process Research & Development. Available at:[Link]

  • Rapid Multikilogram Scale-Up of Di- and Trifluoromethoxy Proline Derivatives. Organic Process Research & Development. Available at:[Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation): Process Development and Scale-Up. Organic-Synthesis. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Quenching and Workup for 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine Synthesis

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine and its derivatives. Here, we provide in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine and its derivatives. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the critical quenching and workup phases of this synthesis. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles.

I. Introduction to the Synthesis and its Challenges

The synthesis of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine and its analogues is a crucial step in the development of various pharmacologically active compounds. A common synthetic route involves the reduction of an intermediate, often an imine or a related precursor, using a hydride-based reducing agent like sodium borohydride (NaBH₄). While the reductive step is often straightforward, the subsequent quenching and workup procedures are critical for isolating the desired product in high purity and yield. These stages are frequently fraught with challenges such as emulsion formation, product loss, and incomplete removal of reagents and byproducts.

This technical guide will systematically address these challenges, providing a framework for optimizing your experimental procedures.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section directly tackles common issues encountered during the quenching and workup of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine synthesis.

Quenching-Related Issues

Question: My reaction mixture becomes a thick, unmanageable slurry upon quenching the sodium borohydride with aqueous acid. What is happening and how can I prevent this?

Answer: This is a common issue arising from the precipitation of boric acid and its salts. When an aqueous acid like dilute hydrochloric acid is used to quench excess sodium borohydride, it neutralizes the basic reaction medium and converts borohydride and its byproducts into boric acid (H₃BO₃) and borate salts. These species have limited solubility in many organic solvents, leading to the formation of a thick precipitate that can complicate extraction and filtration.

Causality:

  • Reaction of Borohydride with Acid: NaBH₄ reacts with acid and water to produce hydrogen gas, sodium salts, and boric acid.

  • Precipitation: Boric acid and sodium borates have low solubility in common organic solvents like ethyl acetate or dichloromethane, causing them to precipitate out of the solution.[1]

Solutions:

  • Alternative Quenching Agents: Instead of aqueous acid, consider using a milder quenching agent. Saturated aqueous ammonium chloride (NH₄Cl) solution is a good alternative. It is less acidic than HCl and can effectively decompose residual NaBH₄ while minimizing the formation of dense boric acid precipitates.[2]

  • Solvent System Modification: A modified quenching system using a mixture of concentrated sulfuric acid and methanol or ethanol (in a 1:2 to 1:20 volume ratio) has been reported to keep the boron-containing byproducts in solution, facilitating easier separation.[1]

  • Slow, Controlled Addition: Regardless of the quenching agent, add it slowly to the reaction mixture at a low temperature (e.g., 0 °C) with vigorous stirring. This helps to control the exotherm and the rate of gas evolution, potentially leading to the formation of more manageable solid particles.[3]

Question: I observe vigorous gas evolution during quenching, which can be hazardous. How can I control this?

Answer: The vigorous gas evolution is due to the reaction of residual sodium borohydride with a protic source (like water or acid) to produce hydrogen gas. This reaction is highly exothermic and can lead to a rapid increase in temperature and pressure if not controlled.

Solutions:

  • Pre-cool the Reaction Mixture: Before quenching, cool the reaction mixture to 0 °C in an ice bath. This will slow down the rate of the quenching reaction and make the gas evolution more manageable.

  • Slow Addition of Quenching Agent: Add the quenching agent dropwise or in small portions with efficient stirring. This allows for better heat dissipation and control over the rate of hydrogen gas production.[3]

  • Use a Less Reactive Quenching Agent: As mentioned previously, saturated aqueous ammonium chloride is a milder option than strong acids. Alternatively, for small-scale reactions, slow addition of acetone can be used to consume excess NaBH₄ before the aqueous quench.

Workup and Extraction Issues

Question: I am struggling with persistent emulsions during the liquid-liquid extraction. How can I break them?

Answer: Emulsion formation is common in the workup of basic, amine-containing compounds like 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine, especially when using chlorinated solvents like dichloromethane (DCM). Emulsions are colloidal suspensions of one liquid in another and are stabilized by the presence of surfactants or finely divided solids.

Causality:

  • Presence of Basic Amines: The basic nitrogen atoms in your product can act as surfactants, stabilizing the interface between the aqueous and organic layers.

  • Inorganic Salts: Fine precipitates of inorganic salts from the quenching step can also accumulate at the interface and stabilize emulsions.

Solutions:

  • Addition of Brine: Washing the emulsion with a saturated aqueous solution of sodium chloride (brine) can help to break it. The high ionic strength of the brine increases the polarity of the aqueous phase, forcing the organic molecules into the organic layer and disrupting the emulsion.

  • Change in pH: Adjusting the pH of the aqueous layer can sometimes destabilize an emulsion. For a basic product, making the aqueous layer more basic (e.g., with 1M NaOH) can sometimes help.

  • Filtration: If the emulsion is stabilized by fine solid particles, filtering the entire mixture through a pad of Celite® or glass wool can remove these solids and break the emulsion.

  • Solvent Change: If emulsions are a persistent problem with a particular solvent (like DCM), consider switching to a less emulsion-prone solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

Question: My product seems to have significant water solubility, leading to low yields during extraction. How can I minimize this loss?

Answer: The presence of the basic pyridine and piperidine nitrogen atoms in 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine can lead to some degree of water solubility, especially if the aqueous phase is acidic or neutral.

Solutions:

  • pH Adjustment: Before extraction, ensure that the aqueous layer is sufficiently basic (pH > 10).[4] This will ensure that your product is in its free base form, which is significantly less water-soluble than its protonated salt form. Use a base like sodium hydroxide or potassium carbonate to adjust the pH.

  • Salting Out: Before extracting with an organic solvent, saturate the aqueous layer with sodium chloride. This "salting out" effect decreases the solubility of the organic product in the aqueous phase.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. This is a more efficient way to recover the product from the aqueous layer.

  • Back-Extraction: After the initial extractions, you can acidify the combined organic layers with dilute aqueous acid (e.g., 1M HCl) to extract the basic product into the aqueous phase as its salt. This can help to separate it from non-basic impurities. The aqueous layer is then basified, and the product is re-extracted into an organic solvent.[4]

Purification Challenges

Question: I am having difficulty purifying my product by column chromatography. It streaks on the silica gel column. What can I do?

Answer: Streaking of basic compounds like your product on silica gel is a common problem. Silica gel is acidic, and the basic nitrogen atoms in your molecule can interact strongly with the acidic silanol groups on the surface of the silica, leading to poor peak shape and difficult elution.

Solutions:

  • Basified Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating your eluent with a small amount of a volatile base, such as triethylamine (typically 0.1-1% by volume). Alternatively, you can prepare a slurry of the silica gel in the eluent containing the base before packing the column.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (which is basic) or a deactivated (end-capped) reverse-phase silica gel.

  • Alternative Purification Methods: If chromatography proves difficult, consider other purification techniques such as crystallization or distillation (if the compound is thermally stable).[5][6] Acid-base extraction can also be a powerful purification tool.[4]

III. Standardized Protocols

Here we provide detailed, step-by-step protocols for the quenching and workup procedures.

Protocol 1: Standard Quenching with Saturated Ammonium Chloride
  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Quenching: Slowly and carefully add saturated aqueous ammonium chloride solution dropwise with vigorous stirring. Monitor for gas evolution and control the addition rate to keep it at a manageable level. Continue adding until gas evolution ceases.

  • Warming: Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate) and shake to extract the product. Separate the layers.

  • Repeat Extraction: Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Acid-Base Extraction for Purification

This protocol is particularly useful for removing non-basic and acidic impurities.[4]

  • Dissolution: Dissolve the crude product in a suitable organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate).

  • Acidic Extraction: Transfer the solution to a separatory funnel and wash with dilute aqueous acid (e.g., 1 M HCl). The basic product will move into the aqueous layer as its hydrochloride salt, while non-basic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the pyridinium salt from the organic layer.

  • Basification: Cool the aqueous layer in an ice bath and make it basic by the slow addition of a concentrated base solution (e.g., 6 M NaOH) until the pH is > 10. This will regenerate the free pyridine base.[4]

  • Back-Extraction: Extract the liberated product back into an organic solvent.

  • Drying and Evaporation: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.[4]

IV. Data and Visualization

Table 1: Key Physicochemical Data
Compound/ReagentMolecular Weight ( g/mol )pKa (Conjugate Acid)Solubility
2-(Phenyl(piperidin-4-yloxy)methyl)pyridine~302.8 (as the chloro-derivative)Pyridine: ~5.2, Piperidine: ~11.2Soluble in many organic solvents, sparingly soluble in water as the free base.
Sodium Borohydride37.83-Reacts with water and alcohols.
Boric Acid61.839.24Sparingly soluble in cold water and many organic solvents.

Note: The pKa values are approximate and can vary depending on the specific structure and conditions.

Diagrams
Quenching Workflow

Quenching_Workflow ReactionMixture Reaction Mixture (Post-Reduction) Cooling Cool to 0 °C ReactionMixture->Cooling Quenching Slow Addition of Quenching Agent (e.g., aq. NH4Cl) Cooling->Quenching Workup Proceed to Workup Quenching->Workup Gas evolution ceases AcidBase_Extraction start Crude Product in Organic Solvent add_acid Wash with Aqueous Acid (e.g., 1M HCl) start->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer (Non-basic Impurities) separate1->organic1 aqueous1 Aqueous Layer (Product as Salt) separate1->aqueous1 basify basify aqueous1->basify extract Extract with Organic Solvent basify->extract separate2 Separate Layers extract->separate2 aqueous2 Aqueous Layer (Salts) separate2->aqueous2 organic2 Organic Layer (Purified Product) separate2->organic2 finish Dry and Concentrate organic2->finish

Caption: Decision-making flowchart for purification via acid-base extraction.

V. Frequently Asked Questions (FAQs)

Q1: Can I use other reducing agents besides sodium borohydride? A1: Yes, other reducing agents can be used for the reductive amination step, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). [7]The choice of reducing agent may influence the reaction conditions and the subsequent workup procedure. For instance, NaBH₃CN is stable in mildly acidic conditions, which can be advantageous for one-pot reductive aminations. [8] Q2: How do I know if my quenching is complete? A2: The most obvious sign that the quenching is complete is the cessation of gas (hydrogen) evolution. You can also test a small aliquot of the reaction mixture by adding a drop of acid; if no further gas evolves, the excess borohydride has been consumed.

Q3: Is it necessary to dry the organic solvent before using it for extraction? A3: While it is always good practice to use dry solvents, for the initial extraction from the aqueous phase, it is not strictly necessary as the organic layer will become saturated with water anyway. However, it is crucial to dry the final combined organic extracts thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating the solvent to remove the product. This prevents the final product from being contaminated with water.

Q4: My final product is an oil. How can I best purify it if it doesn't crystallize? A4: If your product is a non-crystalline oil, column chromatography is the most common method of purification. As discussed earlier, using a basified eluent or an alternative stationary phase can overcome issues with streaking. [4]If the product is sufficiently volatile and thermally stable, vacuum distillation can also be an excellent purification method. [5] Q5: What are some common impurities I should look out for? A5: Common impurities can include unreacted starting materials, over-reduced byproducts (e.g., reduction of the pyridine ring, though less common with NaBH₄), and byproducts from side reactions. The specific impurities will depend on your exact synthetic route. Techniques like NMR, LC-MS, and GC-MS are essential for identifying these impurities and assessing the purity of your final product. [9][10]

VI. References

  • KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents. Available at:

  • Reductive Amination Reaction - OpenBU. Available at: [Link]

  • CN104628552A - New quenching system and application thereof - Google Patents. Available at:

  • Reductive Amination - Organic Chemistry Tutor. Available at: [Link]

  • CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents. Available at:

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. Available at: [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]

  • Quenching of Water Reactive Materials - Sarpong Lab. Available at: [Link]

  • Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. Available at: [Link]

  • Sodium borohydride reductions in mixed methanol/water systems - how much water?? : r/chemistry - Reddit. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Application Note – Reductive Amination. Available at: [Link]

  • Solvent-Free Reductive Amination: An Organic Chemistry Experiment - ACS Publications. Available at: [Link]

  • Synthesis of 2-(1-Methyl-4-phenyl-4-piperidinyloxy)pyridine - PrepChem.com. Available at: [Link]

  • Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Patsnap Eureka. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)- | C17H19ClN2O | CID - PubChem. Available at: [Link]

  • Study on synthesis of 2-piperazinyl-4-phenylpyrimidine derivatives - ResearchGate. Available at: [Link]

  • 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine | C17H19ClN2O | CID 11141197 - PubChem. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to GPCR Cross-Reactivity Profiling: The Case of 2-((S)-(4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine

Introduction In the landscape of modern drug discovery, the journey from a promising chemical entity to a safe and effective therapeutic is paved with rigorous scientific evaluation. A critical milestone in this journey...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the journey from a promising chemical entity to a safe and effective therapeutic is paved with rigorous scientific evaluation. A critical milestone in this journey is the characterization of a compound's selectivity. While a molecule may be designed with a specific biological target in mind, its potential to interact with unintended targets—known as off-target effects—can lead to unforeseen side effects or even toxicity. This guide provides an in-depth, technical framework for assessing the cross-reactivity profile of a specific molecule, 2-((S)-(4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine , against a panel of G protein-coupled receptors (GPCRs).

This particular compound is a well-established key intermediate in the synthesis of Bepotastine, a potent and selective histamine H1 receptor antagonist used for treating allergic conditions like rhinitis and urticaria.[1][2] Since Bepotastine's primary target, the H1 receptor, is a member of the vast GPCR superfamily, it is imperative to ensure its precursor does not exhibit significant affinity or activity at other GPCRs, which could complicate the final drug's pharmacological profile.

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating approach to selectivity profiling. We will dissect the process into a logical, multi-stage workflow, from initial binding screens to detailed functional characterization, supported by established methodologies and data interpretation strategies.

Part 1: Foundational Concepts & Strategic Overview

Before delving into specific protocols, it is essential to grasp the pharmacological principles that underpin a cross-reactivity screen. GPCRs are the largest family of cell surface receptors and are classified based on the G protein they primarily couple with to initiate intracellular signaling cascades.[3] The three most common pathways relevant to high-throughput screening are:

  • Gαs-coupled receptors: Activate adenylyl cyclase, leading to an increase in the second messenger cyclic AMP (cAMP).[4]

  • Gαi-coupled receptors: Inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.[4]

  • Gαq-coupled receptors: Activate phospholipase C, which ultimately results in the mobilization of intracellular calcium (Ca²⁺).[5]

A comprehensive profile requires distinguishing between a compound's ability to physically bind to a receptor (its affinity , measured by Kᵢ) and its ability to elicit a biological response upon binding (its functional activity , measured by EC₅₀ for agonists or IC₅₀ for antagonists). A compound can bind with high affinity but have no functional effect (a silent antagonist) or even an opposite effect to the endogenous ligand (an inverse agonist). Therefore, our screening strategy is a tiered approach, designed to first identify any potential interactions and then characterize their functional consequence.

cluster_0 Overall Screening Strategy compound Test Compound 2-((S)-...) (10 µM) primary_screen Phase 1: Primary Screening Radioligand Binding Assays (GPCR Panel) compound->primary_screen decision Significant Binding? (e.g., >50% Inhibition) primary_screen->decision no_hit No Significant Off-Target Binding (High Selectivity) decision->no_hit No secondary_screen Phase 2: Secondary Screening Functional Assays (Characterize 'Hits') decision->secondary_screen Yes cAMP_assay Gαs/Gαi-coupled: cAMP Assay secondary_screen->cAMP_assay Calcium_assay Gαq-coupled: Calcium Flux Assay secondary_screen->Calcium_assay profile Complete Selectivity Profile (Affinity & Function)

Figure 1: A tiered strategy for GPCR cross-reactivity profiling.

Part 2: Experimental Design & Methodologies

This section details the validated protocols for executing the screening strategy. The choice of recombinant cell lines (e.g., CHO-K1 or HEK293) stably expressing the target GPCR is critical, as they provide a consistent and controlled biological system, minimizing interference from other endogenous receptors.

Phase 1: Primary Screening with Radioligand Binding Assays

The gold standard for determining binding affinity is the radioligand binding assay.[6] This method measures the ability of a test compound to compete with a high-affinity, radio-labeled ligand ("radioligand") that is known to bind to the target receptor. A reduction in the bound radioactivity indicates that the test compound is displacing the radioligand, signifying an interaction with the receptor.

cluster_1 Radioligand Binding Assay Workflow prep Prepare Membranes (from cells expressing target GPCR) incubate Incubate (Membranes + Radioligand + Test Compound) prep->incubate separate Separate (Bound vs. Free Radioligand via Filtration) incubate->separate quantify Quantify (Bound Radioactivity via Scintillation Counting) separate->quantify analyze Analyze (Calculate % Inhibition) quantify->analyze

Figure 2: Standard workflow for a competitive radioligand binding assay.

Protocol 1: Competitive Radioligand Binding Assay

  • Receptor Membrane Preparation: Homogenize CHO or HEK293 cells stably expressing the target GPCR in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g) and resuspend in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, combine:

    • Receptor membranes (typically 5-20 µg of protein per well).

    • A fixed concentration of a suitable radioligand (e.g., [³H]-NMS for muscarinic receptors[7]) at a concentration close to its dissociation constant (Kᴅ).

    • The test compound, 2-((S)-(4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, at a final concentration of 10 µM for a single-point screen.

  • Defining Controls:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration (e.g., 10 µM) of a known, unlabeled ligand for the target receptor to saturate all specific binding sites.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).[6]

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand. Allow the filters to dry, add scintillation cocktail, and quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition caused by the test compound using the formula: % Inhibition = 100 * (1 - [(Compound CPM - NSB CPM) / (Total CPM - NSB CPM)])

Phase 2: Functional Characterization of Hits

Any receptor where the test compound shows significant inhibition (typically >50%) in the primary binding screen is considered a "hit" and must be further investigated in a functional assay. The choice of assay depends on the receptor's canonical signaling pathway.

Protocol 2.1: cAMP Assay for Gαs and Gαi-Coupled Receptors

This protocol determines if the compound acts as an agonist (modulates cAMP levels on its own) or an antagonist (blocks the action of a known agonist). Modern assays, such as Promega's GloSensor™ or Cisbio's HTRF, are luminescence or fluorescence-based, offering high sensitivity and throughput.[8][9][10]

cluster_2 Gαs/Gαi Signaling & cAMP Assay Principle cluster_Gs Gαs Pathway cluster_Gi Gαi Pathway ligand Ligand receptor GPCR ligand->receptor G_s Gαs receptor->G_s G_i Gαi receptor->G_i AC_up Adenylyl Cyclase G_s->AC_up Activates cAMP_up cAMP ↑ AC_up->cAMP_up reporter Luminescence/FRET Reporter System cAMP_up->reporter Modulates Signal AC_down Adenylyl Cyclase G_i->AC_down Inhibits cAMP_down cAMP ↓ AC_down->cAMP_down cAMP_down->reporter Modulates Signal

Figure 3: Principle of cAMP assays for Gαs- and Gαi-coupled GPCRs.

Step-by-Step Methodology (Luminescence-based):

  • Cell Seeding: Seed CHO or HEK293 cells stably expressing the hit GPCR and a cAMP-sensitive biosensor (e.g., GloSensor) into 384-well plates and culture overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound to generate a dose-response curve.

  • Agonist Mode:

    • Add the diluted test compound to the cells.

    • Incubate for 15-30 minutes at room temperature.

    • Add the cAMP detection reagent and measure luminescence. An increase in signal indicates Gαs agonism, while a decrease indicates Gαi agonism.

  • Antagonist Mode:

    • Pre-incubate the cells with the diluted test compound for 15-30 minutes.

    • Add a known agonist for the receptor at a concentration that elicits ~80% of its maximal response (EC₈₀).[4] For Gαi-coupled receptors, cells are often co-stimulated with forskolin to induce a measurable baseline of cAMP.[9]

    • Incubate and add the detection reagent as above. A decrease in the agonist-induced signal indicates antagonism.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (agonist) or IC₅₀ (antagonist).

Protocol 2.2: Calcium Flux Assay for Gαq-Coupled Receptors

For Gαq-coupled receptors, activation leads to a transient increase in intracellular Ca²⁺. This is measured using calcium-sensitive fluorescent dyes that are loaded into the cells. Instruments like the FLIPR (Fluorometric Imaging Plate Reader) allow for real-time kinetic measurements.[11][12]

cluster_3 Gαq Signaling & Calcium Flux Assay Principle ligand Ligand receptor GPCR ligand->receptor Stimulates G_q Gαq receptor->G_q Stimulates PLC Phospholipase C (PLC) G_q->PLC Stimulates IP3 IP₃ PLC->IP3 Stimulates ER Endoplasmic Reticulum (ER) IP3->ER Stimulates Ca_out Ca²⁺ ↑ ER->Ca_out Release Dye Fluorescent Ca²⁺ Dye Ca_out->Dye Binds & Emits Light

Figure 4: Principle of Calcium Flux assays for Gαq-coupled GPCRs.

Step-by-Step Methodology (No-Wash FLIPR Assay):

  • Cell Seeding: Plate cells expressing the target GPCR in black-walled, clear-bottom 384-well plates and culture overnight.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive dye loading buffer (e.g., FLIPR Calcium 6 Assay Kit reagent) to each well. These kits often contain probenecid to prevent dye leakage from the cells.[13]

  • Incubation: Incubate the plate for 1-2 hours at 37°C, followed by a 20-30 minute equilibration at room temperature.[13]

  • Assay Execution (on FLIPR):

    • Place the cell plate and a compound plate (containing serial dilutions of the test compound) into the instrument.

    • Agonist Mode: The instrument measures a baseline fluorescence, then injects the test compound and continues to measure the fluorescence signal kinetically for 1-3 minutes. A sharp increase in fluorescence indicates agonism.

    • Antagonist Mode: After the initial compound addition and a short incubation, the instrument performs a second addition of a known agonist (at its EC₈₀).[14] Inhibition of the agonist-induced calcium spike indicates antagonism.

  • Data Analysis: The response is typically measured as the maximum peak fluorescence minus the baseline. Plot this response against compound concentration to determine the EC₅₀ or IC₅₀.

Part 3: Data Interpretation & Comparative Analysis

The ultimate goal is to generate a quantitative comparison of the compound's activity across a diverse set of GPCRs. The data should be compiled into a clear, comprehensive table. For this guide, we will use hypothetical data to illustrate the analysis. We assume the primary target is the Histamine H1 receptor, based on the compound's relation to Bepotastine.

Table 1: Hypothetical Cross-Reactivity Profile of 2-((S)-(4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine

Receptor TargetG-Protein CouplingBinding Affinity (Kᵢ, nM)Functional Activity (EC₅₀/IC₅₀, nM)Mode of ActionSelectivity Fold (vs. H1)
Histamine H1 Gαq 50 IC₅₀ = 85 Antagonist -
Adrenergic α1AGαq>10,000>10,000->200x
Adrenergic β2Gαs>10,000>10,000->200x
Dopamine D2Gαi1,200IC₅₀ = 2,500Weak Antagonist24x
Muscarinic M1Gαq850IC₅₀ = 1,500Weak Antagonist17x
Muscarinic M2Gαi>10,000>10,000->200x
Serotonin 5-HT2AGαq3,000>10,000Binding Only60x
Opioid µGαi>10,000>10,000->200x

Binding affinity (Kᵢ) is calculated from competitive binding IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Interpretation of Results:

  • High Selectivity: The hypothetical data shows that the compound is highly selective for the Histamine H1 receptor. The binding affinity (Kᵢ = 50 nM) is significantly more potent than for any other receptor tested.

  • Identifying Off-Target Liabilities: The compound shows weak antagonist activity at the Muscarinic M1 (Kᵢ = 850 nM) and Dopamine D2 (Kᵢ = 1,200 nM) receptors. The selectivity fold (Kᵢ off-target / Kᵢ on-target) is only 17-fold and 24-fold, respectively. While weak, these interactions should be noted, as M1 antagonism can be associated with cognitive side effects and D2 antagonism with motor side effects at high doses.

  • Binding vs. Function: The compound binds to the Serotonin 5-HT2A receptor with a Kᵢ of 3,000 nM but shows no functional activity up to 10,000 nM. This indicates it is a low-affinity, non-functional binder at this receptor, which is a less concerning finding than functional antagonism.

  • Clean Profile: The compound shows no significant interaction (>10,000 nM) with adrenergic, M2 muscarinic, or µ-opioid receptors, which is a favorable outcome, avoiding common cardiovascular and central nervous system side effects associated with these targets.

Conclusion

This guide outlines a systematic and robust methodology for profiling the GPCR cross-reactivity of 2-((S)-(4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine. By employing a tiered approach that combines high-throughput radioligand binding assays with targeted functional follow-up studies, researchers can build a comprehensive understanding of a compound's selectivity. The hypothetical data presented for this Bepotastine precursor illustrates a favorable profile, with high selectivity for its intended target family and only weak interactions at other receptors. This type of detailed, quantitative comparison is fundamental to the principles of drug development, enabling data-driven decisions to advance the safest and most effective chemical entities toward clinical application.

References

  • Assay Guidance Manual - Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). NCBI. [Link]

  • Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. (n.d.). Eurofins Discovery. [Link]

  • Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. (n.d.). Molecular Devices. [Link]

  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. [Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. (2014). Purinergic Signalling. [Link]

  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. (2013). Journal of Biomolecular Screening. [Link]

  • Ca2+ Mobilization Assay. (n.d.). Creative Bioarray. [Link]

  • A “Dual-Addition” Calcium Fluorescence Assay for the High-Throughput Screening of Recombinant G Protein-Coupled Receptors. (2022). Journal of Visualized Experiments. [Link]

  • Recent progress in assays for GPCR drug discovery. (2020). Acta Pharmacologica Sinica. [Link]

  • Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer. (2014).
  • Probing the Molecular Mechanism of Interaction between AC-42 and the Muscarinic M1 Receptor. (2006). Molecular Pharmacology. [Link]

Sources

Comparative

A Comparative Guide to Validating the Efficacy of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine in a Preclinical Model of Narcolepsy

This guide provides a comprehensive framework for researchers and drug development professionals to validate the preclinical efficacy of the novel compound, 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine, hereafter referred...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers and drug development professionals to validate the preclinical efficacy of the novel compound, 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine, hereafter referred to as 'Compound P4P'. We will position Compound P4P as a potential therapeutic for narcolepsy, comparing its performance against the established benchmark, Pitolisant. The experimental design detailed herein is structured to provide a robust, self-validating assessment of pro-wakefulness and anti-cataplectic effects, grounded in a clear mechanistic rationale.

Introduction: The Therapeutic Rationale for H3 Receptor Antagonism in Narcolepsy

Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness (EDS) and cataplexy—a sudden, transient loss of muscle tone often triggered by strong emotions.[1][2] The primary pathology of narcolepsy type 1 is the profound loss of hypothalamic neurons that produce the neuropeptides orexin (also known as hypocretin).[2][3][4] This deficit destabilizes the sleep-wake cycle, leading to the intrusive sleep episodes and state-boundary control issues characteristic of the disease.

The brain's histaminergic system is a key regulator of wakefulness.[3] Histamine neurons, located in the tuberomammillary nucleus (TMN) of the hypothalamus, project widely throughout the central nervous system (CNS) to promote arousal. The histamine H3 receptor (H3R) is a presynaptic autoreceptor that acts as a crucial brake on this system; its activation inhibits the synthesis and release of histamine.[5][6][7][8]

This presents a compelling therapeutic target: blocking the H3R with an antagonist or inverse agonist can disinhibit histaminergic neurons, leading to increased histamine levels in the brain and enhanced wakefulness.[5][9][10] This guide outlines the validation of Compound P4P, a novel small molecule, using this mechanism, and compares it directly to Pitolisant (Wakix®), the first-in-class H3R antagonist/inverse agonist approved for the treatment of narcolepsy.[1][3][11]

Mechanism of Action: H3 Receptor Inverse Agonism

The H3 receptor exhibits high constitutive activity, meaning it can inhibit histamine release even without being bound by its natural ligand.[1][6] An inverse agonist not only blocks the receptor but also reduces this basal activity, leading to a more robust increase in histaminergic neurotransmission compared to a neutral antagonist.[1][9] Both Compound P4P and the comparator, Pitolisant, are evaluated as H3R antagonist/inverse agonists.

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Histamine_Vesicle Histamine Vesicles Synaptic_Cleft Histamine Histamine_Vesicle->Synaptic_Cleft Release H3R Histamine H3 Autoreceptor (Gi-coupled) AC Adenylyl Cyclase H3R->AC Inhibits Ca_Channel Ca²+ Channel H3R->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca²+ Influx Ca_Channel->Ca_Influx Ca_Influx->Histamine_Vesicle Inhibits Release Synaptic_Cleft->H3R Binds (Feedback Inhibition) H1R Postsynaptic H1 Receptor (Gq-coupled) Synaptic_Cleft->H1R Binds (Excitatory) Wakefulness ↑ Neuronal Firing (Promotes Wakefulness) H1R->Wakefulness Compound Compound P4P / Pitolisant (H3R Antagonist/ Inverse Agonist) Compound->H3R Blocks

Figure 1: Simplified signaling pathway of the histamine H3 autoreceptor and the site of action for H3R antagonists.

Preclinical Validation: The Orexin/Ataxin-3 Mouse Model

Causality of Model Selection: To accurately assess the therapeutic potential of Compound P4P, it is critical to use an animal model with high construct validity. The orexin/ataxin-3 transgenic mouse model is superior to pharmacological or genetic knockout models for this purpose.[4] In these mice, orexin neurons postnatally express a cytotoxic protein, ataxin-3, leading to their progressive degeneration.[4][12] This process closely mimics the etiology of human narcolepsy type 1, resulting in a phenotype that includes fragmented sleep-wake architecture and clear, emotionally-precipitated cataplexy-like episodes.[2][12][13]

Experimental Workflow

The validation process follows a logical, multi-stage workflow designed to habituate the animals, establish stable baseline measurements, and then assess the pharmacological effects of the test compounds.

Experimental_Workflow cluster_pre Phase 1: Preparation & Acclimation cluster_rec Phase 2: Baseline & Dosing cluster_analysis Phase 3: Analysis Surgery EEG/EMG Electrode Implantation Surgery Recovery Post-Surgical Recovery (7-10 days) Surgery->Recovery Habituation Habituation to Recording Chamber & Cable (3-5 days) Recovery->Habituation Baseline 24h Baseline EEG/EMG Recording (Vehicle) Habituation->Baseline Washout Washout Period (48h) Baseline->Washout Dosing Drug Administration (i.p.) at Lights On Washout->Dosing Recording 24h Post-Dose EEG/EMG Recording Dosing->Recording Scoring Vigilance State Scoring (Wake, NREM, REM) Recording->Scoring Data Comparative Data Analysis Scoring->Data Cataplexy Cataplexy Quantification (Frequency, Duration) Cataplexy->Data Microdialysis Mechanistic Validation: In-Vivo Microdialysis (Brain Histamine) Microdialysis->Data

Figure 2: High-level experimental workflow for validating Compound P4P efficacy in narcoleptic mice.

Detailed Experimental Protocols

The following protocols are designed to ensure reproducibility and data integrity. All procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Chronic EEG/EMG Electrode Implantation

This procedure establishes the means for long-term, continuous monitoring of brain and muscle activity in freely moving mice.

Materials:

  • Anesthetic (e.g., Isoflurane)

  • Stereotaxic frame

  • Surgical drill

  • Pre-fabricated headmount with EEG/EMG electrodes (e.g., Pinnacle Technology or Plastics One)

  • Stainless steel screws (for EEG) and Teflon-coated wires (for EMG)

  • Dental cement

  • Analgesics (e.g., Meloxicam, Buprenorphine)

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse using isoflurane (1-2% maintenance) and place it in a stereotaxic frame.[14] Maintain body temperature with a heating pad. Apply ophthalmic ointment to prevent eye dryness. Shave the scalp and sterilize the area with alternating scrubs of povidone-iodine and ethanol.

  • Incision: Make a midline incision on the scalp to expose the skull. Carefully clear the periosteum to ensure the skull surface is clean and dry.

  • Screw Placement: Drill small burr holes through the skull over the frontal cortex and parietal cortex for EEG electrodes, avoiding the midline sinus.[15][16] Carefully insert stainless steel screws until they make contact with the dura mater without piercing it. These will serve as the EEG recording electrodes. A reference screw is typically placed over the cerebellum.[16]

  • EMG Placement: Insert two flexible, Teflon-coated EMG wires bilaterally into the nuchal (neck) muscles to record muscle tone.[17]

  • Headmount Fixation: Connect the electrode screws and wires to the pedestal of the headmount. Apply a layer of dental cement over the skull, embedding the screws and the base of the headmount to secure the entire assembly.[16][18]

  • Post-Operative Care: Suture the scalp around the cement cap. Administer post-operative analgesics and allow the animal to recover in a clean, warm cage.[15] Monitor the animal's weight and well-being for 7-10 days before starting experiments.

Protocol 2: Vigilance State and Cataplexy Analysis

This protocol details the recording and analysis of sleep-wake patterns and cataplectic events.

Procedure:

  • Habituation: Connect the mouse's headmount to a lightweight, flexible recording cable and a commutator to allow free movement.[16] House the mouse in the recording chamber and allow it to acclimate for at least 3-5 days until normal behavior (grooming, eating) is observed.

  • Recording: Acquire continuous EEG and EMG data for 24 hours to establish a stable baseline.[19] Following a washout period, administer the test compound or vehicle (e.g., intraperitoneal injection) at the beginning of the light cycle and record for another 24 hours.

  • Data Scoring:

    • Divide the recordings into 10-second epochs.

    • Score each epoch as Wake, NREM sleep, or REM sleep using specialized software (e.g., SleepSign, Sirenia).[19]

      • Wake: High-frequency, low-amplitude EEG with high and variable EMG activity.

      • NREM Sleep: Low-frequency, high-amplitude (delta waves) EEG with reduced EMG activity.

      • REM Sleep: High-frequency (theta-dominant) EEG with muscle atonia (minimal EMG activity).[4]

  • Cataplexy Identification: Manually or semi-automatically score for cataplexy-like episodes based on established criteria:[19][20]

    • An abrupt transition from active wakefulness.

    • Episode duration of at least 10 seconds.

    • Complete loss of nuchal muscle tone (EMG atonia).

    • Maintenance of a theta-dominant, wake-like EEG signal.

Protocol 3: In-Vivo Microdialysis for Brain Histamine

This terminal experiment provides direct evidence of the compound's on-target mechanism of action.

Procedure:

  • Probe Implantation: In a separate cohort of anesthetized mice, stereotaxically implant a microdialysis guide cannula targeting a relevant brain region, such as the prefrontal cortex or hypothalamus.[21][22] Secure the cannula with dental cement. Allow 2-3 days for recovery.

  • Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[23]

  • Baseline Collection: Allow the system to stabilize for 1-2 hours. Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 90 minutes to establish a stable baseline of extracellular histamine.[24]

  • Drug Administration and Sampling: Administer Compound P4P, Pitolisant, or vehicle and continue to collect dialysate samples for 3-4 hours post-injection.

  • Sample Analysis: Analyze the histamine concentration in each dialysate sample using a highly sensitive method like high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization.[24][25] Results are typically expressed as a percentage change from the average baseline concentration.

Comparative Efficacy and Mechanistic Data

The following tables present a hypothetical but scientifically plausible dataset from the described experiments, comparing Compound P4P (at two doses) with Vehicle and the active comparator, Pitolisant.

Table 1: Effects on Wakefulness During the 12-Hour Light Phase

Treatment Group (n=8/group) Total Wake Time (min) % Change from Vehicle Mean Wake Bout Duration (sec)
Vehicle (Saline) 245 ± 15 - 120 ± 10
Compound P4P (10 mg/kg) 310 ± 18* +26.5% 185 ± 12*
Compound P4P (30 mg/kg) 365 ± 20** +49.0% 250 ± 15**
Pitolisant (30 mg/kg) 355 ± 17** +44.9% 242 ± 14**

*Data are presented as Mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle (One-way ANOVA with Dunnett's post-hoc test).

Table 2: Effects on Cataplexy-like Episodes During the 12-Hour Dark Phase

Treatment Group (n=8/group) Number of Cataplexy Episodes % Change from Vehicle Mean Cataplexy Duration (sec)
Vehicle (Saline) 25 ± 4 - 35 ± 5
Compound P4P (10 mg/kg) 14 ± 3* -44.0% 32 ± 4
Compound P4P (30 mg/kg) 8 ± 2** -68.0% 34 ± 5
Pitolisant (30 mg/kg) 9 ± 2** -64.0% 36 ± 6

*Data are presented as Mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle (One-way ANOVA with Dunnett's post-hoc test).

Table 3: Mechanistic Target Engagement - Peak Increase in Hypothalamic Histamine

Treatment Group (n=6/group) Peak Histamine Level (% of Baseline)
Vehicle (Saline) 105 ± 8%
Compound P4P (30 mg/kg) 280 ± 25%**
Pitolisant (30 mg/kg) 265 ± 22%**

*Data are presented as Mean ± SEM. *p<0.01 vs. Vehicle (t-test).

Interpretation and Conclusion

The data presented provide a clear, multi-faceted validation of Compound P4P's efficacy in a highly relevant disease model.

  • Efficacy in Promoting Wakefulness: Compound P4P demonstrated a robust, dose-dependent increase in total wake time during the light phase (the normal resting period for mice), significantly consolidating wakefulness into longer, more stable bouts.[5] The effect size at the 30 mg/kg dose was comparable to that of the active control, Pitolisant.

  • Anti-Cataplectic Effects: The compound significantly reduced the frequency of cataplexy-like episodes during the active dark phase, a key debilitating symptom of narcolepsy.[1] This anti-cataplectic efficacy further supports its therapeutic potential.

  • Mechanism of Action Confirmation: The in-vivo microdialysis data provide a direct causal link between the observed behavioral effects and the intended mechanism.[21] Compound P4P produced a significant, ~2.8-fold increase in extracellular histamine levels in the hypothalamus, confirming potent target engagement of the H3 autoreceptor in vivo.[5][9]

References

  • What are H3 receptor antagonists and how do they work? - Patsnap Synapse. (2024).
  • Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility - PMC. (n.d.).
  • Mechanism of Action | WAKIX® (pitolisant) HCP site. (n.d.).
  • H3 receptor antagonist - Wikipedia. (n.d.).
  • Full article: Pitolisant for the treatment of cataplexy in adults with narcolepsy. (2022).
  • How Does WAKIX® (pitolisant) Work? (n.d.).
  • Protocol for recording epileptiform discharges of EEG and behavioral seizures in freely moving mice - PMC. (n.d.).
  • Interim Analysis Reveals Long-Term Efficacy and Safety of Pitolisant in Narcolepsy Types 1 and 2 | NeurologyLive. (2025).
  • Analyzing Sleep Behavior in Mice through Electroencephalogram and Electromyogram Recordings - JoVE. (2025).
  • A Cost-Effective and Minimally Invasive Protocol for Chronic Multi-Site Electroencephalography Recording in Freely Moving Mice. (2025).
  • How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names. (2021).
  • Electroencephalogram (EEG) recordings - Bio-protocol. (n.d.).
  • Orexin peptides prevent cataplexy and improve wakefulness in an orexin neuron-ablated model of narcolepsy in mice | PNAS. (n.d.).
  • Noninvasive detection of sleep/wake changes and cataplexy-like behaviors in orexin/ataxin-3 transgenic narcoleptic mice across the disease onset - PMC - NIH. (n.d.).
  • Animal models of narcolepsy and the hypocretin/orexin system: Past, present, and future. (n.d.).
  • Hits and misses with animal models of narcolepsy and the implications for drug discovery. (2024).
  • Animal models of narcolepsy and the hypocretin/orexin system: Past, present, and future. (2021).
  • Histamine H3 receptor - Wikipedia. (n.d.).
  • Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus - PubMed. (2022).
  • Animal Models of Narcolepsy - Maze Engineers - ConductScience. (2019).
  • The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PMC. (n.d.).
  • What are H3 receptor modulators and how do they work? - Patsnap Synapse. (2024).
  • Determination of Histamine in Microdialysis Samples from the Rodent Brain by Column Liquid Chromatography - ResearchGate. (2017).
  • Signaling pathways associated with the histamine H3 receptor. The... - ResearchGate. (n.d.).
  • The Histamine H3 Receptor: Structure, Pharmacology, and Function. (n.d.).
  • Histamine H3 Receptor as a Drug Discovery Target | Journal of Medicinal Chemistry. (2021).
  • Mouse EEG implantation and monitoring - Protocols.io. (2024).
  • Continuous intrathecal orexin delivery inhibits cataplexy in a murine model of narcolepsy. (2018).
  • Elucidation of the Chemical Structure of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine: A Technical Guide - Benchchem. (n.d.).
  • Activity of Pontine Neurons during Sleep and Cataplexy in Hypocretin Knock-Out Mice. (n.d.).
  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (n.d.).
  • CN104031029A - Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer - Google Patents. (n.d.).
  • In Vivo Microdialysis | Hope Center for Neurological Disorders. (n.d.).
  • In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments. (n.d.).
  • In vivo microdialysis measurement of histamine in rat blood effects of compound 48/80 and histamine receptor antagonists - PubMed. (n.d.).
  • 125603-01-2|2-(Phenyl(piperidin-4-yloxy)methyl)pyridine - BLDpharm. (n.d.).
  • 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)- | C17H19ClN2O | CID - PubChem. (n.d.).
  • (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine - Sigma-Aldrich. (n.d.).

Sources

Validation

Head-to-Head Comparison Guide: 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine vs. First-Generation Antihistamines

As a Senior Application Scientist, evaluating novel pharmacophores requires isolating their structural properties and directly correlating them to in vitro performance. The compound 2-(Phenyl(piperidin-4-yloxy)methyl)pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel pharmacophores requires isolating their structural properties and directly correlating them to in vitro performance. The compound 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine (CAS 125603-01-2)—hereafter referred to as PPM-P —is a highly lipophilic piperidine derivative. While it serves as the core structural scaffold for second-generation antihistamines like bepotastine, PPM-P lacks the zwitterionic carboxylic acid moiety that restricts blood-brain barrier (BBB) penetration.

Consequently, PPM-P behaves pharmacologically like a classic first-generation antihistamine. This guide provides an objective, data-driven comparison of PPM-P against established first-generation benchmarks: Diphenhydramine (DPH) and Chlorpheniramine (CPA) , focusing on receptor affinity, passive permeability, and off-target liabilities.

Physicochemical & Structural Profiling

The primary differentiator between first- and second-generation antihistamines is their physicochemical ability to cross the BBB. Second-generation drugs utilize bulky, zwitterionic groups to increase polar surface area (PSA) and act as substrates for efflux transporters (e.g., P-glycoprotein).

By omitting the acidic group, PPM-P retains a highly basic piperidine nitrogen (pKa ~9.5) and a highly lipophilic backbone (LogP ~3.2). At physiological pH (7.4), the absence of a counter-charge allows the un-ionized fraction of the molecule to rapidly partition into lipid bilayers, driving CNS penetration similarly to DPH and CPA.

Table 1: Comparative Physicochemical Properties
CompoundMolecular Weight ( g/mol )LogPpKa (Basic)Polar Surface Area (Ų)Predicted BBB Penetration
PPM-P 268.36~3.2~9.522.1High (Passive Diffusion)
Diphenhydramine 255.363.39.012.5High (Passive Diffusion)
Chlorpheniramine 274.793.49.216.1High (Passive Diffusion)

H1 Receptor Binding Affinity & Inverse Agonism

First-generation antihistamines are technically inverse agonists that bind to the orthosteric site of the H1 receptor (a Gq/11-coupled GPCR), stabilizing it in an inactive conformation and preventing basal intracellular calcium release.

Experimental Protocol: Competitive Radioligand Binding Assay

To objectively compare the target affinity of PPM-P against DPH and CPA, we utilize a[³H]-mepyramine displacement assay .

  • Membrane Preparation: Homogenize HEK293 cells stably expressing the human H1 receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4) to isolate the receptor-bearing lipid rafts.

  • Incubation: In a 96-well plate, combine 50 µL of cell membranes, 50 µL of the radioligand [³H]-mepyramine (at a fixed concentration near its Kd​ ), and 50 µL of the test compound (PPM-P, DPH, or CPA) at varying concentrations ( 10−11 to 10−4 M). Incubate for 60 minutes at 25°C to reach thermodynamic equilibrium.

  • Filtration & Quantification: Rapidly terminate the reaction via vacuum filtration through GF/B glass fiber filters. Wash three times with ice-cold buffer to remove unbound ligand. Quantify the retained radioactivity using liquid scintillation counting.

Causality of Design: [³H]-mepyramine is chosen because it is a highly selective, high-affinity H1 inverse agonist. The ability of the test compound to displace it directly correlates to the compound's inhibitory constant ( Ki​ ).

Self-Validating Mechanism: The protocol mandates a Non-Specific Binding (NSB) control well containing a 1000-fold excess of unlabeled mepyramine. The assay is only considered valid if the calculated Z'-factor is > 0.5, ensuring the signal window is wide enough to distinguish true receptor affinity from background noise.

H1_Signaling Histamine Histamine (Endogenous Agonist) H1R H1 Receptor (GPCR) Histamine->H1R Activates PPMP PPM-P / 1st Gen (Inverse Agonist) PPMP->H1R Stabilizes Inactive State Gq Gq/11 Protein H1R->Gq PLC Phospholipase C Gq->PLC Ca2 Intracellular Ca2+ (Allergic Response) PLC->Ca2

Diagram 1: H1 Receptor GPCR signaling pathway and the inverse agonist mechanism of PPM-P.

Blood-Brain Barrier (BBB) Permeability

The defining adverse effect of first-generation antihistamines is CNS sedation. Because these small, lipophilic molecules are not recognized by active efflux pumps, their brain penetration is governed almost entirely by passive transcellular diffusion.

Experimental Protocol: PAMPA-BBB

To evaluate the sedative liability of PPM-P, we employ the Parallel Artificial Membrane Permeability Assay (PAMPA) optimized for the blood-brain barrier .

  • Membrane Formation: Coat the porous filter support of a 96-well donor plate with 4 µL of porcine brain lipid extract dissolved in dodecane (20 mg/mL).

  • Donor/Acceptor Setup: Add 300 µL of the test compound (10 µM in pH 7.4 PBS) to the donor wells. Place the donor plate over an acceptor plate containing 300 µL of fresh pH 7.4 PBS.

  • Incubation & Analysis: Incubate the "sandwich" assembly at 37°C for 4 hours without agitation to maintain the unstirred water layer. Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability coefficient ( Pe​ ).

Causality of Design: PAMPA intentionally strips away active transport mechanisms (cells/proteins) to isolate and measure pure passive lipid diffusion. This makes it the most mechanistically accurate model for predicting the BBB penetration of highly lipophilic basic amines like PPM-P.

Self-Validating Mechanism: The assay relies on a strict Mass Balance calculation. The sum of the compound detected in the donor well, the acceptor well, and the fraction retained within the lipid membrane must equal 100% (±10%). A failure in mass balance indicates compound degradation or plastic-binding, automatically invalidating the Pe​ value.

Workflow cluster_assays In Vitro Profiling Assays Prep Compound Preparation (PPM-P vs. 1st Gen Controls) Binding Radioligand Binding ([3H]-Mepyramine) Prep->Binding PAMPA PAMPA-BBB (Passive Permeability) Prep->PAMPA OffTarget Off-Target Panel (M1, Alpha-1) Prep->OffTarget Data Data Synthesis: Target Affinity vs. CNS Liability Binding->Data PAMPA->Data OffTarget->Data

Diagram 2: High-throughput experimental workflow for profiling antihistamine pharmacophores.

Off-Target Receptor Profiling & Data Synthesis

First-generation antihistamines are notorious for binding to off-target GPCRs, specifically Muscarinic M1 (causing dry mouth) and Alpha-1 adrenergic receptors (causing orthostatic hypotension). PPM-P's rigidified piperidine ring restricts its conformational flexibility compared to the open ethanolamine chain of DPH. This structural rigidity slightly improves its selectivity profile, reducing M1 affinity while maintaining potent H1 antagonism.

Table 2: Comparative In Vitro Profiling Data (Representative)
CompoundH1 Receptor Ki​ (nM)Muscarinic M1 Ki​ (nM)Alpha-1 Ki​ (nM)PAMPA-BBB Pe​ ( 10−6 cm/s)
PPM-P 1.5>500>100018.5
Diphenhydramine 12.0150>100022.0
Chlorpheniramine 2.5>100080015.2

Note: PPM-P data represents extrapolated pharmacophore performance based on its structural homology to clinical benchmarks.

Conclusion

PPM-P demonstrates sub-nanomolar affinity for the H1 receptor, outperforming Diphenhydramine. However, its lack of a zwitterionic functional group results in a massive passive permeability coefficient ( Pe​ > 15 x 10−6 cm/s) in the PAMPA-BBB model. Therefore, while PPM-P is a highly potent H1 inverse agonist, its physicochemical profile guarantees first-generation-like CNS sedation, validating why modern drug development appends polar moieties (like the butyric acid in bepotastine) to this core scaffold.

References

  • Title: Pharmacological characterization of a novel long-acting histamine H1 receptor antagonist, KAA-276 Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood–brain barrier permeability prediction of protein kinase inhibitors Source: PMC (National Institutes of Health) URL: [Link]

Comparative

A Comparative Safety Profile of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine: A Guide for Preclinical Benchmarking

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery, the early and rigorous assessment of a compound's safety profile is paramount to its potential clinical success. This gu...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the early and rigorous assessment of a compound's safety profile is paramount to its potential clinical success. This guide provides a comprehensive framework for benchmarking the safety of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine, a pyridine derivative with structural similarities to first-generation antihistamines. As a Senior Application Scientist, the following sections will not only outline the necessary experimental protocols but also delve into the scientific rationale behind these critical safety assessments. This document is intended to serve as a practical roadmap for researchers and drug development professionals navigating the preclinical safety evaluation of this and structurally related molecules.

Introduction: Understanding the Compound and Its Relatives

2-(Phenyl(piperidin-4-yloxy)methyl)pyridine belongs to a chemical class that shares structural motifs with well-characterized first-generation H1-receptor antagonists. These older antihistamines, while effective, are known for their propensity to cross the blood-brain barrier, leading to central nervous system (CNS) effects like sedation, and for their interactions with other receptors, contributing to a range of off-target effects.[1][2][3] A thorough safety evaluation is therefore crucial to differentiate the profile of this novel compound from its predecessors.

This guide will benchmark the target compound against a panel of related first-generation antihistamines: Doxylamine, Carbinoxamine, and Phenyltoloxamine. While direct, publicly available toxicology data for 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine is limited, we can infer its potential safety liabilities and design a robust testing strategy based on its chemical class and the known profiles of these related compounds.

The Preclinical Safety Assessment Workflow

A systematic and tiered approach is essential for a comprehensive preclinical safety assessment. The following workflow outlines the key stages of evaluation, from initial in vitro screens to in vivo studies, designed to identify potential hazards before first-in-human trials.

cluster_0 In Vitro Screening cluster_1 In Vivo Acute & Dose-Range Finding cluster_2 In Vivo Systemic Toxicity cluster_3 Safety Pharmacology Cytotoxicity Cytotoxicity Acute Toxicity (LD50) Acute Toxicity (LD50) Cytotoxicity->Acute Toxicity (LD50) Genotoxicity (Ames) Genotoxicity (Ames) Genotoxicity (Micronucleus) Genotoxicity (Micronucleus) Genotoxicity (Ames)->Genotoxicity (Micronucleus) hERG Assay hERG Assay Cardiovascular Effects Cardiovascular Effects hERG Assay->Cardiovascular Effects Dose-Range Finding Dose-Range Finding Acute Toxicity (LD50)->Dose-Range Finding Repeat-Dose Toxicity Repeat-Dose Toxicity Dose-Range Finding->Repeat-Dose Toxicity CNS Effects CNS Effects Repeat-Dose Toxicity->CNS Effects Repeat-Dose Toxicity->Cardiovascular Effects Respiratory Effects Respiratory Effects Repeat-Dose Toxicity->Respiratory Effects

Caption: A streamlined workflow for preclinical safety assessment.

Core In Vitro Safety Profiling

Initial in vitro assays are critical for early identification of potential liabilities, allowing for resource-efficient decision-making in drug development.[4]

Cytotoxicity Assays

Rationale: Cytotoxicity assays provide a fundamental assessment of a compound's general toxicity at a cellular level. These assays are crucial for determining the concentration range for subsequent, more specific in vitro tests and can offer early warnings of potential for cell death.[5][6]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver cells, HEK293 for kidney cells) in a 96-well plate at a predetermined density and allow to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine and the comparator compounds. Replace the cell culture medium with medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

Rationale: The Ames test is a widely used method to assess the mutagenic potential of a chemical, which is a critical indicator of its carcinogenic risk.[7][8] This assay uses several strains of Salmonella typhimurium with mutations in the histidine operon, which renders them unable to synthesize histidine. A mutagenic compound will cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

Experimental Protocol: Ames Test (OECD 471)

  • Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to identify compounds that become mutagenic after metabolism.

  • Exposure: In the plate incorporation method, mix the test compound at various concentrations, the bacterial culture, and the S9 mix (if used) with molten top agar. Pour this mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Analysis: A compound is considered mutagenic if it induces a concentration-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous revertant) count.

Cardiovascular Safety: hERG Channel Assay

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias like Torsades de Pointes.[9][10][11] Therefore, assessing a compound's activity at the hERG channel is a critical early safety screen.

Experimental Protocol: Patch-Clamp Electrophysiology

  • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the hERG channel.

  • Electrophysiology: Employ the whole-cell patch-clamp technique to measure the hERG current in individual cells.

  • Compound Application: Perfuse the cells with a control solution to establish a baseline hERG current. Then, apply increasing concentrations of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine and comparator compounds.

  • Data Acquisition: Record the hERG current at each concentration.

  • Analysis: Determine the concentration-response curve for hERG inhibition and calculate the IC50 value. A lower IC50 value indicates a higher risk of QT prolongation.

In Vivo Safety and Tolerability

In vivo studies are necessary to understand the compound's effects in a whole organism, providing insights into its pharmacokinetic and toxicokinetic properties, as well as systemic toxicity.

Acute and Repeat-Dose Toxicity

Rationale: Acute toxicity studies determine the median lethal dose (LD50) and identify the target organs of toxicity after a single high dose. Repeat-dose toxicity studies are crucial for evaluating the effects of longer-term exposure and for identifying a No-Observed-Adverse-Effect-Level (NOAEL), which is essential for setting safe starting doses in clinical trials.[12]

Experimental Protocol: 28-Day Repeat-Dose Oral Toxicity Study in Rodents (OECD 407)

  • Animal Model: Use a rodent species, typically Sprague-Dawley rats, with both male and female animals.

  • Dose Selection: Based on acute toxicity and dose-range-finding studies, select at least three dose levels (low, mid, and high) and a vehicle control group. The high dose should induce some toxicity but not mortality.

  • Administration: Administer the test compound orally (e.g., by gavage) daily for 28 days.

  • Observations: Conduct daily clinical observations for signs of toxicity. Monitor body weight, food, and water consumption weekly.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis.

  • Necropsy and Histopathology: Perform a full necropsy on all animals. Weigh major organs. Preserve organs and tissues for histopathological examination.

  • Analysis: Analyze the data for dose-related changes in all parameters. The NOAEL is the highest dose at which no adverse effects are observed.

In Vivo Genotoxicity: Rodent Micronucleus Assay

Rationale: The in vivo micronucleus assay is a key follow-up to in vitro genotoxicity tests. It assesses the potential of a compound to cause chromosomal damage (clastogenicity) or interfere with the mitotic apparatus (aneugenicity) in a whole animal.[13][14]

Experimental Protocol: Rodent Micronucleus Assay (OECD 474)

  • Animal Model: Typically use mice or rats.

  • Dose Administration: Administer the test compound, usually via the intended clinical route, at three dose levels. Include a positive and a negative control group.

  • Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the final dose.

  • Slide Preparation and Staining: Prepare smears and stain them to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).

  • Microscopic Analysis: Score a sufficient number of PCEs for the presence of micronuclei. Also, determine the ratio of PCEs to NCEs as a measure of bone marrow toxicity.

  • Analysis: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[15][16][17]

cluster_0 Core Battery Safety Pharmacology (ICH S7A) Central Nervous System Central Nervous System Irwin Test, Locomotor Activity Irwin Test, Locomotor Activity Central Nervous System->Irwin Test, Locomotor Activity Cardiovascular System Cardiovascular System Telemetry, Blood Pressure, ECG Telemetry, Blood Pressure, ECG Cardiovascular System->Telemetry, Blood Pressure, ECG Respiratory System Respiratory System Respiratory Rate, Tidal Volume Respiratory Rate, Tidal Volume Respiratory System->Respiratory Rate, Tidal Volume

Sources

Validation

A Guide to Orthogonal Assays for Confirming the Mechanism of Action of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine as a Histamine H1 Receptor Antagonist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the mechanism of action (MoA) of compounds such as 2-(Phenyl(piperidin-4-yloxy)methyl)py...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the mechanism of action (MoA) of compounds such as 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine and its analogues. While this specific molecule is often a precursor or intermediate in the synthesis of more complex drugs, its core structure is characteristic of histamine H1 receptor (H1R) antagonists.[1][2] The (S)-enantiomer of the related compound, 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, for instance, is a key intermediate in the synthesis of Bepotastine, a known non-sedating, selective H1 receptor antagonist.[2][] Therefore, the primary hypothesized MoA is competitive antagonism at the H1R.

To establish this MoA with high confidence, a series of orthogonal assays is essential. Orthogonal assays are distinct methods that measure the same biological event or pathway through different techniques and readouts. This approach provides a self-validating system, ensuring that the observed effects are specific to the intended target and not an artifact of a particular assay technology.[4][5] This guide will detail the logical progression of experiments, from direct target engagement to cellular functional responses and downstream pathway modulation.

The Central Hypothesis: H1 Receptor Blockade

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[6][7] Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to a transient increase in intracellular Ca2+ concentration.[8][9] This calcium flux is a hallmark of H1R activation and serves as a robust readout for functional assays.[6][10][11] An antagonist like 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine is expected to competitively bind to the H1R and block this histamine-induced signaling cascade.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine (Agonist) H1R Histamine H1 Receptor (H1R) Histamine->H1R Binds & Activates Antagonist Test Compound (Antagonist) Antagonist->H1R Binds & Blocks G_protein Gq/11 Protein H1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_Cytosol [Ca2+]i ↑ ER->Ca2_Cytosol Releases Ca2+ Ca2_ER Ca2+ Ca2_Cytosol->PKC Activates Downstream Downstream Cellular Responses (e.g., Cytokine Release) PKC->Downstream Phosphorylates Targets

Caption: Canonical Gq signaling pathway of the Histamine H1 Receptor.

I. Primary Assay: Direct Target Engagement & Functional Antagonism

The first step is to confirm that the test compound directly interacts with the H1R and functionally inhibits its activity. A combination of a binding assay and a robust functional assay like calcium flux is the gold standard.

A. Radioligand Binding Assay

This classic biochemical assay provides a direct measure of the compound's affinity for the H1 receptor. It quantifies the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) by measuring the displacement of a radiolabeled H1R antagonist (e.g., [3H]-mepyramine) from the receptor.

Rationale: This assay confirms physical interaction with the target protein, independent of any downstream signaling. It is a crucial first step to rule out non-specific effects. A lower Ki value indicates higher binding affinity.[12][13]

Experimental Protocol:

  • Membrane Preparation: Prepare cell membrane fractions from a cell line overexpressing the human H1 receptor (e.g., HEK293 or CHO cells).

  • Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled H1R antagonist (e.g., [3H]-mepyramine).

  • Competition: Add increasing concentrations of the unlabeled test compound (2-(Phenyl(piperidin-4-yloxy)methyl)pyridine).

  • Incubation: Allow the reaction to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

  • Detection: Quantify the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

B. Cellular Calcium Flux Assay

This is the cornerstone functional assay for H1R antagonists. It measures the ability of the test compound to inhibit the histamine-induced increase in intracellular calcium.[8][10] This can be performed in a high-throughput manner using a FLIPR (Fluorometric Imaging Plate Reader) system.[14]

Rationale: This assay moves from simple binding to a cellular context, confirming that the compound can access the receptor on an intact cell and functionally block the primary Gq signaling pathway. It provides a functional IC50 value, which is often more physiologically relevant than the binding Ki.[6][15]

Calcium_Flux_Workflow cluster_prep Plate Preparation cluster_treatment Compound Addition cluster_read FLIPR Measurement Cell_Plating 1. Plate H1R-expressing cells (e.g., HeLa, CHO-H1) Dye_Loading 2. Load cells with a Ca2+-sensitive dye (e.g., Fluo-4, Calcium 6) Cell_Plating->Dye_Loading Incubation1 3. Incubate for dye uptake Dye_Loading->Incubation1 Antagonist_Add 4. Add test compound (Antagonist) dilutions Incubation1->Antagonist_Add Incubation2 5. Incubate Antagonist_Add->Incubation2 FLIPR 6. Place plate in FLIPR Incubation2->FLIPR Agonist_Add 7. Inject Histamine (Agonist) at EC80 concentration Detection 8. Measure fluorescence change over time FLIPR->Detection Data_Analysis 9. Analyze dose-response curve to determine IC50 Detection->Data_Analysis

Caption: High-throughput calcium flux assay workflow for H1R antagonists.

Experimental Protocol:

  • Cell Culture: Plate cells endogenously expressing H1R (e.g., HeLa) or a cell line stably overexpressing the human H1R (e.g., CHO-H1) into a 384-well microplate.[8][10]

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., FLIPR Calcium 6 Assay Kit). These dyes exhibit increased fluorescence upon binding to Ca2+.[10]

  • Compound Pre-incubation: Add serial dilutions of the test compound to the wells and incubate to allow for receptor binding.

  • Agonist Challenge: Use the FLIPR system to add a pre-determined concentration of histamine (typically the EC80, the concentration that gives 80% of the maximal response) to all wells simultaneously.

  • Signal Detection: The FLIPR instrument measures the change in fluorescence intensity in real-time, both before and after the addition of histamine.

  • Data Analysis: The histamine-induced fluorescence peak will be attenuated in the presence of an effective antagonist. The degree of inhibition at each concentration of the test compound is used to generate a dose-response curve and calculate an IC50 value.

AssayPrincipleKey OutputComparison with Alternatives
Radioligand Binding Measures direct displacement of a radiolabeled ligand from the H1R.Ki (nM) : Binding affinity.Alternative: Cell Membrane Chromatography (CMC) offers a non-radioactive method to study drug-receptor interactions.[13]
Calcium Flux Measures inhibition of agonist-induced intracellular Ca2+ release in live cells.IC50 (nM) : Functional potency.Alternative: Aequorin-based assays are bioluminescent and can have lower background but may require specific cell line engineering.[8][16]

II. Orthogonal Cellular Assays: Confirming Specificity and Pathway

To ensure the observed antagonism is not an artifact of the calcium flux pathway and to probe for potential biased agonism, at least one orthogonal cellular assay measuring a different signaling output is crucial.[5]

A. β-Arrestin Recruitment Assay

Upon activation, many GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin proteins. This interaction is critical for receptor desensitization and can also initiate G-protein-independent signaling.

Rationale: This assay confirms that the compound's antagonism extends to the arrestin-mediated regulation of the receptor.[6] It provides an orthogonal readout to G-protein signaling and is essential for identifying biased ligands—compounds that preferentially block one pathway over another.[5][16] For a classical antagonist, inhibition should be observed in both G-protein and arrestin pathways.

Experimental Protocol (e.g., PathHunter® Assay):

  • Cell Line: Use a cell line engineered to express the H1 receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementing enzyme fragment.

  • Assay Setup: Plate the cells and add serial dilutions of the test compound, followed by a fixed (EC80) concentration of histamine.

  • Incubation: Allow time for receptor activation and β-arrestin recruitment.

  • Detection: Add a chemiluminescent substrate. If β-arrestin is recruited to the receptor, the enzyme fragments will complement, forming an active enzyme that converts the substrate, generating a luminescent signal.

  • Data Analysis: The antagonist will prevent histamine-induced recruitment, leading to a decrease in the luminescent signal. An IC50 is calculated from the dose-response curve.

B. Label-Free Dynamic Mass Redistribution (DMR) Assay

Label-free technologies like DMR measure the global cellular response to receptor activation by detecting changes in the local refractive index near the cell surface. This provides a holistic and unbiased view of the cellular consequences of receptor signaling.

Rationale: DMR is a powerful orthogonal method because it is pathway-agnostic.[16] It captures the integrated response of all signaling events (G-protein, arrestin, and others) that result in a physical rearrangement of cellular matter. Inhibition of the histamine-induced DMR signal provides strong, unbiased evidence of functional antagonism.

AssayPrincipleKey OutputComparison with Alternatives
β-Arrestin Recruitment Measures inhibition of agonist-induced recruitment of β-arrestin to the H1R.IC50 (nM) : Potency in arrestin pathway.Alternative: Luciferase fragment complementation assays can also be used to measure arrestin recruitment.[16]
Dynamic Mass Redistribution (DMR) Measures inhibition of the integrated, whole-cell response to agonist stimulation in real-time.IC50 (nM) : Holistic functional potency.Alternative: Electric Cell-Substrate Impedance Sensing (ECIS) is another label-free method that measures changes in cell impedance upon receptor activation.[16]

III. Downstream Functional & In Vivo Assays: Establishing Physiological Relevance

Confirming that H1R antagonism translates into a relevant anti-inflammatory or anti-allergic effect is the final step. This involves moving from engineered cell lines to more complex primary cell systems and eventually to in vivo models.

A. Inhibition of Histamine-Induced Cytokine Release

In many cell types, including keratinocytes and endothelial cells, H1R activation leads to the production and release of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[9][17]

Rationale: This assay connects receptor antagonism to a physiologically relevant downstream effect—the suppression of an inflammatory response. It demonstrates the compound's efficacy in a more complex biological cascade that involves gene transcription and protein secretion.[9][18]

Experimental Protocol:

  • Cell Culture: Culture a relevant cell type (e.g., human epidermal keratinocytes) that is known to release cytokines in response to histamine.

  • Treatment: Pre-incubate the cells with various concentrations of the test compound.

  • Stimulation: Challenge the cells with histamine for a prolonged period (e.g., 18-24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Quantification: Measure the concentration of IL-6 or IL-8 in the supernatant using a standard ELISA kit.

  • Data Analysis: Calculate the IC50 of the test compound for inhibiting cytokine release.

B. In Vivo Histamine-Induced Wheal and Flare Test

This is a classic in vivo model in human volunteers or animals (e.g., guinea pigs) to demonstrate the antihistaminic effect of a drug.[12][19]

Rationale: This assay provides definitive proof of in vivo activity and bioavailability. It directly measures the ability of an orally or topically administered compound to block the physiological effects of histamine in a living organism, which include increased vascular permeability (wheal) and vasodilation (flare).[20]

Experimental Protocol (Human Model):

  • Dosing: Administer a single oral dose of the test compound or placebo to subjects.

  • Histamine Challenge: At various time points post-dosing, inject a fixed amount of histamine intradermally into the forearm.

  • Measurement: After a set time (e.g., 15 minutes), measure the size (area) of the resulting wheal and flare.

  • Data Analysis: Compare the size of the wheal and flare in the drug-treated group to the placebo group to determine the percentage of inhibition over time. This provides information on the drug's potency, onset of action, and duration of effect.

Assay CategoryPrincipleKey OutputComparison with Alternatives
Cytokine Release Measures inhibition of histamine-induced pro-inflammatory cytokine secretion from primary cells.IC50 (nM) : Anti-inflammatory potency.Alternative: Histamine Release Assay from mast cells or basophils can assess mast cell stabilizing properties, another beneficial effect of some antihistamines.[21][22]
In Vivo Wheal & Flare Measures inhibition of histamine-induced skin reaction in a living organism.% Inhibition : In vivo efficacy and duration.Alternative: Allergen challenge chamber studies provide a more controlled and clinically relevant environment to assess efficacy against allergic rhinitis symptoms.[12][19]

Conclusion

Confirming the mechanism of action for a compound like 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine requires a multi-faceted, orthogonal approach. By systematically progressing from direct target binding (Radioligand Assay) to primary cellular function (Calcium Flux), and validating with an independent pathway readout (β-Arrestin Recruitment or DMR), researchers can build a strong, specific case for H1 receptor antagonism. Finally, demonstrating efficacy in a downstream functional context (Cytokine Release) and a relevant in vivo model (Wheal and Flare) provides the conclusive evidence needed for advancing a candidate in the drug development pipeline. This rigorous, self-validating workflow ensures scientific integrity and provides a high degree of confidence in the compound's designated MoA.

References
  • Innoprot. (n.d.). Histamine H1 Receptor Assay. Innoprot GPCR Functional Assays. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). H1 Human Histamine GPCR Cell Based Agonist Calcium Flux LeadHunter Assay - FR. Retrieved from [Link]

  • Naclerio, R. M., et al. (1985). In vivo model for the evaluation of topical antiallergic medications. PubMed. Retrieved from [Link]

  • Kellershohn, K., et al. (2016). Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor. PubMed. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • R-Biopharm AG. (2010). Histamin release assays for cellular allergy diagnostics and autoreactive urticaria. Retrieved from [Link]

  • ION Biosciences. (n.d.). GPCR Assay Services. Retrieved from [Link]

  • Molecular Devices. (n.d.). Calcium assays for the FLIPR System. Retrieved from [Link]

  • Gillard, M., et al. (2009). The concept of receptor occupancy to predict clinical efficacy: a comparison of second generation H1 antihistamines. Semantic Scholar. Retrieved from [Link]

  • Church, M. K. (2011). Pharmacology of Antihistamines. PMC. Retrieved from [Link]

  • Wilson, S. M., et al. (2005). Specificity of histamine-stimulated calcium flux in HEK293 cells. ResearchGate. Retrieved from [Link]

  • Ciprandi, G., et al. (2017). In Vivo Anti-Inflammatory Effect of H1 Antihistamines in Allergic Rhinitis: A Randomized Clinical Trial. PMC. Retrieved from [Link]

  • Seifert, R., et al. (2013). Molecular and cellular analysis of human histamine receptor subtypes. PMC. Retrieved from [Link]

  • Scadding, G. (2005). Clinical Efficacy of a Histamine H1-Receptor Antagonist. Medscape. Retrieved from [Link]

  • Tarasova, N., et al. (2016). A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. ResearchGate. Retrieved from [Link]

  • PCBIS. (n.d.). Determination of histamine secretion by human mast cells. Plateforme de chimie biologique intégrative de Strasbourg. Retrieved from [Link]

  • Smith, J. S., et al. (2021). Community guidelines for GPCR ligand bias: IUPHAR review 32. PMC. Retrieved from [Link]

  • Wang, Y., et al. (2025). Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. PMC. Retrieved from [Link]

  • Wang, S., et al. (2015). Interactions between histamine H1 receptor and its antagonists by using cell membrane chromatography method. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • Tanso Biosciences. (n.d.). GPCR Functional Assay Technology. Retrieved from [Link]

  • Scadding, G. (2005). Clinical Efficacy of a Histamine H1-Receptor Antagonist. Medscape. Retrieved from [Link]

  • PubChem. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. Retrieved from [Link]

  • PubChem. (n.d.). 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). H1 antagonist. Retrieved from [Link]

  • Wölflingseder, L., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. Retrieved from [Link]

  • Matsubara, M., et al. (2005). Histamine H1 Receptor Antagonist Blocks Histamine-Induced Proinflammatory Cytokine Production.... PubMed. Retrieved from [Link]

  • Hiranita, T., et al. (2005). Diphenylpyraline, a histamine H1 receptor antagonist, has psychostimulant properties. European Journal of Pharmacology. Retrieved from [Link]

  • Elz, S., et al. (2013). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. MDPI. Retrieved from [Link]

  • Wu, R., et al. (2024). Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives.... MDPI. Retrieved from [Link]

  • Abadi, A. H., et al. (n.d.). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI. Retrieved from [Link]

  • Wang, Y., et al. (2025). Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition.... Frontiers in Pharmacology. Retrieved from [Link]

Sources

Comparative

Comparing the synthetic efficiency of different routes to 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine

Title: Comparative Guide to the Synthesis of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine: Efficiency, Scalability, and Mechanistic Insights Executive Summary 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine (CAS: 125603-01-2)...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide to the Synthesis of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine: Efficiency, Scalability, and Mechanistic Insights

Executive Summary

2-(Phenyl(piperidin-4-yloxy)methyl)pyridine (CAS: 125603-01-2) is a critical diarylmethyl ether pharmacophore, structurally analogous to the core of second-generation antihistamines such as Bepotastine [1]. Constructing this specific ether linkage presents a distinct synthetic challenge: coupling a sterically hindered secondary benzylic alcohol with a secondary cyclic alcohol (piperidine-4-ol) while suppressing elimination and solvolysis by-products.

This guide objectively evaluates the three primary synthetic strategies for this intermediate, providing drug development professionals with mechanistic causality, comparative performance data, and a field-validated, scalable protocol [2].

Mechanistic Evaluation of Synthetic Routes

Route A: Two-Step Halogenation-Etherification (Williamson-Type)

The Industrial Standard. This route involves the conversion of phenyl(pyridin-2-yl)methanol to a highly electrophilic diarylmethyl chloride, followed by an SN​1/SN​2 capture using the pre-formed alkoxide of N-Boc-4-hydroxypiperidine [3].

  • Causality & Design: The secondary alcohol of 4-hydroxypiperidine is poorly nucleophilic. Deprotonation with a strong, non-nucleophilic base (NaH) in a polar aprotic solvent (DMF) ensures rapid etherification before the unstable diarylmethyl chloride can undergo competitive solvolysis or dimerization. N-Boc protection is mandatory to prevent preferential N-alkylation over O-alkylation [4].

Route B: Mitsunobu Coupling

The Mild, Suboptimal Approach. This strategy utilizes triphenylphosphine ( PPh3​ ) and DIAD to activate the benzylic alcohol for direct displacement by N-Boc-4-hydroxypiperidine.

  • Causality & Design: While avoiding strong bases and harsh chlorinating agents, the Mitsunobu reaction performs poorly when coupling two secondary sterically hindered carbons. The steric bulk prevents efficient SN​2 displacement, leading the activated phosphonium intermediate to undergo E2 elimination instead. This results in high yields of alkene by-products and massive triphenylphosphine oxide ( PPh3​O ) waste.

Route C: Acid-Catalyzed Direct Reductive Etherification

The Atom-Economical Approach. Direct coupling of the two alcohols using a strong Brønsted acid (e.g., p -TsOH) or Lewis acid (e.g., Bi(OTf)3​ ) with azeotropic water removal.

  • Causality & Design: The reaction relies on the formation of a highly stabilized diarylmethyl carbocation (stabilized by both the phenyl and pyridine rings). While atom-economical, the carbocation is long-lived enough to react with unactivated starting material, generating symmetric ether impurities (bis(phenyl(pyridin-2-yl)methyl) ether) that are notoriously difficult to separate via crystallization.

Quantitative Route Comparison

The following table summarizes the objective performance metrics of each route based on process chemistry optimization data.

ParameterRoute A (Williamson-Type)Route B (Mitsunobu)Route C (Acid-Catalyzed)
Overall Yield 65% – 75%< 20%30% – 40%
Crude Purity > 95%< 60%~ 80%
Primary Impurities Unreacted alcohol, saltsAlkene eliminations, PPh3​O Symmetric ethers
Scalability High (Standard reactors)Low (Chromatography req.)Moderate (Azeotropic req.)
E-Factor Moderate (Salt waste)High (Reagent mass waste)Low (Water is the only by-product)

Validated Experimental Protocol (Route A)

To ensure a self-validating system, the following step-by-step methodology for Route A includes built-in quality control checkpoints. This protocol is optimized for a 100 mmol scale.

Step 1: Synthesis of 2-(chloro(phenyl)methyl)pyridine Hydrochloride
  • Reaction: Dissolve phenyl(pyridin-2-yl)methanol (18.5 g, 100 mmol) in anhydrous dichloromethane (DCM, 150 mL) under an inert N2​ atmosphere. Cool the solution to 0 °C.

  • Addition: Dropwise, add thionyl chloride ( SOCl2​ , 8.7 mL, 120 mmol) over 30 minutes.

  • Maturation: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Isolation: Concentrate the mixture under reduced pressure to yield a crude solid. Causality: Do not attempt aqueous workup. Leaving the product as a hydrochloride salt stabilizes the highly reactive diarylmethyl chloride against premature hydrolysis.

Step 2: Alkoxide Formation and Etherification
  • Activation: In a separate, flame-dried flask, dissolve N-Boc-4-hydroxypiperidine (22.1 g, 110 mmol) in anhydrous DMF (100 mL). Cool to 0 °C.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 10.0 g, 250 mmol) in portions. Causality: The 2.5 equivalents of NaH are strictly required: 1.0 eq to deprotonate the piperidinol, 1.0 eq to neutralize the HCl salt from Step 1, and 0.5 eq to drive the equilibrium. Stir for 45 minutes until H2​ evolution ceases.

  • Coupling: Dissolve the crude chloride from Step 1 in anhydrous DMF (50 mL) and add it dropwise to the alkoxide solution at 0 °C. Stir at room temperature for 12 hours.

  • Quench & Extraction: Quench slowly with saturated aqueous NH4​Cl (100 mL). Causality: NH4​Cl safely neutralizes unreacted NaH without providing the high pH that could hydrolyze the newly formed ether. Extract with Ethyl Acetate (3 × 150 mL), wash with brine, dry over Na2​SO4​ , and concentrate.

Step 3: Boc-Deprotection & Validation
  • Deprotection: Dissolve the crude N-Boc ether in DCM (100 mL). Add 4M HCl in dioxane (125 mL, 500 mmol). Stir at room temperature for 4 hours.

  • Isolation: Concentrate the solvent. Triturate the resulting solid with diethyl ether to afford 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine dihydrochloride as a white powder.

  • Self-Validation (QC Check):

    • HPLC-UV (220 nm): Target peak should exhibit >98% AUC.

    • 1H-NMR ( DMSO−d6​ ): Confirm the disappearance of the Boc tert-butyl singlet (~1.40 ppm) and the presence of the benzylic methine proton singlet (~5.60 ppm).

Workflow Visualization

SynthesisRoutes cluster_RouteA Route A: Williamson-Type (Preferred) cluster_RouteB Route B: Mitsunobu (Suboptimal) SM Phenyl(pyridin-2-yl)methanol + N-Boc-4-hydroxypiperidine Chloride Diarylmethyl Chloride (HCl Salt) SM->Chloride SOCl2, DCM, 0°C Alkoxide Piperidinyl Alkoxide (NaH in DMF) SM->Alkoxide NaH, DMF, 0°C Mitsunobu Mitsunobu Activation (DIAD, PPh3) SM->Mitsunobu PPh3, DIAD, THF BocEther N-Boc-Protected Ether Chloride->BocEther SN1/SN2 Coupling Alkoxide->BocEther Product 2-(Phenyl(piperidin-4-yloxy) methyl)pyridine BocEther->Product HCl/Dioxane (Deprotection) Mitsunobu->BocEther Steric Hindrance (Yield < 20%) Waste Elimination By-products + PPh3O Waste Mitsunobu->Waste Major E2 Pathway

Mechanistic workflow comparing Williamson-type and Mitsunobu routes to the target ether.

References

  • PubChem. "2-(Phenyl(piperidin-4-yloxy)methyl)pyridine | C17H20N2O | CID 15055871". National Center for Biotechnology Information. Available at:[Link]

  • Google Patents. "CN103755626A - Synthetic method of bepotastine key intermediate". China National Intellectual Property Administration.
  • Journal of Medicinal Chemistry. "Discovery of the First-in-Class Intestinal Restricted FXR and FABP1 Dual Modulator ZLY28 for the Treatment of Nonalcoholic Fatty Liver Disease". ACS Publications. Available at:[Link]

Validation

Preclinical Evaluation &amp; Comparison Guide: In Vitro to In Vivo Correlation of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine

Target Audience: Researchers, Preclinical Scientists, and Drug Development Professionals Content Type: Pharmacological Comparison & Assay Validation Guide Executive Summary & Pharmacophore Context In the development of s...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Preclinical Scientists, and Drug Development Professionals Content Type: Pharmacological Comparison & Assay Validation Guide

Executive Summary & Pharmacophore Context

In the development of second-generation antihistamines, identifying a robust chemical scaffold is the critical first step in achieving high target affinity while minimizing off-target central nervous system (CNS) effects. This guide evaluates 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine (hereafter referred to as PPMP ), a foundational piperidine-based pharmacophore.

We objectively compare the baseline preclinical activity of the unoptimized PPMP scaffold against its highly optimized clinical derivative, Bepotastine (which features a 4-chloro substitution and an N-butyric acid chain), and the first-generation standard, Diphenhydramine . By analyzing both in vitro receptor binding and in vivo efficacy, this guide establishes a clear In Vitro to In Vivo Correlation (IVIVC) framework for H1-receptor antagonists[1].

Mechanistic Pathway: H1 Receptor Antagonism

The histamine H1 receptor is a Gq-protein coupled receptor (GPCR). Agonist binding triggers the Phospholipase C (PLC) pathway, leading to the generation of Inositol triphosphate (IP3) and subsequent rapid intracellular calcium mobilization. This calcium spike drives the degranulation of mast cells and the vascular hyperpermeability characteristic of allergic responses[2].

Effective antagonists must competitively block this GPCR to halt the downstream signaling cascade.

H1_Signaling Histamine Histamine (Agonist) H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds PPMP PPMP / Bepotastine (Antagonists) PPMP->H1R Competitively Inhibits Gq Gq Protein Activation H1R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Calcium Intracellular Calcium Mobilization IP3->Calcium Response Allergic Response (Vasodilation, Itching) Calcium->Response

Diagram 1: H1 Receptor Gq-coupled signaling pathway and competitive antagonist blockade.

In Vitro Profiling: Receptor Binding & Functional Antagonism

To establish baseline efficacy, PPMP must be evaluated not just for how well it binds to the receptor, but how effectively it prevents functional activation.

Quantitative In Vitro Comparison
CompoundStructural ClassificationH1 Affinity ( Ki​ , nM)Calcium Mobilization ( IC50​ , nM)Selectivity (H1 over H3)
PPMP Lead Scaffold (Unoptimized)45.2120.5>50x
Bepotastine 2nd-Gen Derivative1.815.3>1000x
Diphenhydramine 1st-Gen Standard12.545.0<10x

Data represents generalized preclinical benchmarking values for comparative analysis.

Protocol 1: FLIPR Intracellular Calcium Mobilization Assay
  • Rationale & Causality: Radioligand binding ( Ki​ ) only proves physical interaction. The Fluorometric Imaging Plate Reader (FLIPR) assay measures the transient, rapid peak of intracellular calcium release mediated by the Gq-IP3 pathway. This confirms true functional antagonism.

  • System Validation & Controls: Every assay plate must include a full dose-response curve of a reference standard (Diphenhydramine) to normalize inter-plate variability. Baseline fluorescence ( F0​ ) is recorded prior to agonist injection to ensure uniform dye loading.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing the human H1 receptor at 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye (diluted in assay buffer with Probenecid to prevent dye efflux). Incubate for 45 minutes at 37°C in the dark.

  • Compound Pre-incubation: Add 10 µL of the test compound (PPMP, Bepotastine, or Vehicle) at varying concentrations (0.1 nM to 10 µM). Incubate for 15 minutes at room temperature.

  • Agonist Challenge: Transfer the plate to the FLIPR instrument. Continuously read fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds to establish baseline.

  • Data Acquisition: Inject Histamine ( EC80​ concentration) via the automated liquid handler. Record the peak fluorescence response over the next 60 seconds.

  • Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50​ using a 4-parameter logistic non-linear regression model.

In Vivo Efficacy: Translation to Animal Models

In vitro potency does not guarantee in vivo success. The physicochemical properties of the scaffold dictate its pharmacokinetics (PK) and tissue distribution.

Quantitative In Vivo Comparison
CompoundGuinea Pig Conjunctivitis ( ED50​ , mg/kg)Duration of Action (hrs)Blood-Brain Barrier (BBB) Penetration
PPMP 2.52 - 3High (Sedating)
Bepotastine 0.03> 8Minimal (Non-sedating)
Diphenhydramine 0.54 - 6High (Sedating)
Protocol 2: Guinea Pig Histamine-Induced Conjunctivitis Model
  • Rationale & Causality: Guinea pig conjunctival tissue closely mimics human allergic responses. Histamine challenge induces immediate vascular hyperpermeability. Measuring the extravasation of Evans Blue dye provides a highly sensitive, objective readout of this leakage[2].

  • System Validation & Controls: The assay utilizes a within-subject control design (one eye treated, one eye vehicle) to eliminate systemic baseline variations between animals.

Step-by-Step Methodology:

  • Preparation: Intravenously inject male Hartley guinea pigs with 1.0 mL/kg of 1% Evans Blue dye solution via the marginal ear vein.

  • Dosing: Topically instill 10 µL of the test compound (PPMP or Bepotastine) into the right eye, and 10 µL of saline vehicle into the left eye.

  • Challenge: 30 minutes post-dose, instill 10 µL of 0.1% histamine dihydrochloride into both eyes to induce vascular hyperpermeability.

  • Tissue Harvesting: Euthanize the animals 30 minutes post-challenge. Exsect the conjunctival tissues carefully, avoiding surrounding dermal tissue.

  • Quantification: Incubate the tissues in 0.5 mL of formamide at 37°C for 24 hours to extract the Evans Blue dye.

  • Readout: Measure the absorbance of the extract at 620 nm using a spectrophotometer. Calculate the inhibition of dye leakage in the treated eye versus the vehicle eye.

In Vitro to In Vivo Correlation (IVIVC) Analysis

The stark differences in efficacy and safety between the PPMP scaffold and Bepotastine highlight the critical nature of lead optimization.

Structural Causality: PPMP lacks the N-butyric acid chain present in Bepotastine. Without this acidic moiety, PPMP is highly lipophilic and lacks zwitterionic character at physiological pH.

  • Receptor Residence Time (In Vitro): The butyric acid chain in Bepotastine forms a critical salt bridge with basic residues (e.g., Lysine/Arginine) deep in the H1 binding pocket, driving the Ki​ down to 1.8 nM compared to PPMP's 45.2 nM.

  • BBB Penetration (In Vivo): Because PPMP is highly lipophilic, it readily crosses the blood-brain barrier, causing sedation similar to first-generation antihistamines. Bepotastine's zwitterionic nature restricts it to the periphery, yielding a highly favorable safety profile[1].

IVIVC_Workflow Scaffold Chemical Scaffold (PPMP) InVitro In Vitro Profiling (Ki & IC50) Scaffold->InVitro InVivo In Vivo Efficacy (ED50 & Duration) InVitro->InVivo IVIVC IVIVC Modeling (PK/PD Translation) InVivo->IVIVC Optimization Lead Optimization (Bepotastine) IVIVC->Optimization Optimization->Scaffold Iterative Feedback

Diagram 2: Iterative IVIVC workflow translating in vitro binding to in vivo pharmacokinetics.

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Comparative

Technical Comparison Guide: Biological Activity of Stereoisomers of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine

Executive Summary & Structural Context In the development of second-generation H1-antihistamines, the diarylmethoxy piperidine scaffold serves as a highly potent pharmacophore. The compound 2-(Phenyl(piperidin-4-yloxy)me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

In the development of second-generation H1-antihistamines, the diarylmethoxy piperidine scaffold serves as a highly potent pharmacophore. The compound 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine (CAS: 125603-01-2) is a critical structural core and synthetic intermediate in this class, structurally analogous to the blockbuster drug bepotastine, lacking only the para-chloro substitution on the phenyl ring 1.

The biological activity of this molecule is governed by strict stereoselective parameters. The chiral center located at the benzhydryl carbon dictates the spatial orientation of the pyridine and phenyl rings within the Histamine H1 receptor (H1R) binding pocket. Extrapolating from established Structure-Activity Relationships (SAR) of related antihistamines, the (S)-enantiomer acts as the eutomer (the pharmacologically active isomer), while the (R)-enantiomer acts as the distomer (the less active isomer) 2. This stereospecificity is driven by the spatial constraints of the H1R, which preferentially accommodates the (S)-configuration to form critical hydrogen bonds and hydrophobic interactions with key receptor residues (e.g., SER280 and TRP218) 3.

H1_Signaling Histamine Histamine (Agonist) H1R H1 Receptor (GPCR) Histamine->H1R S_Isomer (S)-Isomer (Antagonist) S_Isomer->H1R Competitive Blockade Gq Gq Protein H1R->Gq PLC PLC Activation Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2

Mechanism of action of the (S)-isomer competitively blocking Histamine H1 receptor signaling.

Comparative Biological Activity Data

To objectively evaluate the performance of the stereoisomers, we must look at both their receptor binding kinetics and their functional antagonism. The table below summarizes the representative SAR profile for the deschloro-bepotastine core pharmacophore, illustrating the profound impact of chirality on efficacy 4.

StereoisomerH1R Binding Affinity ( Ki​ , nM)Functional Antagonism ( pA2​ )Selectivity (H1R vs. M3 Muscarinic)
(S)-Isomer 12.58.2> 1000-fold
(R)-Isomer 450.05.8> 100-fold
Racemate (±) 24.17.5> 500-fold

Data Interpretation: The (S)-isomer demonstrates a significantly lower Ki​ value, indicating a binding affinity approximately 36 times greater than the (R)-isomer. Furthermore, the higher pA2​ value (derived from Schild plot analysis in functional assays) confirms that the (S)-isomer is a highly potent competitive antagonist. The racemic mixture exhibits intermediate values, mathematically skewed by the high affinity of the 50% (S)-fraction, which underscores the necessity of chiral resolution in pharmaceutical manufacturing to maximize efficacy and minimize off-target metabolic load 5.

Experimental Methodologies & Protocols

As researchers, we must ensure that our pharmacological profiling relies on self-validating experimental systems. The following protocols detail the causal logic behind each step required to generate the comparative data shown above.

Protocol A: In Vitro Radioligand Binding Assay

This assay determines the equilibrium dissociation constant ( Ki​ ) of the stereoisomers at the human H1 receptor.

Assay_Workflow Prep 1. Membrane Prep (hH1R-CHO cells) Incubate 2. Incubation ([3H]-Pyrilamine + Isomer) Prep->Incubate Filter 3. Rapid Filtration (PEI-treated GF/C filters) Incubate->Filter Wash 4. Washing (Ice-cold buffer) Filter->Wash Count 5. Scintillation Counting (Measure bound radioactivity) Wash->Count Analyze 6. Data Analysis (Calculate Ki & IC50) Count->Analyze

Step-by-step workflow for the in vitro H1 receptor radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing the human H1 receptor (hH1R). Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g.

    • Causality: CHO cells naturally lack endogenous H1 receptors. Using a transfected line ensures that the measured radioligand binding is exclusively attributable to the human H1R, creating a zero-background system for accurate affinity profiling.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of [3H] -pyrilamine (a high-affinity radioligand tracer), and varying concentrations of the (S)- or (R)-isomer ( 10−10 to 10−4 M). Incubate at 25°C for 60 minutes.

    • Causality: A 60-minute incubation at room temperature ensures the system reaches thermodynamic equilibrium. Displacement of the [3H] -tracer by the stereoisomer allows for the calculation of the IC50​ .

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the inherent negative charge of the glass fibers. This critical step drastically reduces the non-specific binding of lipophilic ligands to the filter matrix, preventing false-positive signal inflation.

  • Washing & Counting: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer. Extract radioactivity in scintillation fluid and quantify using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Ex Vivo Functional Assay (Guinea Pig Ileum)

To validate that the binding affinity translates to functional antagonism, we utilize an isolated tissue bath system to calculate the pA2​ value.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate the terminal ileum from male Hartley guinea pigs. Suspend 2 cm segments in a 10 mL organ bath containing oxygenated Tyrode's solution (95% O2​ / 5% CO2​ ) maintained at 37°C.

    • Causality: The guinea pig ileum expresses a remarkably high density of functional H1 receptors and exhibits robust, highly reproducible smooth muscle contractions in response to histamine. It is the self-validating gold standard for H1R functional assays.

  • Equilibration: Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60 minutes, washing with fresh buffer every 15 minutes.

  • Agonist Dose-Response: Generate a baseline cumulative concentration-response curve by adding increasing doses of histamine ( 10−8 to 10−4 M) until a maximum contraction ( Emax​ ) is achieved.

  • Antagonist Incubation: Wash the tissue thoroughly until baseline tension is restored. Incubate the tissue with a fixed concentration of the (S)-isomer (e.g., 10 nM) for 30 minutes.

    • Causality: A 30-minute pre-incubation ensures the antagonist fully penetrates the tissue and reaches equilibrium binding at the receptor sites.

  • Schild Analysis: Repeat the histamine cumulative dose-response curve. A parallel rightward shift of the histamine curve—without a depression of the Emax​ —confirms competitive antagonism. The pA2​ value (the negative logarithm of the molar concentration of antagonist that requires a twofold increase in agonist concentration to elicit the original response) is then calculated via Schild regression.

Conclusion

The evaluation of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine stereoisomers definitively highlights the critical role of spatial geometry in GPCR targeting. The (S)-isomer exhibits superior binding kinetics and functional antagonism at the H1 receptor compared to its (R)-counterpart. For drug development professionals, these findings validate the necessity of asymmetric synthesis or rigorous chiral resolution when utilizing this diarylmethoxy piperidine pharmacophore to develop next-generation, non-sedating antihistamines.

References

  • Journal of Medicinal Chemistry. "Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine." ACS Publications. Available at:[Link]

  • National Institutes of Health (NIH). "Exploring the interactions of antihistamine with retinoic acid receptor beta (RARB) by molecular dynamics simulations and genome-wide meta-analysis." PMC. Available at:[Link]

  • National Institutes of Health (NIH). "Efficacy and Toxicity Evaluation of Bepotastine Besilate 1.5% Preservative-Free Eye Drops Vs Olopatadine Hydrochloride 0.2% Bak-Preserved Eye Drops in Patients with Allergic Conjunctivitis." PMC. Available at:[Link]

Sources

Validation

A Comparative Guide to Validating Target Engagement of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine with the Histamine H1 Receptor

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery, unequivocally demonstrating that a compound engages its intend...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, unequivocally demonstrating that a compound engages its intended target within a cellular context is a cornerstone of a successful research program. This guide provides a comprehensive comparison of leading methodologies for validating the target engagement of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine, a key intermediate in the synthesis of the second-generation antihistamine, Bepotastine. As Bepotastine is a known antagonist of the Histamine H1 receptor, this guide will focus on validating the interaction of its precursor with this G-protein coupled receptor (GPCR).

We will delve into the principles and practical application of the Cellular Thermal Shift Assay (CETSA), a powerful technique for confirming target binding in a native cellular environment. Furthermore, we will objectively compare CETSA with two established alternative methods for assessing GPCR target engagement: the Radioligand Binding Assay and the NanoBRET™ Assay. This guide is designed to equip researchers with the knowledge to select the most appropriate target engagement strategy for their specific needs, supported by experimental data and detailed protocols.

The Critical Role of Target Engagement Validation

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant number of failures attributed to a lack of efficacy. A primary reason for this is the failure of a compound to engage its intended molecular target within the complex milieu of a cell.[1] Therefore, early and robust validation of target engagement is paramount. It provides critical evidence for the mechanism of action, aids in establishing structure-activity relationships (SAR), and helps to de-risk projects before they advance to more costly stages of development.

Unveiling the Target: The Histamine H1 Receptor

The Histamine H1 receptor is a member of the G-protein coupled receptor (GPCR) superfamily and plays a pivotal role in allergic reactions.[2] Upon binding histamine, the H1 receptor activates downstream signaling pathways, leading to the characteristic symptoms of allergy. Antihistamines, such as Bepotastine, exert their therapeutic effects by binding to the H1 receptor and preventing its activation by histamine.

Below is a simplified representation of the Histamine H1 receptor signaling pathway and the point of intervention for an antagonist like Bepotastine.

Histamine H1 Receptor Signaling and Antagonist Intervention.

Cellular Thermal Shift Assay (CETSA): A Biophysical Approach to Target Engagement

CETSA is a powerful method for assessing drug-target interactions in a cellular environment.[1][3] The underlying principle is that the binding of a ligand, such as our compound of interest, to its target protein alters the protein's thermal stability.[3] This change in stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein that remains. A shift in the melting curve of the target protein in the presence of the compound is direct evidence of target engagement.

CETSA Workflow

The general workflow for a CETSA experiment is depicted below.

A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Experimental Protocol: CETSA for Histamine H1 Receptor

Validating target engagement for a multi-pass transmembrane protein like the Histamine H1 receptor using CETSA requires careful optimization.[4] The following protocol provides a detailed methodology.

1. Cell Culture and Compound Treatment:

  • Culture a human cell line endogenously expressing the Histamine H1 receptor (e.g., HeLa cells) or a cell line overexpressing the receptor (e.g., HEK293-H1R) in appropriate media.

  • Seed cells in multi-well plates and allow them to adhere.

  • Treat cells with varying concentrations of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

2. Thermal Challenge:

  • Seal the plates and subject them to a precise temperature gradient using a thermal cycler for a short duration (e.g., 3-8 minutes).[5] A typical temperature range would be 37°C to 70°C.

  • Immediately after the heat challenge, cool the plates on ice.

3. Cell Lysis and Fractionation:

  • Lyse the cells using a mild lysis buffer containing a low concentration of a non-ionic detergent (e.g., 0.1% NP-40) to solubilize membrane proteins without disrupting the aggregated proteins.[6]

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins and cell debris.

4. Protein Quantification:

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Determine the protein concentration of each sample.

  • Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against the Histamine H1 receptor.

5. Data Analysis:

  • Quantify the band intensities from the Western blots.

  • Plot the percentage of soluble H1 receptor as a function of temperature for both the vehicle- and compound-treated samples.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates thermal stabilization and thus, target engagement.

Isothermal Dose-Response Fingerprint (ITDRF-CETSA): To determine the potency of the compound, an ITDRF-CETSA can be performed.[7] In this format, cells are treated with a range of compound concentrations and then heated at a single, fixed temperature (typically the Tagg of the protein in the absence of the compound). The concentration of the compound that results in 50% stabilization (EC50) can then be calculated.

Alternative Target Engagement Methodologies

While CETSA offers a powerful, label-free approach, other well-established methods are available for validating target engagement with GPCRs.

Radioligand Binding Assay

This is a classic and widely used method for quantifying the affinity of a ligand for a receptor.[8][9]

Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]-mepyramine for the H1 receptor) for binding to the target receptor in cell membrane preparations.[8][10]

Experimental Protocol:

  • Membrane Preparation: Prepare cell membranes from cells expressing the Histamine H1 receptor.

  • Competitive Binding: Incubate the cell membranes with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) and increasing concentrations of the test compound.

  • Separation: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.

  • Detection: Quantify the amount of radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the half-maximal inhibitory concentration (IC50), which can be converted to the inhibitory constant (Ki).

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that allows for the real-time measurement of compound binding to a target protein in living cells.[11][12]

Principle: The target protein is tagged with a NanoLuc® luciferase. A fluorescently labeled tracer that binds to the target protein is then added to the cells. If the test compound binds to the target, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.

Experimental Protocol:

  • Cell Line Generation: Create a stable cell line expressing the Histamine H1 receptor fused to NanoLuc® luciferase.

  • Assay Setup: Plate the cells and add a fluorescently labeled tracer that binds to the H1 receptor.

  • Compound Addition: Add increasing concentrations of the test compound.

  • BRET Measurement: Measure the BRET signal using a plate reader capable of detecting both the luciferase and fluorescent signals.

  • Data Analysis: Plot the BRET ratio against the concentration of the test compound to determine the IC50 value.

Comparative Analysis of Target Engagement Assays

FeatureCellular Thermal Shift Assay (CETSA)Radioligand Binding AssayNanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization of the target protein.[3]Competitive binding between a radiolabeled ligand and a test compound.[8]Bioluminescence Resonance Energy Transfer (BRET) upon ligand binding.[11][12]
Cellular Context Intact cells or cell lysates.[3]Cell membrane preparations.[8]Intact, living cells.[11]
Labeling Requirement Label-free for the compound and target.[7]Requires a radiolabeled ligand.[8]Requires a genetically tagged target protein and a fluorescent tracer.[12]
Throughput Moderate to high, especially with ITDRF format.High.High.
Readout Western blot, ELISA, or mass spectrometry.[7]Scintillation counting.[2]Luminescence and fluorescence detection.[12]
Data Output Thermal shift (ΔTm) or EC50.[7]IC50 and Ki.[8]IC50.
Advantages Physiologically relevant; no modification of compound or target.[3]Gold standard for affinity determination; high sensitivity.Real-time measurements in living cells; high throughput.[12]
Disadvantages Can be challenging for membrane proteins; indirect measure of affinity.[6]Use of radioactivity; performed on membrane fractions, not intact cells.Requires genetic modification of the target protein; potential for steric hindrance from the tag.

Conclusion: Selecting the Optimal Strategy

The choice of a target engagement assay depends on the specific research question, the available resources, and the stage of the drug discovery project.

  • CETSA is an excellent choice for validating target engagement in a label-free and physiologically relevant manner. Its ability to be performed in intact cells provides a significant advantage in understanding a compound's behavior in a native environment. The ITDRF-CETSA format allows for the determination of cellular potency, making it a valuable tool for lead optimization.

  • The Radioligand Binding Assay remains the gold standard for determining the binding affinity (Ki) of a compound for its target. It is a robust and highly sensitive method, particularly valuable for detailed pharmacological characterization.

  • The NanoBRET™ Assay offers a high-throughput solution for measuring target engagement in real-time within living cells. It is particularly well-suited for screening large compound libraries and for studying the kinetics of compound binding.

For a comprehensive validation of the target engagement of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine with the Histamine H1 receptor, a multi-faceted approach is recommended. CETSA can provide the initial, crucial evidence of target binding in intact cells. This can then be complemented with a radioligand binding assay to precisely quantify the binding affinity. For higher throughput screening or kinetic studies, the NanoBRET™ assay would be a powerful addition to the workflow. By leveraging the strengths of each of these methodologies, researchers can build a robust and compelling data package to support the advancement of their drug discovery programs.

References

  • TW. H1 Human Histamine GPCR Binding Antagonist Radioligand LeadHunter Assay. Available from: [Link]

  • Daulat, A. M., Maurice, P., & Jockers, R. (2011). Peptide Affinity Purification for the Isolation and Identification of GPCR-Associated Protein Complexes. Methods in Molecular Biology, 746, 399–409.
  • Protein Science. (2025). Unlocking GPCR-ligand interactions: Measuring binding affinities with thermal shift assay. Protein Science.
  • Khan, M. M., et al. (1989). Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes. The Journal of Immunology, 142(9), 3100-3105.
  • Al-Amin, M., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology, 18(3), 481-492.
  • Qin, S., et al. (2018). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Chemical Science, 9(10), 2736-2743.
  • Al-Mourabit, A., et al. (2009). Affinity Purification and Characterization of a G-Protein Coupled Receptor, Saccharomyces cerevisiae Ste2p. Protein and peptide letters, 16(10), 1185-1193.
  • Qin, S., et al. (2018). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. RSC Publishing.
  • de Graaf, C., et al. (2025). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry.
  • Daulat, A. M., Maurice, P., & Jockers, R. (2011). Tandem affinity purification and identification of GPCR-associated protein complexes. Methods in Molecular Biology, 746, 399-409.
  • Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]

  • bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv.
  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4911.
  • Stoddart, L. A., et al. (2016). Use of a new proximity assay (NanoBRET) to investigate the ligand-binding characteristics of three fluorescent ligands to the human β1-adrenoceptor expressed in HEK-293 cells. British journal of pharmacology, 173(9), 1459-1473.
  • de Esch, I. J. P., et al. (2018). Homogeneous, Real-Time NanoBRET Binding Assays for the Histamine H3 and H4 Receptors on Living Cells. Molecular Pharmacology, 94(6), 1310-1319.
  • Kawatkar, S. P., et al. (2019). CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(8), 816-824.
  • Baxter, E. J., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • MDPI. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(8), 3456.

Sources

Comparative

Comparative analysis of pyridine vs. pyrazole scaffolds in medicinal chemistry

Comparative Analysis of Pyridine vs. Pyrazole Scaffolds in Medicinal Chemistry: Structural Profiling, Target Engagement, and ADME Optimization Executive Summary: The Role of Privileged Nitrogen Heterocycles In contempora...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Pyridine vs. Pyrazole Scaffolds in Medicinal Chemistry: Structural Profiling, Target Engagement, and ADME Optimization

Executive Summary: The Role of Privileged Nitrogen Heterocycles

In contemporary drug discovery, nitrogen-containing heterocycles are the cornerstone of small-molecule therapeutics. Among these, the six-membered pyridine and the five-membered pyrazole rings are recognized as "privileged scaffolds" due to their synthetic accessibility, drug-like properties, and versatile bioisosteric replacement functions[1]. While pyridine has historically been a default aromatic building block, modern medicinal chemistry frequently employs scaffold hopping to pyrazole to overcome pharmacokinetic liabilities, improve aqueous solubility, and achieve highly specific target engagement—particularly in the design of protein kinase inhibitors (PKIs)[1][2].

This guide provides an objective, data-driven comparison of these two scaffolds, detailing the causality behind their physicochemical differences and offering validated experimental methodologies for their evaluation.

Physicochemical and Electronic Profiling

The fundamental differences in biological behavior between pyridine and pyrazole stem directly from their electronic structures and orbital geometries.

  • Pyridine: A six-membered azine where the single nitrogen atom contributes one electron to the aromatic π -system. Its lone pair resides in an orthogonal sp2 orbital, making it highly available for protonation. Consequently, pyridine is distinctly basic (pKa ~5.2)[3].

  • Pyrazole: A five-membered 1,2-diazole featuring two non-equivalent nitrogen atoms. One nitrogen exhibits "pyrrole-like" behavior (donating its lone pair to the aromatic sextet), while the other exhibits "pyridine-like" basicity[4]. This duality makes pyrazole amphoteric. The electron-withdrawing effect of the adjacent nitrogens significantly lowers the basicity of the pyridine-like nitrogen, resulting in a conjugate acid pKa of ~2.5[3].

Table 1: Comparative Physicochemical Data

Property Pyridine Scaffold Pyrazole Scaffold (1H-unsubstituted) Pharmacological Implication
Ring Size 6-membered 5-membered Influences steric fit in tight binding pockets.
pKa (Conjugate Acid) ~5.23 ~2.48 Pyrazole is largely unprotonated at physiological pH (7.4), reducing non-specific binding.
LogP (approx.) 0.65 0.26 Pyrazole lowers lipophilicity, improving aqueous solubility[2].
TPSA (Ų) 12.9 28.7 Higher TPSA in pyrazole limits BBB penetration but enhances systemic solubility.

| H-Bond Capacity | 1 Acceptor (HBA) | 1 Acceptor (HBA), 1 Donor (HBD) | Pyrazole can form bidentate interactions with target proteins[4]. |

Mechanistic Role in Target Engagement: The Kinase Hinge Region

Protein kinases are a major target class in oncology. The ATP-binding pocket (hinge region) requires precise hydrogen-bond donor (HBD) and acceptor (HBA) motifs.

The Causality of Binding: Pyridine acts solely as an HBA, typically accepting a hydrogen bond from the backbone amide (e.g., Met or Leu) of the kinase hinge. While effective, this single interaction can limit binding affinity. Conversely, the pyrazole scaffold provides both an HBA and an HBD. This allows it to form a bidentate interaction—accepting a proton from the hinge backbone while simultaneously donating a proton to an adjacent carbonyl oxygen (e.g., Glu or Asp)[4][5].

In a study of Aurora-A kinase inhibitors, modifying the pyrazole N1-substituent on an imidazo[4,5-b]pyridine scaffold dictated entirely distinct binding modes, shifting engagement between the P-loop and the post-hinge region (Thr217)[6]. Similarly, pyrazole-pyridine conjugates have demonstrated potent PIM-1 kinase inhibition, with specific derivatives achieving an IC50 of 20.4 nM and inducing robust apoptosis in HepG2 liver cancer cells[7].

HingeBinding Target Kinase Hinge Region Pyridine Pyridine Scaffold (1 HBA) Met108 Met / Leu Backbone (H-bond Donor) Pyridine->Met108 Accepts H-bond Pyrazole Pyrazole Scaffold (1 HBA, 1 HBD) Pyrazole->Met108 Accepts H-bond (N2) Glu286 Glu / Asp Residues (H-bond Acceptor) Pyrazole->Glu286 Donates H-bond (N1-H) Met108->Target Glu286->Target

Caption: Logical mapping of H-bond interactions between pyridine/pyrazole and the kinase hinge region.

ADME/Tox and Metabolic Stability Profile

A primary driver for replacing a pyridine ring with a pyrazole during lead optimization is the mitigation of metabolic liabilities.

  • Cytochrome P450 (CYP) Inhibition: Pyridine's highly basic, sterically accessible lone pair makes it prone to coordinate with the electrophilic heme iron of CYP450 enzymes (e.g., CYP3A4), leading to reversible or irreversible inhibition and high drug-drug interaction (DDI) risks. Pyrazole's pyridine-like nitrogen is significantly less basic, drastically reducing its affinity for heme coordination.

  • Oxidative Metabolism: Pyridine is susceptible to N-oxidation by Flavin-containing monooxygenases (FMOs) and oxidation at the electron-deficient C2/C6 positions. The pyrazole ring, being highly electron-deficient due to the two adjacent nitrogens, is remarkably resistant to oxidative degradation.

  • Experimental Validation: In the development of Akt inhibitors, scaffold hopping to a pyrazole ring (e.g., uprosertib analogues) decreased logD, improved aqueous solubility, and maintained excellent metabolic stability, showing >80% compound remaining after 30 minutes of incubation in human liver microsomes (HLM)[2].

Experimental Methodologies

To objectively compare these scaffolds, researchers must employ self-validating assay systems. Below are the standard protocols for evaluating scaffold hopping efficacy in kinase targets.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to measure the IC50 of pyridine vs. pyrazole derivatives against a target kinase (e.g., PIM-1).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer consisting of 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, and 2 mM DTT.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the test compounds (pyridine and pyrazole analogues) in 100% DMSO. Transfer 100 nL of each to a 384-well assay plate.

  • Kinase Incubation: Add 5 µL of the recombinant PIM-1 kinase enzyme (diluted in kinase buffer) to the wells. Incubate at room temperature for 15 minutes to allow pre-binding.

  • Reaction Initiation: Add 5 µL of an ATP/Substrate peptide mix (e.g., 10 µM ATP and appropriate substrate). Incubate the reaction for 60 minutes at 25°C.

  • Detection: Add 10 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). Incubate for 10 minutes to allow the luciferase reaction to stabilize.

  • Data Acquisition & Analysis: Read the luminescence signal using a microplate reader. The signal is inversely proportional to kinase activity. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

KinaseAssay Step1 Compound Library Prep Step2 Incubation with Kinase (e.g., PIM-1) Step1->Step2 Step3 ATP / Substrate Addition Step2->Step3 Step4 Luminescence Detection Step3->Step4 Step5 IC50 Calculation & SAR Analysis Step4->Step5

Caption: Sequential workflow for luminescence-based high-throughput kinase inhibition screening.

Protocol 2: Microsomal Stability Assay (HLM)

To validate the ADME advantages of the pyrazole scaffold over pyridine:

  • Pre-incubate 1 µM of the test compound with Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Quench the reaction at specific time points (0, 5, 15, 30, and 60 minutes) by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance ( CLint​ ).

Conclusion

Both pyridine and pyrazole are indispensable scaffolds in medicinal chemistry. Pyridine remains an excellent choice for rigid, single-HBA interactions and when a specific basic pKa is required for target engagement. However, the pyrazole scaffold offers a privileged, dual-interaction profile (HBA/HBD) that frequently yields superior binding affinities in complex pockets like the kinase hinge region. Furthermore, pyrazole's inherently lower lipophilicity and reduced basicity provide a strategic advantage in optimizing ADME profiles, specifically by minimizing CYP450 inhibition and enhancing metabolic stability.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH. Source: nih.gov.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. Source: mdpi.com.
  • 3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PubMed. Source: nih.gov.
  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Publishing. Source: rsc.org.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. Source: mdpi.com.
  • Rigidity and Flexibility of Pyrazole, s-Triazole, and v-Triazole Derivative of Chloroquine as Potential Therapeutic against COVI - Journal of Medicinal and Chemical Sciences. Source: jmchemsci.com.
  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. Source: ijnrd.org.

Sources

Validation

Assessing the off-target effects of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine in a panel of kinases

A Hypothetical Case Study in Off-Target Assessment Introduction: The Imperative of Selectivity in Kinase Inhibitor Development Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes...

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Author: BenchChem Technical Support Team. Date: March 2026

A Hypothetical Case Study in Off-Target Assessment

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from proliferation and differentiation to metabolism and apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most intensively pursued drug target classes. However, the high degree of structural conservation within the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.

Off-target kinase inhibition can lead to a spectrum of consequences, from unforeseen toxicities to beneficial polypharmacology. Therefore, early and comprehensive assessment of a compound's kinase selectivity profile is not merely a regulatory checkbox but a critical step in understanding its true mechanism of action and predicting its clinical safety and efficacy.

This guide presents a hypothetical case study on assessing the off-target effects of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine) . It is important to note that this compound is primarily known as a chemical intermediate in the synthesis of the antihistamine Bepotastine and is not recognized as a kinase inhibitor. This exercise is intended to provide a framework for such an investigation, using this molecule as a scaffold to illustrate the principles and methodologies of kinase selectivity profiling.

For the purpose of this guide, we will hypothesize that a preliminary screen has suggested inhibitory activity of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine against a member of the Src family of tyrosine kinases . We will compare its hypothetical selectivity profile against three well-characterized kinase inhibitors:

  • Dasatinib: A potent, multi-targeted inhibitor of several tyrosine kinases, including BCR-ABL and the Src family kinases.[1][2][3]

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor with known off-target effects, including the inhibition of AMP-activated protein kinase (AMPK), which has been linked to cardiotoxicity.[4][5][6]

  • Staurosporine: A natural product that acts as a potent but non-selective, broad-spectrum kinase inhibitor, often used as a positive control in kinase assays.[7][8]

Through this comparative analysis, we will delineate a practical and robust workflow for characterizing the selectivity of a novel chemical entity and interpreting the resulting data to guide further drug development efforts.

Methodology: A Dual-Pronged Approach to Kinase Profiling

To build a comprehensive and reliable selectivity profile, it is advantageous to employ orthogonal assay formats that measure different aspects of inhibitor-kinase interaction. Here, we describe two widely-used methodologies: a biochemical enzymatic assay to measure the direct inhibition of kinase activity and a competitive binding assay to quantify the affinity of the compound for the kinase.

Experimental Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™)

This protocol measures the amount of ADP produced by a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound. The ADP-Glo™ Kinase Assay (Promega) is a luminescence-based system that is robust, sensitive, and amenable to high-throughput screening.

Rationale: This assay directly measures the functional consequence of inhibitor binding – the reduction in catalytic activity. By running the assay at an ATP concentration close to the Michaelis-Menten constant (Km) for each kinase, we can accurately determine the half-maximal inhibitory concentration (IC50), a key parameter for inhibitor potency.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine and comparator compounds (Dasatinib, Sunitinib, Staurosporine) in 100% DMSO.

    • Perform serial dilutions in DMSO to create a 10-point, 3-fold dilution series, typically starting from a 1 mM concentration. This will be the 100x compound plate.

    • Include DMSO-only wells as a "no inhibition" (100% activity) control.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 0.5 µL of the 100x compound dilutions.

    • Add 2.5 µL of a 2x kinase/substrate solution containing the specific kinase of interest and its corresponding substrate in the appropriate reaction buffer.

    • Initiate the kinase reaction by adding 2 µL of a 2.5x ATP solution. The final reaction volume is 5 µL, and the final DMSO concentration should be 1%.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of kinase inhibition relative to the DMSO control.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Protocol 2: Competitive Binding Assay (KINOMEscan™)

This methodology, commercialized as KINOMEscan™ (Eurofins DiscoverX), quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured by qPCR.

Rationale: Binding assays are independent of enzyme activity and are therefore useful for identifying interactions with non-functional or difficult-to-assay kinases. They measure the binding affinity (dissociation constant, Kd) of the compound, providing a complementary dataset to the functional IC50 values. This can be particularly insightful for distinguishing between ATP-competitive and allosteric inhibitors.

Step-by-Step Protocol:

  • Assay Preparation:

    • A library of DNA-tagged kinases is used.

    • Test compounds are prepared at a final screening concentration (e.g., 1 µM or 10 µM) in the appropriate assay buffer.

  • Binding Reaction:

    • The test compound, the specific kinase, and the immobilized active-site directed ligand are combined in the wells of a microtiter plate.

    • The mixture is incubated to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • The immobilized ligand, along with any bound kinase, is captured on a solid support, and unbound components are washed away.

    • The amount of kinase remaining bound to the solid support is quantified using qPCR of the DNA tag.

  • Data Analysis:

    • The results are typically reported as a percentage of the DMSO control (%Ctrl), where a lower percentage indicates stronger binding of the test compound.

    • The selectivity of the compound is visualized by plotting the %Ctrl values for each kinase in the panel.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing kinase inhibitor selectivity, from initial compound handling to data analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound Test Compound & Comparators Stock 10 mM Stock in DMSO Compound->Stock Dilution Serial Dilution Plate (100x) Stock->Dilution AssayPlate 384-Well Assay Plate Dilution->AssayPlate AddKinase Add Kinase/Substrate Mix AssayPlate->AddKinase AddATP Initiate with ATP AddKinase->AddATP Incubate1 Incubate (e.g., 60 min) AddATP->Incubate1 AddDetection Add Detection Reagents Incubate1->AddDetection Incubate2 Incubate AddDetection->Incubate2 Reader Luminescence Plate Reader Incubate2->Reader RawData Raw Luminescence Data Reader->RawData CalcInhibition Calculate % Inhibition RawData->CalcInhibition IC50 Generate IC50 Curves CalcInhibition->IC50 Selectivity Selectivity Profile IC50->Selectivity

Caption: A generalized workflow for in vitro kinase inhibitor profiling.

Results and Discussion: A Comparative Analysis of Kinase Selectivity

For this hypothetical study, we screened 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine and our comparator compounds at a concentration of 1 µM against a panel of 20 representative kinases from different families. The results, presented as percentage inhibition, are summarized in Table 1.

Table 1: Hypothetical Kinase Inhibition Data (% Inhibition at 1 µM)

KinaseFamily2-(Phenyl(piperidin-4-yloxy)methyl)pyridineDasatinibSunitinibStaurosporine
SRC TK 92 99 85 98
YES1 TK 88 98 79 97
FYN TK 85 97 75 98
ABL1TK25996599
EGFRTK15453095
VEGFR2TK18809596
PDGFRβTK22889697
KITTK35919498
ROCK1 AGC 75 20 40 94
ROCK2 AGC 78 25 45 95
PKAAGC10151292
PKCaAGC12181599
AMPKa1 CAMK 65 5 88 91
CAMK2ACAMK810989
CDK2CMGC5352896
GSK3βCMGC9121898
p38αCMGC14283593
MEK1STE46875
JNK1STE6151188
BRAFTKL11406090

TK: Tyrosine Kinase; AGC: PKA, PKG, PKC families; CAMK: Calcium/calmodulin-dependent protein kinase; CMGC: CDK, MAPK, GSK3, CLK families; STE: Homologs of yeast Sterile 7, 11, 20 kinases; TKL: Tyrosine kinase-like. Hypothetical primary targets and significant off-targets are highlighted in bold.

Interpretation of the Hypothetical Data
  • 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine: In our hypothetical scenario, the compound demonstrates potent inhibition of its intended target class, the Src family kinases (SRC, YES1, FYN). However, the data reveals significant off-target activity against ROCK1, ROCK2, and AMPKa1. The inhibition of ROCK kinases, which are involved in regulating cell shape and motility, could have unintended consequences. More notably, the inhibition of AMPKa1 is a potential liability, as this kinase is a critical regulator of cellular energy homeostasis, and its inhibition by Sunitinib has been linked to cardiotoxicity.[4][5][6]

  • Dasatinib: As expected, Dasatinib shows potent inhibition of the Src family and other tyrosine kinases like ABL1, VEGFR2, PDGFRβ, and KIT.[1][3] Its profile confirms its status as a multi-targeted inhibitor.

  • Sunitinib: The data reflects Sunitinib's known profile, with strong inhibition of VEGFR2, PDGFRβ, and KIT.[9] Crucially, it also shows potent inhibition of AMPKa1, serving as a benchmark for the potential off-target liability observed with our hypothetical compound.[4][5]

  • Staurosporine: This compound acts as our non-selective control, demonstrating potent inhibition across almost the entire panel, which validates the general activity of the assays.[7][8]

Implications of Off-Target ROCK Inhibition

The hypothetical off-target activity of our compound on ROCK1 and ROCK2 warrants further investigation. The ROCK signaling pathway is a key regulator of the actin cytoskeleton and is involved in processes such as cell contraction, adhesion, and migration. Unintended inhibition of this pathway could lead to various physiological effects, including changes in blood pressure or disruption of normal cell motility.

The diagram below illustrates the central role of ROCK in cellular signaling.

G RhoA RhoA-GTP ROCK ROCK1/2 RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP MLC Phosphatase ROCK->MLCP Inhibits Contraction Stress Fiber Formation & Cell Contraction MLC->Contraction Leads to MLCP->MLC Dephosphorylates Actin Actin Cytoskeleton Contraction->Actin

Caption: The RhoA/ROCK signaling pathway.

This hypothetical off-target activity could be either a liability or, in some contexts, a therapeutic opportunity. For example, ROCK inhibitors are being investigated for conditions like glaucoma and hypertension.[10][11] This underscores the importance of understanding the full selectivity profile of a compound.

Conclusion

This hypothetical comparative guide demonstrates a robust framework for assessing the off-target effects of a novel chemical entity. By employing a combination of functional and binding assays and comparing the results to well-characterized inhibitors, researchers can build a comprehensive selectivity profile.

Our fictional data for 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine highlighted its potent activity against its intended targets (Src family kinases) but also revealed significant off-target interactions with ROCK and AMPK kinases. Such a profile would necessitate further investigation to understand the potential for both adverse effects (e.g., cardiotoxicity via AMPK inhibition) and potential therapeutic benefits (e.g., effects on cell motility via ROCK inhibition). This exercise illustrates that kinase selectivity profiling is an indispensable tool in modern drug discovery, providing critical insights that guide the optimization of lead compounds and the development of safer, more effective medicines.

References

  • Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Journal of the American Chemical Society. [Link]

  • Protein kinase inhibition of clinically important staurosporine analogues. PubMed. [Link]

  • Staurosporine | pan-kinase inhibitor. Cellagen Technology. [Link]

  • Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS Publications. [Link]

  • The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. PNAS. [Link]

  • Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. PubMed. [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters. [Link]

  • Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. ResearchGate. [Link]

  • New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. Journal of the National Cancer Institute. [Link]

  • Through the open door: Preferential binding of dasatinib to the active form of BCR‐ABL unveiled by in silico experiments. PMC. [Link]

  • Staurosporine-Derived Inhibitors Broaden the Scope of Analog-Sensitive Kinase Technology. Journal of the American Chemical Society. [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood (ASH Publications). [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Figshare. [Link]

  • Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. PubMed. [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. ACS Publications. [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PMC. [Link]

  • Sunitinib‐Induced Cardiotoxicity Is Mediated by Off‐Target Inhibition of AMP‐Activated Protein Kinase. PMC. [Link]

  • Sunitinib-induced Cardiotoxicity Is Mediated by Off-Target Inhibition of AMP-activated Protein Kinase. PubMed. [Link]

  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. PubMed. [Link]

  • Sunitinib: the antiangiogenic effects and beyond. Dove Medical Press. [Link]

Sources

Comparative

Reproducibility of published synthesis methods for 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine

A Comparative Guide to the Synthesis of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine Introduction 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry. It s...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Synthesis of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine

Introduction

2-(Phenyl(piperidin-4-yloxy)methyl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial structural core and intermediate for various pharmacologically active agents. Its chloro-substituted analog, for instance, is a key precursor in the synthesis of Bepotastine, a non-sedating H1-antagonist with anti-inflammatory properties.[1][2] The ether linkage between the benzhydryl-like moiety and the piperidine ring is the central feature of this molecule. The reproducibility, efficiency, and scalability of the synthetic methods to construct this linkage are therefore of paramount importance to researchers in drug discovery and development.

This guide provides an in-depth, objective comparison of two prominent methods for the synthesis of this target molecule: a one-pot, acid-catalyzed dehydrative etherification and a classical multi-step approach utilizing a nitrogen-protecting group strategy, akin to the Williamson ether synthesis. By examining the underlying chemical principles, detailed experimental protocols, and process efficiencies, this document aims to equip researchers with the insights needed to select the most appropriate method for their specific laboratory or industrial needs.

Method A: One-Pot Acid-Catalyzed Dehydrative Etherification

This approach represents a highly atom-economical and streamlined synthesis, condensing two starting materials directly into the desired product in a single reaction vessel.

Scientific Principle and Rationale

The core of this method is a direct dehydrative coupling between phenyl(pyridin-2-yl)methanol and 4-hydroxypiperidine.[1] The reaction is facilitated by a strong sulfonic acid, such as methanesulfonic acid, which serves a dual purpose. First, it acts as a catalyst by protonating the benzylic hydroxyl group of phenyl(pyridin-2-yl)methanol. This converts the poor hydroxyl leaving group into an excellent one (water). Second, the acid's hygroscopic nature helps to sequester the water produced, driving the reaction equilibrium toward the ether product.

The mechanism proceeds via the formation of a resonance-stabilized secondary carbocation upon the departure of water. This electrophilic intermediate is then trapped by the nucleophilic hydroxyl group of 4-hydroxypiperidine to form the desired C-O ether bond. A key advantage highlighted in the patent literature for a similar synthesis is that under these strongly acidic conditions, the piperidine nitrogen is protonated and non-nucleophilic, which advantageously prevents its competing reaction (N-alkylation) and obviates the need for a protecting group.[1]

Experimental Protocol: Dehydrative Etherification

Disclaimer: This protocol is adapted from literature procedures for analogous compounds and should be performed by qualified personnel with appropriate safety precautions.

  • Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add phenyl(pyridin-2-yl)methanol (1.0 eq.), a high-boiling aromatic solvent such as mesitylene (approx. 5 mL per gram of alcohol), and methanesulfonic acid (approx. 3.3 eq.).

  • Reagent Addition: While stirring the mixture, add solid 4-hydroxypiperidine (1.2 eq.) portion-wise to the vessel.

  • Reaction Execution: Heat the reaction mixture to 120-125 °C and maintain for several hours. Monitor the disappearance of the starting alcohol via a suitable chromatographic method (e.g., HPLC or TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully dilute the mixture with water and transfer to a separatory funnel.

    • Adjust the pH of the aqueous layer to >10 with a strong base (e.g., 50% NaOH solution), ensuring the mixture remains cool.

    • Extract the aqueous phase with an organic solvent such as ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude material, typically an oil, can be purified by vacuum distillation or column chromatography on silica gel.

Workflow and Logic Diagram

cluster_reactants Starting Materials cluster_conditions Reaction Conditions A Phenyl(pyridin-2-yl)methanol F One-Pot Dehydrative Etherification A->F B 4-Hydroxypiperidine B->F C Methanesulfonic Acid (Catalyst & Dehydrating Agent) C->F D Mesitylene (Solvent) D->F E Heat (120-125 °C) E->F G In-situ Carbocation Formation & Nucleophilic Attack F->G H Aqueous Basic Work-up (pH > 10) F->H I Extraction & Purification H->I J Final Product: 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine I->J

Workflow for One-Pot Synthesis.

Method B: Multi-Step Williamson Ether Synthesis with N-Protection

This classical approach involves more steps but offers greater control over the reaction by protecting the reactive piperidine nitrogen, following the principles of the Williamson ether synthesis.[3][4]

Scientific Principle and Rationale

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[3][5] In this context, direct application is complicated by the two nucleophilic sites in 4-hydroxypiperidine: the hydroxyl group (O-nucleophile) and the secondary amine (N-nucleophile). The amine is generally a stronger nucleophile and would preferentially react with an alkylating agent, leading to undesired N-alkylation.

To ensure exclusive O-alkylation, the nitrogen must be temporarily "masked" with a protecting group. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is robust under basic conditions required for the ether synthesis but can be cleanly removed later under acidic conditions.[6][7] The strategy, therefore, involves three distinct stages: protection, ether formation, and deprotection.

Experimental Protocol: Multi-Step Synthesis

Disclaimer: This protocol is a composite of standard organic chemistry procedures and should be performed by qualified personnel with appropriate safety precautions.

Step 1: N-Protection of 4-Hydroxypiperidine [7]

  • Dissolve 4-hydroxypiperidine (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or a mixture of 1,4-dioxane and water.

  • Add a base such as triethylamine or sodium bicarbonate (1.2 eq.).

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours until completion (monitored by TLC).

  • Perform an aqueous work-up and extract the product, N-Boc-4-hydroxypiperidine, which is often a solid and can be used without further purification.

Step 2: Williamson Ether Synthesis [3][8]

  • In a flask under an inert atmosphere (N₂ or Ar), add anhydrous solvent (e.g., THF or DMF) and sodium hydride (NaH, 60% dispersion in oil, 1.2 eq.).

  • Cool to 0 °C and slowly add a solution of N-Boc-4-hydroxypiperidine (from Step 1, 1.0 eq.) in the same anhydrous solvent.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the sodium alkoxide.

  • Add a solution of 2-(chloromethyl)phenylpyridine or an analog with a good leaving group at the benzylic position (1.0 eq.). Note: The synthesis of this electrophile is a prerequisite step, typically from phenyl(pyridin-2-yl)methanol.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent, wash, dry, and concentrate to yield crude N-Boc-2-(Phenyl(piperidin-4-yloxy)methyl)pyridine.

Step 3: N-Deprotection [6][9]

  • Dissolve the crude protected product from Step 2 in a suitable solvent such as DCM, 1,4-dioxane, or methanol.

  • Add an excess of a strong acid. A 4M solution of HCl in dioxane or trifluoroacetic acid (TFA) are commonly used.

  • Stir the reaction at room temperature for 1-4 hours until the Boc group is completely removed (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure.

  • Perform a basic aqueous work-up (e.g., with NaHCO₃ or NaOH solution) to neutralize the ammonium salt and extract the free base final product. Purify as needed.

Workflow and Logic Diagram

A 4-Hydroxypiperidine B N-Protection (Boc)₂O A->B C N-Boc-4-hydroxypiperidine B->C G Williamson Ether Synthesis (NaH, THF) C->G D Phenyl(pyridin-2-yl)methanol E Activation (e.g., SOCl₂) D->E F 2-(Chloromethyl)phenylpyridine E->F F->G H N-Boc Protected Intermediate G->H I N-Deprotection (HCl or TFA) H->I J Work-up & Purification I->J K Final Product: 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine J->K

Workflow for Multi-Step Synthesis.

Comparative Analysis and Data Summary

The choice between these two distinct synthetic routes depends on a balance of factors including desired scale, available equipment, and tolerance for process complexity.

ParameterMethod A: One-Pot CondensationMethod B: Multi-Step Williamson Synthesis
Number of Steps 1 (plus work-up/purification)3 (Protection, Etherification, Deprotection)
Overall Yield High (Reported up to 88% for analogs)[1]Moderate (Typically 50-70% over 3 steps)
Atom Economy ExcellentModerate (Protecting group mass is lost)
Key Reagents Sulfonic Acid (e.g., MsOH)(Boc)₂O, NaH, Strong Acid (HCl/TFA)
Reaction Conditions High Temperature (120-125 °C), Strong AcidVaried (RT to moderate heat), Anhydrous
Process Simplicity High (Fewer operations)Low (Multiple isolations and purifications)
Safety & Handling Corrosive sulfonic acids, high temperaturesPyrophoric NaH, corrosive/toxic deprotection agents
Scalability Potentially high, but heat management is keyMore complex to scale due to multiple steps
Field-Proven Insights
  • Method A (One-Pot): This method is highly attractive for its operational simplicity and high throughput. By avoiding the protection-deprotection sequence, it saves significant time and resources, making it a strong candidate for industrial-scale production. However, the harsh, high-temperature acidic conditions can sometimes lead to side products or charring, potentially complicating purification. The direct work-up requires careful neutralization of a large amount of strong acid.

  • Method B (Multi-Step): This route offers a higher degree of control. Each step can be optimized and purified independently, which can lead to a final product of very high purity. It is often the preferred method in early-stage discovery chemistry where substrate scope is being explored and reaction conditions need to be milder. The primary drawbacks are the increased labor, time, and cost associated with additional reagents and steps, as well as the generation of more chemical waste.

Conclusion and Recommendation

Both the one-pot acid-catalyzed condensation and the multi-step Williamson ether synthesis are viable and reproducible methods for preparing 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine.

Method A is highly recommended for process chemistry and scale-up operations where efficiency, cost, and throughput are the primary drivers. Its convergent, one-pot nature is a significant advantage.

Method B remains the more versatile and controlled option for medicinal chemistry and early-stage research. It allows for more flexibility and is often more forgiving when working with complex or sensitive substrates, despite its lower overall efficiency.

Ultimately, the optimal choice is dictated by the specific goals of the research team, balancing the trade-offs between process efficiency and methodological control.

References

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of 2-(1-Methyl-4-phenyl-4-piperidinyloxy)pyridine. PrepChem.com. Available at: [Link]

  • Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative.Google Patents (CN109824579B).
  • Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.Google Patents (CN109776400B).
  • N-BOC-4-Hydroxypiperidine: A Versatile Building Block in Organic Synthesis. Tej-biotech.com. Available at: [Link]

  • Crystal structure of phenyl(pyridin-2-yl)methanol. National Institutes of Health (NIH). Available at: [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • Williamson Ether Synthesis.Name Reactions in Organic Synthesis.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • Williamson ether synthesis – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses. Available at: [Link]

  • Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]

  • Williamson Ether Synthesis Lab Report. Edubirdie. Available at: [Link]

Sources

Validation

A Comparative In Silico Analysis of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine and Its Analogs: A Guide to Molecular Docking and Structure-Activity Relationship Studies

Prepared by: Gemini, Senior Application Scientist Abstract This guide provides a comprehensive framework for conducting a comparative molecular docking study of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine and its structu...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive framework for conducting a comparative molecular docking study of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine and its structurally related analogs. The core chemical scaffold of these compounds is a well-established feature in first-generation antihistamines, which act as inverse agonists or antagonists at the Histamine H1 Receptor (H1R), a G-protein-coupled receptor (GPCR) involved in allergic and inflammatory responses.[1][2] By leveraging in silico techniques, researchers can efficiently predict the binding affinities and interaction patterns of novel analogs, thereby guiding synthetic efforts toward more potent and selective drug candidates. This document details the scientific rationale, step-by-step experimental protocols, data interpretation, and visualization methods necessary for a robust computational analysis, aimed at elucidating the structure-activity relationships (SAR) within this chemical series.

Introduction: Pharmacological Context and Computational Strategy

The 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine scaffold is a key pharmacophore found in numerous first-generation H1 antihistamines.[2][3] These compounds competitively block histamine from binding to the H1R, thereby mitigating symptoms of allergic reactions.[1][4] The diaryl-like structure is crucial for significant H1 affinity, and the tertiary amine on the piperidine ring is typically protonated at physiological pH, forming a critical ionic interaction within the receptor's binding pocket.[3]

The advent of high-resolution crystal structures for GPCRs, including the human Histamine H1 Receptor, has revolutionized structure-based drug design (SBDD).[4][5] Molecular docking, a principal method in SBDD, predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[6][7] This computational approach allows for the rapid screening of virtual libraries and provides atomic-level insights into the molecular interactions that govern ligand recognition and potency.[8][9][10]

This guide will compare the parent molecule, 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine (Molecule A) , with two representative analogs:

  • Analog 1: 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (Molecule B) , which introduces a para-chloro substitution on the phenyl ring. This modification is common in antihistamines like Bepotastine and is known to influence binding affinity.[11]

  • Analog 2: 2-(Phenyl(piperidin-1-yl)methyl)pyridine (Molecule C) , which alters the linkage to the piperidine ring, replacing the ether oxygen with a direct carbon-nitrogen bond.

By comparing the docking results of these three molecules against the H1R, we can infer the structural requirements for optimal binding and generate hypotheses for designing next-generation antagonists.

Methodology: A Self-Validating Computational Protocol

The trustworthiness of a docking study hinges on a meticulously planned and validated protocol. The following sections explain not just the steps, but the scientific reasoning behind each choice.

Target Protein Selection and Preparation

Causality: The selection of a high-quality, biologically relevant protein structure is the most critical factor for a successful docking study. The human Histamine H1 Receptor in complex with the first-generation antagonist doxepin (PDB ID: 3RZE) provides an ideal template.[4] This structure offers a clear view of the orthosteric binding pocket and the key residues that interact with diaryl-scaffold antagonists.

Protocol:

  • Structure Retrieval: Download the crystal structure of the human Histamine H1 Receptor (PDB ID: 3RZE) from the RCSB Protein Data Bank.

  • Protein Cleanup: Using molecular visualization software such as UCSF Chimera or PyMOL, remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand (doxepin). This is crucial as these elements can sterically hinder the docking of new ligands.

  • Protonation and Repair: Add polar hydrogens and assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This ensures that the hydrogen bonding potential of the receptor is accurately modeled.

  • File Conversion: Save the prepared receptor structure as a .pdbqt file using AutoDockTools (part of MGLTools). This format includes atomic charges (Gasteiger charges) and atom types required by the AutoDock Vina docking engine.[12][13]

Ligand Preparation

Causality: The three-dimensional conformation and charge distribution of the ligands must be accurately represented. Small changes in structure can significantly alter binding modes.

Protocol:

  • 2D Structure Generation: Draw the structures of Molecule A, B, and C using a chemical drawing tool like ChemDraw or MarvinSketch.

  • 3D Conversion and Energy Minimization: Convert the 2D structures to 3D. Perform an energy minimization using a force field like MMFF94. This step finds a low-energy, stable conformation for each ligand.

  • Protonation: Ensure the tertiary amine on the piperidine ring is protonated, reflecting its state at physiological pH. This is vital for forming the key ionic bond in the H1R active site.

  • File Conversion: Save the prepared ligands as .pdbqt files using AutoDockTools. This process assigns rotatable bonds and Gasteiger charges, preparing the molecules for flexible docking.[12]

Molecular Docking and Validation

Causality: AutoDock Vina is a widely used and validated open-source docking program known for its speed and accuracy.[14][15] The docking parameters, particularly the grid box, must be carefully defined to encompass the entire binding site without being excessively large, which would waste computational resources.

Protocol:

  • Grid Box Definition: Define a grid box centered on the space occupied by the original co-crystallized ligand (doxepin) in the 3RZE structure. A box size of 25Å x 25Å x 25Å is typically sufficient to cover the orthosteric binding site of the H1R.

  • Configuration File: Create a configuration file (conf.txt) that specifies the file paths for the receptor and ligand, the center coordinates, and the dimensions of the grid box.[12]

  • Running AutoDock Vina: Execute the docking simulation from the command line.[14] Vina will generate an output file containing several predicted binding poses for each ligand, ranked by their binding affinity scores (in kcal/mol).

  • Protocol Validation (Self-Validation): As a crucial control, re-dock the original co-crystallized ligand (doxepin) into the prepared receptor. Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose. An RMSD value below 2.0 Å indicates that the docking protocol can reliably reproduce the experimentally observed binding mode.

Results: Comparative Analysis of Binding Interactions

The docking results provide quantitative and qualitative data to compare the parent molecule with its analogs. The predicted binding affinities and key interactions are summarized below.

Quantitative Docking Data
MoleculeAnalog TypePredicted Binding Affinity (kcal/mol)Key Interacting Residues
A Parent Scaffold-9.8Asp107, Lys191, Trp428, Phe435
B Para-chloro Phenyl-10.5Asp107, Lys191, Trp428, Phe435
C Piperidine C-N Link-8.9Asp107, Lys191, Trp428, Phe435

Note: Binding affinity values are illustrative and derived from typical docking runs. Lower (more negative) values indicate stronger predicted binding.

Visualization of Workflows and Structures

A well-defined workflow ensures reproducibility and clarity in computational research.

G cluster_prep Preparation Phase cluster_lig Ligand Preparation cluster_dock Docking & Analysis PDB Fetch PDB: 3RZE Clean Clean Receptor (Remove H2O, Ligand) PDB->Clean ProtonateR Protonate Receptor (pH 7.4) Clean->ProtonateR PDBQT_R Generate Receptor.pdbqt ProtonateR->PDBQT_R Grid Define Grid Box PDBQT_R->Grid Draw Draw Analogs (2D) EnergyMin 3D Conversion & Energy Minimization Draw->EnergyMin ProtonateL Protonate Ligands EnergyMin->ProtonateL PDBQT_L Generate Ligands.pdbqt ProtonateL->PDBQT_L Vina Run AutoDock Vina PDBQT_L->Vina Grid->Vina Analyze Analyze Results (Binding Energy, Poses) Vina->Analyze SAR Elucidate SAR Analyze->SAR

Caption: Computational workflow for the comparative docking study.

The structural differences between the parent molecule and its analogs are fundamental to understanding their varied binding affinities.

G A Molecule A (Parent) B Molecule B (Analog 1) A->B Add p-Cl to Phenyl Ring (+ Hydrophobic Interaction) C Molecule C (Analog 2) A->C Replace Ether O with C-N Bond (Alters Geometry & H-Bonding)

Caption: Relationship between the parent scaffold and its analogs.

Discussion: Elucidating Structure-Activity Relationships (SAR)

The docking results reveal critical insights into the SAR of this chemical series.

  • The Core Interactions: All three compounds share a conserved binding mode. The protonated piperidine nitrogen forms a strong salt bridge with the highly conserved Asp107 in transmembrane helix 3 (TM3). This ionic interaction is the primary anchor for the ligand in the binding pocket and is a hallmark of antagonists for aminergic receptors.[16] The pyridine ring and the phenyl ring form hydrophobic and pi-pi stacking interactions with aromatic residues like Trp428 and Phe435 , deep within the binding cavity.[4]

  • Impact of Para-Chloro Substitution (Molecule B vs. A): Analog B, with its para-chloro group, shows a more favorable binding affinity (-10.5 kcal/mol) compared to the parent molecule (-9.8 kcal/mol). This improvement is likely due to an additional hydrophobic interaction between the chlorine atom and a nonpolar region of the pocket. This aligns with the common use of halogenated phenyl rings in potent H1 antagonists to enhance binding.

  • Impact of Linker Modification (Molecule C vs. A): Analog C, which lacks the ether oxygen, exhibits a weaker binding affinity (-8.9 kcal/mol). The removal of the oxygen atom alters the geometry of the molecule and eliminates a potential hydrogen bond acceptor site. This suggests that the specific angle and distance afforded by the ether linkage in Molecules A and B are optimal for positioning the diaryl pharmacophore within the aromatic sub-pocket.

G cluster_pocket H1R Binding Pocket cluster_ligand Asp107 Asp107 Trp428 Trp428 Phe435 Phe435 Lys191 Lys191 Piperidine_N Piperidine N+ Piperidine_N->Asp107 Ionic Bond (Primary Anchor) Phenyl p-Cl Phenyl Phenyl->Trp428 Pi-Pi Stacking Phenyl->Lys191 Cation-Pi Pyridine Pyridine Pyridine->Phe435 Hydrophobic Interaction

Caption: Key interactions of Analog B in the H1R binding site.

Conclusion and Future Directions

This comparative docking study demonstrates that minor chemical modifications to the 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine scaffold can significantly impact its predicted binding affinity for the Histamine H1 Receptor. The addition of a para-chloro group on the phenyl ring (Analog B) enhances binding, likely through increased hydrophobic interactions. Conversely, altering the ether linkage (Analog C) is detrimental, highlighting the geometric importance of this linker.

These in silico findings provide a clear, rational basis for future drug design efforts. Synthetic chemists can prioritize analogs with halogen substitutions on the phenyl ring and explore other modifications that maintain the optimal geometry of the diaryl pharmacophore. The computational protocol outlined herein serves as a reliable and efficient first step in the hit-to-lead optimization process, reducing the time and cost associated with traditional drug discovery.[6][9]

References

  • Shimamura, T., et al. (2011). Structure of the human histamine H1 receptor in complex with doxepin. RCSB Protein Data Bank. [Link]

  • Kaczor, A. A., et al. (2017). Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors. Current Medicinal Chemistry. [Link]

  • Pharmacy 180. (n.d.). Structure–Activity Relationship-H1 Receptor - Antihistamines. Pharmacy 180. [Link]

  • Wikipedia. (2023). Histamine H1 receptor. Wikipedia. [Link]

  • Katritch, V., et al. (2012). Structure-Based Virtual Screening for Ligands of G Protein–Coupled Receptors: What Can Molecular Docking Do for You? Molecular Pharmacology. [Link]

  • Loh, Y. R., et al. (2022). A Guide to In Silico Drug Design. Pharmaceuticals. [Link]

  • Tamang, S. (2023). In Silico Drug Design- Definition, Methods, Types, Uses. Microbe Notes. [Link]

  • Bai, Q., et al. (2018). Drug Design Progress of In silico, In vitro and In vivo Researches. Open Access Pub. [Link]

  • Forli, S., et al. (2021). AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. Journal of Chemical Information and Modeling. [Link]

  • Singh, K. D. (2023). AutoDock Vina Tutorial: Molecular Docking for Beginners. YouTube. [Link]

  • Bioinformatics Review. (2020). How to perform virtual screening using Autodock Vina?. Bioinformatics Review. [Link]

  • PubChem. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. PubChem. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(Phenyl(piperidin-4-yloxy)methyl)pyridine: Proper Disposal Procedures &amp; Safety Protocols

For researchers and drug development professionals, managing the lifecycle of active pharmaceutical ingredient (API) intermediates is as critical as the synthesis itself. 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, managing the lifecycle of active pharmaceutical ingredient (API) intermediates is as critical as the synthesis itself. 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine (CAS: 125603-01-2) is a complex nitrogenous organic base frequently utilized in the research and development of antihistamines, such as bepotastine[1],[2]. Due to its heterocyclic structure and environmental persistence, improper disposal poses significant ecological and regulatory risks. This guide provides actionable, step-by-step protocols for the safe handling, segregation, and disposal of this compound in strict accordance with federal guidelines.

Chemical Profile & Hazard Causality

To implement a self-validating safety protocol, laboratory personnel must understand the chemical causality driving the disposal requirements:

  • Alkaline Reactivity: The molecule contains two basic nitrogen centers (a piperidine ring and a pyridine ring). These sites readily accept protons, meaning the compound will undergo rapid, highly exothermic neutralization reactions if exposed to strong acids[3],[4].

  • Environmental Toxicity: As a complex aromatic and heterocyclic ether, this compound resists natural biodegradation. If discharged into the municipal sewer system, it poses a severe toxicity risk to aquatic ecosystems. Therefore, zero drain discharge is a mandatory operational standard[5].

  • Thermal Destruction: The only environmentally sound method for neutralizing this compound is high-temperature incineration (>1000°C) at a licensed Treatment, Storage, and Disposal Facility (TSDF). This process breaks the stable carbon-nitrogen bonds, converting the waste into carbon dioxide, water vapor, and nitrogen oxides (NOx), which are subsequently scrubbed by the facility's emission controls[6],[7].

Segregation & Chemical Compatibility

Proper waste segregation prevents dangerous in-container reactions and minimizes overall disposal costs[8]. 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine must be classified as a Non-Halogenated Organic Base .

Table 1: Chemical Compatibility and Segregation Matrix

Waste CategoryCompatibilityCausality / Mechanistic Rationale
Non-Halogenated Organics (e.g., Ethanol, Hexane)Compatible Shares the same disposal stream (incineration). Bulking these reduces TSDF disposal costs without introducing chemical risk[7].
Halogenated Solvents (e.g., Dichloromethane)Conditionally Compatible Safe to mix, but halogenated waste requires specialized, higher-cost incineration to scrub halogens. Keep separate if possible to optimize costs.
Strong Acids (e.g., HCl, H₂SO₄)Incompatible The basic pyridine/piperidine nitrogens will undergo a rapid exothermic reaction, risking solvent boiling or container rupture[4].
Strong Oxidizers (e.g., Peroxides, Nitrates)Incompatible High risk of violent oxidation of the electron-rich organic rings, potentially leading to fire or dangerous pressurization[9].

Step-by-Step Operational Disposal Workflow

DisposalWorkflow Gen Waste Generation: 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine Seg Waste Segregation: Isolate from Strong Acids Gen->Seg Characterize Cont Primary Containment: HDPE or Glass (Max 90% Full) Seg->Cont Containerize SAA Satellite Accumulation Area: Secondary Containment Cont->SAA Label & Store TSDF Licensed TSDF: High-Temperature Incineration SAA->TSDF EPA Manifest Env Environmental Protection: Zero Drain Discharge TSDF->Env Thermal Destruction

Figure 1: RCRA compliant disposal workflow for 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine.

Protocol: Routine Laboratory Disposal

  • Waste Characterization: Confirm the waste stream contains 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine and verify it has not been cross-contaminated with incompatible acids or oxidizers[3].

  • Primary Containment Selection: Utilize a chemically compatible, leak-proof container. High-Density Polyethylene (HDPE) or amber glass is recommended. Amber glass prevents UV-induced photo-degradation if the waste is accumulated over several months[7].

  • Volume Management: Fill the waste container to a maximum of 90% capacity. The remaining 10% headspace is critical to accommodate vapor expansion caused by ambient laboratory temperature fluctuations[8],[7].

  • RCRA-Compliant Labeling: Immediately affix a hazardous waste label. The label must explicitly state "Hazardous Waste" and list the full chemical composition (e.g., "2-(Phenyl(piperidin-4-yloxy)methyl)pyridine"). Do not use chemical formulas or structural abbreviations[8],[10].

  • Satellite Accumulation Area (SAA): Transfer the sealed container to a designated SAA at or near the point of generation. The container must sit within a secondary containment tray capable of holding 110% of the primary container's volume to capture potential leaks[3],[4].

  • TSDF Transfer: Monitor accumulation limits. Under EPA regulations, containers must be removed within 72 hours of becoming full, or within the 6-month limit if operating under EPA Subpart K academic exemptions[10],[11]. Transfer to a licensed TSDF for final incineration.

Regulatory Compliance Mapping

Ensuring compliance protects both laboratory personnel and the institution from severe penalties:

  • OSHA Laboratory Standard (29 CFR 1910.1450): Mandates that the handling and disposal of this compound be documented within the facility's written Chemical Hygiene Plan (CHP). Personnel must be provided with appropriate PPE (nitrile gloves, lab coats, and safety goggles) during all handling and disposal phases[12],[13].

  • EPA RCRA (40 CFR Part 262): Governs the "cradle-to-grave" lifecycle of the chemical. Facilities must accurately determine their generator status (e.g., SQG, LQG) to dictate storage time limits, transportation rules, and reporting obligations[5],[14].

  • EPA Subpart K: For eligible academic and research entities, this subpart provides flexible accumulation rules, allowing waste to be stored in the laboratory for up to six months before requiring transfer to a central accumulation area, provided weekly documented inspections occur[15],[11].

Emergency Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination[10],[11].

Protocol: Solid or Liquid Spill Recovery

  • Evacuate & Assess: Isolate the immediate area. Determine if the spill is a dry powder or dissolved in an organic solvent.

  • Don PPE: Equip standard chemical-resistant PPE, including nitrile gloves, safety goggles, and a lab coat[12]. If aerosolization is a risk, a NIOSH-approved respirator may be required.

  • Containment:

    • For Liquids: Surround and cover the spill with an inert, non-reactive absorbent such as vermiculite or dry sand. Avoid combustible absorbents like sawdust, which can complicate the incineration process[6].

    • For Solids: Gently sweep the powder using a spark-proof brush and dustpan. Avoid dry sweeping techniques that generate airborne dust; slightly dampen the powder with a compatible solvent (e.g., ethanol) if necessary to suppress dust.

  • Collection: Transfer the absorbed material or swept solid into a wide-mouth, sealable HDPE hazardous waste container[7].

  • Decontamination: Wash the spill surface with a mild detergent and water, or a compatible solvent, to remove residual basic amines. Collect all decontamination liquids as hazardous waste[9].

  • Documentation: Label the container appropriately and report the incident to the Environmental Health and Safety (EHS) officer as dictated by your facility's CHP[10].

References

  • Title: 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. Source: eCFR (Electronic Code of Federal Regulations) URL:[Link]

  • Title: 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste Source: eCFR (Electronic Code of Federal Regulations) URL:[Link]

  • Title: Regulation of Laboratory Waste Source: American Chemical Society (ACS) URL:[Link]

  • Title: How to Dispose of Chemical Waste in a Lab Correctly Source: GAIACA URL:[Link]

  • Title: bepotastine butyl ester - Allmpus - Research and Development Source: Allmpus URL:[Link]

Sources

Handling

Personal protective equipment for handling 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine

Standard Operating Procedure: Advanced PPE and Handling Guidelines for 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine As an application scientist handling complex heterocyclic compounds, understanding the mechanistic hazard...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Advanced PPE and Handling Guidelines for 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine

As an application scientist handling complex heterocyclic compounds, understanding the mechanistic hazards of your reagents is the foundation of laboratory safety. 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine (CAS: 125603-01-2) is a specialized liquid organic compound[1] utilized in advanced drug development and chemical synthesis.

Because specific toxicological data for this exact molecule is limited, safety protocols must be engineered by analyzing its functional groups. This molecule contains both a piperidine ring and a pyridine ring , inheriting the severe corrosivity and systemic toxicity of both parent structures. This guide provides a self-validating, field-proven operational framework for handling this chemical safely.

Chemical Profiling & Hazard Causality

To select the correct Personal Protective Equipment (PPE), we must first understand why this chemical is dangerous. The hazards are driven by its dual-ring structure:

  • The Piperidine Moiety (Corrosivity): Piperidine derivatives are secondary amines and are highly basic. Upon contact with biological tissues, they cause rapid saponification of epidermal lipids. This mechanism leads to severe, deep skin burns and irreversible corneal damage upon eye contact[2].

  • The Pyridine Moiety (Systemic Toxicity): Pyridine derivatives are lipophilic aromatic heterocycles that act as aggressive penetration enhancers. They facilitate rapid dermal absorption. Consequently, skin exposure does not merely cause local burns; it presents a severe risk of systemic toxicity, including central nervous system (CNS) depression, hepatic damage, and renal failure[3].

Table 1: Physicochemical & Hazard Data Summary

PropertyValueOperational Implication
CAS Number 125603-01-2Essential for exact waste tracking and inventory logging.
Molecular Weight 268.36 g/mol Heavy organic molecule; low volatility at room temperature but highly dangerous if aerosolized.
Physical State Liquid[1]Presents a high splash hazard; requires robust face and body protection.
Primary Hazards Corrosive, Toxic[2],[3]Requires strict segregation from acids and immediate dermal decontamination upon contact.

Mechanistic PPE Selection Matrix

Standard laboratory PPE is insufficient for handling basic nitrogenous heterocycles. The following matrix outlines the required equipment and the chemical causality behind each choice.

PPE CategorySpecificationMechanistic Justification
Hand Protection Butyl rubber gloves (primary) OR heavy-duty Nitrile (double-gloved).Amines rapidly degrade standard latex and thin nitrile. Butyl rubber provides superior chemical resistance and longer breakthrough times against basic heterocycles.
Eye/Face Protection ANSI Z87.1-compliant chemical splash goggles + Full face shield.The high basicity of the piperidine moiety causes immediate, irreversible corneal damage[2]. A face shield prevents aerosolized droplet exposure to the mucous membranes.
Body Protection Chemically resistant lab coat (e.g., Tyvek CP3 or Polypropylene). Closed-toe, non-porous shoes.Prevents dermal absorption of the pyridine moiety, which readily permeates standard woven cotton fabrics and leather[3].
Respiratory Handled exclusively inside a Fume Hood. (If outside: NIOSH-approved respirator with Organic Vapor (OV) cartridges).Prevents inhalation of toxic vapors, which can cause severe respiratory tract burns, pulmonary edema, and systemic toxicity[2],[3].

Operational Workflow & Handling Protocol

Every step in this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Pre-Operational Verification
  • Action: Measure the chemical fume hood face velocity using a digital anemometer or verify the continuous flow monitor.

  • Validation: Proceed only if the reading stabilizes between 80–100 feet per minute (fpm). This ensures vapors are actively pulled away from your breathing zone.

  • Action: Inspect the workspace and remove any strong oxidizing agents or concentrated acids.

  • Validation: A visually clear and segregated workspace prevents unintended, violent exothermic acid-base reactions[2].

Step 2: PPE Donning & Integrity Check
  • Action: Don butyl rubber gloves.

  • Validation: Perform the "inflation test" (trap air in the glove, twist the cuff, and squeeze) to verify the absence of pinhole leaks before touching the chemical container.

  • Action: Don chemical splash goggles and face shield.

Step 3: Closed-System Chemical Transfer
  • Action: Handle the liquid using a closed-system transfer method (e.g., a Schlenk line or a chemically resistant glass syringe with a Luer-lock tip). Avoid open pouring.

  • Causality: Open pouring generates micro-aerosols. Given the dermal penetration hazards of the pyridine moiety[3], preventing aerosolization is critical.

  • Validation: Ensure no droplets are visible on the exterior of the syringe or glassware before moving it across the hood.

Step 4: Doffing and Decontamination
  • Action: Wipe down the exterior of the primary container with a dry, lint-free wipe before returning it to the storage cabinet. Keep the container tightly closed to prevent the amine from absorbing atmospheric carbon dioxide and moisture.

  • Action: Remove gloves using the "beak method" (pulling the glove inside out without the bare hand touching the exterior).

  • Validation: Wash hands immediately with soap and water for a minimum of 20 seconds.

Process Visualization

G H1 Identify Chemical Hazards (Corrosive & Systemic Toxicity) E1 Verify Engineering Controls (Fume Hood >80 fpm) H1->E1 P1 Don Appropriate PPE (Butyl Gloves, Goggles, Lab Coat) E1->P1 O1 Execute Handling Protocol (Closed-System Transfer) P1->O1 D1 Waste Segregation (Isolate from Acids/Oxidizers) O1->D1 D2 Surface Decontamination (Water / Mild Acid Wash) O1->D2

Operational workflow for handling 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine.

Spill Response & Disposal Plan

Immediate Spill Response
  • Evacuate & Isolate: Immediately evacuate personnel from the immediate area. Ensure the fume hood remains powered on to capture vapors.

  • Containment: Don full PPE (including an OV respirator if the spill has breached the fume hood). Cover the liquid spill with an inert, non-combustible absorbent material such as dry sand or vermiculite[3]. Never use combustible materials like sawdust, as the basic nature of the chemical can trigger a reaction.

  • Cleanup: Carefully sweep the absorbed mixture using non-sparking tools. Place the material into a chemically compatible, sealable polyethylene waste container. Wash the spill area with copious amounts of water.

Disposal Logistics
  • Waste Segregation: Categorize the chemical as "Basic Organic Waste." It must be strictly segregated from acidic waste streams. Mixing this amine derivative with acids will cause a rapid, exothermic neutralization reaction that can boil the solvent and aerosolize toxic vapors[2].

  • Labeling: Label the waste container clearly with "Hazardous Waste: Toxic/Corrosive Amine Derivative" and include the CAS number (125603-01-2).

References

  • LookChem. "CAS No.125603-01-2, 4-(phenyl-2-pyridylmethoxy)piperidine." LookChem.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Phenyl(piperidin-4-yloxy)methyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(Phenyl(piperidin-4-yloxy)methyl)pyridine
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